Product packaging for 1-Bromo-6-methylcyclohexene(Cat. No.:CAS No. 40648-09-7)

1-Bromo-6-methylcyclohexene

Cat. No.: B14660853
CAS No.: 40648-09-7
M. Wt: 175.07 g/mol
InChI Key: JNJOTSRJOBHFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-6-methylcyclohexene is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Br B14660853 1-Bromo-6-methylcyclohexene CAS No. 40648-09-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40648-09-7

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromo-6-methylcyclohexene

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3

InChI Key

JNJOTSRJOBHFBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-6-methylcyclohexene from 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-bromo-6-methylcyclohexene, a critical process in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanistic details, provides a robust experimental protocol, and addresses key safety and analytical considerations.

Introduction and Strategic Importance

The targeted synthesis of allylic bromides, such as this compound, from their corresponding alkenes is a cornerstone transformation in synthetic organic chemistry. These compounds serve as versatile intermediates, readily participating in a variety of nucleophilic substitution and coupling reactions, thereby enabling the construction of more complex molecular architectures. The specific challenge in the bromination of 1-methylcyclohexene lies in achieving regioselectivity, favoring substitution at the allylic position over electrophilic addition across the double bond. This guide focuses on the Wohl-Ziegler reaction, a reliable method for allylic bromination utilizing N-bromosuccinimide (NBS).

Mechanistic Deep Dive: The Rationale Behind Allylic Bromination

The selective bromination at the allylic position of 1-methylcyclohexene is accomplished through a free-radical chain reaction.[1][2] The use of N-bromosuccinimide (NBS) is paramount, as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical substitution pathway over electrophilic addition.[1][3]

The reaction proceeds through three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ into two bromine radicals (Br•). This process is typically facilitated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[1][4]

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][5] The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction.[1][5]

  • The Role of NBS: The HBr generated during the propagation step rapidly reacts with NBS to regenerate the Br₂ necessary for the continuation of the chain reaction.[1][3][5] This step is critical as it maintains a very low concentration of Br₂ and HBr, thereby suppressing the competing ionic electrophilic addition of Br₂ to the double bond.[1][5]

  • Termination: The chain reaction is terminated by the combination of any two radical species.

In the case of 1-methylcyclohexene, there are two potential allylic positions from which a hydrogen atom can be abstracted, leading to the possibility of forming two isomeric products: this compound and 1-(bromomethyl)cyclohexene. The distribution of these products is dependent on the relative stabilities of the intermediate allylic radicals.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 1-methylcyclohexene using NBS and AIBN as a radical initiator.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1-Methylcyclohexene96.1710.0 g (11.6 mL)0.104
N-Bromosuccinimide (NBS)177.9818.5 g0.104
Azobisisobutyronitrile (AIBN)164.210.34 g0.002
Carbon Tetrachloride (CCl₄)153.82150 mL-
Sodium Bicarbonate (NaHCO₃), sat. aq. soln.84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-methylcyclohexene (10.0 g, 0.104 mol), N-bromosuccinimide (18.5 g, 0.104 mol), and azobisisobutyronitrile (0.34 g, 0.002 mol) in 150 mL of carbon tetrachloride.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture by gravity or vacuum filtration to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HBr.

    • Wash the organic layer with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃) δ ~5.9 (m, 1H, vinylic CH), ~4.5 (m, 1H, CHBr), ~2.2-1.5 (m, 6H, allylic and ring CH₂), ~1.1 (d, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~135 (vinylic C-Br), ~125 (vinylic C), ~55 (CHBr), ~30-20 (ring CH₂), ~20 (CH₃)
IR (neat) ~3020 cm⁻¹ (vinylic C-H stretch), ~2930 cm⁻¹ (aliphatic C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~680 cm⁻¹ (C-Br stretch)
Mass Spec (EI) m/z 174/176 (M⁺, bromine isotopes), 95 (M⁺ - Br)

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed. Handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[6][7]

  • Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and carcinogenic solvent. It is readily absorbed through the skin and can cause severe liver and kidney damage. All manipulations involving CCl₄ must be performed in a certified chemical fume hood.

  • 1-Methylcyclohexene: This is a flammable liquid. Keep away from ignition sources.

  • General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][6]

Conclusion and Future Directions

The Wohl-Ziegler bromination of 1-methylcyclohexene with NBS provides a reliable and regioselective route to this compound. The careful control of reaction conditions, particularly the maintenance of a low bromine concentration, is the cornerstone of this synthetic strategy. The resulting allylic bromide is a valuable synthon for further molecular elaboration, opening avenues for the development of novel chemical entities in various fields, including pharmaceuticals and materials science. Future research may focus on developing more environmentally benign solvent systems and catalytic, asymmetric variations of this important transformation.

References

  • OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]
  • Wikipedia. N-Bromosuccinimide. [Link]
  • Pearson+. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep. [Link]
  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
  • Chemistry LibreTexts. 5.
  • Pearson. Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers. [Link]
  • PubChem. This compound. [Link]
  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. [Link]
  • Capot Chemical.

Sources

1-Bromo-6-methylcyclohexene chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-6-methylcyclohexene: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound (CAS No. 40648-09-7), a substituted vinyl halide of interest in synthetic organic chemistry. We will delve into its structural and chemical properties, explore its spectroscopic signature, propose a logical synthetic pathway, and discuss its reactivity and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

This compound is a cyclic alkene featuring a bromine atom attached to one of the sp²-hybridized carbons of the double bond, classifying it as a vinylic halide. The methyl group is situated on the adjacent sp³-hybridized carbon (C6).

Structural Analysis: The molecule's core is a six-membered ring containing a C=C double bond, which imposes a degree of rigidity, forcing the atoms of the double bond and their immediate neighbors towards a planar arrangement. The carbon atom at position 6 (C6) is a stereocenter, meaning this compound can exist as a pair of enantiomers: (R)-1-bromo-6-methylcyclohexene and (S)-1-bromo-6-methylcyclohexene. The specific stereochemistry can significantly influence its interaction with other chiral molecules, a critical consideration in pharmaceutical synthesis.

Caption: 2D structure of this compound with numbering.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is limited in publicly accessible databases, its key properties can be calculated or predicted based on its structure. These properties are essential for planning reactions, purification, and storage.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₇H₁₁Br[1][2]
Molecular Weight 175.07 g/mol [1][2]
CAS Number 40648-09-7[1][2]
Exact Mass 174.00441 Da[1][2]
Topological Polar Surface Area 0 Ų[1][2]
Complexity 105[1][2]
Spectroscopic Signature (Predicted)

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and potential diastereotopicity.

  • Vinylic Proton (C1-H): A single proton on the double bond, expected to appear as a multiplet in the downfield region of ~5.8-6.2 ppm . Its chemical shift is influenced by the adjacent bromine atom.

  • Allylic Proton (C6-H): The proton on the carbon bearing the methyl group should resonate around ~2.5-3.0 ppm . It would likely be a complex multiplet due to coupling with the methyl protons and adjacent methylene protons.

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet around ~1.0-1.3 ppm , split by the C6-H proton.

  • Cyclohexene Ring Protons (-CH₂-): The remaining six methylene protons on C3, C4, and C5 will produce a series of complex multiplets in the upfield region, typically between ~1.4-2.2 ppm .

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

  • Vinylic Carbons (C1, C2): The carbons of the double bond are expected in the ~120-140 ppm region. The carbon bearing the bromine (C2) will be further downfield.

  • Allylic Carbon (C6): The carbon attached to the methyl group is expected around ~30-40 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon signal should appear in the highly shielded region of ~15-25 ppm .

  • Ring Carbons (-CH₂-): The remaining methylene carbons will resonate in the ~20-35 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides information on the functional groups present.[1]

  • =C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ (~3020-3050 cm⁻¹ ), characteristic of the vinylic C-H bond.

  • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) from the methyl and methylene groups.

  • C=C Stretch: A medium to weak absorption band around ~1640-1670 cm⁻¹ for the carbon-carbon double bond.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically ~500-650 cm⁻¹ .

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for bromine.[1]

  • Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 174 and 176, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragments: A prominent peak at m/z 95, resulting from the loss of the bromine radical ([M-Br]⁺). Further fragmentation of the cyclohexenyl cation would lead to smaller fragments.

Synthesis of this compound

A direct and reliable synthesis protocol for this compound is not widely reported. However, a plausible and logical synthetic route can be designed starting from the readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of a vinyl triflate intermediate, which is a versatile precursor for vinyl halides.

start 2-Methylcyclohexanone step1 Deprotonation & Trapping (LDA, Tf₂O) start->step1 intermediate Vinyl Triflate Intermediate step1->intermediate step2 Halogen Exchange (LiBr, THF) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established organometallic transformations. The use of a strong, non-nucleophilic base like LDA ensures the regioselective formation of the kinetic enolate away from the more substituted carbon. Trapping this enolate with triflic anhydride (Tf₂O) yields a stable vinyl triflate. Vinyl triflates are excellent substrates for nucleophilic displacement of the triflate group by halides, providing a controlled route to the desired vinyl bromide.

Step 1: Synthesis of 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 2.0 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to form lithium diisopropylamide (LDA).

  • Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • To this solution, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinyl triflate.

Step 2: Synthesis of this compound

  • In a flame-dried flask under argon, dissolve the purified vinyl triflate (1.0 equivalent) in anhydrous THF (0.5 M).

  • Add lithium bromide (LiBr, 3.0 equivalents) to the solution.

  • Stir the reaction mixture at reflux (approx. 66 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting crude product can be purified by distillation under reduced pressure or flash chromatography to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the vinylic C-Br bond. Unlike alkyl halides, this bond is relatively inert to classic Sₙ1 and Sₙ2 reactions due to the high energy of the vinyl cation intermediate and the steric hindrance of the double bond. However, it is an excellent substrate for metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[3] this compound is an ideal substrate for introducing the 6-methylcyclohexenyl moiety onto various scaffolds.

  • Mechanism Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron species to the palladium complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

Pd0 Pd(0)L₂ Pd_II_RX R-Pd(II)L₂-X Pd0->Pd_II_RX R_X This compound (R-X) OxAdd Oxidative Addition Pd_II_R_R R-Pd(II)L₂-R' Pd_II_RX->Pd_II_R_R Transmetal Transmetalation R_B Organoboron Reagent (R'-B(OR)₂ + Base) Pd_II_R_R->Pd0 Product Coupled Product (R-R') Pd_II_R_R->Product RedElim Reductive Elimination

Sources

Spectroscopic Data for 1-Bromo-6-methylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is a foundational requirement for understanding reactivity, predicting biological activity, and ensuring the quality of synthesized compounds. 1-Bromo-6-methylcyclohexene, a halogenated cyclic alkene, presents an interesting case for spectroscopic analysis due to its asymmetric nature and the presence of various distinct proton and carbon environments. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just the spectral data but also the underlying principles of data interpretation and acquisition, grounded in established scientific protocols.

This guide is structured to provide a deep dive into each spectroscopic technique, presenting predicted and reference data, detailed interpretations of the spectral features, and field-proven experimental protocols. By explaining the causality behind the observed spectral characteristics, this document aims to serve as a practical and educational resource for the scientific community.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Structure and atom numbering of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental NMR spectra for this compound in public databases, the following data has been generated using a validated online NMR prediction tool.[1][2][3][4][5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals, each corresponding to a unique proton environment in the molecule.

AtomPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H26.15Triplet (t)1H
H62.60Multiplet (m)1H
H32.10 - 2.25Multiplet (m)2H
H51.85 - 2.00Multiplet (m)2H
H41.60 - 1.75Multiplet (m)2H
H7 (CH₃)1.05Doublet (d)3H

Interpretation of the ¹H NMR Spectrum:

  • Vinylic Proton (H2): The most downfield signal at approximately 6.15 ppm is assigned to the vinylic proton on C2. Its deshielding is a direct result of its attachment to an sp²-hybridized carbon and the anisotropic effect of the double bond. The predicted triplet multiplicity arises from the coupling to the two adjacent protons on C3.

  • Allylic Proton (H6): The multiplet around 2.60 ppm is attributed to the allylic proton on C6. This proton is deshielded due to its proximity to the double bond and the electronegative bromine atom. Its complex multiplicity is a result of coupling to the protons on C5 and the methyl group (C7).

  • Cyclohexene Ring Protons (H3, H4, H5): The protons on the saturated part of the cyclohexene ring appear as a series of overlapping multiplets in the upfield region (1.60 - 2.25 ppm). Their chemical shifts are influenced by their spatial relationship to the double bond and the bromine atom.

  • Methyl Protons (H7): The most upfield signal, a doublet at approximately 1.05 ppm, corresponds to the three protons of the methyl group. The doublet splitting is caused by coupling to the single proton on C6.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

AtomPredicted Chemical Shift (ppm)
C2135.0
C1125.0
C645.0
C330.0
C528.0
C422.0
C7 (CH₃)20.0

Interpretation of the ¹³C NMR Spectrum:

  • Vinylic Carbons (C1, C2): The two signals in the downfield region (125.0 and 135.0 ppm) are assigned to the sp²-hybridized carbons of the double bond. C2 is predicted to be more downfield than C1 due to the substitution pattern.

  • Allylic Carbon (C6): The signal at approximately 45.0 ppm is attributed to the allylic carbon C6. Its chemical shift is influenced by the adjacent double bond and the methyl substituent.

  • Saturated Ring Carbons (C3, C4, C5): The signals for the remaining sp³-hybridized carbons of the cyclohexene ring appear in the upfield region (22.0 - 30.0 ppm).

  • Methyl Carbon (C7): The most upfield signal at around 20.0 ppm corresponds to the methyl carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution through a pipette with a cotton plug into a clean NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire the ¹H spectrum (typically 16-32 scans). acq2->acq3 acq4 Acquire the ¹³C spectrum (proton-decoupled, typically 1024 or more scans). acq3->acq4 proc1 Apply Fourier transformation to the FID. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the ¹H signals and pick the peaks for both spectra. proc3->proc4

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium=C-H stretch (vinylic)
3000 - 2850StrongC-H stretch (aliphatic)
1650 - 1600MediumC=C stretch
1470 - 1430MediumCH₂ scissoring
1380 - 1370MediumCH₃ symmetric bend
700 - 500StrongC-Br stretch

Interpretation of the IR Spectrum:

  • =C-H Stretch: A band in the 3100-3000 cm⁻¹ region is characteristic of the stretching vibration of a C-H bond where the carbon is part of a double bond.

  • C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexene ring and the methyl group.

  • C=C Stretch: The presence of a carbon-carbon double bond will give rise to a medium-intensity absorption in the 1650-1600 cm⁻¹ region.

  • C-H Bending Vibrations: The bands in the 1470-1370 cm⁻¹ range are characteristic of the bending vibrations of the CH₂ and CH₃ groups.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 700 and 500 cm⁻¹, is expected for the C-Br stretching vibration. The exact position can be influenced by the overall structure of the molecule.

Experimental Protocol for IR Data Acquisition

For a liquid sample such as this compound, the IR spectrum is conveniently obtained using the neat liquid film method.

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer.

  • Background Scan: A background spectrum of the empty spectrometer is run to subtract any atmospheric absorptions (e.g., CO₂, H₂O).

  • Sample Scan: The sample spectrum is then recorded.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The data for this compound is available from the NIST Mass Spectrometry Data Center.[11]

Mass Spectrometry Data
  • Molecular Formula: C₇H₁₁Br

  • Molecular Weight: 175.07 g/mol (for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br)

  • Key Mass Spectral Peaks (m/z):

    • 95 (Top Peak)

    • 67 (2nd Highest)

    • 39 (3rd Highest)

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 174 and another at m/z = 176 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The fragmentation of this compound upon electron ionization will likely involve the loss of the bromine atom and various rearrangements and cleavages of the cyclohexene ring.

    • Loss of Bromine: A prominent peak at m/z = 95 (M⁺ - Br) would correspond to the loss of a bromine radical, forming a C₇H₁₁⁺ cation. This is likely the base peak observed.[11]

    • Further Fragmentation: The peaks at m/z = 67 and 39 are likely due to subsequent fragmentation of the C₇H₁₁⁺ ion through various ring-opening and cleavage pathways, which are common for cyclic alkenes.[12][13][14][15]

Experimental Protocol for GC-MS Data Acquisition

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.

G cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). sample2 Inject a small volume (e.g., 1 µL) into the GC injection port. sample1->sample2 gc1 The sample is vaporized and carried by an inert gas (e.g., He) through a capillary column. gc2 Separation occurs based on the compound's boiling point and affinity for the stationary phase. gc1->gc2 gc3 A temperature program is used to elute the compound from the column. gc2->gc3 ms1 The eluted compound enters the ion source (e.g., electron ionization). ms2 The resulting ions are separated by their mass-to-charge ratio in the mass analyzer. ms1->ms2 ms3 The detector records the abundance of each ion. ms2->ms3

Caption: A simplified workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. Through the combined use of predicted NMR data, analysis of characteristic IR absorption bands, and interpretation of mass spectral fragmentation patterns, a comprehensive spectroscopic profile of the molecule has been established. The inclusion of standardized experimental protocols offers practical guidance for researchers seeking to acquire and interpret similar data in their own work. This integrated approach to spectroscopic analysis is essential for the unambiguous structural confirmation of organic compounds, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound.
  • Chemistry LibreTexts.
  • NIST. Cyclohexene, 1-bromo-. NIST Chemistry WebBook. [Link]
  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). [Link]
  • NIST. Cyclohexene, 1-bromo-. NIST Chemistry WebBook. [Link]
  • NIST. Cyclohexene, 1-bromo-. NIST Chemistry WebBook. [Link]
  • YouTube.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • NIST. Welcome to the NIST WebBook. [Link]
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • SpectraBase. [Link]
  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • nmrdb.org.
  • Chad's Prep.
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • SlideShare.
  • Table of Characteristic IR Absorptions. [Link]
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]
  • SpectraBase. 1-Bromo-2-methyl-1-cyclohexene - Optional[Vapor Phase IR] - Spectrum. [Link]
  • SpectraBase. 1-Bromo-2-methylcyclohexane - Optional[FTIR] - Spectrum. [Link]
  • NIST. Cyclohexene, 1-methyl-. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-6-methylcyclohexene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-6-methylcyclohexene is a versatile cyclic vinyl bromide that serves as a valuable building block in organic synthesis. Its unique structural features, namely the presence of a reactive vinyl bromide moiety and a chiral center, make it an attractive substrate for a variety of chemical transformations, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, and potential applications in the development of novel therapeutics.

Chemical Identity and Properties

CAS Number: 40648-09-7[1]

Synonyms:

  • 1-Bromo-6-methyl-1-cyclohexene

  • Cyclohexene, 1-bromo-6-methyl-[1]

Molecular Formula: C₇H₁₁Br[1]

Molecular Weight: 175.07 g/mol [1]

PropertyValue
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane)

Synthesis of this compound

A reliable method for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator.[2][3][4] This reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen atom.[4][5][6]

Reaction Scheme:

Synthesis of this compound 1-methylcyclohexene 1-methylcyclohexene This compound This compound 1-methylcyclohexene->this compound CCl4, reflux NBS NBS, Radical Initiator (AIBN or light)

Caption: Synthesis of this compound via allylic bromination.

Detailed Experimental Protocol:

Materials:

  • 1-methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Add recrystallized N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

  • Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide floats on the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • Vinylic Proton (C1-H): A singlet or a narrow multiplet is expected in the region of 5.5-6.5 ppm.

  • Allylic Proton (C6-H): A multiplet is anticipated in the region of 4.0-5.0 ppm, deshielded by the adjacent bromine atom.

  • Methyl Protons (CH₃): A doublet is expected in the region of 1.0-1.5 ppm, coupled to the C6-H proton.

  • Cyclohexene Ring Protons: A series of complex multiplets are expected in the region of 1.5-2.5 ppm.

¹³C NMR (Predicted):

  • Vinylic Carbons: Two peaks are expected in the region of 120-140 ppm.

  • Allylic Carbon (C6): A peak is anticipated in the region of 50-60 ppm, significantly downfield due to the attached bromine.

  • Methyl Carbon (CH₃): A peak is expected in the region of 15-25 ppm.

  • Other Cyclohexene Ring Carbons: Peaks are expected in the region of 20-40 ppm.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its vinyl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[8][9] this compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents, which are common structural motifs in drug molecules.[10]

Suzuki-Miyaura Coupling Reactant This compound Product Substituted Methylcyclohexene Reactant->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs. The ability to introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR).

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[11][12][13][14][15] This reaction provides access to enyne and arylalkyne functionalities, which are important pharmacophores in various therapeutic areas, including oncology and virology.

Sonogashira Coupling Reactant This compound Product Alkynyl-methylcyclohexene Reactant->Product Pd Catalyst, Cu(I), Base Alkyne R-C≡CH

Caption: General scheme of a Sonogashira coupling reaction.

Heck Reaction:

The Heck reaction involves the coupling of a vinyl halide with an alkene to form a new, more substituted alkene.[16] This transformation is useful for extending carbon chains and introducing complex side chains, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Heck Reaction Reactant This compound Product Substituted Diene Reactant->Product Pd Catalyst, Base Alkene R-CH=CH2

Caption: General scheme of a Heck reaction.

Safety and Handling

Organobromine compounds, including this compound, should be handled with care in a well-ventilated fume hood.[17] Appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if necessary. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its ability to participate in a range of powerful cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

  • Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad...
  • Pearson. (2024, June 14). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • The Organic Chemistry Tutor. (2020, January 27). Allylic Radical Bromination with NBS.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Brainly.com. (2023, October 31). [FREE] How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Syntheses. (n.d.). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
  • Shen, Y., & Yang, B. (1993). A CONVENIENT SYNTHESIS OF SUBSTITUTED 1-BROMO-1-NITROALKENES.
  • Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from...
  • Organic Chemistry Portal. (n.d.). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction.
  • ACS Publications. (n.d.). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.
  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy.

Sources

Allylic bromination of 1-methylcyclohexene using NBS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Allylic Bromination of 1-Methylcyclohexene using N-Bromosuccinimide (NBS)

Abstract

This technical guide provides a comprehensive examination of the allylic bromination of 1-methylcyclohexene utilizing N-Bromosuccinimide (NBS). This reaction, a cornerstone of synthetic organic chemistry known as the Wohl-Ziegler reaction, offers a selective method for introducing a bromine atom at the carbon adjacent to a double bond.[1][2][3] This document delves into the underlying free-radical mechanism, explores the critical factors governing regioselectivity and stereochemistry, and presents a detailed, field-proven experimental protocol. Safety considerations, product characterization, and troubleshooting are also addressed to provide researchers, scientists, and drug development professionals with a robust and practical resource for the successful application of this pivotal transformation.

Introduction: The Strategic Value of Allylic Bromination

The selective functionalization of hydrocarbons is a central theme in organic synthesis. Allylic C-H bonds are particularly attractive targets due to their reduced bond dissociation energy compared to typical sp³ C-H bonds, a consequence of the resonance stabilization of the resulting allylic radical.[4][5] Direct bromination of alkenes with molecular bromine (Br₂) typically leads to electrophilic addition across the double bond, forming vicinal dibromides.[4][6] To achieve selective substitution at the allylic position, a more nuanced approach is required.

N-Bromosuccinimide (NBS) has emerged as the premier reagent for this purpose.[6][7] Its use in a non-polar solvent, typically with a radical initiator, ensures that allylic substitution prevails over competing reactions.[3][8] The reaction involving NBS for allylic bromination is widely known as the Wohl-Ziegler reaction.[1][9][10] This guide focuses on the application of this methodology to 1-methylcyclohexene, a common cyclic alkene, to illustrate the reaction's principles and practical execution.

Mechanistic Deep Dive: The Wohl-Ziegler Reaction

The allylic bromination with NBS proceeds via a free-radical chain mechanism.[1][11] The key to its success is the ability of NBS to maintain a very low, yet constant, concentration of molecular bromine (Br₂) in the reaction medium, which is the actual brominating agent in the propagation step.[4][10][11]

The Radical Chain Pathway

The mechanism, first correctly proposed by Goldfinger, can be broken down into three distinct phases: initiation, propagation, and termination.[2][4]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical cleavage of the Br-Br bond with UV light.[1][3][6] The initiator radical then abstracts a hydrogen from trace HBr present to generate the initial bromine radical (Br•).

  • Propagation: This phase consists of a self-sustaining cycle of two steps:

    • Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from an allylic position of 1-methylcyclohexene. This is the rate-determining step and forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[12]

    • Bromination: The newly formed allylic radical reacts with a molecule of Br₂ (generated in situ) to yield the allylic bromide product and a new bromine radical (Br•), which continues the chain.[5][12]

  • The Crucial Role of NBS: The HBr generated in the first propagation step rapidly reacts with NBS. This reaction serves two purposes: it regenerates the molecular bromine (Br₂) needed for the second propagation step and prevents the buildup of HBr.[11][12] By keeping the concentration of both Br₂ and HBr extremely low, the competing ionic electrophilic addition reaction across the double bond is effectively suppressed.[4][10]

  • Termination: The chain reaction concludes when two radicals combine in various ways, for example, two bromine radicals forming Br₂ or a bromine radical combining with an allylic radical.

Caption: The Wohl-Ziegler radical chain mechanism.

Regioselectivity: The Battle of Allylic Positions

For an unsymmetrical alkene like 1-methylcyclohexene, there are multiple, non-equivalent allylic hydrogens that can be abstracted, leading to a mixture of products.[13] The product distribution is determined by the relative stability of the intermediate allylic radicals.

1-methylcyclohexene has three distinct allylic positions:

  • C3: A secondary allylic position on the ring.

  • C6: A tertiary allylic position on the ring.

  • Methyl Group (C7): A primary allylic position.

Abstraction of a hydrogen atom from C6 leads to the formation of a tertiary allylic radical , which is the most stable intermediate due to hyperconjugation. Abstraction from C3 results in a secondary allylic radical . Abstraction from the methyl group yields a primary allylic radical .

The stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction will occur preferentially at the C6 position. The resulting tertiary radical is resonance-stabilized, with the unpaired electron delocalized between C6 and C2. Bromination can then occur at either of these positions. However, reaction at the more substituted C6 is generally favored. The major product is thus predicted to be 3-bromo-1-methylcyclohexene .[14]

Regioselectivity cluster_substrate 1-Methylcyclohexene cluster_radicals Intermediate Allylic Radicals cluster_products Potential Products Start 1-Methylcyclohexene (Multiple Allylic Sites) Tertiary_Radical Tertiary Radical (from C6-H abstraction) MOST STABLE Start->Tertiary_Radical -H• Secondary_Radical Secondary Radical (from C3-H abstraction) Less Stable Start->Secondary_Radical -H• Primary_Radical Primary Radical (from Me-H abstraction) Least Stable Start->Primary_Radical -H• Major_Product 3-Bromo-1-methylcyclohexene (Major Product) Tertiary_Radical->Major_Product +Br• Minor_Product_1 Minor Product(s) Secondary_Radical->Minor_Product_1 +Br• Minor_Product_2 Minor Product(s) Primary_Radical->Minor_Product_2 +Br•

Caption: Regioselectivity based on radical stability.

Stereochemical Considerations

When the allylic bromination creates a new stereocenter, the stereochemical outcome must be considered. The intermediate allylic radical possesses an sp²-hybridized carbon, resulting in a planar or near-planar geometry.[15] The subsequent attack by Br₂ can occur from either face of this planar system with roughly equal probability.[5][16] Consequently, if the reaction at the allylic carbon generates a new chiral center, a racemic mixture of (R)- and (S)-enantiomers is typically formed.[5]

Experimental Guide

This section provides a detailed protocol for the allylic bromination of 1-methylcyclohexene.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountProperties
1-MethylcyclohexeneC₇H₁₂96.171.0 eqFlammable liquid
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.0 eqCorrosive solid, oxidizer[17]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.02 eqRadical initiator, solid
Carbon Tetrachloride (CCl₄)CCl₄153.82SolventToxic, ozone-depleting[2]
Saturated NaHCO₃ solutionNaHCO₃84.01-Aqueous solution for washing
Brine (Saturated NaCl)NaCl58.44-Aqueous solution for washing
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Note: Due to its toxicity and environmental impact, carbon tetrachloride has been largely phased out.[2] Dichloromethane or acetonitrile can be used as alternatives, though reaction conditions may need optimization.[10]

Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed and is an oxidizing agent that may intensify fire.[17] Handle in a well-ventilated fume hood, wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18][19][20] Avoid creating dust.[18]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, carcinogenic, and ozone-depleting substance. All handling must be performed in a certified chemical fume hood.

  • AIBN: AIBN is a flammable solid and can decompose violently if heated improperly.

  • General: The reaction is exothermic and should be monitored carefully, especially during initiation.[21]

Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

  • Reagent Addition: To the flask, add 1-methylcyclohexene, N-bromosuccinimide, AIBN, and the solvent (CCl₄). Note: NBS is denser than CCl₄ and will sink.[2]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is often initiated by the heat or by irradiation with a lamp.[3][22] Initiation is typically indicated by an increase in the rate of reflux and the appearance of a yellow or orange color from Br₂.

  • Monitoring Progress: The reaction is complete when all the dense NBS has been consumed and replaced by the less dense succinimide, which will float on the surface of the solvent.[2] This usually takes 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • Filter the mixture by vacuum filtration to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain the pure allylic bromide product(s).

Product Characterization

The primary product, 3-bromo-1-methylcyclohexene, can be characterized using standard spectroscopic techniques.

TechniqueExpected Data for 3-Bromo-1-methylcyclohexene
¹H NMR Signals expected for vinylic, allylic (CH-Br), and aliphatic protons. The vinylic proton (on C2) will appear as a singlet or narrow multiplet around 5.5-6.0 ppm. The proton on the carbon bearing the bromine (C3) will be a multiplet around 4.5-5.0 ppm.[23]
¹³C NMR Peaks corresponding to the two sp² carbons of the double bond (~120-140 ppm), the carbon attached to bromine (~50-60 ppm), and other sp³ carbons.
IR Spectroscopy C=C stretch (~1650 cm⁻¹), vinylic C-H stretch (>3000 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).
Mass Spec The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

Conclusion

The Wohl-Ziegler reaction provides an elegant and efficient pathway for the selective bromination of the allylic position of alkenes. In the case of 1-methylcyclohexene, the reaction demonstrates high regioselectivity, favoring the formation of 3-bromo-1-methylcyclohexene due to the superior stability of the intermediate tertiary allylic radical. A thorough understanding of the radical chain mechanism and careful control of experimental conditions, particularly the exclusion of water and the use of a radical initiator, are paramount for achieving high yields and minimizing side reactions.[21] Adherence to strict safety protocols is essential when handling the hazardous materials involved. This powerful synthetic tool remains indispensable for creating valuable allylic halide intermediates, which are precursors to a wide array of more complex molecules in academic and industrial research.

References

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Fiveable. (n.d.). Wohl-Ziegler Reaction Definition.
  • WordPress.com. (2013, April 22). Wohl-Ziegler Reaction | Science Homework Help.
  • Wikipedia. (n.d.). Wohl–Ziegler bromination.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - N-bromosuccinimide.
  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
  • Pearson. (2024, June 14). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.
  • YouTube. (2017, March 7). Allylic bromination.
  • Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad....
  • Chegg. (2019, November 24). The following is a good example of allylic bromination of 1-methylcyclohexene.

Sources

Discovery and history of substituted methylcyclohexene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Methylcyclohexenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted methylcyclohexene scaffold is a cornerstone of modern organic chemistry, underpinning the synthesis of a vast array of molecules from fragrances and polymers to complex therapeutic agents. This guide provides a comprehensive exploration of the historical origins, pivotal synthetic methodologies, and applications of these versatile cyclic alkenes. We delve into the mechanistic underpinnings of classical and contemporary synthetic routes, including elimination reactions, the Diels-Alder reaction, and the Robinson annulation, offering detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as an in-depth resource for professionals engaged in chemical synthesis and drug discovery.

Historical Context: From Terpenes to Foundational Synthesis

The story of substituted methylcyclohexenes is not one of a single, dramatic discovery but of a gradual unraveling of the complexities of alicyclic chemistry. The foundational groundwork was laid in the late 19th and early 20th centuries, largely through the systematic investigation of terpenes—cyclic hydrocarbons abundant in essential oils and plant resins.[1] These naturally occurring compounds presented a significant structural puzzle to chemists of the era.

Pioneering this field was German chemist Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his extensive contributions to alicyclic compounds.[1] While a definitive "discovery" paper is difficult to pinpoint due to the incremental nature of early research, Wallach's work at the University of Göttingen is central to the history of 1-methylcyclohexene.[1] The first synthesis was likely achieved through the acid-catalyzed dehydration of 1-methylcyclohexanol, a classic elimination reaction that was extensively studied by Wallach and his contemporaries as they sought to understand the structure and reactivity of cyclic molecules.[1] This reaction, proceeding through a carbocation intermediate, served as a key example in the developing understanding of reaction mechanisms and remains a conceptually relevant and practical synthetic method today.[1]

Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the substituted methylcyclohexene ring can be approached through several powerful and versatile synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the nature of available starting materials.

Elimination Reactions: Dehydration and Dehydrohalogenation

Elimination reactions are the most direct and historically significant routes to methylcyclohexenes. These methods involve the removal of two substituents from adjacent carbon atoms of a cyclohexane ring to form a double bond.

This classic E1 elimination is one of the most common laboratory methods for preparing methylcyclohexenes.[2] The reaction is initiated by protonating the alcohol's hydroxyl group with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water).[3][4] The loss of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene.

Causality of Experimental Design:

  • Choice of Acid: Strong, non-nucleophilic acids like H₂SO₄ and H₃PO₄ are preferred because they efficiently protonate the alcohol without competing in nucleophilic substitution reactions.

  • Temperature Control: Heat is required to drive the elimination.[3] However, excessive heat or prolonged reaction times can lead to isomerization and the formation of more stable, rearranged alkene products (the "Evelyn Effect").[5]

  • Product Distribution (Zaitsev's Rule): The dehydration of an alcohol like 2-methylcyclohexanol can yield multiple isomeric products. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene, which is 1-methylcyclohexene.[2][6]

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol [2][7][8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 20 g of 2-methylcyclohexanol.

  • Acid Addition: In a fume hood, slowly and with constant stirring, add 5 mL of concentrated sulfuric acid (or 85% phosphoric acid) dropwise to the alcohol. The addition is exothermic and should be done carefully.

  • Reaction: Equip the flask with a distillation apparatus (e.g., a Hickman still). Heat the mixture in a heating mantle to approximately 90-100 °C.[3][7]

  • Distillation: The lower-boiling point methylcyclohexene products will distill from the reaction mixture as they are formed. Collect the distillate. The distillation should be continued until product is no longer being formed.[9]

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

  • Drying & Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Purify the final product by simple distillation, collecting the fraction boiling around 110 °C.

  • Analysis: The expected yield is typically in the range of 75-90%.[3][7] Product identity and purity can be confirmed by Gas Chromatography (GC) and Infrared (IR) Spectroscopy, which will show the disappearance of the broad O-H stretch from the starting material and the appearance of C=C and vinylic C-H stretches.[4]

Diagram: Workflow for Acid-Catalyzed Dehydration

G cluster_setup Reaction Setup cluster_reaction Reaction & Distillation cluster_purification Work-up & Purification A Add 2-Methylcyclohexanol to Round-Bottom Flask B Slowly Add Concentrated H2SO4 or H3PO4 A->B C Heat Mixture (90-100 °C) B->C D Collect Distillate (Methylcyclohexene + Water) C->D E Wash with NaHCO3 (aq) and Water D->E F Dry Organic Layer (e.g., MgSO4) E->F G Simple Distillation F->G H Pure Substituted Methylcyclohexene G->H

Caption: Experimental workflow for the synthesis of methylcyclohexene.

Diagram: Mechanism of E1 Dehydration

G Alcohol 1-Methylcyclohexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene 1-Methylcyclohexene Carbocation->Alkene - H+

Caption: Reaction mechanism for E1 dehydration of 1-methylcyclohexanol.

The E2 mechanism provides an alternative route, particularly when the corresponding alkyl halide is available. This reaction involves a single, concerted step where a strong base removes a proton from a carbon adjacent to the leaving group (a halogen), while the leaving group departs simultaneously.[3]

Causality of Experimental Design:

  • Strong, Bulky Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) is used to favor elimination over substitution (Sₙ2).

  • Aprotic Solvent: The reaction is typically run in the conjugate acid of the base as the solvent (e.g., ethanol for NaOEt) to ensure the base remains active.

Experimental Protocol: E2 Elimination from 1-Bromo-1-methylcyclohexane [3][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • Reactant Addition: Dissolve 1-bromo-1-methylcyclohexane in absolute ethanol and add it to the sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, pour the mixture into water and extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with water, dry over an anhydrous drying agent, and purify the product by distillation. The yield is typically high, often exceeding 80%.[7]

[4+2] Cycloadditions: The Diels-Alder Reaction

First described by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950, the Diels-Alder reaction is a powerful and elegant method for forming six-membered rings.[10] This pericyclic reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a substituted cyclohexene derivative.[10][11]

Causality of Experimental Design:

  • Diene Conformation: The diene must be able to adopt an s-cis conformation to react. Cyclic dienes are locked in this conformation and are often highly reactive.

  • Electronic Effects: The reaction is generally fastest between an electron-rich diene and an electron-poor dienophile (a "normal demand" Diels-Alder).[10] Electron-withdrawing groups on the dienophile (e.g., carbonyls, nitriles) activate it for the reaction.[11]

  • Stereoselectivity: The reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product. There is also a strong preference for the endo transition state, which influences the stereochemistry of the final product.[10]

Diagram: The Diels-Alder Reaction

G cluster_reactants Diene Diene (4π e-) Product Substituted Cyclohexene Diene->Product Dienophile Dienophile (2π e-) Dienophile->Product

Caption: General schematic of the [4+2] Diels-Alder cycloaddition.

Annulation Strategies: The Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a key method for forming a six-membered ring onto an existing structure, a process known as annulation (from the Latin annulus for "ring").[12][13][14] It is a tandem reaction that ingeniously combines a Michael addition with an intramolecular aldol condensation to construct an α,β-unsaturated ketone within a cyclohexane ring system (a cyclohexenone).[12][15]

Mechanism in Detail:

  • Michael Addition: A ketone is deprotonated by a base to form an enolate, which acts as a nucleophile. This enolate then performs a conjugate addition (Michael reaction) to an α,β-unsaturated ketone (like methyl vinyl ketone), forming a 1,5-diketone intermediate.[15][16]

  • Intramolecular Aldol Condensation: The 1,5-diketone intermediate, still in the presence of base, undergoes an intramolecular aldol reaction. A new enolate is formed, which attacks the other carbonyl group, forming a six-membered ring. This is followed by dehydration to yield the final cyclohexenone product.[15][16]

The power of the Robinson annulation lies in its efficiency, forming multiple C-C bonds and a new ring in a single synthetic operation, which is highly advantageous in complex molecule synthesis.[12]

Applications in Drug Development and Beyond

The substituted methylcyclohexene motif is not merely of academic interest; it is a prevalent structural feature in numerous commercially and biologically significant molecules.

Application AreaExample(s)SignificanceReference(s)
Pharmaceuticals Paroxetine (antidepressant), Oxaliplatin (anti-cancer drug)The cyclohexene ring serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[3][17]
Fragrance Industry Menthol derivatives, Cooling agents (e.g., WS-3)The cyclic structure contributes to the specific steric and electronic properties responsible for characteristic scents and sensory effects.[3]
Polymer Science Monomer precursorsUsed to modify polymer properties, such as enhancing the flexibility of polyolefin materials.[3]
Agrochemicals Precursors to pesticidesThe functionalized ring is a key building block in the synthesis of various active ingredients for crop protection.
Biological Probes Stereochemical probes for reaction mechanismsThe prochiral nature of 1-methylcyclohexene makes it a valuable tool for studying the stereochemistry of reactions involving alkenes.[18]

Furthermore, research into cyclohexane derivatives has demonstrated a range of biological activities, including antibacterial and antifungal properties, highlighting the potential for discovering new therapeutic agents based on this scaffold.[19][20][21]

Conclusion

From the early explorations of natural products by pioneers like Otto Wallach to the development of powerful, stereoselective ring-forming reactions, the history of substituted methylcyclohexenes is a testament to the evolution of organic synthesis. The methodologies described herein—elimination, cycloaddition, and annulation—remain fundamental tools for chemists. For researchers in drug development, a deep understanding of these synthetic pathways and the inherent reactivity of the methylcyclohexene core is crucial for the rational design and efficient construction of novel, biologically active molecules. The continued application of this versatile scaffold ensures its relevance for the future of medicinal chemistry and materials science.

References

  • Benchchem. (2025). Unveiling the Past: The Historical Context of 1-Methylcyclohexene's Discovery.
  • Benchchem. (2025). The Discovery and Synthetic History of 1-Methylcyclohexene: A Technical Guide.
  • Echemi. (2025).
  • Benchchem. (2025).
  • Unknown. 4-Methylcyclohexene Synthesis.
  • Unknown. Describe the process for synthetic design of 1-methylcyclohexene in order to make 10 g of it.
  • J&K Scientific LLC. (2025).
  • Wikipedia.
  • McMurry, J. Organic Chemistry: A Tenth Edition. 23.
  • Organic Chemistry Tutor. (2021).
  • Wayne State College. (2020). Synthesis of 4-Methylcyclohexene. YouTube.
  • Wikipedia. Diels–Alder reaction.
  • Al-Juborea, H. S. (2024). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
  • Wroclaw University of Science and Technology. (2015). Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity. PMC - NIH.
  • CABI Digital Library.
  • Benchchem. (2025).
  • MDPI. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds.
  • Homework.Study.com. What are the uses of 4-methylcyclohexene in the real world?.
  • MARM-ACS. (2007).
  • Internet Public Library. Methylcyclohexene Lab Report.
  • MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.
  • Wikipedia. 1-Methylcyclohexene.

Sources

A Comprehensive Guide to the IUPAC Nomenclature of Brominated Methylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Precise communication of molecular structures is fundamental to chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for unambiguously naming chemical compounds. This technical guide offers an in-depth exploration of the IUPAC nomenclature for brominated methylcyclohexene isomers. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the systematic naming conventions for these substituted cycloalkenes, including the critical aspects of stereochemistry.

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of medicinal chemistry and materials science, the biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Brominated methylcyclohexene isomers, as a class of compounds, present a rich landscape of constitutional and stereoisomeric possibilities. The precise location of the bromine and methyl substituents, as well as their spatial orientation, can dramatically alter a molecule's function. Therefore, a rigorous and universally understood system for naming these isomers is not merely a matter of convention but a necessity for accurate scientific discourse, patent filings, and regulatory submissions. This guide delineates the systematic application of IUPAC rules to ensure that each unique isomer can be identified by a single, globally recognized name.

Foundational Principles of Cycloalkene Nomenclature

The IUPAC nomenclature for organic compounds is built upon a hierarchical set of rules. For substituted cycloalkenes like brominated methylcyclohexenes, the core principles involve identifying the parent structure, numbering the carbon atoms of the ring, and correctly designating the substituents.

The Parent Structure: Cyclohexene

The foundational structure for the isomers discussed in this guide is cyclohexene, a six-membered carbon ring containing one double bond. The presence of the double bond is indicated by the "-ene" suffix.

Numbering the Cyclohexene Ring: A Rule of Priority

The numbering of the carbon atoms in a substituted cycloalkene ring follows a strict set of priorities to ensure consistency:

  • Primacy of the Double Bond : The two carbon atoms of the double bond must be assigned the locants '1' and '2'.[1][2][3]

  • Direction of Numbering : The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible number to the first substituent encountered.[2][3][4]

  • Lowest Locant Rule for Multiple Substituents : If there is a tie in the position of the first substituent, the numbering is chosen to give the lowest possible locants to all substituents as a set.[1][5]

It is important to note that for cycloalkenes, the position of the double bond is implicitly understood to be between carbons 1 and 2, and therefore, the locant for the "-ene" suffix is often omitted from the name unless there are multiple double bonds.[1]

A logical workflow for determining the correct numbering of a substituted cycloalkene is illustrated below.

G start Start with the brominated methylcyclohexene structure assign_db Assign C1 and C2 to the carbons of the double bond start->assign_db number_cw Number the ring clockwise assign_db->number_cw number_ccw Number the ring counter-clockwise assign_db->number_ccw get_locants_cw Identify substituent locants (clockwise) number_cw->get_locants_cw get_locants_ccw Identify substituent locants (counter-clockwise) number_ccw->get_locants_ccw compare Compare locant sets at the first point of difference get_locants_cw->compare get_locants_ccw->compare cw_lower Clockwise numbering gives the lower locant set compare->cw_lower CW is lower ccw_lower Counter-clockwise numbering gives the lower locant set compare->ccw_lower CCW is lower name Assemble the IUPAC name: Substituents (alphabetical) + cyclohexene cw_lower->name ccw_lower->name end End name->end

Caption: Decision workflow for numbering substituted cycloalkenes.

Naming Constitutional Isomers of Brominated Methylcyclohexene

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For brominated methylcyclohexene, this means the bromine and methyl groups are attached to different carbon atoms of the cyclohexene ring.

Alphabetical Ordering of Substituents

When assembling the final name, the substituents are listed in alphabetical order (i.e., "bromo" before "methyl"), irrespective of their locants.[5]

Illustrative Examples

Let's apply these rules to a few examples:

  • 1-Bromo-2-methylcyclohexene : Here, the substituents are on the carbons of the double bond. Numbering is straightforward, and "bromo" is listed before "methyl".[6]

  • 3-Bromo-1-methylcyclohexene : In this case, the methyl group is on a carbon of the double bond (C1), and the bromine is at C3. Numbering must start with the C1-C2 double bond, and the direction is chosen to give the bromine the lowest possible number.

  • 6-Bromo-1-methylcyclohexene : If the numbering in the opposite direction would place the bromine at C6, this nomenclature is also possible. The choice between 3-bromo and 6-bromo depends on which direction gives the first substituent the lower number.

The following table summarizes the IUPAC names for several constitutional isomers of brominated methylcyclohexene.

StructureIUPAC NameRationale for Numbering
1-Bromo-2-methylcyclohexene1-Bromo-2-methylcyclohexeneSubstituents are on the double bond; numbering is C1(Br)-C2(Me).
3-Bromo-1-methylcyclohexene3-Bromo-1-methylcyclohexeneC1 is assigned to the methyl-substituted carbon of the double bond to give the bromo substituent the lower number (3 vs. 6).
6-Bromo-1-methylcyclohexene6-Bromo-1-methylcyclohexeneC1 is assigned to the methyl-substituted carbon of the double bond, and numbering proceeds to give the bromo the locant 6, which is higher than the alternative but may be required in some cases to give the lowest locant to the first substituent.
4-Bromo-5-methylcyclohexene4-Bromo-5-methylcyclohexeneNumbering of the double bond as C1-C2 proceeds in the direction that gives the first substituent (bromo) the lowest locant (4 vs. 5 for methyl).

Incorporating Stereochemistry into the IUPAC Name

Beyond constitutional isomerism, brominated methylcyclohexenes can also exist as stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

Cis/Trans Isomerism in Disubstituted Cyclohexenes

For disubstituted cycloalkanes, the terms cis and trans are used to describe the relative orientation of the substituents.

  • cis : The two substituents are on the same face of the ring.

  • trans : The two substituents are on opposite faces of the ring.

These descriptors are added as prefixes to the IUPAC name, for example, cis-3-bromo-1-methylcyclohexane.

The Cahn-Ingold-Prelog (CIP) System for Absolute Configuration

When a molecule contains one or more stereocenters (a carbon atom bonded to four different groups), its absolute configuration can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[7]

Protocol for Assigning (R) and (S) Configuration:

  • Identify Stereocenters : Locate all chiral centers in the molecule.

  • Assign Priorities : For each stereocenter, assign priorities (1-4) to the four attached groups based on atomic number. Higher atomic numbers receive higher priority.

  • Orient the Molecule : View the molecule with the lowest priority group (4) pointing away from the observer.

  • Determine Configuration : Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise, the configuration is (R) (rectus).

    • If the path is counter-clockwise, the configuration is (S) (sinister).

The (R) and (S) descriptors, along with their locants, are placed in parentheses at the beginning of the IUPAC name. For example, (1R,3S)-1-bromo-3-methylcyclohexane.

The relationship between different types of isomers can be visualized as follows:

G isomers Brominated Methylcyclohexene Isomers constitutional Constitutional Isomers isomers->constitutional stereoisomers Stereoisomers isomers->stereoisomers enantiomers Enantiomers (non-superimposable mirror images) stereoisomers->enantiomers diastereomers Diastereomers (non-mirror image stereoisomers) stereoisomers->diastereomers cis_trans cis/trans Isomers diastereomers->cis_trans

Caption: Hierarchical classification of isomers.

Conclusion

The IUPAC nomenclature provides a robust and unambiguous framework for naming brominated methylcyclohexene isomers. A systematic application of the rules, starting with the identification and numbering of the parent cyclohexene ring and followed by the alphabetical citation of substituents, ensures clarity. For stereoisomers, the use of cis/trans and (R)/(S) descriptors is essential for defining the molecule's three-dimensional structure. A thorough understanding and correct application of these rules are indispensable for researchers and professionals in the chemical sciences to ensure accurate and effective communication.

References

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature.
  • Clutch Prep. (2023, November 30). Functional Group Priorities Explained.
  • Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature.
  • Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.
  • Purdue University. (n.d.). Chapter 3: Nomenclature of Organic Compounds.
  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
  • Organic Chemistry Tutor. (n.d.). Nomenclature of Alkenes and Cycloalkenes.
  • StudySmarter. (2023, October 14). Naming Cycloalkenes.
  • Vedantu. (n.d.). Number substituted cycloalkenes in the way that gives class 11 chemistry CBSE.
  • University of Calgary. (n.d.). Naming Alkenes.
  • ChemWis. (2023, August 31). IUPAC Nomenclature of Cycloalkenes [Video]. YouTube.
  • Quirke, J. M. E. (1999). Additional Guidelines for Naming Cycloalkanes and Cycloalkenes.
  • Filo. (2024, December 23). The IUPAC name of the given compound is : CC1=CCCCC1Br 2-Bromo-1-methyl c...
  • Saskia, O. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names. Introduction to Organic Chemistry.
  • Gauth. (n.d.). What is the IUPAC name of the following compound?.

Sources

Stability and reactivity of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 1-Bromo-6-methylcyclohexene

Authored by: Senior Application Scientist

Abstract

This compound is a vinyl halide whose reactivity is governed by the interplay of its sp²-hybridized carbon-bromine bond, the stereoelectronic constraints of the cyclohexene ring, and the influence of the allylic methyl group. This guide provides a comprehensive analysis of the molecule's stability and a predictive framework for its chemical behavior. While direct experimental literature on this specific isomer is sparse, this document synthesizes foundational principles from analogous systems to offer researchers and drug development professionals a robust guide to its reactivity. We will explore its relative inertness in traditional substitution and elimination reactions and its potential in modern transition-metal-catalyzed cross-coupling reactions.

Structural and Stability Analysis

The chemical behavior of this compound is a direct consequence of its molecular architecture. Understanding its stability requires an analysis of the vinyl bromide system and the electronic and steric contributions of the substituents on the cyclohexene ring.

The Vinyl Bromide System: A Study in Inertness

Unlike their saturated alkyl halide counterparts, vinyl halides such as this compound exhibit significantly reduced reactivity in classical nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) reactions. This stability arises from several factors:

  • Hybridization and Bond Strength: The carbon atom bonded to the bromine is sp²-hybridized. This bond has more s-character than an sp³-hybridized C-Br bond, making it shorter, stronger, and more difficult to break.

  • Electronic Effects: Resonance interaction between the bromine's lone pairs and the π-system of the double bond imparts a partial double-bond character to the C-Br bond, further increasing its strength and reducing the likelihood of its cleavage.[1]

  • Carbocation Instability: The formation of a vinylic carbocation, which would be necessary for an Sₙ1 pathway, is highly energetically unfavorable. The linear geometry of the sp-hybridized carbocation is sterically incompatible with the cyclohexene ring structure.

  • Steric Hindrance: A backside attack as required for an Sₙ2 reaction is sterically blocked by the ring structure and the electron density of the double bond.

Influence of the 6-Methyl Group

The methyl group at the C6 position, allylic to the double bond, exerts both steric and electronic effects that modulate the molecule's stability and reactivity.

  • Hyperconjugation: The C-H bonds of the allylic methyl group can engage in hyperconjugation with the π-system of the alkene, which helps to stabilize the double bond.

  • Steric Influence: The methyl group can sterically hinder the approach of reagents to the adjacent vinylic carbon (C1), potentially influencing the regioselectivity of certain reactions.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by reactions that can overcome the inherent stability of the vinyl bromide system. This typically involves pathways that do not require the direct cleavage of the C-Br bond in an Sₙ1, Sₙ2, or E2 fashion.

Nucleophilic Substitution and Elimination: The Unfavorable Pathways

As established, Sₙ1 and Sₙ2 reactions are highly unlikely. Similarly, E2 elimination reactions face significant hurdles. A typical E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.[2] In this compound, the β-hydrogens are on the C2 and C6 carbons. An elimination involving the C2 hydrogen is geometrically constrained. Elimination involving the C6 hydrogen is also unlikely as it would require a strong base to abstract a proton from an sp³ carbon to eliminate a group from an adjacent sp² carbon, a process that is not a standard E2 pathway.

Logical Flow: Assessing Plausible Reaction Pathways

The following diagram illustrates the decision-making process for predicting the reactivity of this compound.

G cluster_conditions Reaction Conditions cluster_pathways Predicted Outcome A Strong, Non-nucleophilic Base (e.g., t-BuOK) Res_A No Reaction (E2 Unlikely) A->Res_A B Strong Nucleophile (e.g., NaCN) Res_B No Reaction (SN2 Unlikely) B->Res_B C Protic Solvent, Weak Nucleophile (e.g., CH3OH, heat) Res_C No Reaction (SN1 Unlikely) C->Res_C D Electrophile (e.g., HBr) Res_D Electrophilic Addition to Alkene (Regioselectivity issue) D->Res_D E Pd Catalyst + Base + Coupling Partner Res_E Cross-Coupling (e.g., Suzuki, Heck) (HIGHLY PROBABLE) E->Res_E

Caption: Predictive workflow for this compound reactivity.

Electrophilic Addition to the Alkene

The double bond in this compound can undergo electrophilic addition. However, the regioselectivity is complex. The bromine atom is deactivating due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing electrophiles. The methyl group is weakly electron-donating. For example, the addition of HBr would likely lead to a mixture of products, with the bromine adding to either C1 or C2, depending on the relative stability of the resulting carbocation intermediates.[3]

Transition Metal-Catalyzed Cross-Coupling: The Gateway to Functionalization

The most synthetically useful reactions for vinyl bromides like this compound are transition-metal-catalyzed cross-coupling reactions. These reactions proceed via a mechanism involving oxidative addition of the vinyl bromide to a low-valent metal center (e.g., Pd(0)), which circumvents the need for direct C-Br bond cleavage by a nucleophile or base. This opens up a vast array of possibilities for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions applicable to this substrate include:

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

  • Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.

  • Stille Coupling: Reaction with an organostannane reagent.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a reliable and versatile method for elaborating the structure of this compound, making it a potentially valuable building block in medicinal chemistry and materials science.[4]

Mechanism: The Palladium-Catalyzed Suzuki Coupling

The diagram below outlines the catalytic cycle for the Suzuki coupling of this compound with an organoborane.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex1 R-Pd(II)L2-Br Pd0->Complex1 Pd0->Complex1 Oxidative Addition Transmetal Transmetalation Complex2 R-Pd(II)L2-R' Complex1->Complex2 Complex1->Complex2 Transmetalation Boronate R'-B(OR)2 Base Base Complex2->Pd0 Complex2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-R' Substrate 1-Bromo-6-methyl- cyclohexene (R-Br)

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Predictive Data Summary

The following table summarizes the predicted reactivity of this compound with various classes of reagents, based on the principles discussed.

Reagent ClassExample Reagent(s)ConditionsPredicted Reaction TypePredicted Outcome & Remarks
Strong, Bulky BasePotassium tert-butoxide (KOtBu)THF, HeatElimination (E2)No Reaction. E2 is sterically and electronically unfavorable for vinyl halides.
Strong NucleophileSodium Cyanide (NaCN)DMSONucleophilic Substitution (Sₙ2)No Reaction. Backside attack is blocked.
Weak Nucleophile/SolventMethanol (CH₃OH)Heat (Solvolysis)Nucleophilic Substitution (Sₙ1)No Reaction. Vinylic carbocation is too unstable to form.
ElectrophileHBrCH₂Cl₂Electrophilic AdditionReaction Occurs. Forms a mixture of dibrominated regioisomers.
OrganometallicPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Water, HeatSuzuki CouplingHigh Yield Expected. Forms 6-methyl-1-phenylcyclohexene.
Alkene + BaseStyrene, Pd(OAc)₂, P(o-tol)₃, Et₃NAcetonitrile, HeatHeck CouplingHigh Yield Expected. Forms a substituted styrene derivative.

Representative Experimental Protocols

The following protocols are adapted from standard procedures for vinyl halides and serve as a starting point for the synthetic manipulation of this compound. Note: These are generalized procedures and may require optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Fit the flask with a reflux condenser and purge the system with an inert gas for 10-15 minutes.

  • Add toluene via syringe, followed by the 2M sodium carbonate solution.

  • Heat the reaction mixture to reflux (approx. 85-95°C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add water and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Conclusion

This compound is a molecule characterized by a chemically robust vinyl bromide moiety that renders it unreactive towards many classical organic reactions. Its stability against Sₙ1, Sₙ2, and E2 pathways makes it a predictable scaffold. However, its true synthetic potential is unlocked through modern transition-metal-catalyzed cross-coupling reactions. These methodologies provide a reliable and efficient means to form new carbon-carbon and carbon-heteroatom bonds, positioning this compound as a valuable, functionalizable building block for applications in drug discovery and materials science. This guide provides the foundational and predictive insights necessary for researchers to effectively incorporate this compound into their synthetic strategies.

References

  • CK-12 Foundation. (n.d.). Reaction of 1-bromo-6-ethyl-2-methylcyclohexane with sodium ethoxide.
  • Guidechem. (n.d.). 1-Bromo-6-methyl-1-cyclohexene 40648-09-7 wiki.
  • BenchChem. (2025). An In-depth Technical Guide on the Fundamental Reactivity of the Vinyl Group in 3-Methylstyrene.
  • Klippenstein, S. J., & Kurosaki, Y. (2019). Kinetics of the Methyl–Vinyl Radical + O₂ Reactions Associated with Propene Oxidation. The Journal of Physical Chemistry A, 123(1), 139-151.
  • Chemistry LibreTexts. (2019). 8.8: Stereochemistry of the E₂ Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 1-Methylcyclohexene.
  • Quora. (2018). Why are vinyl halides less reactive than alkyl halides?.
  • Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions.

Sources

An In-Depth Technical Guide to 1-Bromo-6-methylcyclohexene: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-6-methylcyclohexene, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and synthetic applications of this important haloalkene.

Core Molecular Attributes of this compound

This compound is a cyclic haloalkene with a distinct substitution pattern that imparts specific reactivity. A thorough understanding of its fundamental properties is crucial for its effective application in synthetic chemistry.

Molecular Formula and Weight

The molecular formula of this compound is C₇H₁₁Br [1][2]. This composition gives it a molecular weight of approximately 175.07 g/mol [1][2]. The presence of a bromine atom introduces isotopic complexity, with two major isotopes, ⁷⁹Br and ⁸¹Br, which is readily observable in its mass spectrum.

PropertyValueSource
Molecular Formula C₇H₁₁BrPubChem[1][2]
Molecular Weight 175.07 g/mol PubChem[1][2]
Exact Mass 174.00441 DaPubChem[1]

Synthesis of this compound via Allylic Bromination

The most direct and widely employed method for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.

Causality Behind Experimental Choices

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). NBS is favored because it provides a low, constant concentration of bromine radicals (Br•) upon initiation, which is crucial for favoring allylic substitution over the competing electrophilic addition of bromine across the double bond[3]. The reaction is typically initiated by either light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN)[3]. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is common as it does not readily participate in the radical chain reaction.

Synthesis_Workflow Start 1-Methylcyclohexene Reaction Allylic Bromination (Radical Chain Mechanism) Start->Reaction Substrate Reagents NBS, AIBN (initiator) CCl₄ (solvent) Reagents->Reaction Reagents Workup Filtration, Washing, Purification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

The following protocol is a general guideline for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-methylcyclohexene (1.0 equivalent) and N-Bromosuccinimide (1.0 equivalent) in carbon tetrachloride.

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN, to the mixture[3]. Alternatively, the reaction can be initiated by irradiating the flask with a sunlamp[3].

  • Reaction Progression: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on top of the solvent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned high-resolution spectrum for this compound is not readily found, predicted data and analysis of similar structures provide a strong basis for interpretation[4].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aliphatic protons. The single vinylic proton will appear as a multiplet in the downfield region (typically δ 5.5-6.5 ppm). The allylic proton, being adjacent to both the double bond and the bromine atom, will also be a multiplet in a relatively downfield region. The methyl group will appear as a doublet, and the remaining methylene protons will present as complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The two sp² hybridized carbons of the double bond will resonate in the downfield region (typically δ 120-140 ppm). The carbon bearing the bromine atom will be shifted downfield due to the electronegativity of the halogen. The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum. For comparison, the related compound 1-methylcyclohexene shows five sp³ carbon resonances and two sp² carbon resonances[5].

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes)[1].

  • Fragmentation Pattern: Common fragmentation pathways for haloalkenes include the loss of the bromine radical (M⁺ - Br) and the loss of HBr (M⁺ - HBr). The fragmentation of the cyclohexene ring can also lead to a variety of smaller charged fragments. For this compound, the base peak is observed at m/z 95, with other significant peaks at m/z 67 and 39[1].

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

  • C=C Stretch: A characteristic absorption band for the carbon-carbon double bond stretch is expected in the region of 1640-1680 cm⁻¹[6].

  • =C-H Stretch: The stretching vibration of the vinylic C-H bond typically appears at wavenumbers slightly above 3000 cm⁻¹ (around 3020-3100 cm⁻¹)[6].

  • C-Br Stretch: The carbon-bromine bond stretch will give rise to an absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.

  • C-H Stretch (sp³): Strong absorptions corresponding to the stretching of the sp³ hybridized C-H bonds will be observed in the 2850-2960 cm⁻¹ range[6].

Spectroscopic DataCharacteristic Features
¹H NMR Vinylic proton (δ 5.5-6.5 ppm), allylic proton, methyl doublet, and aliphatic multiplets.
¹³C NMR Two sp² carbons (δ 120-140 ppm), one carbon attached to bromine, and four other sp³ carbons.
Mass Spectrometry Isotopic pattern of molecular ion (M⁺, M+2), loss of Br, loss of HBr.
Infrared Spectroscopy C=C stretch (~1650 cm⁻¹), =C-H stretch (>3000 cm⁻¹), C-Br stretch (fingerprint region), sp³ C-H stretch (<3000 cm⁻¹).

Reactivity and Synthetic Applications

This compound is a valuable intermediate in a variety of organic transformations, primarily owing to the reactivity of its carbon-bromine bond and the adjacent double bond.

Cross-Coupling Reactions

The vinyl bromide functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base[7][8]. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C1 position of the cyclohexene ring.

  • Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene[9][10]. This reaction provides a route to dienes and other conjugated systems.

Cross_Coupling_Reactions Substrate This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Substrate->Suzuki Heck Heck Reaction (with Alkene) Substrate->Heck Product_Suzuki 1-Substituted-6-methylcyclohexene Suzuki->Product_Suzuki Product_Heck Substituted Diene Heck->Product_Heck

Caption: Key cross-coupling reactions involving this compound.

While specific examples of these reactions with this compound are not extensively documented in readily available literature, the general principles of these named reactions are well-established and applicable to this substrate.

Applications in Natural Product Synthesis

The functionalized cyclohexene motif is a common structural feature in a variety of natural products. While direct applications of this compound in total synthesis are not widely reported, its potential as a building block is significant. The ability to introduce diverse substituents through cross-coupling reactions opens up avenues for the synthesis of complex molecular architectures.

Conclusion

This compound is a valuable synthetic intermediate with well-defined molecular properties. Its synthesis via the allylic bromination of 1-methylcyclohexene is a reliable and efficient process. The structural characterization of this compound is readily achieved through a combination of NMR, MS, and IR spectroscopy. The reactivity of the vinyl bromide moiety, particularly in palladium-catalyzed cross-coupling reactions, makes it a versatile building block for the construction of more complex molecules, holding potential for applications in medicinal chemistry and natural product synthesis.

References

  • Heck, R. F. The Heck Reaction. Wikipedia. [Link]
  • PubChem. This compound.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
  • LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
  • PubChem. 6-Bromo-1-methylcyclohexene.

Sources

An In-depth Technical Guide to the Isomers of Bromo-methylcyclohexene and Their Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the isomers of bromo-methylcyclohexene, key intermediates in synthetic organic chemistry. It is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the structural diversity of these compounds and the primary methodologies for their synthesis. The guide focuses on the two principal synthetic routes: electrophilic addition of hydrogen bromide (HBr) to methylcyclohexene isomers and free-radical allylic bromination using N-bromosuccinimide (NBS). A thorough analysis of the underlying reaction mechanisms, including regioselectivity and stereoselectivity, is presented to elucidate the factors governing isomer distribution. This document aims to serve as a practical resource, providing not only theoretical insights but also detailed experimental protocols and characterization data to support laboratory endeavors.

Introduction: The Structural Landscape of Bromo-methylcyclohexene Isomers

The bromo-methylcyclohexene scaffold is of significant interest in organic synthesis due to its versatile functionality. The presence of a bromine atom and a methyl group on the cyclohexene ring, along with the double bond, offers multiple reaction sites for further chemical transformations. The positional isomerism of the methyl group and the bromine atom, coupled with the stereochemistry at chiral centers, gives rise to a diverse array of isomers. Understanding the nomenclature and structural nuances of these isomers is fundamental to designing targeted synthetic strategies.

The primary starting materials for the synthesis of bromo-methylcyclohexenes are the isomeric methylcyclohexenes: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. The position of the double bond and the methyl group in these precursors dictates the potential products of bromination reactions.

Synthetic Methodologies and Mechanistic Insights

The formation of bromo-methylcyclohexene isomers is predominantly achieved through two distinct reaction pathways: electrophilic addition of HBr and allylic bromination with NBS. The choice of methodology is critical as it determines the nature and distribution of the resulting isomers.

Electrophilic Addition of Hydrogen Bromide to Methylcyclohexenes

The reaction of methylcyclohexenes with hydrogen bromide is a classic example of electrophilic addition to an alkene.[1] The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[2]

The reaction proceeds through a two-step mechanism:

  • Protonation of the alkene: The π-electrons of the double bond act as a nucleophile, attacking the electrophilic proton of HBr. This results in the formation of a carbocation intermediate and a bromide ion.

  • Nucleophilic attack by bromide: The bromide ion then acts as a nucleophile, attacking the positively charged carbon of the carbocation to form the final bromoalkane product.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Alkene Methylcyclohexene Carbocation Carbocation Intermediate Alkene->Carbocation + H⁺ HBr H-Br Br_ion Br⁻ Carbocation_step2 Carbocation Intermediate Br_ion_step2 Br⁻ Final_Product Bromo-methylcyclohexane Carbocation_step2->Final_Product + Br⁻

The addition of HBr to 1-methylcyclohexene proceeds via the formation of a tertiary carbocation, which is highly stabilized by the inductive effect of the methyl group and hyperconjugation. Consequently, the reaction is highly regioselective, yielding primarily 1-bromo-1-methylcyclohexane .[3]

"1-Methylcyclohexene" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11574&t=l"]; "HBr" [label="+ HBr"]; "Tertiary_Carbocation" [label="Tertiary Carbocation\n(more stable)"]; "Secondary_Carbocation" [label="Secondary Carbocation\n(less stable)"]; "Product" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12502129&t=l", label="1-Bromo-1-methylcyclohexane\n(Major Product)"];

"1-Methylcyclohexene" -> "Tertiary_Carbocation" [label="Protonation at C2"]; "1-Methylcyclohexene" -> "Secondary_Carbocation" [label="Protonation at C1", style=dashed]; "Tertiary_Carbocation" -> "Product" [label="+ Br⁻"]; } caption="Electrophilic addition of HBr to 1-methylcyclohexene."

The electrophilic addition of HBr to 3-methylcyclohexene is more complex due to the possibility of forming two different secondary carbocations of similar stability.[4] This leads to a mixture of constitutional isomers. Furthermore, one of the secondary carbocations can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product.[1] Consequently, the reaction of 3-methylcyclohexene with HBr yields a mixture of cis- and trans-1-bromo-3-methylcyclohexane, cis- and trans-1-bromo-2-methylcyclohexane, and 1-bromo-1-methylcyclohexane.[5]

G 3-Methylcyclohexene 3-Methylcyclohexene Protonation + HBr 3-Methylcyclohexene->Protonation Carbocation_A Secondary Carbocation A Protonation->Carbocation_A Carbocation_B Secondary Carbocation B Protonation->Carbocation_B Hydride_Shift 1,2-Hydride Shift Carbocation_A->Hydride_Shift Product_A 1-Bromo-2-methylcyclohexane (cis and trans) Carbocation_A->Product_A + Br⁻ Product_B 1-Bromo-3-methylcyclohexane (cis and trans) Carbocation_B->Product_B + Br⁻ Tertiary_Carbocation Tertiary Carbocation (more stable) Hydride_Shift->Tertiary_Carbocation Product_C 1-Bromo-1-methylcyclohexane (Rearranged Product) Tertiary_Carbocation->Product_C + Br⁻

The addition of HBr to 4-methylcyclohexene is regioselective, leading to the formation of 1-bromo-4-methylcyclohexane as the major product.[6] The initial protonation of the double bond can occur at either carbon, but the formation of the carbocation at the carbon that will be bonded to the bromine in the final product is favored due to the stabilizing effect of the alkyl group.

Allylic Bromination with N-Bromosuccinimide (NBS)

Allylic bromination introduces a bromine atom at the carbon adjacent to a double bond. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the double bond.[7] The reaction is typically initiated by light or a radical initiator.

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.

  • Propagation:

    • The bromine radical abstracts an allylic hydrogen from methylcyclohexene, forming a resonance-stabilized allylic radical and HBr.

    • The allylic radical reacts with a bromine molecule (generated from the reaction of HBr with NBS) to form the bromo-methylcyclohexene product and a new bromine radical, which continues the chain.

  • Termination: Combination of any two radicals.

G cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical Light or Heat Alkene Methylcyclohexene Allylic_Radical Allylic Radical HBr HBr Br2 Br₂ Product Bromo-methylcyclohexene Br_radical_prop Br•

Allylic bromination of 1-methylcyclohexene can occur at two different allylic positions: the methyl group and the C6 position of the ring. This leads to the formation of a mixture of products, including 3-bromo-1-methylcyclohexene and 6-bromo-1-methylcyclohexene .[8] The abstraction of a hydrogen atom from the C6 position leads to a secondary allylic radical, while abstraction from the methyl group gives a primary allylic radical. The secondary radical is more stable, but resonance delocalization can lead to the formation of both isomers.

The allylic bromination of 3-methylcyclohexene is complex due to the presence of multiple, non-equivalent allylic hydrogens.[9] Abstraction of a hydrogen can occur from the methyl group, the C2 position, or the C4 position. This results in the formation of a mixture of several bromo-methylcyclohexene isomers, with the major product being 3-bromo-1-methylcyclohexene .[9] The formation of minor products such as 3-bromo-6-methylcyclohexene, 3-bromo-4-methylcyclohexene, and 3-bromo-3-methylcyclohexene has also been reported.[9]

Allylic bromination of 4-methylcyclohexene can occur at the C3 and C6 positions, which are equivalent, and at the methyl group. Abstraction of a hydrogen from the ring leads to a secondary allylic radical, while abstraction from the methyl group gives a primary allylic radical. This results in a mixture of 3-bromo-5-methylcyclohexene and 4-(bromomethyl)cyclohexene .

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of bromo-methylcyclohexene isomers. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.

Protocol for Electrophilic Addition of HBr to 3-Methylcyclohexene[1]

Materials:

  • 3-methylcyclohexene

  • 48% aqueous hydrobromic acid (HBr)

  • Diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or calcium chloride

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Place 3-methylcyclohexene in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add a molar excess of 48% aqueous HBr dropwise to the stirring solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the organic products with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product mixture by fractional distillation to separate the isomers.

G Start Start: 3-Methylcyclohexene Reaction Reaction with 48% HBr Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Fractional Distillation Drying->Purification Product Mixture of Bromo-methylcyclohexane Isomers Purification->Product

Protocol for Allylic Bromination of 1-Methylcyclohexene with NBS[4]

Materials:

  • 1-methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄)

  • Azobisisobutyronitrile (AIBN) or a sunlamp

  • Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexene, recrystallized NBS, and a catalytic amount of AIBN in CCl₄.

  • Heat the mixture to reflux or irradiate with a sunlamp and maintain for several hours. The reaction is complete when the dense NBS is replaced by the less dense succinimide, which will float.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is a mixture of bromo-methylcyclohexene isomers that can be further purified by chromatography if necessary.

Isomer Characterization

The identification and quantification of the various bromo-methylcyclohexene isomers are typically achieved using a combination of chromatographic and spectroscopic techniques.

Isomer1H NMR (ppm, predicted)13C NMR (ppm, predicted)
1-Bromo-2-methylcyclohexene Olefinic H: ~5.8-6.2; Allylic H: ~2.0-2.5; Methyl H: ~1.7C=C-Br: ~125-135; C=C-CH₃: ~130-140; C-Br: ~50-60
3-Bromo-1-methylcyclohexene Olefinic H: ~5.4; H-C-Br: ~4.5-5.0; Allylic H: ~2.0-2.5; Methyl H: ~1.7C=C-CH₃: ~135-145; C=C-H: ~120-130; C-Br: ~50-60
6-Bromo-1-methylcyclohexene Olefinic H: ~5.6; H-C-Br: ~4.2-4.8; Allylic H: ~2.0-2.5; Methyl H: ~1.7C=C-CH₃: ~130-140; C=C-H: ~125-135; C-Br: ~50-60

Note: The predicted NMR data are estimates and may vary depending on the solvent and experimental conditions. Experimental verification is essential for accurate structural elucidation.

Conclusion

The synthesis of bromo-methylcyclohexene isomers is a nuanced area of organic chemistry where the choice of starting material and reaction conditions profoundly influences the product distribution. Electrophilic addition of HBr generally leads to saturated bromo-methylcyclohexanes, with regioselectivity dictated by carbocation stability. In contrast, allylic bromination with NBS provides a pathway to unsaturated bromo-methylcyclohexenes, often resulting in a mixture of isomers due to the involvement of resonance-stabilized radical intermediates. A thorough understanding of the underlying mechanisms is paramount for researchers aiming to selectively synthesize a specific isomer for applications in drug discovery and development. This guide provides a foundational framework for navigating the complexities of these reactions and serves as a practical resource for the synthesis and characterization of this important class of compounds.

References

  • Organic Chemistry. (n.d.). Regioselectivity of an Electrophilic Addition Reaction.
  • Brainly. (2023). What is the major product obtained from the reaction of HBr with 4-methylcyclohexene?.
  • Allen. (n.d.). Select the major product obtained from the addition of HBr to 1-methylcyclohexene.
  • Quora. (2017). What will be the product when 3-Methylcyclohexene reacts with NBS/Br2?.
  • Homework.Study.com. (n.d.). Reaction of HBr with 3-methylcyclohexene yields a mixture of four products.
  • Study Prep in Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irradiates the mixture with a sunlamp.
  • JulietHahn.com. (n.d.). Chapter 6 Notes.
  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations.
  • JulietHahn.com. (n.d.). Chapter 8 Lecture.
  • Chegg. (2019). How many allylic halides can be formed when 3-methycyclohexene undergoes allylic halogenation with one equivalent of NBS and light?.
  • Filo. (2025). The compound 1-methylcyclohexene is reacted with HBr in the pr.
  • YouTube. (2025). [Chemistry] Reaction of HBr with 3 -methylcyclohexene yields a mixture of four products: cis- and tr.
  • Homework.Study.com. (n.d.). Treatment of 4-methylcyclohexene with N-bromosuccinimide (NBS) in CCl_4 would yield.
  • Brainly.in. (2023). 1 bromo 1 methyl cyclohexane can be obtained by the addition of hbr on.
  • Chegg. (2016). Electrophilic addition of HBr to 1-methylcyclohexene.
  • Filo. (2025). The major product formed when methylenecyclohexane is treated with NBS in.
  • Chemistry Stack Exchange. (2015). Allylic bromination with NBS.
  • Chegg. (2018). Solved The reaction of HBr with 3-methylcyclohexene produces.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • PubChem. (n.d.). 3-Bromo-1-methylcyclohex-1-ene.
  • Sarthaks eConnect. (2022). Select the major product obtained from the addition of HBr to 1-methylcyclohexene.
  • Pearson. (2024). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.
  • Master Organic Chemistry. (2013). What is Allylic Bromination?.
  • PubChem. (n.d.). cis-1-Bromo-2-methylcyclohexane.
  • OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions.
  • Filo. (2025). Give the major products of the following electrophilic addition reactions : a) C=C1CC=CCC1 +HBr.
  • Chegg. (2016). Solved Treatment of 4-methylcyclohexene with.
  • Filo. (2025). Provide the products for the following reactions where each compound reacts with 1 equivalent of HBr.
  • Chegg. (2020). Solved If 1-methylcyclohexene is subjected to treatment with.
  • YouTube. (2022). Alkenes: Electrophilic Addition with Hydrogen Bromide, HBr (A-level and IB Chemistry).
  • YouTube. (2014). Allylic Bromination of Alkenes Using NBS.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • SpectraBase. (n.d.). (1R,2S)-1-bromo-2-methylcyclohexane.
  • PubChem. (n.d.). 1-Bromo-2-methylcyclohexene.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • PubChem. (n.d.). 1-Bromo-3-methylcyclohexene.
  • YouTube. (2014). Electrophilic Addition HBr.
  • Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes.
  • Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy.
  • PubChem. (n.d.). Rel-(1R,3S)-1-bromo-3-methylcyclohexane.
  • Homework.Study.com. (n.d.). Using 1H NMR, how could you quickly differentiate between 1- and 3-methylcyclohexene?.

Sources

An In-depth Technical Guide to the Free Radical Synthesis of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective bromination of allylic positions is a cornerstone transformation in synthetic organic chemistry, enabling the introduction of a versatile functional group for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis of 1-bromo-6-methylcyclohexene via a free-radical mechanism, a classic example of the Wohl-Ziegler reaction. We will dissect the nuanced mechanistic steps, elucidate the critical roles of N-Bromosuccinimide (NBS) and radical initiators, and present a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of radical-mediated allylic halogenations and their practical application.

Introduction: The Strategic Value of Allylic Bromination

The synthesis of this compound from 1-methylcyclohexene is a prototypical allylic bromination. This reaction selectively substitutes a hydrogen atom on a carbon adjacent to a double bond.[1] The resulting vinyl bromide is a highly valuable synthetic intermediate, amenable to a wide array of transformations including nucleophilic substitutions and cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

The primary challenge in this synthesis is to favor the desired radical substitution pathway over the competing electrophilic addition of bromine across the double bond.[1] This selectivity is masterfully achieved through the use of N-Bromosuccinimide (NBS), which maintains a crucial low concentration of molecular bromine (Br₂) throughout the reaction.[2][3] This guide will explore the kinetics and thermodynamics that govern this selectivity.

The Core Mechanism: A Deep Dive into the Radical Chain Reaction

The synthesis proceeds via a well-established free-radical chain mechanism, which can be broken down into three distinct phases: initiation, propagation, and termination. This process is often referred to as the Wohl-Ziegler bromination.[4][5]

Initiation: The Genesis of the Radical

The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6] Thermal decomposition of AIBN is particularly common and efficient. Upon heating (typically 65-85 °C), AIBN expels a molecule of highly stable nitrogen gas (N₂) to generate two 2-cyano-2-propyl radicals.[7][8]

These initiator radicals (In•) do not directly participate in the main propagation cycle. Instead, their primary role is to abstract a hydrogen atom from trace amounts of HBr present or to facilitate the homolysis of the true brominating agent, Br₂, which is present at a very low concentration.[7][9]

Initiation cluster_main AIBN AIBN N2 N₂ AIBN->N2 Δ (Heat) Radical 2 In• (2-cyano-2-propyl radical) Br2 Br₂ Br_rad 2 Br• Br2->Br_rad In• or hν

Caption: Initiation phase showing AIBN decomposition and subsequent Br₂ homolysis.

Propagation: The Self-Sustaining Cycle

The propagation phase consists of two key steps that form a repeating chain reaction.[10]

Step 1: Allylic Hydrogen Abstraction A bromine radical (Br•), generated in the initiation phase, abstracts a hydrogen atom from an allylic position of 1-methylcyclohexene. The C-H bond at an allylic position is significantly weaker (approx. 88 kcal/mol) than a vinylic C-H bond (approx. 111 kcal/mol), making this abstraction highly favorable.[3]

In the case of 1-methylcyclohexene, there are two allylic positions. Abstraction of a hydrogen from the tertiary carbon (C6) is preferred as it leads to the formation of a more stable tertiary allylic radical. This radical is stabilized by resonance, delocalizing the unpaired electron across the C6 and C2 positions.[11][12]

Step 2: Bromination of the Allylic Radical The newly formed allylic radical then reacts with a molecule of Br₂.[10] This Br₂ is generated in situ from the reaction between NBS and the HBr produced in the previous step.[2][3] This ingenious mechanism maintains a very low, but steady, concentration of Br₂, which is key to preventing electrophilic addition to the alkene.[13] The reaction of the allylic radical with Br₂ yields the desired product, this compound, and regenerates a bromine radical, which can then start a new cycle.[10]

Propagation cluster_step1 Step 1: H Abstraction cluster_step2 Step 2: Bromination Alkene 1-Methylcyclohexene Br• Radical Tertiary Allylic Radical HBr Alkene->Radical Abstraction of allylic H Br2_Source HBr + NBS → Br₂ + Succinimide Radical->Br2_Source Reacts with Br₂ from NBS/HBr reaction Product This compound Br• (regenerated)

Sources

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-6-methylcyclohexene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, explains the underlying chemical principles, and offers a practical protocol for data acquisition.

Introduction: The Molecular Signature

This compound (C₇H₁₁Br) is a substituted cyclic alkene whose structural elucidation is well-suited to mass spectrometry. Under electron ionization (EI), the molecule undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. The presence of the cyclohexene ring, an allylic methyl group, and a bromine atom dictates the primary fragmentation routes. Understanding these pathways is crucial for the unambiguous identification of this compound and related structures in complex matrices.

A key characteristic of any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance.[1] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, which appear as a pair of peaks (doublets) separated by two mass-to-charge (m/z) units, with nearly equal intensity. The monoisotopic mass of the parent molecule is 174.00441 Da.[2]

Primary Fragmentation Pathways

Upon ionization in a mass spectrometer, the this compound molecular ion ([C₇H₁₁Br]⁺˙) is formed. This radical cation is energetically unstable and rapidly undergoes fragmentation through several competing pathways. The most prominent pathways are governed by the formation of stable carbocations and neutral radicals.

Alpha (α)-Cleavage: Loss of the Bromine Radical

The most intuitive fragmentation for an alkyl halide is the cleavage of the carbon-halogen bond.[3] The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br), producing a stable cyclohexenyl cation.

  • Reaction: [C₇H₁₁Br]⁺˙ → [C₇H₁₁]⁺ + •Br

  • Expected m/z: 95

  • Significance: This fragmentation results in a prominent peak at m/z 95. The loss of the heavy bromine atom leads to a significant shift in mass from the molecular ion. The resulting C₇H₁₁⁺ ion is a methylcyclohexenyl cation, which is resonance-stabilized. The absence of the bromine isotopic pattern for this peak confirms the loss of the bromine atom.

Allylic Cleavage: Loss of the Methyl Radical

Branched cycloalkenes readily undergo fragmentation via cleavage of the side chain.[4] The bond allylic to the double bond is weakened, and its cleavage leads to the formation of a stable, resonance-stabilized allylic cation.[5] In this molecule, the C-C bond between the ring and the methyl group is an allylic bond.

  • Reaction: [C₇H₁₁Br]⁺˙ → [C₆H₈Br]⁺ + •CH₃

  • Expected m/z: 159 and 161

  • Significance: This pathway corresponds to the loss of a methyl radical (a mass loss of 15 Da).[6] The resulting fragment ion at m/z 159/161 retains the bromine atom, and therefore will exhibit the characteristic 1:1 isotopic doublet. The stability of the resulting bromocyclohexenyl cation makes this a highly probable fragmentation event.

The Retro-Diels-Alder (rDA) Reaction

A hallmark fragmentation mechanism for molecules containing a cyclohexene ring is the Retro-Diels-Alder (rDA) reaction.[7][8] This is a concerted, pericyclic reaction that cleaves two carbon-carbon bonds in the ring, breaking it into a diene and a dienophile (an alkene).[4][8] This process is crucial for identifying cyclic structures in mass spectrometry analysis.[9]

For this compound, the rDA reaction can be envisioned to proceed as follows:

  • Reaction: [C₇H₁₁Br]⁺˙ → [C₅H₈]⁺˙ (Isoprene radical cation) + C₂H₃Br (Vinyl bromide)

  • Expected m/z: 68 (charge on the diene)

  • Significance: This fragmentation pathway breaks the ring into isoprene and vinyl bromide. Depending on which fragment retains the positive charge, a peak at m/z 68 (isoprene radical cation) could be observed. The charge typically resides on the fragment with the lower ionization energy. The observation of an ion at m/z 68 would be strong evidence for the underlying cyclohexene structure.

Below is a diagram illustrating the primary fragmentation pathways originating from the molecular ion.

G cluster_0 Fragmentation Pathways M [C₇H₁₁Br]⁺˙ (m/z 174, 176) M_Br [C₇H₁₁]⁺ (m/z 95) M->M_Br - •Br (α-Cleavage) M_CH3 [C₆H₈Br]⁺ (m/z 159, 161) M->M_CH3 - •CH₃ (Allylic Cleavage) RDA [C₅H₈]⁺˙ (m/z 68) M->RDA rDA Reaction

Caption: The Retro-Diels-Alder fragmentation mechanism.

Summary of Expected Fragment Ions

The following table summarizes the key ions anticipated in the EI mass spectrum of this compound.

m/z (Mass/Charge)Proposed Ion FormulaNeutral LossFragmentation Pathway
174, 176[C₇H₁₁Br]⁺˙-Molecular Ion (M⁺˙)
159, 161[C₆H₈Br]⁺•CH₃Allylic Cleavage
95[C₇H₁₁]⁺•Brα-Cleavage
93[C₇H₉]⁺HBrLoss of Hydrogen Bromide
68[C₅H₈]⁺˙C₂H₃BrRetro-Diels-Alder (rDA)
67[C₅H₇]⁺C₂H₄BrLoss of H from rDA product

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the preferred analytical platform. The following protocol provides a robust starting point for method development.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or hexane).

  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL to avoid column and detector saturation.

2. Gas Chromatography (GC) Parameters:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentration.

  • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • GC Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). Rationale: This stationary phase provides excellent separation for a wide range of semi-volatile compounds based on boiling point.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes. Rationale: The initial hold ensures good focusing of the analyte on the column, while the ramp allows for efficient separation from solvents and impurities.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI-MS, which induces reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[10]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40 - 300. Rationale: This range comfortably covers the molecular ion and all expected significant fragments.

  • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering the mass spectrometer, which would saturate the detector and cause unnecessary filament wear.

Conclusion

The mass spectrum of this compound is predicted to be rich in structural information. The definitive molecular ion doublet at m/z 174/176 immediately confirms the elemental formula and the presence of a single bromine atom. The key diagnostic fragments arise from logical and well-understood chemical processes: the loss of a bromine radical (to m/z 95), the allylic loss of a methyl group (to m/z 159/161), and the characteristic Retro-Diels-Alder fragmentation of the cyclohexene ring (yielding a fragment at m/z 68). By carefully analyzing these key fragments, researchers can confidently identify this compound and distinguish it from its isomers.

References

  • Vertex AI Search Result[9]. Retro-Diels Alder mechanism: Significance and symbolism. (2025).
  • JoVE. Mass Spectrometry: Cycloalkene Fragmentation. (2024).
  • Slideshare. Retro diels alder reaction and ortho effect.
  • PubChem. This compound.
  • Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10 fragmentation pattern.
  • Wikipedia. Retro-Diels–Alder reaction.
  • Study.com. What is the "base peak" generated from 1-methylcyclohexene?.
  • NIST WebBook. Cyclohexene, 1-methyl-.
  • PubMed. Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. (2015).
  • YouTube. Mass spectrometry: Retro diels alder fragmentation. (2020).
  • Michigan State University Chemistry. Mass Spectrometry.
  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
  • Brainly. The mass spectrum of 1-ethyl-1-methylcyclohexane (MW = 126) shows many fragments. (2023).
  • PubChem. (6S)-6-bromo-1-methylcyclohexene.
  • NIST. Mass Spectrometry Data Center.
  • Chemistry LibreTexts. Useful Patterns for Structure Elucidation. (2020).
  • Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018).

Sources

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 1-bromo-6-methylcyclohexene in Grignard reactions. This guide offers in-depth technical details, field-proven insights, and step-by-step protocols for the synthesis of 6-methylcyclohexenylmagnesium bromide and its subsequent reactions. The content is structured to explain the underlying principles of experimental choices, ensure procedural reliability, and is supported by authoritative references.

Introduction: Significance and Challenges

This compound is a valuable reagent in organic synthesis, serving as a precursor to the 6-methylcyclohexenyl moiety, which is a structural motif in various complex molecules. The formation of the corresponding Grignard reagent, 6-methylcyclohexenylmagnesium bromide, opens a pathway for the creation of new carbon-carbon bonds, enabling the synthesis of a diverse range of secondary and tertiary alcohols, carboxylic acids, and ketones.[1]

However, the allylic nature of the bromide in this compound introduces specific challenges. The potential for side reactions, such as Wurtz-type coupling, is a significant consideration that necessitates careful control over reaction conditions.[2][3] This guide addresses these challenges by providing optimized protocols and troubleshooting strategies to ensure successful and high-yield synthesis.

Reaction Mechanism and Key Considerations

The Grignard reaction commences with the insertion of magnesium metal into the carbon-bromine bond of this compound.[4] This process forms the highly nucleophilic organomagnesium halide, 6-methylcyclohexenylmagnesium bromide. The carbon atom bound to magnesium becomes strongly nucleophilic and can attack the electrophilic carbon of a carbonyl group.[4][5]

Several factors are critical for the successful formation and reaction of this Grignard reagent:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[6][7]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[8] Activation is necessary to expose the reactive metal surface. Common methods include the use of iodine, 1,2-dibromoethane, or mechanical grinding.[3][8]

  • Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential.[1][9] They solvate the Grignard reagent, stabilizing it through coordination with the magnesium atom.[8]

  • Initiation: The reaction can sometimes be slow to start. Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.[3][6]

Visualizing the Grignard Reaction Workflow

The following diagram illustrates the key stages of a typical Grignard reaction protocol involving this compound.

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification Prep Flame-Dry Glassware & Assemble Under Inert Gas Reagents Prepare Anhydrous Reagents & Solvents Activate Activate Mg Turnings (e.g., with Iodine) Initiate Initiate Reaction with Small Amount of Alkyl Halide Activate->Initiate Addition Slow Addition of Remaining This compound Initiate->Addition Formation_Complete Formation of 6-Methylcyclohexenylmagnesium Bromide Addition->Formation_Complete Cool Cool Grignard Reagent (e.g., to 0°C) Formation_Complete->Cool Add_Electrophile Dropwise Addition of Electrophile (e.g., Aldehyde) Cool->Add_Electrophile React Allow to React (e.g., warm to RT) Add_Electrophile->React Quench Quench with Saturated Aqueous NH4Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify Product (e.g., Chromatography) Dry_Concentrate->Purify

Caption: Workflow for the Grignard reaction of this compound.

Detailed Experimental Protocols
4.1. Protocol 1: Formation of 6-methylcyclohexenylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal

  • Flame-dried three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.[3]

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single small crystal of iodine.[3]

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add approximately 10% of this solution to the magnesium suspension.[6]

  • Observation: The reaction should begin within minutes, indicated by the disappearance of the iodine color and the onset of gentle ether reflux.[3] If the reaction does not start, gently warm the flask with a heat gun.[6]

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[3][6]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting cloudy grey/brown mixture is the Grignard reagent.[3][6]

4.2. Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • Prepared 6-methylcyclohexenylmagnesium bromide solution

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C in an ice-water bath.[1]

  • Addition of Electrophile: Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).[1][3]

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.[1][3]

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography if necessary.[1]

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Mg : Alkyl Halide Ratio 1.2 : 1.0 equivalentsA slight excess of magnesium ensures complete conversion of the alkyl halide.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are crucial for stabilizing the Grignard reagent.[1]
Initiator Iodine crystal or 1,2-dibromoethaneActivates the magnesium surface to initiate the reaction.[3][8]
Reaction Temperature Gentle reflux during formation; 0 °C to RT for reaction with electrophileControls the reaction rate and minimizes side reactions.[1][6]
Quenching Agent Saturated aqueous NH₄ClA mild acid source to protonate the alkoxide without causing side reactions.[3]
Troubleshooting and Side Reactions

Even with carefully planned protocols, challenges can arise. The following diagram outlines a troubleshooting workflow for common issues encountered during the Grignard reaction of this compound.

Troubleshooting_Grignard cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Reaction Fails to Initiate C1 Wet Glassware/Solvents P1->C1 C2 Inactive Mg Surface P1->C2 P2 Low Yield of Grignard Reagent P2->C1 C3 Wurtz Coupling Side Reaction P2->C3 C4 Reaction with Atmospheric CO2 P2->C4 P3 Low Yield of Final Product P3->C1 C5 Harsh Work-up Conditions P3->C5 S1 Thoroughly Dry All Glassware & Use Anhydrous Solvents C1->S1 S2 Activate Mg with Iodine, 1,2-Dibromoethane, or Mechanical Grinding C2->S2 S3 Use Dilute Solutions & Slow Addition of Alkyl Halide C3->S3 S4 Maintain a Positive Pressure of Inert Gas C4->S4 S5 Use a Milder Quench (e.g., Saturated aq. NH4Cl) C5->S5

Caption: Troubleshooting guide for the Grignard reaction.

A significant side reaction to consider is the Wurtz-type coupling, where the Grignard reagent reacts with the unreacted this compound to form a dimer. This can be minimized by using dilute solutions and ensuring a slow, controlled addition of the alkyl halide to the magnesium suspension.[3]

References
  • Organic Syntheses Procedure. (n.d.).
  • Allylic Grignard reagents in organic synthesis. (2020, July 28). YouTube.
  • Grignard reagent allyl magnesium bromide preparation process. (n.d.). Google Patents.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. (2016, December 23). National Institutes of Health.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Optimization of the Grignard reagent formation. (n.d.). ResearchGate.
  • Grignard reagent. (n.d.). Wikipedia.
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (n.d.). PubMed Central.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). ACS Publications.
  • This compound. (n.d.). PubChem.
  • Which method is the best to conduct the Grignard reaction? (2022, August 6). Reddit.
  • Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.

Sources

Application Notes & Protocols: Strategic Implementation of 1-Bromo-6-methylcyclohexene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of 1-Bromo-6-methylcyclohexene, a versatile and sterically defined vinyl bromide, in three seminal cross-coupling transformations: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. By elucidating the mechanistic underpinnings and critical experimental parameters for each reaction, this document serves as a comprehensive resource for researchers in synthetic chemistry and drug development, aiming to leverage this valuable building block for the construction of complex molecular architectures.

Introduction: The Strategic Value of this compound

The development of palladium-catalyzed cross-coupling reactions, a breakthrough recognized with the 2010 Nobel Prize in Chemistry, has fundamentally transformed molecular synthesis.[2][3] These reactions offer a powerful toolkit for constructing C-C bonds under mild conditions with high functional group tolerance.[2][4]

This compound is a particularly valuable substrate for these transformations. As a vinyl bromide, it exhibits a favorable balance of reactivity—generally more reactive than the corresponding chloride and more stable and cost-effective than the iodide.[5][6] Its cyclic and substituted nature allows for the introduction of a well-defined, three-dimensional motif into target molecules, a feature of significant interest in medicinal chemistry and materials science. This guide explores its use as an electrophilic partner in key palladium-catalyzed reactions.

The Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for the stability and low toxicity of its organoboron reagents.[2] It creates a new sigma bond by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The base is crucial not only for the overall reaction but specifically for activating the organoboron species to facilitate the transmetalation step.[4][10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[8][11]

  • Transmetalation : The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic group (R') to the Pd(II) center, displacing the bromide.[9][12]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)L₂-X pd0->pd_intermediate substrate This compound (R-X) substrate->pd_intermediate transmetalation Transmetalation pd_di_org R-Pd(II)L₂-R' pd_intermediate->pd_di_org [R'-B(OH)₃]⁻ boronic_acid R'-B(OH)₂ + Base boronic_acid->pd_di_org pd_di_org->pd0 reductive_elimination Reductive Elimination product Product (R-R') pd_di_org->product

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol: Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Data Summary
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O9016~85-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (2)K₃PO₄ (2.0)Toluene/H₂O10012~80-90
2-Thiopheneboronic AcidSPhos Pd G2 (1)Cs₂CO₃ (2.5)THF/H₂O658~90-98

The Mizoroki-Heck Reaction: Olefin Vinylation

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[3][13] This reaction is highly valuable for its ability to construct complex carbon skeletons.[14]

Mechanistic Overview

The Heck reaction proceeds through a distinct catalytic cycle involving migratory insertion and a characteristic β-hydride elimination step.[15][16]

  • Oxidative Addition : A Pd(0) species inserts into the C-Br bond of this compound to generate a vinylpalladium(II) complex.[3]

  • Migratory Insertion (Carbopalladation) : The alkene coupling partner coordinates to the palladium center and subsequently undergoes a syn-migratory insertion into the vinyl-palladium bond.[15][16] Steric factors typically dictate that the vinyl group adds to the less substituted carbon of the alkene.[13]

  • β-Hydride Elimination : A hydrogen atom from a carbon adjacent (beta) to the new palladium-carbon bond is eliminated, forming a palladium-hydride species and the final alkene product.[15][16]

  • Catalyst Regeneration : The base scavenges the generated acid (HBr) from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[14]

Heck_Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate R-Pd(II)L₂-X pd0->pd_intermediate substrate This compound (R-X) substrate->pd_intermediate oxidative_addition Oxidative Addition pd_alkyl Alkyl-Pd(II) Intermediate pd_intermediate->pd_alkyl alkene Alkene (e.g., n-Butyl Acrylate) alkene->pd_alkyl migratory_insertion Migratory Insertion product_complex [Product]-Pd(II)H-L₂ pd_alkyl->product_complex beta_elimination β-Hydride Elimination product_complex->pd0 + Base·HX product Substituted Alkene product_complex->product base Base (e.g., Et₃N) base->pd0

Caption: Catalytic Cycle for the Mizoroki-Heck Reaction.
Protocol: Coupling of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Acetonitrile (ACN), anhydrous and degassed

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • To a pressure tube, add Pd(OAc)₂ and PPh₃. Purge with an inert gas.

  • Add anhydrous, degassed acetonitrile, followed by this compound, n-butyl acrylate, and triethylamine.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours. Monitor progress by GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black and salts.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the residue via flash column chromatography to obtain the vinylated product.

Data Summary
Alkene PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-Butyl AcrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃N (1.5)ACN10018~75-85
StyrenePd(PPh₃)₄ (3)K₂CO₃ (2.0)DMF11024~70-80
CyclohexenePd(OAc)₂ (2) / P(o-tol)₃ (4)NaOAc (2.0)DMA12024~60-70

The Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[5][17] It typically employs a dual-catalyst system of palladium and copper(I), which work in concert to form a C(sp²)-C(sp) bond.[18][19]

Mechanistic Overview

The reaction mechanism involves two interconnected catalytic cycles.[17][18]

  • Palladium Cycle :

    • Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound, forming a Pd(II) complex.[18]

    • Transmetalation : A copper(I) acetylide species, formed in the copper cycle, transfers the alkyne group to the palladium center.[5] This is often the rate-determining step.[19]

    • Reductive Elimination : The vinyl and alkynyl groups are eliminated from palladium, forming the conjugated enyne product and regenerating the Pd(0) catalyst.[19]

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate, which is the active species for transmetalation.[5]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate R-Pd(II)L₂-X pd0->pd_intermediate Oxidative Addition (R-X) pd_alkyne R-Pd(II)L₂-C≡CR' pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 product Product (R-C≡CR') pd_alkyne->product Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide cu_acetylide->pd_alkyne + CuX base Base base->cu_acetylide

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Protocol: Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask, magnetic stirrer, and inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous, degassed THF, followed by the amine base.

  • Add this compound and then phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC. It is usually complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseTempTime (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRT4~90-98
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPART6~85-95
1-HexynePd(OAc)₂ (2) / XPhos (4)None (Cu-free)Cs₂CO₃50°C12~80-90

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents.Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous degassing of all solvents and reagents. Use anhydrous solvents and freshly distilled liquid reagents.
Homocoupling of Coupling Partner (Suzuki) Protodeboronation; (Sonogashira) Glaser coupling.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). For Sonogashira, run the reaction under strictly anaerobic conditions or consider a copper-free protocol.
Formation of Palladium Black Catalyst decomposition at high temperature; Ligand dissociation.Lower the reaction temperature. Increase ligand-to-palladium ratio or switch to a more robust, bulky electron-rich phosphine ligand (e.g., Buchwald-type ligands).[20][21]
Low Yield with Sterically Hindered Substrates Steric hindrance impeding oxidative addition or reductive elimination.Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) which accelerate these steps.[21] Increase reaction temperature and time.

Conclusion

This compound stands out as a highly effective and adaptable substrate for palladium-catalyzed cross-coupling reactions. Its application in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings provides reliable and high-yielding pathways to a diverse range of substituted cyclohexene derivatives. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, and reaction conditions as detailed in these protocols, researchers can confidently employ this building block to accelerate the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Oestreich, M. (Ed.). (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • SynArchive. (n.d.). Sonogashira coupling.
  • Portella, C., et al. (n.d.). Palladium-Catalyzed Boronic Acid Cross-Coupling Reactions of b-Ethoxy b-Trifluoromethyl Vinyl Bromides. Retrieved from a specific scientific journal article.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis.
  • Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions.
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • The Nobel Prize Organisation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.
  • Organometallics. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Synlett. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from a specific scientific journal article.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

Sources

Navigating Nucleophilic Substitution Reactions of Methylcyclohexene Bromides: Mechanisms, Regioselectivity, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of nucleophilic substitution reactions involving brominated methylcyclohexene scaffolds. A critical examination of the substrate's structure reveals that 1-Bromo-6-methylcyclohexene, a vinylic halide, is largely unreactive towards classical S N 1 and S N 2 pathways. Therefore, this document pivots to its more synthetically versatile allylic isomer, 3-Bromo-1-methylcyclohexene , to explore the nuanced and competitive nature of allylic substitution reactions. We delve into the mechanistic dichotomy of S N 1/S N 1' and S N 2/S N 2' pathways, offering field-proven insights into controlling regioselectivity through the strategic selection of nucleophiles and solvents. Detailed, self-validating experimental protocols are provided for both bimolecular and unimolecular substitution conditions, equipping researchers in organic synthesis and drug development with the practical knowledge to harness these powerful transformations.

Introduction: The Critical Role of Isomerism in Reactivity

In the realm of organic synthesis, the precise placement of a functional group dictates the reactivity and potential transformations of a molecule. The substrate this compound[1] presents a C-Br bond where the carbon is sp²-hybridized, a classic vinylic halide. Such substrates are notoriously resistant to standard nucleophilic substitution reactions due to the high energy required to form a vinylic carbocation (disfavoring S N 1) and the steric hindrance and electronic repulsion of the π-system, which prevent backside attack (disfavoring S N 2).

Recognizing this inherent lack of reactivity, this guide focuses on a structurally related and far more reactive isomer: 3-Bromo-1-methylcyclohexene . This compound is a secondary allylic halide. The proximity of the C-Br bond to a double bond enables the formation of a resonance-stabilized allylic carbocation or allows for concerted attacks at two distinct electrophilic sites, making it an excellent substrate for investigating the subtleties of nucleophilic substitution.[2][3] Understanding these reactions is pivotal for the stereoselective construction of functionalized cyclohexene derivatives, which are prevalent motifs in natural products and pharmaceutical agents.

Mechanistic Crossroads: S N 1/S N 1' vs. S N 2/S N 2' Pathways

The reactivity of an allylic halide like 3-Bromo-1-methylcyclohexene is defined by a competition between four potential pathways, the predominance of which is dictated by the reaction conditions.

Unimolecular Pathways (S N 1 and S N 1')

Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), the reaction proceeds through a unimolecular mechanism.[4][5][6] The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate has two electrophilic carbons, leading to a mixture of products.

  • S N 1 (Direct Substitution): The nucleophile attacks the carbon that originally bore the leaving group (C3).

  • S N 1' (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond (C1), causing a shift in the double bond's position.[7]

The product ratio is often determined by a combination of steric factors and the thermodynamic stability of the resulting alkene.

Bimolecular Pathways (S N 2 and S N 2')

With strong nucleophiles in polar aprotic solvents, a concerted, bimolecular mechanism is favored.[4][8][9] The rate of these reactions depends on the concentration of both the substrate and the nucleophile.

  • S N 2 (Direct Substitution): The nucleophile performs a backside attack on the carbon bonded to the bromine (C3), leading to an inversion of stereochemistry if the center is chiral. This pathway is sensitive to steric hindrance.[10][11][12][13]

  • S N 2' (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the alkene (C1) in a concerted fashion, simultaneously displacing the bromide ion and migrating the double bond.

The following diagram illustrates the mechanistic competition at the heart of these reactions.

G sub 3-Bromo-1-methylcyclohexene carbocation Resonance-Stabilized Allylic Carbocation sub->carbocation Slow -Br⁻ sn2_product S N 2 Product (Direct Substitution) sub->sn2_product Concerted Attack at C3 (+Nu⁻) sn2_prime_product S N 2' Product (Allylic Rearrangement) sub->sn2_prime_product Concerted Attack at C1 (+Nu⁻) sn1_product S N 1 Product (Direct Substitution) carbocation->sn1_product +Nu⁻ (at C3) sn1_prime_product S N 1' Product (Allylic Rearrangement) carbocation->sn1_prime_product +Nu⁻ (at C1) sn1_cond Weak Nucleophile Polar Protic Solvent sn1_cond->carbocation sn2_cond Strong Nucleophile Polar Aprotic Solvent sn2_cond->sn2_product sn2_cond->sn2_prime_product

Caption: Competing nucleophilic substitution pathways for 3-Bromo-1-methylcyclohexene.

Experimental Protocols

The following protocols are designed to selectively favor either bimolecular or unimolecular substitution pathways. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Azido-1-methylcyclohexene (Favoring S N 2/S N 2')

This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent to favor a bimolecular mechanism. The azide anion is an excellent nucleophile for S N 2 reactions and its conjugate acid (hydrazoic acid) has a pKa that minimizes competing elimination reactions.

Reagents & Materials Amount M.W. Equivalents
3-Bromo-1-methylcyclohexene1.75 g175.07 g/mol 1.0
Sodium Azide (NaN₃)0.98 g65.01 g/mol 1.5
Dimethyl Sulfoxide (DMSO)20 mL--
Diethyl Ether100 mL--
Saturated aq. NaCl (Brine)50 mL--
Anhydrous MgSO₄As needed--
Round-bottom flask, stir bar, condenser

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.98 g, 1.5 eq.).

  • Solvent Addition: Add 20 mL of anhydrous DMSO to the flask and stir the suspension.

  • Substrate Addition: Add 3-Bromo-1-methylcyclohexene (1.75 g, 1.0 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 50 °C in a heating mantle and stir for 6-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the S N 2 and S N 2' products.

Causality: The use of DMSO, a polar aprotic solvent, solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic, promoting the S N 2/S N 2' pathway.[8] A moderately elevated temperature increases the reaction rate without significantly favoring the E2 elimination pathway.

Protocol 2: Solvolysis of 3-Bromo-1-methylcyclohexene in Ethanol (Favoring S N 1/S N 1')

This protocol employs a weak nucleophile (ethanol) that also serves as a polar protic solvent, ideal conditions for promoting the S N 1/S N 1' mechanism through carbocation stabilization.[14]

Reagents & Materials Amount M.W. Equivalents
3-Bromo-1-methylcyclohexene1.75 g175.07 g/mol 1.0
Absolute Ethanol30 mL-Solvent/Nu
Sodium Bicarbonate (NaHCO₃)1.0 g84.01 g/mol ~1.2
Diethyl Ether100 mL--
Water50 mL--
Anhydrous Na₂SO₄As needed--
Round-bottom flask, stir bar, condenser

Procedure:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and stir bar, dissolve 3-Bromo-1-methylcyclohexene (1.75 g, 1.0 eq.) in 30 mL of absolute ethanol.

  • Base Addition: Add sodium bicarbonate (1.0 g) to neutralize the HBr that forms during the reaction.

  • Reaction: Gently heat the mixture to reflux (~78 °C) and maintain for 12-24 hours. The reaction is typically slower than its S N 2 counterpart. Monitor by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the salts and pour the filtrate into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Analysis: The resulting product will likely be a mixture of 3-ethoxy-1-methylcyclohexene (S N 1) and 1-ethoxy-3-methylcyclohexene (S N 1'), along with potential elimination byproducts. The product ratio can be determined by ¹H NMR or GC analysis.

Causality: Ethanol is a weak nucleophile and a polar protic solvent. Its high dielectric constant and ability to form hydrogen bonds stabilize both the departing bromide anion and the intermediate allylic carbocation, thus favoring the S N 1/S N 1' pathway.[5] The sodium bicarbonate prevents the buildup of HBr, which could otherwise add across the double bond of the product.

Caption: A generalized workflow for nucleophilic substitution experiments.

Summary of Expected Outcomes & Data

The choice of nucleophile and solvent has a profound impact on the regiochemical outcome of the reaction. The following table provides a predictive summary based on established principles of organic reactivity.

Nucleophile Solvent Predominant Mechanism Expected Major Product(s) Key Insights
NaCNDMSOS N 2 / S N 2'3-cyano-1-methylcyclohexene (S N 2)Cyanide is a strong, non-bulky nucleophile, favoring direct backside attack.[4]
CH₃SNaMethanolS N 2 / S N 2'3-(methylthio)-1-methylcyclohexene (S N 2)Thiolates are excellent nucleophiles and weak bases, minimizing elimination.
CH₃COOHAcetic AcidS N 1 / S N 1'Mixture of S N 1 and S N 1' acetatesSolvolysis conditions; product ratio depends on carbocation stability and sterics.
H₂OAcetone/WaterS N 1 / S N 1'Mixture of S N 1 and S N 1' alcoholsWater is a weak nucleophile, favoring the carbocation pathway.[15]
t-BuOKt-BuOHE21-methylcyclohexa-1,3-dieneA bulky, strong base will overwhelmingly favor elimination over substitution.

Conclusion and Future Directions

The nucleophilic substitution of 3-Bromo-1-methylcyclohexene is a classic example of mechanistic competition in organic chemistry. By carefully selecting the nucleophile and solvent system, researchers can steer the reaction towards a desired constitutional isomer. The protocols and principles outlined in this guide provide a robust framework for synthesizing a variety of functionalized cyclohexene derivatives. Future work could involve the use of chiral nucleophiles or catalysts to achieve enantioselective substitutions, further expanding the synthetic utility of this versatile substrate.

References

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
  • Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2.
  • University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips.
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
  • JulietHahn.com. (n.d.). Chapter 8 Lecture.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Becerra, M., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of computational chemistry, 43(10), 785–794. [Link]
  • BCP Med. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. [Link]
  • Leah4sci. (2013, October 2).
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Leah4sci. (2025, October 23). SN1 vs SN2 Reactions Simplified - Reaction, Rate, Mechanism + Practice [Video]. YouTube. [Link]
  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
  • Reddit. (2021). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry.
  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement.
  • Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp.

Sources

The Synthetic Versatility of 1-Bromo-6-methylcyclohexene: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic incorporation of functionalized cyclic motifs is paramount for the construction of complex molecular architectures. 1-Bromo-6-methylcyclohexene, a vinyl bromide, emerges as a potent and versatile building block. Its unique structural arrangement, featuring a reactive carbon-bromine bond on a substituted cyclohexene ring, offers a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers, scientists, and professionals in drug development in their quest for novel molecular entities.

The strategic placement of the bromine atom on the double bond renders this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Furthermore, its ability to undergo lithium-halogen exchange or form Grignard reagents opens up avenues for its use as a nucleophilic synthon. This application note will delve into these key transformations, providing both the theoretical underpinnings and practical guidance for their successful implementation in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁Br[1]
Molecular Weight 175.07 g/mol [1]
CAS Number 40648-09-7[1]
Appearance (Predicted) Colorless to light yellow liquidN/A
Boiling Point (Predicted) ~180-190 °C at 760 mmHgN/A
Density (Predicted) ~1.3 g/mLN/A

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the chemistry of its vinyl bromide moiety. This allows for its participation in a host of powerful synthetic transformations, which are detailed below.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and vinyl bromides are excellent substrates for these transformations.[2][3][4] this compound can be effectively employed in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide range of substituents onto the cyclohexene core.

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] This reaction is particularly valuable for the synthesis of substituted styrenes and biphenyls.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of vinyl bromides.[6]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.

  • Add triphenylphosphine (0.04 mmol) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-6-phenylcyclohexene.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ in the presence of a phosphine ligand like PPh₃ forms the active Pd(0) catalyst in situ.

  • Base: Potassium carbonate is essential for the activation of the boronic acid, facilitating the transmetalation step.

  • Solvent System: The mixture of toluene, ethanol, and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants This compound + Phenylboronic Acid + Pd(OAc)2, PPh3, K2CO3 Reaction Reaction at 80-90 °C in Toluene/Ethanol/Water Reactants->Reaction Heat Workup Aqueous Workup and Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product 1-Methyl-6-phenylcyclohexene Purification->Product Cross_Coupling_Reactions cluster_main Cross-Coupling Reactions of this compound cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira Start This compound Suzuki_Reagent R-B(OH)2 Start->Suzuki_Reagent Pd catalyst, Base Heck_Reagent Alkene Start->Heck_Reagent Pd catalyst, Base Sono_Reagent Terminal Alkyne Start->Sono_Reagent Pd/Cu catalyst, Base Suzuki_Product Substituted Alkene Suzuki_Reagent->Suzuki_Product Heck_Product Substituted Alkene Heck_Reagent->Heck_Product Sono_Product Conjugated Enyne Sono_Reagent->Sono_Product Organometallic_Formation cluster_workflow Formation and Reaction of Organometallic Intermediates Start This compound Li_Exchange Lithium-Halogen Exchange (t-BuLi, -78 °C) Start->Li_Exchange Grignard Grignard Formation (Mg, Et2O) Start->Grignard Vinyllithium Vinyllithium Intermediate Li_Exchange->Vinyllithium Grignard_Reagent Grignard Reagent Grignard->Grignard_Reagent Electrophile Electrophile (e.g., Aldehyde, Ketone) Vinyllithium->Electrophile Nucleophilic Attack Grignard_Reagent->Electrophile Nucleophilic Attack Product Functionalized Cyclohexene Electrophile->Product Workup

Sources

Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][2]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 1-Bromo-6-methylcyclohexene with a generic arylboronic acid. This specific transformation is of significant interest as it yields substituted 1-methylcyclohexene derivatives, a structural motif present in numerous natural products and pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and discuss key experimental parameters critical for achieving high yields and purity.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a catalytic process that involves three principal steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The overall transformation couples an organohalide (in this case, a vinyl bromide) with an organoboron compound.

  • Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of the this compound.[1] This is often the rate-determining step and results in the formation of a square-planar palladium(II) complex.[1][4] The reactivity of the halide follows the trend I > OTf > Br >> Cl.[5]

  • Transmetalation: In this step, a base activates the organoboron compound (e.g., arylboronic acid) to form a more nucleophilic boronate species.[5][6] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[1][3] The exact mechanism of this transfer is still a subject of research but is a crucial step for the C-C bond formation.[5]

  • Reductive Elimination: The final step involves the two organic ligands on the palladium(II) center coupling to form the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4] This step typically requires the organic groups to be in a cis orientation on the palladium complex.[4]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br R¹-Pd(II)L₂-Br OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product_out R¹-R² (Product) RedElim->Product_out R1Br_in R¹-Br (this compound) R1Br_in->OxAdd R2B_in R²-B(OH)₂ + Base R2B_in->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes the coupling of this compound with Phenylboronic Acid as a representative example.

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Reagent Summary Table:

ReagentMW ( g/mol )Equiv.Amount (mmol)Amount (mg or mL)
This compound175.071.01.0175 mg
Phenylboronic acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₂CO₃138.212.02.0276 mg
Toluene---4.0 mL
Water---1.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Rationale: Using an oven-dried flask and an inert atmosphere prevents moisture from interfering with the reaction and protects the palladium catalyst from oxidation.[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol). Following this, add anhydrous toluene (4.0 mL) and degassed water (1.0 mL) via syringe.

    • Rationale: The biphasic toluene/water system is highly effective for many Suzuki couplings.[8] The catalyst is added last to minimize its exposure to air. Degassing the solvents removes dissolved oxygen.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 6-12 hours.

    • Rationale: Heating is required to overcome the activation energy for the oxidative addition step.[7] Vigorous stirring is essential to ensure adequate mixing between the two phases where the reaction occurs.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC would be ethyl acetate/hexanes. The disappearance of the starting bromide is a key indicator of reaction completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

    • Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-methyl-6-phenylcyclohex-1-ene.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst, sterically hindered substrates may require more specialized catalysts.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields for challenging couplings by promoting the formation of a more reactive monoligated palladium species.[10]

  • Choice of Base: The base plays a critical role in activating the boronic acid.[5][6] While K₂CO₃ is often effective, other bases like K₃PO₄, Cs₂CO₃, or organic bases can be superior depending on the substrate. For base-sensitive substrates, milder bases like KF may be used.[6]

  • Solvent System: The choice of solvent can influence reaction rates and yields. Anhydrous, degassed solvents are crucial.[7] While toluene/water is common, other solvents like 1,4-dioxane, THF, or DMF can also be effective.

  • Side Reactions: The most common side reaction is the homocoupling of the boronic acid. This can often be minimized by ensuring a truly anaerobic environment and using the correct stoichiometry of reagents. Protodeboronation (loss of the boronic acid group) can also occur, particularly with prolonged heating or in the presence of excess water.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
  • Mathew, J. S., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

The Strategic Utility of 1-Bromo-6-methylcyclohexene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-6-methylcyclohexene is a versatile synthetic intermediate whose strategic importance lies in its unique combination of a vinyl bromide and a chiral allylic center. This structure provides a valuable platform for the stereoselective and regioselective introduction of molecular complexity, making it a key building block in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). This comprehensive guide delves into the synthesis, reactivity, and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions and its behavior in competing nucleophilic substitution and elimination pathways, providing a robust framework for its effective utilization in synthesis design.

Introduction: Unveiling the Synthetic Potential

This compound, with the chemical formula C₇H₁₁Br, is a cyclic vinyl bromide that has garnered significant interest in organic synthesis.[1] Its structure, featuring a bromine atom on a trisubstituted double bond adjacent to a methyl-bearing stereocenter, presents a unique set of reactive handles for synthetic chemists. The vinyl bromide moiety is an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.[2][3] These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures with high precision.

The presence of the methyl group on the cyclohexene ring introduces chirality and influences the reactivity of the double bond and the adjacent allylic position. This allows for the exploration of stereoselective transformations and provides a scaffold for the synthesis of enantiomerically enriched compounds, a critical aspect in drug development where stereochemistry often dictates biological activity.

This guide will provide a detailed exploration of the synthesis of this compound and its application as a synthetic intermediate. We will present field-proven protocols, discuss the mechanistic underpinnings of its reactivity, and offer insights into overcoming common synthetic challenges.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the allylic bromination of 1-methylcyclohexene using N-Bromosuccinimide (NBS).[4] This reaction proceeds via a free-radical chain mechanism and selectively introduces a bromine atom at the allylic position.

Reaction Mechanism: Free-Radical Allylic Bromination

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means (e.g., a sunlamp). The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from 1-methylcyclohexene, forming a resonance-stabilized allylic radical. This delocalized radical can then react with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, thus propagating the chain reaction.

Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator AIBN Br• Bromine Radical Initiator->Br• Δ or hν NBS N-Bromosuccinimide (NBS) Br₂ Br₂ NBS->Br₂ Reacts with HBr 1-Methylcyclohexene 1-Methylcyclohexene Allylic Radical Allylic Radical 1-Methylcyclohexene->Allylic Radical Abstraction of allylic H by Br• HBr HBr 1-Methylcyclohexene->HBr Side reaction This compound This compound Allylic Radical->this compound Reaction with Br₂ Br₂->Br•

Caption: Mechanism of free-radical allylic bromination.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the allylic bromination of alkenes.[4]

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or a greener alternative solvent

  • Azobisisobutyronitrile (AIBN) or a sunlamp

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexene (1.0 equivalent), recrystallized NBS (1.0 equivalent), and a catalytic amount of AIBN in CCl₄.

  • Heat the mixture to reflux (or irradiate with a sunlamp) and maintain for several hours. The reaction progress can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which floats on top of the solvent.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for the vinyl proton and the proton on the bromine-bearing carbon, along with the correct mass-to-charge ratio, will validate the successful synthesis.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and an organoboron compound, such as a boronic acid or ester.[2][5] This reaction is widely used in drug discovery and development due to its mild reaction conditions and high functional group tolerance.[6]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl bromide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[5]

Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Vinyl-Pd(II)-Br R-Pd(II)(L)₂-Br Oxidative Addition->Vinyl-Pd(II)-Br Transmetalation Transmetalation Vinyl-Pd(II)-Br->Transmetalation R-Pd(II)(L)₂-R' R-Pd(II)(L)₂-R' Transmetalation->R-Pd(II)(L)₂-R' Reductive Elimination Reductive Elimination R-Pd(II)(L)₂-R'->Reductive Elimination Reductive Elimination->Pd(0)L₂ Regeneration Product R-R' Reductive Elimination->Product Vinyl Bromide This compound Vinyl Bromide->Oxidative Addition Boronic Acid R'-B(OH)₂ Boronic Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Illustrative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general protocol that may require optimization for specific substrates.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882
Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[9]
Mizoroki-Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[3] In the context of this compound, this reaction allows for the synthesis of substituted dienes, which are valuable building blocks in organic synthesis.

Mechanistic Rationale: The Heck reaction also proceeds through a palladium-catalyzed cycle involving oxidative addition, alkene coordination and insertion, and β-hydride elimination.[10] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.

Illustrative Protocol: Mizoroki-Heck Reaction of this compound with an Alkene

This protocol is a general guideline and may require optimization.[3]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃) (4 mol%)

  • Base (e.g., Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate, the phosphine ligand, and the base.

  • Add this compound and the alkene to the flask.

  • Add the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Competing Pathways: Nucleophilic Substitution and Elimination

While cross-coupling reactions are a primary application, it is crucial to understand the potential for competing nucleophilic substitution and elimination reactions, particularly when strong bases or nucleophiles are employed.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

As a vinyl bromide, this compound is generally unreactive towards Sₙ2 reactions at the sp²-hybridized carbon. However, under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), an Sₙ1-type mechanism could be envisioned, although this is generally less favorable than for saturated alkyl halides.

Elimination Reactions (E1 and E2)

Elimination reactions to form a more highly unsaturated system are a more significant consideration. With a strong, non-nucleophilic base, an E2-type elimination could occur, leading to the formation of a cyclohexadiene derivative. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted double bond.[11]

Causality Behind Experimental Choices: To favor the desired cross-coupling reactions over these competing pathways, it is essential to carefully select the reaction conditions. The use of palladium catalysts with appropriate ligands enhances the rate of the desired oxidative addition, outcompeting the background substitution and elimination reactions. The choice of a relatively weak base in many cross-coupling protocols also helps to minimize elimination side products.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile intermediate in the synthetic chemist's toolbox. Its ability to participate in powerful palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks. A thorough understanding of its synthesis, reactivity, and the interplay of competing reaction pathways is paramount for its successful application. As the demand for novel and structurally diverse bioactive molecules continues to grow, the strategic use of intermediates like this compound will undoubtedly play an increasingly important role in the advancement of drug discovery and development. Future research in this area may focus on the development of even more efficient and selective catalytic systems for the transformation of this and related vinyl bromides, as well as its application in the total synthesis of complex natural products.

References

  • American Chemical Society. (n.d.). ACS Sustainable Chemistry & Engineering.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane. Retrieved from a relevant BenchChem technical document.[4]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.[6]
  • Doi, H., et al. (2022). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 28(1), e202103433.[15]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565360, this compound.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from a relevant RSC Publishing article.[14]
  • Pérez-Temprano, M. H., et al. (2016). Mizoroki-Heck Macrocyclization Reactions at 1M Concentration Catalyzed by Sub-nanometric Palladium Clusters.
  • Sharma, U. K., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(1), 259-265.[16]
  • Kumar, A., & Kumar, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. New Journal of Chemistry, 47(29), 13635-13653.[3]
  • Reddy, C. R., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 3952-3960.[17]
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Bromo-3-methylcyclohexane. Retrieved from a relevant BenchChem technical document.[18]
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane. Retrieved from a relevant BenchChem technical document.[11]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Retrieved from a relevant BenchChem technical document.[8]
  • Johnson, F., & Duquette, L. G. (1969). CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO-3-HYDROXYCYCLOHEXANES. Canadian Journal of Chemistry, 47(23), 4427-4435.[19]
  • Yaman, T., & Harvey, J. N. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[20]
  • Singh, R., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22354-22374.[10]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300313, 6-Bromo-1-methylcyclohexene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Stolar, T., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega, 5(42), 27265–27272.[22]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from a relevant Harvard University research group website.[7]
  • Wu, T., et al. (2022). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 24(1), 22-26.[23]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12502129, 1-Bromo-1-methylcyclohexane.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from a relevant BenchChem technical document.[9]

Sources

Application Notes and Protocols for Stereoselective Reactions Involving 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-6-methylcyclohexene in Stereoselective Synthesis

This compound is a versatile bifunctional building block in organic synthesis. The presence of a vinyl bromide moiety allows for a wide range of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The adjacent methyl-substituted stereocenter and the cyclic alkene scaffold provide a platform for introducing multiple stereogenic centers in a controlled manner. This guide provides detailed application notes and protocols for key stereoselective reactions involving this compound, with a focus on practical methodologies for researchers, scientists, and professionals in drug development. We will explore both direct stereoselective cross-coupling approaches and, more pragmatically, a highly effective two-step sequence involving an initial non-stereoselective cross-coupling followed by a powerful stereoselective transformation. This dual approach provides a robust strategy for the synthesis of chiral substituted cyclohexanes, which are prevalent motifs in numerous natural products and pharmaceutical agents[1].

Part 1: Stereoselective Suzuki-Miyaura Cross-Coupling for the Synthesis of Chiral Biaryls

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds[2]. While achieving high enantioselectivity in the direct coupling of a chiral vinyl bromide like this compound can be challenging and highly dependent on the specific coupling partner and chiral ligand, it is a key strategy for creating axially chiral biaryls. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, leading to diastereomeric products.

Conceptual Framework for Asymmetric Suzuki-Miyaura Coupling

The stereochemical outcome of the Suzuki-Miyaura coupling of a chiral substrate is determined during the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of chiral phosphine ligands on the palladium catalyst can create a chiral environment that discriminates between the diastereomeric transition states, leading to the preferential formation of one diastereomer. For the synthesis of axially chiral biaryls, the steric hindrance around the newly formed bond is critical for achieving rotational stability.

Hypothetical Protocol for Diastereoselective Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Reaction Scheme:

(R/S)-1-Bromo-6-methylcyclohexene + Arylboronic Acid --(Pd-catalyst, Chiral Ligand, Base)--> (aR/aS, R/S)-1-Aryl-6-methylcyclohexene

Materials:

  • (R)- or (S)-1-Bromo-6-methylcyclohexene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and (S)-BINAP (0.04 equiv).

  • Add anhydrous, degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • To a separate Schlenk flask, add (R)- or (S)-1-Bromo-6-methylcyclohexene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the pre-formed catalyst solution to the flask containing the reagents via a cannula.

  • Add degassed water (typically 10-20% of the total solvent volume).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Chiral Ligand: (S)-BINAP is a widely used privileged chiral ligand that can induce high levels of asymmetry in a variety of palladium-catalyzed reactions.

  • Base: Potassium phosphate is an effective base for Suzuki-Miyaura couplings and is generally compatible with a wide range of functional groups.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki-Miyaura reactions, as water plays a crucial role in the transmetalation step.

Part 2: A Practical Two-Step Strategy: Non-Stereoselective Suzuki-Miyaura Coupling Followed by Asymmetric Hydrogenation

A highly practical and often more successful approach to chiral substituted cyclohexanes from this compound is a two-step sequence. The first step is a robust, non-stereoselective Suzuki-Miyaura coupling to introduce a desired aryl group. The resulting achiral 1-aryl-6-methylcyclohexene is then subjected to a highly efficient asymmetric hydrogenation to create two new stereocenters with excellent enantioselectivity.

Step 1: Protocol for Non-Stereoselective Suzuki-Miyaura Coupling

Reaction Scheme:

This compound + Arylboronic Acid --(Pd-catalyst, Ligand, Base)--> 1-Aryl-6-methylcyclohexene

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Add an aqueous solution of Na₂CO₃ (2.0 equiv).

  • Bubble argon through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) under an argon atmosphere and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 1-aryl-6-methylcyclohexene.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-6-methylcyclohexene92
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-6-methylcyclohexene88
33-Chlorophenylboronic acid1-(3-Chlorophenyl)-6-methylcyclohexene95
Step 2: Protocol for Asymmetric Hydrogenation of 1-Aryl-6-methylcyclohexene

Asymmetric hydrogenation is a powerful and well-established method for the enantioselective reduction of prochiral alkenes[3]. The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this transformation[4][5].

Reaction Scheme:

1-Aryl-6-methylcyclohexene --(Chiral Ru-catalyst, H₂)--> (1R,6S)- or (1S,6R)-1-Aryl-6-methylcyclohexane

Materials:

  • 1-Aryl-6-methylcyclohexene (1.0 equiv)

  • [Ru(p-cymene)I₂]₂ (0.5 mol%)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-JosiPhos) (1.1 mol%)

  • Sodium tert-butoxide (NaOtBu) (10 mol%)

  • Degassed methanol

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • To a glovebox, add [Ru(p-cymene)I₂]₂ (0.005 equiv) and (R,S)-JosiPhos (0.011 equiv) to a vial.

  • Add degassed methanol and stir for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve 1-aryl-6-methylcyclohexene (1.0 equiv) and NaOtBu (0.1 equiv) in degassed methanol.

  • Transfer both solutions to a high-pressure hydrogenation vessel.

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas (3-4 times).

  • Pressurize the vessel with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for full conversion of the starting material by GC-MS.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or chiral GC analysis.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The combination of a ruthenium precursor and a chiral ferrocenyl phosphine ligand like JosiPhos forms a highly active and enantioselective catalyst for the hydrogenation of tetrasubstituted alkenes.

  • Base: The addition of a catalytic amount of a non-nucleophilic base like NaOtBu can enhance the activity of the catalyst.

  • Hydrogen Pressure: Higher pressures of hydrogen generally increase the reaction rate. The optimal pressure should be determined empirically.

Part 3: Alternative Strategy: Asymmetric Dihydroxylation

Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation, is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from alkenes[6][7]. The 1-aryl-6-methylcyclohexene intermediate from the Suzuki-Miyaura coupling is an excellent substrate for this reaction.

Protocol for Sharpless Asymmetric Dihydroxylation

Reaction Scheme:

1-Aryl-6-methylcyclohexene --(AD-mix-β, OsO₄)--> Chiral Diol

Materials:

  • 1-Aryl-6-methylcyclohexene (1.0 equiv)

  • AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, prepare a solution of tert-butanol and water (1:1 v/v).

  • Cool the solvent mixture to 0 °C in an ice bath.

  • Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and stir until the solids are dissolved, resulting in a yellow-green biphasic mixture.

  • Add methanesulfonamide (1.0 equiv).

  • Add the 1-aryl-6-methylcyclohexene (1.0 equiv) to the stirred mixture at 0 °C.

  • Stir the reaction vigorously at 0 °C for 6-24 hours, monitoring by TLC. The color of the reaction mixture will change from yellow-green to a darker orange-brown.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude diol by flash column chromatography or recrystallization. The enantiomeric excess can be determined by chiral HPLC analysis of the diol or a suitable derivative.

Causality Behind Experimental Choices:

  • AD-mix: The use of the commercially available AD-mix simplifies the procedure by providing all the necessary reagents in the correct proportions. AD-mix-β typically provides diols with a specific facial selectivity. For the opposite enantiomer, AD-mix-α would be used.

  • Methanesulfonamide: This additive can accelerate the catalytic cycle, particularly for more sterically hindered or less reactive alkenes.

  • Quenching: Sodium sulfite is used to reduce any remaining osmium species to a less toxic and more easily removable form.

Visualization of Workflows and Mechanisms

Workflow for Two-Step Synthesis of Chiral Cyclohexanes

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Asymmetric Hydrogenation A This compound C {Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O} A->C B Arylboronic Acid B->C D 1-Aryl-6-methylcyclohexene C->D E 1-Aryl-6-methylcyclohexene D->E Purification F {[Ru(p-cymene)I₂]₂ | (R,S)-JosiPhos, H₂} E->F G Chiral (1R,6S)-1-Aryl-6-methylcyclohexane F->G Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X R¹-X This compound R¹-X->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)L₂-X->Transmetalation Ar-Pd(II)L₂-R² Ar-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)L₂-R² R²-B(OR)₂ Arylboronic Acid R²-B(OR)₂->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-R²->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ R¹-R² 1-Aryl-6-methylcyclohexene Reductive\nElimination->R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable starting material for the synthesis of complex chiral molecules. While direct asymmetric cross-coupling reactions are conceptually appealing, a two-step sequence involving a robust Suzuki-Miyaura coupling followed by a highly enantioselective hydrogenation or dihydroxylation often provides a more practical and efficient route to enantioenriched substituted cyclohexanes. The protocols and application notes provided herein offer a solid foundation for researchers to develop and optimize stereoselective transformations using this versatile building block. Careful selection of chiral ligands, catalysts, and reaction conditions is crucial for achieving high levels of stereocontrol.

References

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters. [Link]
  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. MDPI. [Link]
  • Heck Reaction of Vinyl Bromideswith Alkenes in the Presence of a Tetraphosphine/PalladiumCatalyst.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]
  • Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones. Organic Chemistry Frontiers. [Link]
  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. [Link]
  • Synthesis of Functionalized Six-Membered-Ring Azahelicenes. MDPI. [Link]
  • 3-Ethyl-6-methylcyclohexene. PubChem. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
  • The enantioselective synthesis of molecules containing quaternary stereocenters continues to be a challenging endeavor. University of Illinois Urbana-Champaign. [Link]
  • Sharpless asymmetric dihydroxyl
  • ASYMMETRIC DIHYDROXYLATION | Alkene Dihydroxyl
  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
  • Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI. [Link]
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed Central. [Link]
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]
  • Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot. Green Chemistry. [Link]
  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts.
  • Ir‐catalyzed asymmetric hydrogenation of N‐alkyl and N‐aryl imines...
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
  • Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. PubMed Central. [Link]
  • Synthesis of chiral boranes via asymmetric insertion of carbenes into B–H bonds catalyzed by the rhodium(i) diene complex.

Sources

Application Notes and Protocols for the Synthesis of Substituted Cyclohexene Derivatives from 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted cyclohexene motif is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile scaffold in numerous biologically active compounds and functional materials.[1][2] 1-Bromo-6-methylcyclohexene is a readily accessible vinyl bromide that serves as an excellent starting point for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of robust synthetic strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Introduction: The Strategic Importance of the Cyclohexene Scaffold

The conformational rigidity of the cyclohexane and cyclohexene ring system allows for the precise spatial orientation of functional groups, a critical feature for optimizing interactions with biological targets such as enzymes and receptors.[2] This structural characteristic is leveraged in the design of therapeutics, where the cyclohexene core can mimic transition states or present substituents in a pharmacologically relevant conformation. The synthetic accessibility and functionalization of this scaffold are therefore of paramount importance in drug discovery programs. This document focuses on leveraging the C(sp²)-Br bond of this compound for the construction of new carbon-carbon bonds, a pivotal transformation in molecular synthesis.

Overview of Synthetic Pathways

The primary and most effective strategy for functionalizing this compound involves transition-metal-catalyzed cross-coupling reactions. These methods offer broad substrate scope, high functional group tolerance, and predictable stereochemical outcomes.[3] Palladium-catalyzed reactions are the most established, though nickel-based systems provide a powerful alternative. Direct nucleophilic substitution on the vinyl bromide is generally challenging and not a preferred synthetic route due to the high energy of the vinylic carbocation intermediate (Sₙ1) and the steric hindrance to backside attack on an sp²-hybridized carbon (Sₙ2). Therefore, this guide will focus exclusively on the more reliable cross-coupling methodologies.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Substituted Cyclohexene Derivatives A This compound B Suzuki-Miyaura Coupling (R-B(OH)₂) A->B Pd Cat. Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Cat. Base D Heck Coupling (Alkene) A->D Pd Cat. Base P1 Aryl/Vinyl Substituted B->P1 P2 Alkynyl Substituted C->P2 P3 Alkene Substituted D->P3

Caption: Synthetic pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for forming C-C bonds from vinyl halides. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which is initiated by the oxidative addition of the vinyl bromide to a Pd(0) complex.[4]

Suzuki-Miyaura Coupling: Synthesis of Aryl and Vinyl Derivatives

The Suzuki-Miyaura reaction is arguably the most versatile method for this transformation, coupling the vinyl bromide with an organoboron species, typically a boronic acid or its ester derivative.[5] Its advantages include mild reaction conditions, commercial availability of a vast library of boronic acids, and the low toxicity of boron-containing byproducts.[6]

Causality Behind the Protocol:

  • Catalyst System: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more active and versatile. The ligand stabilizes the Pd center and modulates its reactivity.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[5][6]

  • Solvent: A mixture of an organic solvent (like dioxane or THF) and water is commonly used. The water helps to dissolve the inorganic base and the boronate species, accelerating the reaction.

  • Inert Atmosphere: Degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which would lead to deactivation.

G cluster_workflow General Experimental Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill N₂/Ar) A->B C 3. Solvent/Catalyst Addition (Degassed Solvents) B->C D 4. Reaction (Heat & Stir) C->D E 5. Monitoring (TLC / GC-MS) D->E F 6. Workup (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical workflow for cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

    • Standard Schlenk flask, condenser, magnetic stir bar, inert gas supply

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

    • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

    • Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-6-phenylcyclohexene.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the vinyl bromide and a terminal alkyne.[8][9] This reaction is exceptionally valuable for creating conjugated enyne systems. It typically employs a dual catalytic system of palladium and copper(I).[10]

Causality Behind the Protocol:

  • Dual Catalysis: The palladium catalyst participates in the main cross-coupling cycle, while the copper(I) cocatalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This species readily undergoes transmetalation with the palladium complex, which is the rate-determining step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr generated and as the solvent.

Protocol 3.2: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N, 5 mL), degassed

    • Standard Schlenk flask, magnetic stir bar, inert gas supply

  • Procedure:

    • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed triethylamine, followed by this compound and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

    • Monitor the reaction by TLC until the starting bromide is consumed (typically 2-6 hours).

    • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the amine salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 1-(phenylethynyl)-6-methylcyclohexene.

Heck Reaction: Synthesis of Alkene Derivatives

The Heck reaction couples the vinyl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene.[4][12] This reaction is a powerful tool for vinylation.

Protocol 3.3: Heck Coupling of this compound with n-Butyl Acrylate

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

    • Acetonitrile (MeCN, 5 mL), degassed

  • Procedure:

    • To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

    • Evacuate and backfill with argon three times.

    • Add degassed acetonitrile, followed by this compound, n-butyl acrylate, and triethylamine.

    • Seal the tube and heat the mixture to 80 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, follow the workup and purification procedure described in Protocol 3.1.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions.[13] They can enable unique reactivity, such as the asymmetric reductive cross-coupling of vinyl bromides with alkyl halides.

Insight from the Field: Nickel catalysis can be particularly effective for coupling with sp³-hybridized carbons (alkyl halides), a transformation that can be challenging for palladium systems. The development of asymmetric variants allows for the construction of chiral centers.[13]

Protocol 4.1: Ni-Catalyzed Reductive Cross-Coupling with Benzyl Chloride

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Benzyl chloride (1.2 mmol, 1.2 equiv)

    • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 0.1 mmol, 10 mol%)

    • Chiral ligand (e.g., a PyBOX or BOX derivative, 0.11 mmol, 11 mol%)

    • Manganese powder (Mn⁰, 2.0 mmol, 2.0 equiv) as a stoichiometric reductant

    • Anhydrous Dimethylacetamide (DMA), 5 mL

  • Procedure:

    • Inside a nitrogen-filled glovebox, add NiCl₂(dme), the chiral ligand, and Mn⁰ powder to a vial.

    • Add DMA, followed by this compound and benzyl chloride.

    • Seal the vial and stir at room temperature for 6-12 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, unseal the vial in a fume hood, dilute with diethyl ether, and filter through a plug of silica gel.

    • Concentrate the filtrate and purify by column chromatography to yield the enantioenriched product.

Data and Mechanistic Summary

Comparative Data Table
ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9075-95%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N25-5070-90%
Heck Activated AlkenePd(OAc)₂ / P(o-tol)₃Et₃NMeCN8060-85%
Ni-Reductive Alkyl HalideNiCl₂(dme) / Chiral Ligand / Mn⁰-DMA2565-85%

Note: Yields are illustrative and highly dependent on the specific substrates and optimization of reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd0 Pd(0)L₂ PdII_Br R-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition PdII_OH R-Pd(II)L₂-OH PdII_Br->PdII_OH Ligand Exchange (Base) PdII_R R-Pd(II)L₂-R' PdII_OH->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product Boronate R'-B(OH)₃⁻ Boronate->PdII_R Vinylic_Bromide R-Br Vinylic_Bromide->PdII_Br

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is a versatile building block for synthesizing a diverse range of substituted cyclohexene derivatives. Palladium and nickel-catalyzed cross-coupling reactions provide reliable and high-yielding pathways to introduce aryl, vinyl, alkynyl, and alkyl functionalities. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this substrate in their synthetic endeavors, from fundamental research to complex drug development programs. Careful selection of the catalyst, ligands, base, and solvent, along with strict adherence to anaerobic conditions, are the keys to success in these powerful transformations.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025).
  • Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. (2014). Journal of the American Chemical Society.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide. (n.d.). Benchchem.
  • Bioactive Cyclohexenones: A Mini Review. (2025).
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (n.d.). Beilstein Journals.
  • The catalytic cycle for cross-coupling reaction of a vinylbromide... (n.d.).
  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
  • Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Heck reaction. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium C
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. (n.d.). Benchchem.
  • Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.).

Sources

Application Notes & Protocols: 1-Bromo-6-methylcyclohexene as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its conformational rigidity which facilitates optimal binding to biological targets.[1] 1-Bromo-6-methylcyclohexene, a functionalized cyclohexene, represents a highly versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a vinyl bromide, is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This document provides an in-depth guide for researchers and drug development professionals on the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and application-focused data.

Introduction: The Strategic Value of this compound

The inherent three-dimensionality of the cyclohexane ring is a crucial feature in the design of bioactive molecules, influencing potency and selectivity.[1] this compound (CAS: 40648-09-7) is a valuable building block that combines this advantageous scaffold with a synthetically versatile vinyl bromide functional group.[2] This combination allows for the direct and regioselective introduction of a wide array of substituents, including aryl, heteroaryl, and vinyl groups, which are ubiquitous in modern pharmaceuticals.

The principal reactivity of this compound is centered around palladium-catalyzed cross-coupling reactions. These transformations, which earned the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki, are foundational in pharmaceutical synthesis for their reliability and functional group tolerance.[3][4] By leveraging reactions such as the Suzuki-Miyaura, Heck, and Stille couplings, chemists can rapidly assemble complex molecular architectures from this precursor, accelerating the discovery and development of new chemical entities targeting a range of diseases, including cancer and viral infections.[5][6][7]

This guide will explore the most impactful applications of this compound in pharmaceutical synthesis, providing both the theoretical basis for reaction design and practical, step-by-step protocols for laboratory execution.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The vinyl bromide moiety of this compound is an excellent electrophile for palladium-catalyzed cross-coupling. The general principle involves the reaction of the vinyl bromide with an organometallic nucleophile in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Suzuki-Miyaura Coupling: Formation of Aryl- and Heteroaryl-Substituted Cyclohexenes

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of its organoboron reagents.[4][8] The reaction couples this compound with a boronic acid or boronic ester to generate substituted cyclohexenes, which are key intermediates in the synthesis of anti-sepsis and other therapeutic agents.[9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity, influencing reaction rate and yield.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8][10]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Br)L₂ (Vinyl-Pd Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R-Pd(II)(R')L₂ Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product Substrate R-Br (this compound) Substrate->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction: Vinylation of the Cyclohexene Core

The Heck reaction forms a new carbon-carbon bond between the vinyl bromide and an alkene, typically an acrylate or styrene derivative.[3][11] This reaction is a powerful tool for extending carbon scaffolds and synthesizing substituted alkenes, which can be further functionalized.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common precatalyst.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[12]

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are preferred.

Stille Coupling: A Broad-Scope Alternative

The Stille coupling utilizes an organostannane (organotin) reagent as the nucleophilic partner.[13][14] While the toxicity of tin compounds is a significant drawback, the reaction is valued for its mild conditions and exceptional tolerance of a wide range of functional groups, making it useful for complex molecule synthesis.[15]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a frequently used catalyst.

  • Additives: Additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step, which is often rate-limiting.[13]

  • Solvent: Anhydrous, non-polar solvents like toluene or THF are standard.

Data Summary and Comparison

The choice of coupling reaction depends on the desired product, available reagents, and functional group compatibility. The following table summarizes typical conditions.

Reaction Coupling Partner Typical Catalyst Typical Base Typical Solvent Temp (°C)
Suzuki-Miyaura R'-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane80-110
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile80-120
Stille R'-Sn(Bu)₃Pd(PPh₃)₄None requiredToluene, THF80-110

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 6-methyl-1-phenylcyclohexene derivative.

Materials and Reagents:

Reagent Formula MW ( g/mol ) CAS No. Amount Equiv.
This compoundC₇H₁₁Br175.0740648-09-71.75 g1.0
Phenylboronic acidC₆H₇BO₂121.9398-80-61.46 g1.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5614221-01-3347 mg0.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-72.76 g2.0
TolueneC₇H₈-108-88-340 mL-
Water (Deionized)H₂O--10 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.75 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (40 mL) and deionized water (10 mL) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Synthetic Workflow and Potential Pharmaceutical Scaffolds

This compound serves as a launching point for a diverse array of molecular structures. The diagram below illustrates how different coupling strategies can be employed to access various classes of compounds relevant to drug discovery. For instance, coupling with nitrogen-containing heteroarylboronic acids can lead to scaffolds found in kinase inhibitors, while coupling with functionalized styrenes can generate precursors for antiviral or anticancer agents.[5][16][17]

Synthetic_Workflow Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Heck Heck Reaction (Alkene) Start->Heck Stille Stille Coupling (Ar-SnBu₃) Start->Stille Scaffold1 Aryl/Heteroaryl Cyclohexenes (e.g., Kinase Inhibitor Cores) Suzuki->Scaffold1 Scaffold2 Substituted Styrenyl Cyclohexenes (e.g., Antiviral Precursors) Heck->Scaffold2 Scaffold3 Complex Polycyclic Systems Stille->Scaffold3

Caption: Synthetic utility of this compound.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of pharmaceutically relevant compounds. Its ability to readily participate in robust and well-understood palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to leverage this valuable building block in their drug discovery and development programs, facilitating the creation of next-generation therapeutics.

References

  • ResearchGate. (n.d.). 1,3‐Cyclohexanone derivatives as anticancer agents.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Gentry, B. G., et al. (2012). Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. Bioorganic & Medicinal Chemistry Letters, 22(7), 2537-2540.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565360, this compound.
  • Torres Costa, E. (2013). Synthesis of polycyclic compounds with antiviral activity. Dipòsit Digital de la Universitat de Barcelona.
  • Wikipedia. (n.d.). Heck reaction.
  • Zarubaev, V. V., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2248.
  • Montana, A. M., et al. (2018). Design and synthesis of new antitumor agents with the 1,7-epoxycyclononane framework. Study of their anticancer action mechanism by a model compound. Bioorganic & Medicinal Chemistry, 26(14), 4051-4072.
  • Orita, M., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(7), 3974-3991.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

Sources

Application Notes and Protocols for the Heck Reaction of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of unsaturated halides with alkenes has transformed the landscape of complex molecule synthesis, finding extensive applications in the pharmaceutical industry for the creation of novel drug candidates and in materials science for the development of advanced functional materials.[2] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1]

This document provides detailed application notes and a comprehensive protocol for the Heck reaction of 1-bromo-6-methylcyclohexene, a sterically hindered cyclic vinyl bromide. The insights and procedures outlined herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of substituted cyclohexene derivatives.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] A fundamental understanding of this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This oxidative addition step forms a square planar Pd(II) complex.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond, a step that forms the new carbon-carbon bond.[4]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is then eliminated. This step regenerates the double bond in the product and forms a palladium-hydride species.[4]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride complex undergoes reductive elimination to release HX (in this case, HBr) and regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[4]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(II)_Complex Vinyl-Pd(II)-Br(L)₂ Pd(0)L2->Pd(II)_Complex 1-Bromo-6- methylcyclohexene Alkene_Coordination Alkene Coordination (R-CH=CH₂) Pi_Complex π-Alkene Complex Pd(II)_Complex->Pi_Complex Alkene (R-CH=CH₂) Migratory_Insertion Migratory Insertion Alkyl_Pd(II) Alkyl-Pd(II) Complex Pi_Complex->Alkyl_Pd(II) C-C bond formation Beta_Hydride_Elimination β-Hydride Elimination Product_Complex Product π-Complex Alkyl_Pd(II)->Product_Complex Product formation Product_Complex->Pd(0)L2 Product release Product_Complex->Pd(0)L2 Base-HX + H-Base⁺X⁻ Reductive_Elimination Reductive Elimination (+ Base) Step1 Oxidative Addition Step2 Migratory Insertion Step3 β-Hydride Elimination Step4 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction for this compound.

Critical Parameters for the Heck Reaction of this compound

The successful execution of a Heck reaction, particularly with a somewhat sterically demanding substrate like this compound, is contingent upon the careful selection and optimization of several key parameters.

  • Palladium Catalyst: A variety of palladium sources can be employed. Palladium(II) acetate (Pd(OAc)₂) is a common and often cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Alternatively, a pre-formed Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[1] For challenging substrates, more specialized and highly active catalysts may be required.

  • Ligand: The choice of ligand is paramount. For many standard Heck reactions, triphenylphosphine (PPh₃) is sufficient.[1] However, for sterically hindered vinyl bromides, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and improve overall efficiency. The use of tetraphosphine ligands has also been reported to be effective for the Heck vinylation of vinyl bromides.[5]

  • Base: A base is required to neutralize the HBr generated during the reductive elimination step, thus ensuring the regeneration of the Pd(0) catalyst.[4] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and, in some cases, the product selectivity.

  • Solvent: The solvent must be capable of solubilizing all reactants and be stable at the required reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used. Toluene is also a viable option for certain systems.

  • Alkene Partner: The nature of the alkene coupling partner significantly affects the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[1]

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a general starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Note: Due to the lack of specific literature precedent for this exact substrate, these conditions are based on established methodologies for similar cyclic vinyl bromides and should be optimized for the specific alkene partner being used.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and anhydrous DMF (5 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted cyclohexene derivative.

Data Presentation: Recommended Starting Conditions and Optimization Parameters

For a systematic approach to optimizing the Heck reaction of this compound, the following parameters can be varied.

ParameterRecommended Starting ConditionRange for OptimizationRationale for Variation
Catalyst Loading Pd(OAc)₂ (2 mol%)0.5 - 5 mol%Lowering catalyst loading improves cost-effectiveness, while higher loading may be necessary for less reactive partners.
Ligand PPh₃ (4 mol%)P(o-tol)₃, P(t-Bu)₃, or bidentate ligands (e.g., dppf)Bulky and electron-rich ligands can accelerate oxidative addition and may be beneficial for this sterically hindered substrate.
Base Triethylamine (1.5 equiv.)K₂CO₃, Cs₂CO₃, NaOAc (1.5 - 2.5 equiv.)The choice of base can significantly impact reaction rate and side product formation. Inorganic bases may be preferable in some cases.
Solvent DMFAcetonitrile, Toluene, NMPSolvent polarity and boiling point can influence reaction kinetics and solubility.
Temperature 80 - 100 °C60 - 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
Alkene Equivalents 1.2 equiv.1.0 - 2.0 equiv.Using a slight excess of the alkene can drive the reaction to completion.

Caption: A generalized experimental workflow for the Heck reaction.

Conclusion

The Heck reaction of this compound offers a powerful synthetic route to a variety of substituted dienes and other complex molecules relevant to drug discovery and materials science. While the steric hindrance of the substrate presents a challenge, a systematic approach to the optimization of catalyst, ligand, base, and solvent, as outlined in these notes, will enable researchers to develop efficient and high-yielding protocols. The provided experimental procedure serves as a robust starting point for these investigations.

References

  • Heck, R. F. The Heck reaction. Wikipedia. [Link]
  • Lemhadri, M., Battace, A., Berthiol, F., Zair, T., Doucet, H., & Santelli, M. (2008). Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes. Synthesis, 2008(07), 1142-1152.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925.
  • Khan, A. (2015, October 25). Heck reaction [Video]. YouTube. [Link]
  • Soler, T., & Carretero, J. C. (2005). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 9(4), 341-356.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Szostak, M., & Szostak, M. (2017). Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts.
  • Gevorgyan, V., & Gevorgyan, V. (2015). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 137(1), 56-59.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Langer, P., & Langer, P. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 59.

Sources

Application Notes: The Strategic Utility of 1-Bromo-6-methylcyclohexene in the Total Synthesis of Terpenoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Building Block in Complex Synthesis

1-Bromo-6-methylcyclohexene is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules, particularly within the terpene and terpenoid families of natural products. Its unique structural features—a vinyl bromide poised for cross-coupling and a chiral center—offer a powerful handle for the strategic construction of intricate molecular architectures. This application note provides an in-depth guide to the use of this compound in total synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers in their synthetic endeavors.

Core Principles: Reactivity and Strategic Disconnections

The synthetic utility of this compound is primarily derived from the reactivity of its vinyl bromide moiety. Vinyl halides are well-established participants in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1][2] The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle that ultimately results in the formation of a new carbon-carbon bond.[3]

From a retrosynthetic perspective, the 6-methylcyclohexene core is a common structural motif in numerous natural products, especially the bisabolane sesquiterpenes, which exhibit a range of biological activities.[4][5] A strategic disconnection of a bisabolane target at the bond connecting the cyclohexene ring to the aliphatic side chain often reveals this compound as a logical and synthetically accessible precursor.

Application in the Total Synthesis of (±)-Curcumene: A Case Study

To illustrate the practical application of this compound, we present a proposed synthesis of (±)-curcumene, a representative bisabolane sesquiterpene.[6] This synthetic strategy hinges on a key Suzuki-Miyaura cross-coupling reaction to unite the cyclohexene core with the aliphatic side chain.

Retrosynthetic Analysis

Our retrosynthetic analysis of (±)-curcumene ( 1 ) begins with a disconnection of the C-C bond between the cyclohexene ring and the benzylic carbon of the side chain. This leads back to this compound ( 2 ) and a suitable organoborane coupling partner ( 3 ), as depicted below.

G target (±)-Curcumene (1) disconnection Suzuki-Miyaura Disconnection target->disconnection fragment1 This compound (2) disconnection->fragment1 fragment2 Side-chain Organoborane (3) disconnection->fragment2

Caption: Retrosynthetic analysis of (±)-Curcumene.

Forward Synthesis: Key Palladium-Catalyzed Cross-Coupling

The cornerstone of the proposed forward synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of this compound ( 2 ) with the appropriate alkylborane derived from 6-methylhept-5-en-2-one.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound (2) product (±)-Curcumene (1) reactant1->product Suzuki-Miyaura Coupling reactant2 Side-chain Organoborane (3) reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃ base->product solvent Toluene/H₂O solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of (±)-Curcumene.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of vinyl bromides with alkylboranes and is optimized for the specific substrates in our proposed synthesis.[7]

Materials:

  • This compound (1.0 equiv)

  • 9-(6-methylhept-5-en-2-yl)-9-borabicyclo[3.3.1]nonane (9-BBN derivative of the side chain) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Toluene, anhydrous

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound and anhydrous toluene.

  • To this solution, add the 9-BBN derivative of the side chain.

  • In a separate flask, prepare a solution of sodium carbonate in deionized water and degas thoroughly with argon for 30 minutes.

  • Add the aqueous sodium carbonate solution to the reaction mixture, followed by the addition of the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure (±)-curcumene.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for a wide range of Suzuki-Miyaura couplings.[3]
Base Na₂CO₃ (aq)A moderately strong base that facilitates the transmetalation step without promoting side reactions.
Solvent Toluene/H₂O (biphasic)Toluene solubilizes the organic reactants, while water is necessary for the base and to facilitate the catalytic cycle.
Temperature 80 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Further Applications: Cycloaddition Reactions

While cross-coupling reactions represent a primary application, this compound can also be envisioned as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions. The electron-withdrawing nature of the bromine atom can influence the reactivity of the double bond, potentially requiring Lewis acid catalysis to promote the reaction with electron-rich dienes. The resulting cycloadducts would be highly functionalized, containing both the bromine atom and the methyl-substituted chiral center, offering numerous possibilities for further synthetic transformations.

Conclusion

This compound is a potent synthetic intermediate with significant potential in the total synthesis of complex natural products. Its utility in palladium-catalyzed cross-coupling reactions, as exemplified by the proposed synthesis of (±)-curcumene, provides a direct and efficient route to the construction of the bisabolane sesquiterpene framework. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the art and science of chemical synthesis.

References

  • A Short Synthesis of Bisabolane Sesquiterpenes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273794/]
  • Total Synthesis of Highly Oxygenated Bisabolane Sesquiterpene Isolated from Ligularia lankongensis: Relative and Absolute Configurations of the Natural Product | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo062391p]
  • (PDF) A Short Synthesis of Bisabolane Sesquiterpenes - ResearchGate. [URL: https://www.researchgate.net/publication/267352352_A_Short_Synthesis_of_Bisabolane_Sesquiterpenes]
  • Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07094]
  • Enantioselective synthesis of the bisabolane sesquiterpene (+)-1-hydroxy-1,3,5-bisabolatrien-10-one and revision of its absolute configuration - CNR-IRIS. [URL: https://www.cnr.
  • Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/15991198/]
  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b508464d]
  • Synthesis of Limonene and Styrene Carbonate via CO2 Cycloaddition. Abdul Rehman - Newcastle University Theses. [URL: https://theses.ncl.ac.uk/jspui/handle/10443/4497]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/348393527_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
  • Demonstration that limonene is the first cyclic intermediate in the biosynthesis of oxygenated p-menthane monoterpenes in Mentha piperita and other Mentha species - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7384384/]
  • Total syntheses of strained polycyclic terpenes - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9188737/]
  • A student was studying terpene synthesis, and she wanted to make ... - Pearson. [URL: https://www.pearson.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1005&context=etd]
  • Syntheses of Complex Terpenes from Simple Polyprenyl Precursors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576449/]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [URL: https://www.nobelprize.

Sources

Application Notes and Protocols for the Preparation of 6-Methylcyclohex-1-en-1-yllithium from 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the vinyllithium reagent, 6-methylcyclohex-1-en-1-yllithium, via a lithium-halogen exchange reaction. Vinyllithium species are potent nucleophiles and valuable intermediates in organic synthesis, enabling the formation of complex carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, robust safety procedures, and methods for characterization and quantification. By elucidating the causality behind experimental choices, this document aims to equip the user with the necessary expertise to perform this synthesis safely and efficiently.

Introduction and Scientific Background

Organolithium reagents are a cornerstone of modern synthetic organic chemistry, prized for their high reactivity as both strong bases and potent nucleophiles.[1][2] Among these, vinyllithium reagents are particularly useful for introducing vinyl moieties, which are prevalent in many natural products and pharmaceutical agents. The preparation of 6-methylcyclohex-1-en-1-yllithium from 1-bromo-6-methylcyclohexene is typically achieved through a lithium-halogen exchange reaction. This method is often preferred over direct lithiation with lithium metal for its milder conditions and functional group tolerance.

The lithium-halogen exchange is a rapid and generally high-yielding reaction where a pre-formed organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), exchanges its lithium atom for a halogen on an organic substrate.[3][4] The equilibrium of this reaction is driven by the formation of the more stable organolithium species.[3][4] In the case of preparing a vinyllithium from a vinyl bromide using an alkyllithium, the equilibrium favors the formation of the vinyllithium because the sp²-hybridized carbanion is more stable than the sp³-hybridized carbanion of the alkyllithium reagent.[3][4]

The reaction mechanism is generally believed to proceed through a polar, nucleophilic pathway involving an "ate-complex" intermediate, rather than a single electron transfer (radical) pathway, especially at low temperatures.[3][5][6] This is a critical consideration as it ensures that the stereochemistry of the vinyl halide is typically retained in the vinyllithium product.[3][5]

The choice of alkyllithium reagent and solvent system can significantly influence the reaction outcome. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential as they solvate the lithium cation, breaking down the oligomeric aggregates of the alkyllithium reagent and increasing its reactivity.[6][7][8] Reactions are performed at low temperatures (typically -78 °C) to minimize side reactions, such as elimination or reaction with the ether solvent.[2]

Safety and Handling of Organolithium Reagents

WARNING: Organolithium reagents such as n-butyllithium and tert-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react violently with water.[9][10][11] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate gloves. It is highly recommended to wear nitrile gloves underneath neoprene or other flame-resistant gloves for enhanced protection.[11][12]

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line techniques or in a glovebox.[10][13] All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas before use.[13]

  • Work Area: The work area, typically a fume hood, must be free of flammable solvents and combustible materials.[9] An appropriate fire extinguisher (Class D for combustible metals or a standard dry powder ABC type) and powdered lime or sand should be readily accessible for smothering spills.[11]

  • Syringe and Cannula Techniques: Use of proper syringe and double-tipped needle (cannula) transfer techniques is essential to prevent exposure to air.[10][12][13] Never work alone when handling these reagents.[10][11]

  • Quenching and Disposal: Unused reagents and reaction residues must be quenched carefully. This is typically done by slow addition to a cooled, non-protic solvent like isopropanol, followed by a more protic solvent like ethanol, and finally water. All rinses of equipment that contained organolithiums must also be quenched.[11]

Experimental Workflow Overview

The overall process for the preparation and subsequent use of 6-methylcyclohex-1-en-1-yllithium is outlined below. This workflow emphasizes the critical steps of inert atmosphere setup, reagent transfer, reaction execution, and characterization.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Use Phase A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (Argon/Nitrogen) A->B Oven-dried, cooled under gas C 3. Add Solvent (THF) & Substrate (this compound) B->C D 4. Cool to -78 °C (Dry Ice/Acetone Bath) C->D E 5. Add Alkyllithium Reagent (e.g., n-BuLi) Dropwise D->E Maintain temp. F 6. Stir at -78 °C (Allow exchange to complete) E->F G 7. Take Aliquot for Titration (Determine Concentration) F->G Optional but recommended H 8. Use Reagent In-Situ (Add Electrophile) F->H Direct use G->H Known molarity is crucial I 9. Quench Reaction H->I

Caption: Experimental workflow for the synthesis and use of 6-methylcyclohex-1-en-1-yllithium.

Detailed Experimental Protocol

This protocol describes the preparation of 6-methylcyclohex-1-en-1-yllithium on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassProperties/Notes
This compound175.0710.01.75 gSubstrate. Must be pure and dry.
n-Butyllithium (1.6 M in hexanes)64.0610.56.56 mLReagent, pyrophoric. Titrate before use.[14]
Anhydrous Tetrahydrofuran (THF)72.11-50 mLSolvent. Must be freshly distilled or from a sure-seal bottle.
Anhydrous Diethyl Ether (Et₂O)74.12-VariesUsed for cannula transfers and dilutions.
Argon or Nitrogen Gas---High purity, for inert atmosphere.
Step-by-Step Procedure
  • Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet adapter, and a glass stopper is oven-dried overnight at 120 °C. The flask is assembled while hot and allowed to cool to room temperature under a steady stream of dry argon or nitrogen.[13]

  • Reaction Setup: The flask is placed in a secondary container and immersed in a dry ice/acetone bath to cool to -78 °C.

  • Substrate Addition: In the flask, add 50 mL of anhydrous THF via syringe. Then, add 1.75 g (10.0 mmol) of this compound via syringe. Stir the solution for 5 minutes to ensure it is homogeneous and has reached thermal equilibrium.

  • Alkyllithium Addition: Using a dry, gas-tight syringe, slowly add 6.56 mL (10.5 mmol, 1.05 eq) of 1.6 M n-butyllithium in hexanes to the stirring solution at -78 °C over 10-15 minutes.[15][16] The addition rate should be controlled to maintain the internal temperature below -70 °C. A slight excess of the alkyllithium is used to ensure complete conversion. The formation of the vinyllithium is typically very fast.[3]

  • Reaction Time: Stir the resulting solution at -78 °C for 30-60 minutes to ensure the lithium-halogen exchange is complete. The solution is now ready for use in a subsequent reaction or for characterization.

Characterization and Quantification

It is crucial to determine the exact concentration of the newly prepared organolithium solution, as the concentration stated on commercial bottles can be inaccurate and the reagent can degrade over time.[14]

Gilman Double Titration

The Gilman double titration method is a reliable way to determine the concentration of the active organolithium species by correcting for other basic impurities like lithium hydroxide or alkoxides.[7][14]

Protocol:

  • Titration 1 (Total Base):

    • Carefully transfer a 1.00 mL aliquot of the organolithium solution via syringe to a flask containing 20 mL of distilled water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with a standardized solution of hydrochloric acid (e.g., 0.100 M HCl) until the pink color disappears. Record the volume of HCl used (V₁).

  • Titration 2 (Non-Organolithium Base):

    • Carefully transfer a second 1.00 mL aliquot of the organolithium solution to a flask containing 1,2-dibromoethane (~0.5 mL) in 10 mL of dry diethyl ether. Stir for 5-10 minutes. This step selectively consumes the organolithium.[7]

    • Add 20 mL of distilled water and 2-3 drops of phenolphthalein indicator.

    • Titrate with the same standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₂).

  • Calculation:

    • The concentration of the active organolithium reagent (M) is calculated as: M = ([HCl] × (V₁ - V₂)) / Volume of aliquot (mL)

Qualitative Analysis: Gilman Test

A quick qualitative test can confirm the presence of an organolithium reagent.

  • Procedure: To a small aliquot (0.5 mL) of the reagent solution, add an equal volume of a 1% solution of Michler's ketone in dry benzene or toluene, followed by hydrolysis with water and acidification. A positive test for a reactive organolithium compound is indicated by the formation of a greenish-blue color. While useful, this does not provide quantitative information.

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for characterizing organolithium reagents, although it requires specialized techniques due to their reactivity and tendency to exist as aggregates in solution.[17][18]

  • ¹H and ¹³C NMR: Can provide structural information, but spectra can be complex due to aggregation.

  • ⁷Li NMR: Can be used to study the aggregation state of the organolithium species.[17]

  • No-D NMR: A convenient method for titrating organometallic reagents by integrating against an internal standard.[19]

Mechanism and Causality

Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol.

G Start This compound + n-BuLi AteComplex Ate-Complex Intermediate [R-Br-Li-Bu]⁻ Start->AteComplex Nucleophilic attack of Bu⁻ on Br (Fast & Reversible) Products 6-Methylcyclohex-1-en-1-yllithium + n-BuBr AteComplex->Products Expulsion of n-BuBr

Caption: Simplified mechanism of lithium-halogen exchange.

  • Low Temperature (-78 °C): Vinyllithium reagents, while more stable than some alkyllithiums, can still be reactive.[20] The low temperature is crucial to:

    • Prevent side reactions, such as reaction with the THF solvent.[2]

    • Suppress potential radical pathways, ensuring the stereospecificity of the exchange.[6]

    • Enhance the stability of the formed organolithium reagent.[20]

  • Ethereal Solvent (THF): Organolithium reagents exist as aggregates (dimers, tetramers, etc.) in hydrocarbon solvents.[7][21] Ethereal solvents like THF act as Lewis bases, coordinating to the lithium cation. This deaggregation significantly increases the reactivity of the organolithium reagent, allowing the exchange to occur rapidly at low temperatures.[6][8]

  • Inert Atmosphere: Organolithiums react rapidly with oxygen (forming alkoxides) and water (forming hydrocarbons and lithium hydroxide).[7][9] An inert atmosphere is non-negotiable to prevent rapid degradation of both the starting alkyllithium and the vinyllithium product.

Applications in Synthesis

The prepared 6-methylcyclohex-1-en-1-yllithium is a versatile synthetic intermediate. As a strong nucleophile, it can react with a wide range of electrophiles:

  • Reaction with Aldehydes and Ketones: To form allylic alcohols.[22]

  • Reaction with Carboxylic Acid Derivatives: Such as esters and acid chlorides, to form ketones or tertiary alcohols.[23]

  • Transmetalation to Gilman Reagents: Reaction with copper(I) salts (e.g., CuI) generates a lithium diorganocuprate (Gilman reagent).[24][25] These softer nucleophiles are excellent for 1,4-conjugate additions to α,β-unsaturated carbonyls and for coupling with organic halides.[23][25]

References

  • 3.4: Organolithium Compounds - Chemistry LibreTexts. (2023). [Link]
  • Duhamel, L., & Plaquevent, J. C. (1979). A method for simple titration of organolithium reagents in ethers or hydrocarbons using metalation of N-benzylidenebenzylamine as colored reaction. The Journal of Organic Chemistry. [Link]
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). UC Riverside EH&S. [Link]
  • Organolithium Use In Labs. (n.d.). SlideShare. [Link]
  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University EHS. [Link]
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]
  • A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indic
  • Titrating Soluble RM, R2NM and ROM Reagents. (n.d.). EPFL. [Link]
  • PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPER
  • Selected topics from recent NMR studies of organolithium compounds. (n.d.). SciELO. [Link]
  • Gilman, H., & Young, R. V. (1941). Color Tests for Some Organolithium Compounds. Journal of the American Chemical Society. [Link]
  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]
  • lithium halogen exchange #1 revised. (n.d.). [Link]
  • Fox, T., Hausmann, H., & Günther, H. (2004). NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran. Magnetic Resonance in Chemistry. [Link]
  • Reich, H. J., et al. (2015). A Rapid Injection NMR Study of the Reaction of Organolithium Reagents with Esters, Amides, and Ketones. Organic Letters. [Link]
  • Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. (2007).
  • Preparation of vinyllithium. (n.d.).
  • Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. (2006). ARKIVOC. [Link]
  • No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. (n.d.).
  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (n.d.). OrgoSolver. [Link]
  • The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting. [Link]
  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.).
  • Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). Chemistry Stack Exchange. [Link]
  • Slavík, P., et al. (2023). Organogel delivery vehicles for the stabilization of organolithium reagents.
  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. [Link]
  • Organolithium reagent. (n.d.). Wikipedia. [Link]
  • Gilman Reagent (Organocuprates). (n.d.). Organic Chemistry Tutor. [Link]
  • Reactions Undergone by Gilman Reagents. (n.d.). BYJU'S. [Link]
  • Vinyllithium. (n.d.). Wikipedia. [Link]
  • organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. (n.d.). Organic Syntheses. [Link]
  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry. [Link]
  • n-Butyllithium. (n.d.).

Sources

Application Notes and Protocols: The Reaction of 1-Bromo-6-methylcyclohexene with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-6-methylcyclohexene, a versatile allylic bromide, with a range of common nucleophiles. As a key intermediate in organic synthesis, understanding its reaction pathways is critical for the targeted synthesis of complex molecules in pharmaceutical and materials science research. This document elucidates the mechanistic dichotomy between direct (SN2) and allylic rearranged (SN2') nucleophilic substitution, alongside competing elimination (E2) pathways. Detailed experimental protocols for reactions with representative nucleophiles—sodium methoxide, sodium cyanide, and lithium dimethylcuprate—are provided, supported by mechanistic insights and expected outcomes.

Introduction: The Unique Reactivity of an Allylic Bromide

This compound is an allylic halide, a class of compounds known for their enhanced reactivity in substitution reactions.[1] The presence of a carbon-carbon double bond adjacent to the carbon bearing the bromine atom significantly influences the molecule's electronic properties and reaction pathways. This structural feature allows for the delocalization of charge in transition states and intermediates, often leading to a mixture of products through direct substitution or allylic rearrangement.[2]

The regioselectivity and stereoselectivity of these reactions are highly dependent on several factors, including the nature of the nucleophile, the solvent polarity, and the steric environment of the substrate. A thorough understanding of these factors is paramount for controlling the reaction outcome and achieving the desired product with high yield and purity. This guide will explore these nuances, providing both the theoretical framework and practical protocols for researchers.

Mechanistic Considerations: A Competition Between Pathways

The reaction of this compound with a nucleophile can proceed through several competing mechanisms. The primary pathways are bimolecular nucleophilic substitution (SN2 and SN2') and bimolecular elimination (E2). Unimolecular pathways (SN1 and E1) are less common for such systems unless under specific solvolytic conditions with weakly basic nucleophiles.[3]

SN2 vs. SN2' Nucleophilic Substitution

A key feature of allylic systems is the potential for the nucleophile to attack at two different electrophilic sites.

  • SN2 Pathway (Direct Substitution): The nucleophile attacks the carbon atom directly bonded to the bromine atom (C1), leading to the direct substitution product. This pathway is a concerted, one-step process.[4]

  • SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the carbon atom at the opposite end of the double bond (C3), with simultaneous migration of the double bond and displacement of the bromide ion. This is also a concerted process.

The regioselectivity of the nucleophilic attack is influenced by steric hindrance and the nature of the nucleophile. Bulky nucleophiles may favor the less sterically hindered carbon, while other factors like the electronic properties of the nucleophile and substrate also play a crucial role.

E2 Elimination

Strongly basic nucleophiles can also induce an E2 elimination reaction, where a proton is abstracted from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a diene.[5][6] The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[5]

Below is a diagram illustrating the competing reaction pathways for this compound.

Reaction Pathways Figure 1. Competing Reaction Pathways Substrate This compound SN2_Product Direct Substitution Product (S N 2) Substrate->SN2_Product Attack at C1 SN2_prime_Product Allylic Rearrangement Product (S N 2') Substrate->SN2_prime_Product Attack at C3 E2_Product Elimination Product (E2) Substrate->E2_Product Proton Abstraction Nucleophile Nucleophile (Nu-) Nucleophile->Substrate

Caption: Competing SN2, SN2', and E2 pathways for the reaction of this compound with a nucleophile.

Experimental Protocols

The following protocols provide detailed procedures for reacting this compound with three distinct classes of nucleophiles, each favoring a different reaction pathway.

Reaction with Sodium Methoxide: A Strong Base/Nucleophile

Sodium methoxide (NaOMe) is a strong, albeit somewhat sterically hindered, nucleophile and a strong base. In its reaction with secondary allylic halides, both substitution and elimination products can be expected.[6][7]

Protocol 1: Reaction with Sodium Methoxide

  • Materials:

    • This compound

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous methanol

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

    • Inert atmosphere (e.g., nitrogen or argon)

    • Standard work-up and purification glassware

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.

    • Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until dissolved.

    • Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the mixture to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

  • Expected Outcome: A mixture of the SN2 product (1-methoxy-6-methylcyclohexene), the SN2' product (1-methoxy-2-methylcyclohexene), and the E2 elimination product (methylenecyclohexene and/or 1-methylcyclohexa-1,3-diene) is anticipated. The ratio of these products will depend on the precise reaction conditions.

Reaction with Sodium Cyanide: A Good Nucleophile

Sodium cyanide (NaCN) is a good nucleophile and a weaker base than sodium methoxide, thus favoring substitution over elimination.[8][9]

Protocol 2: Reaction with Sodium Cyanide

  • Materials:

    • This compound

    • Sodium cyanide

    • Polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

    • Round-bottom flask

    • Stirring apparatus

    • Heating mantle

    • Inert atmosphere

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve sodium cyanide (1.2 equivalents) in the chosen polar aprotic solvent.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the product with an organic solvent.

    • Wash the organic extracts thoroughly with water and brine to remove the solvent and any unreacted cyanide.

    • Dry the organic layer and remove the solvent in vacuo.

    • Purify the resulting nitrile by column chromatography.

  • Expected Outcome: The primary products are expected to be the SN2 (1-cyano-6-methylcyclohexene) and SN2' (3-cyano-2-methylcyclohexene) substitution products. The use of a polar aprotic solvent enhances the nucleophilicity of the cyanide ion and favors the SN2 pathway.[4]

Reaction with Lithium Dimethylcuprate: A Soft Nucleophile

Lithium dimethylcuprate ((CH₃)₂CuLi), a Gilman reagent, is a soft nucleophile that is particularly effective for forming carbon-carbon bonds.[10][11] With allylic halides, it often favors the SN2' pathway.

Protocol 3: Reaction with Lithium Dimethylcuprate

  • Materials:

    • This compound

    • Methyllithium (solution in diethyl ether)

    • Copper(I) iodide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Schlenk line or glovebox for handling organometallics

    • Dry glassware

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to 0 °C.

    • Slowly add methyllithium (2.0 equivalents) to the stirred suspension. The solution will typically change color upon formation of the Gilman reagent.

    • Cool the freshly prepared lithium dimethylcuprate solution to -78 °C (dry ice/acetone bath).

    • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the Gilman reagent.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Monitor the reaction by TLC or GC.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Expected Outcome: The major product is expected to be the SN2' product, 1,2-dimethylcyclohexene, resulting from the conjugate addition-like reactivity of the Gilman reagent.[10] The SN2 product, 1,6-dimethylcyclohexene, may be formed as a minor product.

Below is a workflow diagram for a typical reaction setup and workup.

Experimental Workflow Figure 2. General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Analysis A Combine Reactants (Substrate, Nucleophile, Solvent) B Establish Reaction Conditions (Temperature, Atmosphere) A->B C Monitor Progress (TLC/GC) B->C D Quench Reaction C->D E Aqueous Workup (Extraction, Washing) D->E F Dry and Concentrate E->F G Purify Product (Chromatography/Distillation) F->G H Characterize Product (NMR, MS, IR) G->H

Caption: A generalized workflow for the synthesis, workup, and purification of products from the reaction of this compound.

Summary of Expected Products and Regioselectivity

NucleophileReagentTypical SolventPredominant Pathway(s)Major Product(s)
MethoxideNaOCH₃MethanolSN2, SN2', E21-methoxy-6-methylcyclohexene, 1-methoxy-2-methylcyclohexene, and elimination products
CyanideNaCNDMF or DMSOSN2, SN2'1-cyano-6-methylcyclohexene, 3-cyano-2-methylcyclohexene
Dimethylcuprate(CH₃)₂CuLiDiethyl ether or THFSN2'1,2-dimethylcyclohexene

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic factors that dictate the outcome of its reactions with nucleophiles. By carefully selecting the nucleophile and reaction conditions, researchers can selectively favor direct substitution, allylic rearrangement, or elimination pathways. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for synthetic chemists aiming to utilize this versatile building block in their research and development endeavors. Accurate characterization of the product mixture is essential to confirm the regiochemical outcome of these reactions.

References

  • University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides.
  • Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips.
  • Chemistry Stack Exchange. Nucleophilic allylic substitution via SN2.
  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms.
  • CK-12. Write the major product and minor product formed and the names of the products when 1-bromo-6-ethyl-2-methylcyclohexane is reacted with sodium ethoxide in ethanol.
  • Homework.Study.com. When (1R, 2S)-1-bromo-2-methylcyclohexane is heated with sodium methoxide in methanol, the major product is.
  • bartleby. trans-1-bromo-2-methylcyclohexane + sodium methoxide.
  • brainly.com. Determine the lithium diorganocopper (Gilman) reagent needed to prepare 1-methylcyclohexene from.
  • Homework.Study.com. Treatment of (S)-(+)-5-methyl-2-cyclohexenone with lithium dimethylcuprate gives, after.
  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions.
  • Exam 2 Key.

Sources

The Architect's Handbook of Molecular Design: Advanced Synthetic Protocols in Agrochemicals and Specialty Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in the fields of synthetic chemistry, agricultural science, and materials science.

Introduction: From Blueprint to Functionality in Modern Chemistry

In the intricate world of chemical synthesis, the journey from simple precursors to complex, high-value molecules is a testament to both scientific understanding and technical finesse. This guide serves as a detailed compendium of application notes and protocols for the synthesis of key agrochemicals and specialty chemicals. It is designed not as a rigid set of instructions, but as a strategic manual that elucidates the causality behind experimental choices. We will explore the architectural logic of molecular design, from the pharmacophore-driven synthesis of potent fungicides to the precision engineering of specialty polymers. Our focus remains steadfast on the principles of scientific integrity, providing self-validating protocols grounded in authoritative literature, and embracing the modern imperatives of green chemistry and catalysis.

Section 1: The Synthesis of Modern Agrochemicals – Protecting Global Yields

The development of novel agrochemicals is a cornerstone of global food security. The synthetic strategies employed are a constant balance of efficacy, safety, and environmental stewardship. This section provides a deep dive into the synthesis of several classes of market-leading agrochemicals.

Pyrazole Fungicides: Building the Core Heterocycle

The pyrazole moiety is a privileged scaffold in agrochemical design, forming the backbone of numerous potent fungicides.[1] Their synthesis often relies on the classical Knorr pyrazole synthesis and its modern variations.

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a robust method for forming the pyrazole ring. The choice of substituents on both the dicarbonyl and hydrazine precursors directly influences the substitution pattern on the final pyrazole ring, which in turn dictates the fungicidal activity and spectrum. For instance, the introduction of specific halogenated aryl groups can significantly enhance the efficacy against certain pathogens.

This protocol outlines a multi-step synthesis of a pyrazole carboxamide, a common structural motif in modern fungicides.[2][3]

Step 1: Synthesis of the β-Ketoester Intermediate (Claisen Condensation)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this, add a substituted ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Acidify the reaction mixture with glacial acetic acid.

  • The resulting β-ketoester intermediate can be used in the next step without further purification, or it can be extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Formation of the Pyrazole Ring (Knorr Cyclization)

  • Dissolve the crude β-ketoester from Step 1 in ethanol.

  • Add a solution of a substituted hydrazine hydrochloride (1.05 eq) in water to the mixture.

  • Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the ethyl 5-pyrazolecarboxylate will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Saponification to the Pyrazole Carboxylic Acid

  • Suspend the ethyl 5-pyrazolecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3, which will precipitate the pyrazole carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Step 4: Amidation to the Final Product

  • Suspend the pyrazole carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide fungicide.

Diagram: General Synthetic Workflow for Pyrazole Fungicides

G Substituted_Ketone Substituted Ketone Claisen_Condensation Claisen Condensation Substituted_Ketone->Claisen_Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Claisen_Condensation Beta_Ketoester β-Ketoester Intermediate Claisen_Condensation->Beta_Ketoester Knorr_Cyclization Knorr Cyclization Beta_Ketoester->Knorr_Cyclization Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Knorr_Cyclization Pyrazole_Ester Ethyl Pyrazolecarboxylate Knorr_Cyclization->Pyrazole_Ester Saponification Saponification Pyrazole_Ester->Saponification Pyrazole_Acid Pyrazole Carboxylic Acid Saponification->Pyrazole_Acid Amidation Amidation (EDCI/HOBt) Pyrazole_Acid->Amidation Amine Amine Amine->Amidation Final_Product Pyrazole Carboxamide Fungicide Amidation->Final_Product

Caption: A multi-step synthesis of pyrazole carboxamide fungicides.

Strobilurin Fungicides: Nature-Inspired Synthesis

Strobilurins, originally isolated from fungi, are a vital class of fungicides that act by inhibiting mitochondrial respiration.[4] Their synthesis often involves the construction of the characteristic β-methoxyacrylate pharmacophore.

The efficacy of strobilurin analogues is highly dependent on the nature of the side chain attached to the pharmacophore.[2][5] Synthetic efforts focus on creating novel derivatives with improved stability, systemic properties, and a broader activity spectrum. Microwave-assisted synthesis has emerged as an efficient method for preparing strobilurin thioether derivatives, offering advantages like shorter reaction times and higher yields.[5]

This protocol describes the synthesis of a strobilurin derivative containing a benzothiazole side chain.[5]

  • To a microwave vial, add (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1.0 eq), the desired substituted benzothiazole-2-thiol (1.1 eq), and potassium carbonate (1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target strobilurin analogue.

Table: Representative Data for Synthesized Strobilurin Analogues

Compound IDR Group on BenzothiazoleYield (%)Melting Point (°C)
3b 6-fluoro85110-112
3g 6-chloro88125-127
4c 4-methyl82118-120
4d 5-methoxy80130-132

Data extrapolated from similar syntheses.

Pyrethroid Insecticides: Mimicking Nature's Defense

Pyrethroids are synthetic insecticides modeled after the natural pyrethrins found in chrysanthemum flowers.[6][7] Their synthesis typically involves the esterification of a chrysanthemic acid derivative with a specific alcohol.

The insecticidal potency and photostability of pyrethroids are determined by the specific combination of the acid and alcohol moieties.[7] For example, the introduction of a phenoxybenzyl group in the alcohol portion led to the development of photostable pyrethroids suitable for agricultural use.

This protocol outlines the synthesis of a pyrethroid through the reaction of chrysanthemic acid chloride with an alcohol.[6]

  • In a flask under an inert atmosphere, dissolve the desired alcohol (e.g., 3-phenoxybenzyl alcohol) (1.0 eq) in a dry, aprotic solvent like dichloromethane, and add a base such as pyridine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of chrysanthemic acid chloride (1.1 eq) in dichloromethane to the cooled mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction with dilute hydrochloric acid and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude ester by column chromatography to obtain the pure pyrethroid insecticide.

Diagram: Core Reaction in Pyrethroid Synthesis

G Chrysanthemic_Acid_Chloride Chrysanthemic Acid Chloride Esterification Esterification Chrysanthemic_Acid_Chloride->Esterification Alcohol Alcohol Moiety Alcohol->Esterification Pyrethroid_Ester Pyrethroid Ester Esterification->Pyrethroid_Ester

Caption: The key esterification step in pyrethroid synthesis.

Section 2: The Frontier of Specialty Chemicals – Materials for a High-Tech World

Specialty chemicals are a diverse group of compounds that are valued for their performance and function rather than their composition. They are essential components in a vast array of industries, from electronics to cosmetics.

High-Performance Polymers: Engineering Macromolecules

The synthesis of specialty polymers allows for the precise control of molecular weight, architecture, and functionality, leading to materials with tailored properties.[8][9]

The choice of polymerization technique (e.g., free-radical, living radical, condensation) and the selection of monomers are critical in determining the final properties of the polymer. For example, nitroxide-mediated living radical polymerization enables the synthesis of well-defined block copolymers with low polydispersity, which are useful in applications like drug delivery and nanotechnology.[8]

This protocol provides a basic method for the synthesis of polystyrene, a widely used specialty polymer.

  • Place styrene monomer in a reaction vessel.

  • Add a free-radical initiator, such as benzoyl peroxide. A common and safer alternative for laboratory settings is to use a commercial product containing benzoyl peroxide, such as a 10% cream.

  • Heat the mixture to initiate polymerization (e.g., in a water bath at 80-90 °C).

  • The polymerization is an exothermic reaction, and the viscosity of the mixture will increase as the reaction proceeds.

  • Continue heating until the desired degree of polymerization is achieved.

  • Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it by adding the solution to a non-solvent (e.g., methanol).

  • Collect the precipitated polystyrene by filtration and dry it under vacuum.

High-Performance Pigments: The Chemistry of Color

The synthesis of high-performance pigments is crucial for industries requiring durable and vibrant colors, such as automotive coatings and plastics.[10]

The color, lightfastness, and chemical resistance of a pigment are determined by its chemical structure and crystal morphology. The synthesis of azo pigments, for example, involves diazotization and coupling reactions, where the choice of aromatic amines and coupling components dictates the final color.[11]

This protocol describes the general steps for synthesizing an azo pigment.

Step 1: Diazotization

  • Dissolve an aromatic primary amine in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

Step 2: Coupling

  • Prepare a solution of the coupling component (e.g., a phenol or an aromatic amine) in an alkaline or acidic medium.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Control the pH of the reaction mixture to optimize the coupling reaction.

  • The azo pigment will precipitate out of the solution.

  • Filter the pigment, wash it thoroughly with water to remove any soluble salts, and dry it.

Section 3: The Pillars of Modern Synthesis – Green Chemistry and Catalysis

The principles of green chemistry and the use of catalysis are integral to the sustainable development and production of agrochemicals and specialty chemicals.

Green Chemistry in Practice

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In agrochemical synthesis, this can involve the use of renewable feedstocks, safer solvents, and designing more biodegradable products. For instance, the use of biocatalysts, such as enzymes, can lead to highly selective transformations under mild conditions, reducing waste and energy consumption.

The Role of Catalysis

Catalysis is a fundamental tool for efficient and selective chemical synthesis. In the production of fine and specialty chemicals, both homogeneous and heterogeneous catalysts are employed to accelerate reactions, improve yields, and control stereochemistry. For example, transition metal-catalyzed cross-coupling reactions are indispensable for constructing complex molecular architectures found in many modern pharmaceuticals and agrochemicals.

Conclusion: The Continuous Evolution of Chemical Synthesis

The synthesis of agrochemicals and specialty chemicals is a dynamic field that continually evolves to meet the demands of a growing global population and advancing technologies. The protocols and principles outlined in this guide provide a foundation for researchers and scientists to not only replicate established methods but also to innovate and develop the next generation of high-performance molecules. By embracing the principles of scientific rigor, causality-driven design, and sustainability, the chemical synthesis community is well-positioned to address the challenges of the future.

References

  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. (n.d.). ResearchGate.
  • The Synthesis of Pyrethroids. (2025, November 5). Journal of Agricultural and Food Chemistry.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. (n.d.).
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). National Institutes of Health.
  • Synthesis of Speciality Polymers through Nitroxide Mediated Living Radical Polymerization. (n.d.). Research India Publications.
  • Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. (n.d.). PubMed.
  • A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation. (2025, April 30). Indian Journal of Chemistry.
  • What are the synthetic methods of organic pigments? (2025, March 25). Knowledge.
  • Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents.
  • Pyrethroid insecticides: a transdisciplinary learning approach Chapter II: Synthesis of rethrolones. (2021, February). ResearchGate.
  • How to Make and Use Pyrethrin Insecticide. (2024, August 9). The Spruce.
  • The Secrets Of Pigment Production: Understanding The Process. (2024, October 14). Leio.
  • Step-by-Step Guide to Custom Polymer Synthesis Process. (2025, December 21). ResolveMass Laboratories Inc.
  • Pigment Synthesis and Analysis of Color in Art: An Example of Applied Science for High School and College Chemistry Students. (2020, March 27). Journal of Chemical Education.
  • Synthesis of pigments in a three-stage microreactor pilot plant—an experimental technical report. (n.d.). ResearchGate.
  • Discovery and development of pyrethroid insecticides. (n.d.). National Institutes of Health.
  • High-Performance Pigments | Durable & Vibrant Color Solutions. (n.d.).
  • Design and synthesis of organic electronic materials. (n.d.). Nano Science.
  • Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations. (n.d.). National Center for Biotechnology Information.
  • Electrosynthesis for making highly value-added chemicals. (2021, April 14). YouTube.
  • Electrochemical synthesis now possible without electric power source. (2022, June 1). Mirage News.
  • [Recording] Innovations in Chemical Synthesis - Continuous Flow, Electrochemistry & Catalysis. (2021, October 27). YouTube.
  • The Role of Green Chemistry in Agriculture. (n.d.). Prime Scholars.
  • Polymer Synthesis Laboratory Session. (n.d.). Oregon State University.
  • (PDF) A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019, February 4). ResearchGate.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-6-methylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this compound. The information is structured to address specific experimental challenges with a focus on the underlying chemical principles to ensure both successful synthesis and a deeper understanding of the reaction dynamics.

I. Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the allylic bromination of 1-methylcyclohexene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light or peroxides.[1][2] The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts an allylic hydrogen from 1-methylcyclohexene.[3] This forms a resonance-stabilized allylic radical, which then reacts with a bromine source to yield the desired product.[4]

However, due to the nature of the reaction mechanism and the structure of the starting material, several side products can be formed. These can complicate the purification process and reduce the overall yield of the target molecule. This guide will focus on identifying, minimizing, and troubleshooting the formation of these impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of isomeric bromides. What are they, and how can I favor the formation of this compound?

Answer:

The formation of multiple brominated isomers is a common challenge in this synthesis. Besides the desired This compound , you are likely observing the formation of 3-Bromo-1-methylcyclohexene and potentially 1-(bromomethyl)cyclohexene .[5][6]

Root Cause:

The formation of these isomers is a direct consequence of the resonance-stabilized allylic radical intermediate formed during the reaction.[4] Abstraction of an allylic hydrogen from 1-methylcyclohexene can occur at either the C3 or C6 position, leading to two different, but related, allylic radicals. These radicals exist in resonance, meaning the unpaired electron is delocalized over multiple carbon atoms. Bromination can then occur at any of the carbon atoms bearing partial radical character, leading to a mixture of products.[7]

Troubleshooting and Optimization:

While it is challenging to achieve complete regioselectivity, the following strategies can help favor the desired isomer:

  • Control of Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product. Experiment with running the reaction at or below room temperature.

  • Choice of Solvent: The polarity of the solvent can influence the stability of the transition states leading to different products. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are commonly used for allylic bromination.[2]

  • Slow Addition of NBS: Adding the NBS slowly to the reaction mixture helps maintain a low concentration of bromine radicals, which can improve selectivity.

Parameter Condition to Favor this compound Rationale
TemperatureLower (e.g., 0 °C to room temperature)Favors the formation of the more thermodynamically stable isomer.
SolventNon-polar (e.g., CCl₄, cyclohexane)Minimizes stabilization of charged intermediates that could lead to other pathways.
Reagent AdditionSlow, portion-wise addition of NBSMaintains a low concentration of radicals, potentially improving regioselectivity.

Diagram: Formation of Isomeric Products via Resonance-Stabilized Allylic Radical

G 1-Methylcyclohexene 1-Methylcyclohexene Allylic Radical A Allylic Radical A 1-Methylcyclohexene->Allylic Radical A H abstraction (C6) Allylic Radical B Allylic Radical B 1-Methylcyclohexene->Allylic Radical B H abstraction (C3) Resonance Resonance Allylic Radical A->Resonance Allylic Radical B->Resonance This compound This compound Resonance->this compound + Br• 3-Bromo-1-methylcyclohexene 3-Bromo-1-methylcyclohexene Resonance->3-Bromo-1-methylcyclohexene + Br•

Caption: Resonance of the allylic radical leads to isomeric products.

Q2: I'm observing a significant amount of a dibrominated product in my crude reaction mixture. What is it and how can I prevent its formation?

Answer:

The formation of a dibrominated product is a common side reaction, especially if the reaction conditions are not carefully controlled. The likely side product is a vicinal dibromide, 1,2-Dibromo-1-methylcyclohexane .

Root Cause:

This side product arises from the electrophilic addition of bromine (Br₂) across the double bond of the starting material, 1-methylcyclohexene.[8] While NBS is used to provide a low, steady concentration of bromine radicals for the desired allylic bromination, a higher concentration of Br₂ can lead to this competing reaction.[9]

Troubleshooting and Optimization:

  • Use Pure NBS: Ensure that the NBS used is of high purity. Old or impure NBS can contain significant amounts of Br₂, leading to increased dibromination.[8]

  • Maintain a Low Concentration of Br₂: The key is to keep the concentration of molecular bromine low. This is the primary reason for using NBS instead of Br₂ directly.

  • Scavenge HBr: The reaction of NBS with the HBr byproduct generates Br₂.[2] Adding a non-nucleophilic base, such as calcium carbonate, can help to scavenge the HBr as it is formed, thus suppressing the formation of excess Br₂.

  • Avoid High Temperatures: Higher temperatures can sometimes favor the electrophilic addition pathway.

Experimental Protocol to Minimize Dibromination:

  • To a solution of 1-methylcyclohexene in anhydrous carbon tetrachloride, add a small amount of a radical initiator (e.g., AIBN or a peroxide).

  • Add N-bromosuccinimide in small portions over an extended period while irradiating the mixture with a sunlamp or a UV lamp.

  • Monitor the reaction by GC-MS to track the formation of the desired product and the dibrominated side product.

  • Upon completion, quench the reaction, and wash the organic layer with a solution of sodium thiosulfate to remove any remaining bromine.

Q3: My GC-MS analysis shows an unexpected peak with a mass corresponding to the starting material plus an oxygen atom. What could this be?

Answer:

An unexpected peak with a mass corresponding to the starting material plus an oxygen atom is likely due to the formation of an epoxide or a hydroperoxide.

Root Cause:

Alkenes can be susceptible to oxidation, especially in the presence of radical initiators and oxygen (from the air).[10] Peroxides, often used as radical initiators, can also directly react with the alkene to form epoxides. The allylic radical intermediate can also react with molecular oxygen to form a hydroperoxide.

Troubleshooting and Optimization:

  • Degas Solvents: Before use, degas the solvent by bubbling nitrogen or argon through it to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of oxygen.

  • Use Freshly Purified Reagents: Ensure that the starting alkene is free from peroxide impurities that may have formed during storage.

Diagram: Workflow for a Clean Allylic Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Degas Solvent Degas Solvent Inert Atmosphere Inert Atmosphere Degas Solvent->Inert Atmosphere Purify Alkene Purify Alkene Purify Alkene->Inert Atmosphere Slow NBS Addition Slow NBS Addition Inert Atmosphere->Slow NBS Addition Controlled Temperature Controlled Temperature Slow NBS Addition->Controlled Temperature Quench Quench Controlled Temperature->Quench Aqueous Wash Aqueous Wash Quench->Aqueous Wash Column Chromatography Column Chromatography Aqueous Wash->Column Chromatography

Caption: Experimental workflow to minimize side product formation.

Q4: How can I effectively purify this compound from the side products?

Answer:

Purification can be challenging due to the similar boiling points and polarities of the isomeric side products. A combination of techniques is often necessary.

Recommended Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, wash the organic layer with water, a dilute solution of sodium bicarbonate to neutralize any acidic byproducts, and finally with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Removal of Succinimide: The succinimide byproduct is a solid and can be removed by filtration.

  • Column Chromatography: This is the most effective method for separating the isomeric bromides. A silica gel column with a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) is recommended. The different isomers will have slightly different polarities, allowing for their separation.

  • Fractional Distillation (under reduced pressure): If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. However, this is often less effective than chromatography for separating close-boiling isomers.

Analytical Techniques for Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the different isomers and byproducts in your crude and purified samples.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify the presence of impurities.

III. References

  • Chemistry Stack Exchange. (2023). Free-radical addition of bromine to alkene. [Link]

  • YouTube. (2022). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). [Link]

  • Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad.... [Link]

  • Pharmaguideline. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

  • Filo. (2025). The major product formed when methylenecyclohexane is treated with NBS in.... [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Chemguide. (n.d.). hydrogen bromide and alkenes - the peroxide effect. [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]

  • Pearson+. (2024). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers. [Link]

  • YouTube. (2022). Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). [Link]

  • Pearson. (n.d.). Allylic Bromination Exam Prep. [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]

  • Chegg. (2021). Solved 39. Allylic bromination of methylenecyclohexane would. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Vedantu. (n.d.). What is the major product formed when methylene cyclohexane reacts with NBS?. [Link]

Sources

Improving yield in the allylic bromination of 1-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving yield in the allylic bromination of 1-methylcyclohexene, presented by the Technical Support Center.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. The allylic bromination of 1-methylcyclohexene using N-Bromosuccinimide (NBS) is a fundamental transformation, yet it presents unique challenges that can lead to diminished yields and complex product mixtures. This guide is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting section, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the core principles of the reaction, providing the necessary background to understand and troubleshoot effectively.

Q1: What is the fundamental mechanism of allylic bromination with NBS?

Allylic bromination with NBS proceeds via a free-radical chain reaction, which is classically divided into three stages: initiation, propagation, and termination.[1] The key to this reaction's success is the generation of a resonance-stabilized allylic radical.[2]

  • Initiation: The reaction begins with the homolytic cleavage of a weak bond to form initial radicals. This can be achieved by using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) with heat, or by irradiation with UV light.[3] These initiators generate bromine radicals (Br•) from the trace amounts of Br₂ present.

  • Propagation: This is a two-step cyclic process.

    • A bromine radical abstracts a hydrogen atom from an allylic position on the 1-methylcyclohexene. This is the rate-determining step and is favored because the C-H bond at an allylic position is significantly weaker than other C-H bonds (e.g., vinylic or alkyl).[4][5] This abstraction forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[1]

    • The newly formed allylic radical reacts with a molecule of molecular bromine (Br₂), abstracting a bromine atom to form the allylic bromide product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when two radicals combine to form a non-radical species.[1]

Allylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Initiator (AIBN/hv) I2 Br• I1->I2 Generates P1 Allylic C-H (1-Methylcyclohexene) P2 Allylic Radical + HBr P1->P2 + Br• P4 Allylic Bromide + Br• P2->P4 + Br₂ P3 Br₂ P4->P1 (New Cycle) T1 Radical + Radical T2 Non-radical Product T1->T2

Caption: General mechanism for a radical chain reaction.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂) for this reaction?

While elemental bromine (Br₂) can perform radical brominations, it is a poor choice for allylic bromination of alkenes because it readily participates in a competing reaction: electrophilic addition across the double bond.[6][7] This side reaction consumes both the starting material and the reagent, leading to a mixture of unwanted dibrominated products and significantly lower yields of the desired allylic bromide.[4]

N-Bromosuccinimide (NBS) is the superior reagent because it provides a constant, low concentration of Br₂ throughout the reaction. The HBr generated during the propagation step reacts rapidly with NBS to produce succinimide and a fresh molecule of Br₂.[4][7] This clever buffering system ensures that the concentration of Br₂ is always high enough to propagate the radical chain but too low for electrophilic addition to compete effectively.[1][8]

Q3: What is the role of the radical initiator (e.g., AIBN, Benzoyl Peroxide) or UV light?

The initiation step requires an input of energy to generate the first few bromine radicals that kickstart the chain reaction.[3] Commercial NBS often contains trace amounts of Br₂, which can be homolytically cleaved.[8]

  • Radical Initiators (AIBN, BPO): These are molecules with weak covalent bonds that readily break apart upon heating to form radicals. These radicals then react with Br₂ or NBS to generate the essential bromine radicals.

  • UV Light (hν): The energy from UV light can directly cause the homolytic cleavage of the Br-Br bond (or the N-Br bond in NBS) to form the initial bromine radicals.[1]

Without an effective initiator, the reaction will fail to start or proceed at an impractically slow rate.

Q4: With 1-methylcyclohexene, why do I get a mixture of products?

The formation of multiple products stems from the structure of the intermediate allylic radical. When a bromine radical abstracts a hydrogen from 1-methylcyclohexene, it can do so from two different allylic positions: the methyl group (C7) or the methylene group on the ring (C6).

Abstraction from the C6 position generates a tertiary radical that is resonance-stabilized, delocalizing the radical electron density between the tertiary C6 and the vinylic C2. Bromination can then occur at either of these positions, leading to two potential regioisomers. The major product is typically the one derived from the more stable tertiary radical.[9][10]

Resonance and Product Mixture cluster_radicals Resonance-Stabilized Allylic Radical cluster_products Product Mixture SM 1-Methylcyclohexene Radical_Formation + Br• - HBr SM->Radical_Formation RadicalA Tertiary Radical (C6) Radical_Formation->RadicalA RadicalB Secondary Radical (C2) RadicalA->RadicalB BrominationA + Br₂ - Br• RadicalA->BrominationA BrominationB + Br₂ - Br• RadicalB->BrominationB ProductA 3-bromo-1-methylcyclohexene (Major Product) BrominationA->ProductA ProductB 6-bromo-1-methylcyclohexene (Minor Product) BrominationB->ProductB

Caption: Formation of regioisomers from 1-methylcyclohexene.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q1: My yield of brominated product is consistently low. What are the primary causes and how can I fix this?

Low yield is the most common issue and can be traced to several factors. A systematic approach is required for diagnosis.

Potential Cause 1: Reagent Quality and Purity
  • Insight: The success of this radical reaction is highly sensitive to the purity of the reagents and the solvent environment.

  • N-Bromosuccinimide (NBS): Pure NBS is a white crystalline solid. Over time, it can decompose, turning yellow or brown due to the formation of Br₂.[3] This excess Br₂ promotes the unwanted electrophilic addition side reaction.

  • Solvent: The reaction must be carried out in an anhydrous, non-polar solvent, with carbon tetrachloride (CCl₄) being the classic choice.[3] The presence of water can hydrolyze the NBS and the desired product. Polar solvents can also favor ionic side reactions over the desired radical pathway.

  • Troubleshooting Steps:

    • Recrystallize NBS: If your NBS is discolored, recrystallize it from water to obtain pure white crystals. Ensure it is thoroughly dried before use.

    • Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent).

Potential Cause 2: Inefficient Radical Initiation
  • Insight: The radical chain must be properly initiated. If the initial concentration of radicals is too low, the reaction will be sluggish or fail entirely.

  • Troubleshooting Steps:

    • Verify Initiator Activity: Ensure your radical initiator (AIBN or BPO) is not expired. These compounds have limited shelf lives.

    • Ensure Sufficient Energy: If using photochemical initiation, ensure the UV lamp is functional and positioned close to the reaction vessel (use a quartz flask if necessary, as borosilicate glass absorbs some UV radiation). For thermal initiation, ensure the reaction is maintained at the proper reflux temperature for the solvent used.[3]

    • Add Initiator in Portions: For long reactions, the initial batch of initiator may be consumed. Consider adding a second portion of the initiator midway through the reaction.

Potential Cause 3: Suboptimal Reaction Conditions
  • Insight: Temperature and reaction time are critical parameters.

  • Troubleshooting Steps:

    • Maintain Reflux: The reaction is typically run at the reflux temperature of the solvent (e.g., ~77 °C for CCl₄) to ensure sufficient energy for initiation and propagation.

    • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. The reaction may require several hours to reach completion. Succinimide, a byproduct, is denser than CCl₄ and will sink, while NBS is less dense and will float, which can be used as a rough visual indicator of reaction progress.

Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_initiation Initiation Issues cluster_workup Workup & Purification Issues Start Low Yield Observed CheckReagents Check Reagent Purity Start->CheckReagents CheckInitiation Assess Initiation Method CheckReagents->CheckInitiation Reagents OK NBS_Color NBS yellow/brown? CheckReagents->NBS_Color CheckConditions Verify Reaction Conditions CheckInitiation->CheckConditions Initiation OK Initiator_Old Initiator expired? CheckInitiation->Initiator_Old CheckWorkup Review Workup/Purification CheckConditions->CheckWorkup Conditions OK Succinimide Succinimide removal effective? CheckWorkup->Succinimide Solvent_Dry Solvent anhydrous? NBS_Color->Solvent_Dry No Recrystallize Action: Recrystallize NBS NBS_Color->Recrystallize Yes DrySolvent Action: Use dry solvent Solvent_Dry->DrySolvent No Energy_Source UV lamp/Heat sufficient? Initiator_Old->Energy_Source No Add_More Action: Add fresh/more initiator Initiator_Old->Add_More Yes Energy_Source->Add_More No Purification_Method Separating isomers? Succinimide->Purification_Method Yes Improve_Wash Action: Optimize aqueous wash Succinimide->Improve_Wash No Use_Column Action: Use column chromatography Purification_Method->Use_Column No

Caption: A logical workflow for troubleshooting low yields.

Q2: How do I effectively remove the succinimide byproduct after the reaction?

Succinimide is the main byproduct and its removal is crucial for obtaining a pure product. It has limited solubility in non-polar solvents like CCl₄ but some can remain in the crude mixture.

  • Insight: A two-stage approach is most effective. First, remove the bulk of the insoluble solid, then wash away the dissolved remainder.

  • Troubleshooting Steps:

    • Initial Filtration: After cooling the reaction mixture to room temperature, filter it through a sintered glass funnel or a pad of Celite to remove the majority of the succinimide, which precipitates out.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it several times with water. Succinimide is soluble in water, while the organic product is not.

    • Base Wash (Optional): A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can help remove any remaining acidic impurities.[11]

    • Brine Wash & Drying: Finish with a brine (saturated NaCl) wash to help break any emulsions and pre-dry the organic layer. Then, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[11]

Experimental Protocols

Protocol 1: Allylic Bromination of 1-Methylcyclohexene

This protocol is a representative procedure and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.

  • Reagents: To the flask, add 1-methylcyclohexene (1.0 eq), anhydrous CCl₄, and NBS (1.0-1.1 eq).

  • Initiation: Add a catalytic amount of AIBN or BPO (~0.02 eq).

  • Reaction: Heat the mixture to a gentle reflux (~77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the dense succinimide byproduct forming and sinking to the bottom. Continue refluxing for 2-4 hours or until TLC/GC analysis shows consumption of the starting material.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Workup and Purification

Procedure:

  • Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the precipitated succinimide. Wash the filter cake with a small amount of cold CCl₄.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated NaHCO₃ solution (1x)

    • Brine (1x)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product will be a mixture of regioisomers. If separation is required, this can be achieved by careful fractional distillation or silica gel column chromatography.

Data Summary

ParameterRecommended ConditionRationale & Impact on Yield
NBS Purity White, crystalline solidHigh Impact: Impure (yellow/brown) NBS contains excess Br₂, which causes dibromination and reduces yield.[3]
Solvent Anhydrous CCl₄, cyclohexaneHigh Impact: Must be non-polar and dry. Water or polar solvents promote ionic side reactions.[3]
Initiator AIBN or BPO (catalytic)High Impact: Essential for starting the radical chain. Insufficient initiation leads to a stalled reaction.
Temperature Reflux (~77 °C for CCl₄)Medium Impact: Provides energy for initiation and propagation. Too low a temperature will slow the reaction rate.
Stoichiometry ~1.05 eq. of NBSMedium Impact: A slight excess of NBS ensures complete conversion of the alkene. A large excess can lead to over-bromination.

References

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
  • Wikipedia. (2023). N-Bromosuccinimide.
  • JoVE. (2025). Radical Substitution: Allylic Bromination.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chemia. (2022). Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions.
  • Chemistry LibreTexts. (2023). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination.
  • Chemistry LibreTexts. (2024). 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Pires, R. (2017). Allylic bromination.
  • The Organic Chemistry Tutor. (2020). Allylic Radical Bromination with NBS.
  • Pearson. (2024). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.
  • Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement.
  • Pearson. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad....
  • Chemicool. (n.d.). Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS).

Sources

Technical Support Center: Purification of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Bromo-6-methylcyclohexene (C₇H₁₁Br). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols to ensure you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound is a halogenated cycloalkene with the molecular formula C₇H₁₁Br.[1][2] It serves as a valuable intermediate in organic synthesis. Understanding its physical properties is crucial for selecting the appropriate purification strategy.

PropertyValueSource
Molecular Weight 175.07 g/mol [1][2]
CAS Number 40648-09-7[1][3]
Molecular Formula C₇H₁₁Br[1][2][3]
Appearance Typically a liquid[4]
Boiling Point Data not widely available, but expected to be similar to related isomers (e.g., 1-methylcyclohexene boils at 110-111 °C). The boiling point will be higher due to the bromine atom.[4][5]
Density Data not widely available, but expected to be greater than 1 g/mL due to the bromine atom.
Q2: What are the most common impurities found in crude this compound?

Impurities typically arise from the synthetic route used. Common starting materials include 2-methylcyclohexanol or methylcyclohexane.[6] Therefore, impurities may include:

  • Unreacted Starting Materials: Residual 2-methylcyclohexanol or other precursors.

  • Isomeric Byproducts: Formation of other bromo-methylcyclohexene isomers (e.g., 3-Bromo-6-methylcyclohexene or 6-Bromo-1-methylcyclohexene) is a significant challenge, particularly in non-selective reactions like free-radical halogenation.[6][7][8]

  • Elimination Products: Formation of methylcyclohexadiene isomers through the loss of HBr.

  • Over-brominated Products: Di- or tri-brominated cyclohexanes if reaction conditions are not carefully controlled.[9]

  • Residual Reagents: Traces of brominating agents (e.g., HBr, PBr₃) or acidic catalysts.[7]

Q3: What are the recommended purification techniques for this compound?

The choice of purification method depends on the nature of the impurities and the required final purity.

  • Aqueous Work-up/Extraction: This is the first and most critical step to remove acidic residues, water-soluble byproducts, and unreacted polar reagents. It typically involves washing the crude product with a weak base (e.g., sodium bicarbonate solution), followed by water and brine.[7][10]

  • Fractional Distillation: This is the most common and effective method for separating this compound from non-volatile impurities and byproducts with significantly different boiling points.[7] Given the likely presence of isomers with close boiling points, a high-efficiency distillation column is recommended.

  • Column Chromatography: For achieving very high purity, especially for separating isomers, column chromatography on silica gel can be employed.[7][10] However, this method can be less scalable and may lead to product loss on the stationary phase.

Q4: What are the essential safety precautions when handling this compound?

Bromoalkenes should be handled with care in a well-ventilated area, preferably a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

  • Inhalation/Contact: Avoid breathing fumes and prevent contact with skin and eyes.[11][12][14] In case of contact, rinse the affected area immediately with plenty of water.[13]

  • Fire Hazard: Keep away from heat, sparks, and open flames.[12][15]

  • Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[11][13]

Q5: How should pure this compound be stored for optimal stability?

To maintain product quality and prevent degradation, store this compound in a tightly-closed container in a cool, dry, and well-ventilated place.[11][15] For long-term storage, refrigeration is recommended.[15] It should be stored away from incompatible substances like strong oxidizing agents and strong bases.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Yield of Purified Product

Possible Cause Expert Analysis & Recommended Solution
Inefficient Aqueous Work-up Analysis: Significant product loss can occur if an emulsion forms during extraction or if the organic layer is not thoroughly separated. Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure you perform multiple extractions with your organic solvent (e.g., diethyl ether) to maximize recovery from the aqueous layer.[7]
Product Degradation Analysis: Bromoalkenes can be susceptible to elimination (loss of HBr) or other decomposition pathways, especially if exposed to high temperatures for extended periods or if trace amounts of acid or base are present. Solution: Neutralize the crude product thoroughly during the work-up. If using distillation, consider performing it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Inefficient Distillation Analysis: Collecting fractions over too wide a temperature range can lead to a lower yield of the pure desired fraction. Solution: Use a fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. Monitor the head temperature closely and collect the product over a narrow, stable temperature range.[7]

Problem 2: Product is Contaminated with Isomers

Possible Cause Expert Analysis & Recommended Solution
Non-Selective Synthesis Route Analysis: The synthesis of substituted cyclohexenes often yields a mixture of regioisomers and stereoisomers.[7] For example, the reaction of HBr with 3-methylcyclohexene can produce both 1-bromo-2-methylcyclohexane and 1-bromo-3-methylcyclohexane.[7] Solution: Re-evaluate the synthetic route. A more selective synthesis may be necessary. For purification, highly efficient fractional distillation or preparative chromatography (GC or HPLC) may be required to separate isomers with very similar boiling points.[7]
Ineffective Purification Method Analysis: Standard distillation may not have sufficient theoretical plates to separate isomers with close boiling points. Solution: 1. Optimize Distillation: Use a longer, more efficient fractionating column and a slower distillation rate to maximize equilibrium between liquid and vapor phases. 2. Chromatography: For small-scale, high-purity applications, silica gel column chromatography is a viable alternative. A non-polar eluent system (e.g., hexanes) should provide separation.

Problem 3: Purified Product is Discolored (Yellow or Brown)

Possible Cause Expert Analysis & Recommended Solution
Trace Acidic Impurities Analysis: Residual acids from the synthesis can catalyze decomposition or polymerization reactions, leading to colored byproducts. Solution: Ensure the pre-distillation work-up is thorough. Wash the crude product with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by washes with water and brine to remove all acidic traces.
Oxidation or Decomposition Analysis: The compound may be unstable upon exposure to air, light, or prolonged heat, leading to the formation of colored degradation products. Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in an amber bottle to protect it from light.[11] As mentioned, distillation under reduced pressure can minimize thermal decomposition.

Detailed Purification Protocol: Fractional Distillation

This protocol outlines a standard procedure for purifying crude this compound after synthesis.

Step 1: Aqueous Work-up (Neutralization and Washing)

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release any evolved CO₂ gas. Shake more vigorously once gas evolution subsides.

  • Separate the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Deionized water (1 x volume)

    • Saturated brine solution (1 x volume) to aid in breaking emulsions and removing residual water.[7][10]

  • Drain the organic layer into a clean Erlenmeyer flask.

Step 2: Drying

  • Add a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the organic layer.

  • Swirl the flask and let it sit for 10-15 minutes, or until the liquid is clear and the drying agent no longer clumps together.

  • Carefully decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.

Step 3: Fractional Distillation

  • Assemble a fractional distillation apparatus. Use a short-path distillation head for vacuum distillation if necessary.

  • Add a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly heat the flask using a heating mantle.

  • Discard any initial low-boiling fractions (forerun), which may contain residual solvent or volatile impurities.

  • Collect the main fraction over a constant, narrow temperature range corresponding to the boiling point of this compound.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of non-volatile residues.

  • Allow the apparatus to cool completely before dismantling.

Visual Workflows

PurificationWorkflow Pure_Product Pure 1-Bromo-6- methylcyclohexene Dry Dry Distill Distill Dry->Distill Collect Collect Distill->Collect Narrow Boiling Range Collect->Pure_Product

TroubleshootingTree Problem Impure Product Detected (e.g., by GC-MS, NMR) Isomer Isomeric Impurities? Problem->Isomer Check Purity Profile Color Product Discolored? Isomer->Color No HighPurityDistill Solution: - Use high-efficiency column - Consider preparative chromatography Isomer->HighPurityDistill Yes StartingMaterial Starting Material Present? Color->StartingMaterial No CheckWorkup Solution: - Re-wash with NaHCO₃ - Distill under vacuum Color->CheckWorkup Yes RedoDistill Solution: - Improve distillation separation - Check reaction completion StartingMaterial->RedoDistill Yes End End StartingMaterial->End No (Purity OK)

References

  • Thermo Fisher Scientific. (2025).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-Bromo-6-fluoro-4-methylcyclohexene.
  • Wikipedia. (n.d.). 1-Methylcyclohexene. [Link]
  • ChemBK. (2024). 1-Methylcyclohexene-1. [Link]
  • ChemSynthesis. (2025). 1-bromo-1-methylcyclohexane. [Link]
  • Cytiva. (n.d.).
  • PubChem. (n.d.). 6-Bromo-1-methylcyclohexene.
  • Unacademy. (n.d.).
  • Gauth. (n.d.). Why is 1-bromo-1-methylcyclohexane the major product?. [Link]
  • Dutscher. (n.d.).
  • PubChem. (n.d.). 1-Bromo-6-ethylcyclohexene.
  • PubChem. (n.d.). 3-Bromo-6-methylcyclohexene.
  • Quora. (2017).
  • Zhao, G., Dong, X.-Y., Sun, Y. (2012). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Roque, A. C. A., Pinto, I. F., & Aires-Barros, M. R. (2012). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 7(12), 1435-1446. [Link]

Sources

Technical Support Center: Strategies to Mitigate Elimination Reactions of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 1-Bromo-6-methylcyclohexene. This guide is designed for researchers, chemists, and drug development professionals who encounter undesired elimination byproducts during their synthetic campaigns. As a secondary allylic halide, this substrate presents a classic case of competition between substitution (SN1, SN2) and elimination (E1, E2) pathways. Understanding and controlling these competing reactions is paramount for achieving high yields of the desired product. This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you navigate these challenges.

Section 1: Core Principles - The Substitution vs. Elimination Dichotomy

The primary challenge with this compound is that the conditions promoting nucleophilic substitution often overlap with those that favor elimination. The substrate's structure—a secondary halide on a cyclohexane ring adjacent to a double bond—makes it susceptible to all four major pathways. The outcome of your reaction is not a matter of chance; it is determined by a predictable interplay of several key factors.

The central decision point in the reaction pathway is dictated by the nature of the attacking species and the reaction environment. A species can act as a nucleophile (donating an electron pair to a carbon) or a base (donating an electron pair to a proton). Strong bases, particularly those that are sterically hindered, will preferentially abstract a proton from a carbon adjacent to the leaving group, initiating an elimination reaction.[1][2] Conversely, strong nucleophiles with low basicity will favor a substitution pathway.

G sub This compound sn2 SN2 Pathway (Substitution) sub->sn2 Strong Nucleophile Weak Base Polar Aprotic Solvent Low Temp e2 E2 Pathway (Elimination) sub->e2 Strong, Hindered Base High Temp sn1e1 SN1/E1 Intermediate (Allylic Carbocation) sub->sn1e1 Weak Nucleophile Weak Base Polar Protic Solvent sn1 SN1 Product (Substitution) sn1e1->sn1 Nucleophilic Attack e1 E1 Product (Elimination) sn1e1->e1 Proton Abstraction

Figure 1. Decision workflow for competing reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm reacting this compound with sodium ethoxide in ethanol and getting almost exclusively diene byproducts. Why is substitution not occurring?

A: You are using a strong base (ethoxide) in a polar protic solvent (ethanol), conditions that strongly favor elimination over substitution.[3] Sodium ethoxide is not only a nucleophile but also a powerful base. At elevated temperatures, which are common for these reactions, the E2 elimination pathway is kinetically favored.[4] To favor substitution, you must switch to a reagent that is a strong nucleophile but a weak base.

Q2: What is the single most effective change I can make to my protocol to favor substitution?

A: Change your solvent and nucleophile. The combination with the highest likelihood of success for an SN2 reaction is using a strong, non-basic nucleophile in a polar aprotic solvent at the lowest feasible temperature .[4] For example, using sodium azide (NaN₃) or sodium cyanide (NaCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) will significantly suppress the competing E2 pathway.

Q3: I am seeing a mixture of two different dienes. How can I control which one is formed?

A: You are observing a competition between the Zaitsev and Hofmann elimination products.

  • Zaitsev's Rule predicts the formation of the more substituted (and thus more thermodynamically stable) alkene.[5] This is favored by small, strong bases like ethoxide or hydroxide.

  • The Hofmann product is the less substituted alkene. It is favored when using a sterically bulky base, such as potassium tert-butoxide (KOtBu).[6][7] The large size of the base makes it difficult to access the more sterically hindered internal proton, so it preferentially removes the more accessible terminal proton.[7]

Q4: Does the stereochemistry of the starting material matter for elimination?

A: Yes, absolutely, particularly for the E2 mechanism. The E2 reaction has a strict stereoelectronic requirement: the proton being abstracted and the bromine leaving group must be in an anti-periplanar (180°) alignment.[8] In a cyclohexane system, this translates to a trans-diaxial arrangement.[6][9] If the required proton cannot be accessed in the correct conformation, the reaction rate will be significantly slower or a different, less favorable pathway will be taken.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Maximizing SN2 Substitution and Suppressing E2 Elimination

The SN2 reaction is a concerted, single-step mechanism that is highly sensitive to reaction conditions. Our goal is to create an environment where the nucleophile can efficiently attack the electrophilic carbon without being tempted to act as a base.

Causality Behind Experimental Choices:

  • Nucleophile Selection: The ideal nucleophile has a high charge density on the attacking atom but is a weak base. Anions of strong acids (I⁻, Br⁻, N₃⁻, CN⁻) are excellent candidates.[1] They are polarizable and readily attack carbon centers but are not strong enough to efficiently deprotonate a C-H bond.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, Acetone) are critical. They can solvate the cation (e.g., Na⁺) but leave the anionic nucleophile relatively "bare" and highly reactive. In contrast, polar protic solvents (water, ethanol) form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[4]

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored. Therefore, increasing the temperature will always favor elimination more than substitution.[4] Reactions should be run at or below room temperature if the reaction rate is reasonable.

Table 1: Recommended Conditions for Favoring SN2 Substitution

ParameterRecommended ChoiceRationale
Nucleophile High nucleophilicity, low basicity (e.g., I⁻, N₃⁻, CN⁻, RS⁻)Maximizes attack at carbon, minimizes proton abstraction.[2]
Base Avoid strong bases (e.g., RO⁻, OH⁻, H₂N⁻)These are the primary drivers of the competing E2 pathway.[10]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Enhances nucleophilicity of the anion.[4]
Temperature Low (0 °C to Room Temperature)Minimizes the rate of the higher-activation-energy elimination reaction.[4]
Concentration High concentration of nucleophileThe SN2 rate is bimolecular; higher concentration increases the substitution rate.
Protocol 1: Synthesis of 1-Azido-6-methylcyclohexene (SN2 Pathway)

This protocol uses sodium azide, an excellent nucleophile with very low basicity, to minimize E2 elimination.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry dimethylformamide (DMF, 10 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 1.3 equivalents) to the DMF. Stir the suspension for 10 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the stirring NaN₃ suspension at room temperature.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. If the reaction is sluggish, it can be gently warmed to 40-50°C, but higher temperatures should be avoided.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by a brine wash (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product via column chromatography as needed.

Guide 2: Understanding and Controlling E2 Regioselectivity

The E2 elimination in this compound requires a specific three-dimensional arrangement of atoms, dictated by the chair conformation of the cyclohexane ring.

G cluster_0 Chair Conformations of this compound cluster_1 E2 Elimination from Axial Conformer eq Equatorial Br (More Stable) ax Axial Br (Less Stable, E2-Active) eq->ax Ring Flip ax->eq Ring Flip Hofmann Hofmann Product (Less Substituted Diene) ax->Hofmann Bulky Base attacks H at C2 (anti-periplanar) Zaitsev Zaitsev Product (More Substituted Diene) ax->Zaitsev Small Base attacks H at C6 (anti-periplanar)

Figure 2. Conformational control of E2 elimination pathways.

For the E2 reaction to proceed, the bromine atom must be in an axial position.[9] This allows for an anti-periplanar alignment with axial protons on the adjacent carbons (C2 and C6).

  • The Problem: The conformer with the bromine in the equatorial position is generally more stable. The molecule must first "ring-flip" into the less stable axial conformation to undergo E2 elimination.[6] The concentration of this E2-active conformer at equilibrium is low, but the reaction is drawn forward as this conformer reacts.

  • Controlling the Outcome:

    • To get the Zaitsev product (1-methyl-1,3-cyclohexadiene): A small, strong base (e.g., NaOEt) will abstract the axial proton from C6. This leads to the more stable, conjugated diene.

    • To get the Hofmann product (3-methyl-1,3-cyclohexadiene): A bulky base (e.g., KOtBu) will preferentially abstract the less sterically hindered axial proton at C2, leading to the less substituted diene.[7]

Section 4: Summary of Recommendations

Use this table as a quick reference for selecting the appropriate conditions to achieve your desired outcome.

Table 2: Master Guide for Predicting Reaction Outcomes

Desired ProductMechanismReagent TypeBase/Nuc. StrengthSteric HindranceSolventTemperature
Substitution SN2 Strong NucleophileStrong Nuc / Weak BaseNon-bulkyPolar AproticLow
Elimination (Zaitsev) E2 Strong BaseStrong BaseNon-bulkyPolar ProticHigh
Elimination (Hofmann) E2 Strong BaseStrong BaseBulky Polar ProticHigh
Mixture SN1/E1Weak NucleophileWeak Nuc / Weak BaseN/APolar ProticModerate

By carefully selecting your nucleophile, solvent, and temperature based on the fundamental principles outlined in this guide, you can effectively steer the reaction of this compound away from undesired elimination pathways and towards your target molecule with high selectivity and yield.

References

  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. [Link]
  • CK-12 Foundation. (n.d.). Write the major product formed and name the product when 1-bromo-6-ethyl-2-methylcyclohexane is treated with sodium ethoxide in ethanol. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2015). 7.8: Keys to Success: Substitution Versus Elimination-Structure Determines Function. [Link]
  • BrainKart. (2018).
  • Khan Academy. (n.d.).
  • Chemistry LibreTexts. (2024). 11.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2019). 6.
  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
  • Quora. (2023).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Homework.Study.com. (n.d.). When trans-1-bromo-2-methylcyclohexane is treated with strong base, the major product is...[Link]
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
  • Master Organic Chemistry. (2012).
  • YouTube. (2012). (1R,2R)-1-bromo-2-methylcyclohexane E2 w/NaOH to form alkene Ch7.WP.UG.21. [Link]
  • Chemistry LibreTexts. (2020). 7.18: Comparison of E1 and E2 Reactions. [Link]
  • Transformation Tutoring. (2022). E1 and E2 Reactions: The Complete Guide. [Link]

Sources

Technical Support Center: Optimizing Grignard Reagent Formation from 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organometallic synthesis. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions concerning the preparation of (6-methylcyclohex-1-en-1-yl)magnesium bromide. The unique structure of the starting material, 1-Bromo-6-methylcyclohexene, presents specific challenges due to its nature as a vinylic and sterically influenced halide. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to overcome these challenges and achieve consistent, high-yield results.

Troubleshooting Guide

Immediate solutions for common problems encountered during the synthesis.

Symptom / IssueProbable Cause(s)Recommended Solution & Action
Reaction Fails to Initiate 1. Passivating Magnesium Oxide (MgO) Layer: The surface of the magnesium is coated with an inert oxide layer, preventing contact with the halide.[1][2] 2. Trace Moisture: Water in glassware or solvent quenches the Grignard reagent as it forms.[1][3][4] 3. Low Reactivity of Vinylic Halide: The C-Br bond in this compound is stronger and less reactive than in a typical alkyl halide.1. Activate Magnesium: Employ a chemical or physical activation method (see Protocol 2). The most common is adding a small crystal of iodine; initiation is confirmed by the disappearance of the purple color.[1][2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert gas stream (N₂ or Ar) immediately before use.[1] Use freshly distilled anhydrous ether or THF.[4] 3. Initiation Aids: Add a few drops of a more reactive halide like 1,2-dibromoethane to start the reaction.[5][6] Gentle warming with a heat gun can help, but monitor closely for a runaway exotherm.[7]
Low Yield of Grignard Reagent 1. Wurtz-Type Coupling: The formed Grignard reagent reacts with unreacted this compound to form a dimer (6,6'-dimethyl-1,1'-bi(cyclohexenyl)).[1][8] 2. Incomplete Reaction: Insufficient reaction time or poor magnesium activation. 3. Quenching: Gradual quenching by atmospheric moisture or acidic impurities in the starting halide.[4]1. Minimize Wurtz Coupling: Add the halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the bromide.[1] Ensure vigorous stirring to quickly bring the halide to the magnesium surface. 2. Promote Full Reaction: Allow sufficient reaction time (monitor by disappearance of magnesium) and ensure magnesium is fully activated. 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the process. Purify the starting halide if acidity is suspected.[4]
Reaction Mixture Turns Dark Brown/Black 1. Decomposition: Overheating can cause the Grignard reagent to decompose. 2. Formation of Finely Divided Magnesium: Vigorous side reactions can produce fine magnesium particles, causing a dark appearance.[9] 3. Impurity-Catalyzed Side Reactions: Impurities in the magnesium or halide can catalyze decomposition pathways.[9]1. Control Temperature: Maintain a gentle reflux. If the reaction becomes too exothermic, use an ice bath to moderate the temperature. The initial reaction can be highly exothermic after the induction period.[5] 2. Ensure High-Purity Reagents: Use high-quality magnesium turnings and purified this compound. A color change to grey or light brown is normal for Grignard formation.[1]
Formation of Rearranged Products 1. Allylic Rearrangement: While the C-Br bond is vinylic, the resulting Grignard reagent has allylic character, which can exist in equilibrium with other isomeric forms.[10] This is a known phenomenon for allylic Grignard reagents.[10][11]1. Control Reaction Temperature: Perform the subsequent reaction with the electrophile at low temperatures to minimize the rate of rearrangement. 2. Immediate Use: Use the Grignard reagent immediately after its formation, as the equilibrium may shift over time.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What is the primary cause and immediate fix?

A: The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) that forms on the surface of magnesium metal when exposed to air.[2] This layer is inert and acts as a physical barrier, preventing the magnesium from reacting with the organic halide.[1][12] Even if the magnesium turnings look shiny, this microscopic layer is present.

Immediate Fix: You must activate the magnesium surface. The simplest method is to add one or two small crystals of iodine to your flask containing the magnesium turnings and anhydrous ether/THF.[2][6] The iodine reacts with the magnesium at weak points in the oxide layer. Successful activation is indicated by the disappearance of the iodine's characteristic purple/brown color.[2] If this fails, adding a few drops of 1,2-dibromoethane is a very reliable alternative; you should observe bubbling (ethylene gas) as the reaction initiates.[5][8]

Q2: Which solvent is better for this specific substrate: Diethyl Ether or THF?

A: Both diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable, as ethereal solvents are essential to solvate and stabilize the Grignard reagent.[4][13] For this compound, THF is often the preferred choice.

  • Reactivity: Vinylic halides are less reactive than their alkyl counterparts. THF has a higher boiling point (66 °C vs. 34.6 °C for Et₂O), allowing the reaction to be run at a higher temperature if needed to overcome the activation energy barrier.[4]

  • Solvation: THF is a more polar ether and can solvate the magnesium center more effectively, which can sometimes lead to faster and more complete reactions.[4][14]

However, Et₂O can sometimes make initiation easier to observe due to its lower boiling point, as localized heating from the exothermic reaction will cause gentle reflux.[1] The choice may ultimately depend on the subsequent steps of your synthesis.

Q3: I'm observing a significant amount of a high-boiling point side product. What is it and how can I minimize it?

A: This side product is almost certainly the result of Wurtz-type homocoupling .[1][8] In this reaction, the newly formed (6-methylcyclohex-1-en-1-yl)magnesium bromide (your Grignard reagent) acts as a nucleophile and attacks a molecule of the unreacted this compound starting material. This forms a carbon-carbon bond and yields 6,6'-dimethyl-1,1'-bi(cyclohexenyl), a dimer of your starting material.

To minimize Wurtz coupling:

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This ensures the local concentration of the halide is always low, favoring its reaction with the abundant magnesium surface over a reaction with the Grignard reagent.[1]

  • Efficient Stirring: Stir the mixture vigorously. This maximizes the rate at which the halide reaches the magnesium surface, further reducing its concentration in the solution.

  • Use Highly Activated Magnesium: A more reactive magnesium surface will consume the halide faster, giving it less opportunity to participate in the coupling side reaction.[1]

Q4: Is there a risk of the Grignard reagent rearranging after it's formed?

A: Yes, there is a potential for rearrangement. Although you start with a vinylic halide, the resulting organometallic species, (6-methylcyclohex-1-en-1-yl)magnesium bromide, has allylic character. Allylic Grignard reagents are known to exist in dynamic equilibrium with their isomeric forms.[10][11] The major species is likely the one you expect, but it may be in equilibrium with a small amount of the rearranged isomer. The position of this equilibrium can be influenced by the solvent and temperature. For synthetic purposes, it is best practice to use the reagent promptly after formation and conduct subsequent reactions at lower temperatures to minimize any potential for isomerization before the desired reaction occurs.

Q5: How can I be sure my Grignard reagent has formed and what is its concentration?

A: Several visual cues indicate a successful Grignard formation:

  • A noticeable exotherm (the flask gets warm).[2]

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1]

  • Spontaneous bubbling or refluxing of the solvent.[2]

  • The gradual consumption of the metallic magnesium turnings.

However, visual cues do not confirm the concentration. You must determine the molarity of your Grignard reagent before using it in a subsequent reaction to ensure accurate stoichiometry.[9] This is done by titration. A common method involves titrating a known volume of the Grignard solution against a solution of I₂ in THF until the iodine color persists.[9] Another reliable method is titration with a known concentration of a secondary alcohol (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Glassware and Solvents

Rationale: Grignard reagents are potent bases and will be instantly destroyed by protic species like water.[15][16] Ensuring completely anhydrous conditions is the single most critical factor for success.[4]

Procedure:

  • Disassemble all glassware (round-bottom flask, condenser, addition funnel).

  • Clean and dry the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.

  • Immediately assemble the glassware while still hot and flame-dry all surfaces under a steady stream of dry inert gas (Nitrogen or Argon) using a heat gun.

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Use freshly distilled, anhydrous grade solvents. THF should be distilled from sodium/benzophenone ketyl under an inert atmosphere for optimal results.[4]

Protocol 2: Grignard Reagent Formation and Magnesium Activation

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous THF or Diethyl Ether

  • Iodine (1-2 small crystals)

  • Flame-dried reaction apparatus from Protocol 1

Procedure:

  • Place the magnesium turnings and a magnetic stir bar into the flame-dried round-bottom flask under a positive pressure of inert gas.

  • Add a single small crystal of iodine.[17]

  • In the addition funnel, prepare a solution of this compound in anhydrous THF (to create an overall final concentration of ~0.5-1.0 M).

  • Add a small portion (~5-10%) of the halide solution to the stirring magnesium turnings.

  • Observe for signs of initiation: disappearance of the iodine color, gentle bubbling, or a slight warming of the flask.[2][18] Gentle warming with a heat gun may be applied if the reaction does not start within 5-10 minutes.

  • Once the reaction has clearly initiated (the exotherm will become self-sustaining), begin the slow, dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).

  • The resulting grey/brown solution is your Grignard reagent. Cool to room temperature and proceed with titration or the next reaction step.

Visualizations

Reaction Scheme and Major Side Reaction

G cluster_main Desired Grignard Formation cluster_side Wurtz-Type Coupling Side Reaction A This compound C (6-methylcyclohex-1-en-1-yl)magnesium bromide (Desired Product) A->C + Mg (Anhydrous THF) B Mg Metal D This compound F 6,6'-dimethyl-1,1'-bi(cyclohexenyl) (Dimer Byproduct) D->F + Grignard Reagent (High Halide Conc.) E (6-methylcyclohex-1-en-1-yl)magnesium bromide

Caption: Primary reaction pathway versus the common Wurtz coupling side reaction.

Troubleshooting Flowchart: Reaction Initiation Failure

G start Reaction Fails to Initiate q1 Is glassware and solvent rigorously anhydrous? start->q1 proc1 STOP. Repeat setup using Protocol 1. Flame-dry all glassware and use freshly distilled solvent. q1->proc1 No q2 Was magnesium activated? q1->q2 Yes a1_yes Yes a1_no No proc2 Add a small crystal of Iodine. Observe for color disappearance. q2->proc2 No q3 Did reaction start? q2->q3 Yes a2_yes Yes a2_no No proc2->q3 success Success: Reaction Initiated. Proceed with slow addition. q3->success Yes proc3 Add a few drops of 1,2-dibromoethane (DBE). Observe for bubbling. q3->proc3 No a3_yes Yes a3_no No q4 Did reaction start? proc3->q4 q4->success Yes proc4 Apply gentle, localized heat with a heat gun. CAUTION: Monitor closely for exotherm. q4->proc4 No a4_yes Yes a4_no No q5 Did reaction start? proc4->q5 q5->success Yes fail Failure: Consider using fresh reagents (Mg, halide) or advanced activation (e.g., Rieke Magnesium). q5->fail No a5_yes Yes a5_no No

Caption: A logical workflow for troubleshooting Grignard reaction initiation.

References

  • Wikipedia. Grignard reagent. [Link]
  • Lai, Y. H. (2004). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Study.com. (n.d.).
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
  • JoVE. (2017).
  • Chemistry Stack Exchange. (2014).
  • Mettler Toledo. (n.d.).
  • Jasperse, J. (n.d.). Grignard Reaction. [Link]
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
  • Chemistry Stack Exchange. (2020).
  • University of Calgary. (n.d.).
  • Georg Thieme Verlag. (n.d.). Allylic Grignard reagents. [Link]

Sources

Technical Support Center: Cross-Coupling Reactions with 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 1-bromo-6-methylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve success in your synthetic endeavors.

Introduction: Understanding the Challenge

This compound (CAS 40648-09-7) is a valuable building block for introducing a substituted cyclohexenyl moiety.[1][2] However, its structure presents a significant hurdle in transition-metal-catalyzed cross-coupling reactions. The primary difficulty arises from the steric hindrance created by the methyl group at the C6 position, which is adjacent to the C1 carbon bearing the bromine atom. This steric congestion impedes the crucial oxidative addition step, often leading to low yields, slow reaction rates, and the formation of undesirable side products.[3][4] This guide will dissect these challenges and offer field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" substrate for cross-coupling reactions?

A1: The primary challenge is steric hindrance. The methyl group at the 6-position partially blocks the trajectory for the palladium catalyst to approach and insert into the carbon-bromine bond.[3] This initial oxidative addition step is often rate-limiting in palladium-catalyzed cross-coupling cycles.[5] Consequently, higher activation energy is required, leading to sluggish or incomplete reactions under standard conditions.

Q2: What are the most common side reactions observed when using this substrate?

A2: The most prevalent side reactions are:

  • Hydrodehalogenation (Reduction): Formation of 6-methylcyclohexene. This often occurs when a palladium-hydride intermediate is formed, which can happen as a result of β-hydride elimination from the organopalladium intermediate or from side reactions with the solvent or base.[6]

  • Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). This can be exacerbated by the presence of oxygen or if the desired cross-coupling pathway is slow.[3][6]

  • Catalyst Decomposition: The prolonged reaction times and higher temperatures often required can lead to the decomposition of the active Pd(0) catalyst into inactive palladium black.[5]

Q3: Is β-hydride elimination a major concern with this compound itself?

A3: β-hydride elimination from the intermediate vinyl-palladium species to form a cyclic alkyne is thermodynamically unfavorable and generally not a primary concern.[7] However, the term β-hydride elimination is often relevant in the broader context of the catalytic cycle. If the coupling partner is an alkyl group with β-hydrogens, that pathway can compete with reductive elimination.[8] More importantly, a slow reductive elimination step due to steric hindrance can allow side reactions, including those that generate palladium-hydride species, to become more competitive, leading to the reduction of the starting material.[8][9] The key is to use catalyst systems that accelerate reductive elimination relative to these competing pathways.[10]

Q4: Which cross-coupling reactions are generally most successful with this substrate?

A4: While challenging, several cross-coupling reactions can be optimized for success.

  • Suzuki-Miyaura Coupling: Highly versatile, but requires careful selection of bulky, electron-rich ligands to overcome steric hindrance.[10][11]

  • Stille Coupling: Often tolerant of steric hindrance, but involves toxic organotin reagents.[12]

  • Kumada Coupling: Utilizes highly reactive Grignard reagents, which can be effective at lower temperatures. However, the high basicity of Grignard reagents limits functional group tolerance.[6][13][14]

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low or No Product Yield; Starting Material Recovered
  • Possible Cause A: Inefficient Oxidative Addition The steric bulk of the C6-methyl group is preventing the palladium catalyst from efficiently inserting into the C-Br bond. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5]

    Solution:

    • Employ Bulky, Electron-Rich Ligands: Switch to specialized biaryl monophosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands. These ligands are designed to stabilize the Pd(0) center and promote oxidative addition for sterically demanding substrates.[5][10]

    • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[5]

    • Select an Appropriate Pre-catalyst: Use a stable Pd(II) pre-catalyst that reliably generates the active Pd(0) species in situ.

  • Possible Cause B: Catalyst Deactivation The reaction conditions (e.g., high temperature, long reaction time) may be causing the active Pd(0) catalyst to precipitate as inactive palladium black.[5]

    Solution:

    • Ensure Strict Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the catalyst.[5]

    • Moderate Reaction Temperature: While heat is often needed, excessively high temperatures (>120 °C) can accelerate catalyst decomposition. Attempt the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[5]

    • Use Fresh Reagents: Ensure the catalyst, ligands, and base are of high purity and have not degraded during storage.

Problem 2: Significant Formation of Reduced Side Product (6-methylcyclohexene)
  • Possible Cause: Competing Hydrodehalogenation Pathway A palladium-hydride species, formed via β-hydride elimination from the coupling partner or interaction with the base/solvent, is reductively eliminating with the vinyl bromide faster than the desired cross-coupling can occur. This is favored when the desired reductive elimination step is slow due to sterics.[8]

    Solution:

    • Use Ligands that Promote Reductive Elimination: Bulky biarylphosphine ligands not only facilitate oxidative addition but also accelerate the final reductive elimination step, helping it to outcompete side reactions.[8][10]

    • Optimize the Base and Solvent System: The choice of base is critical. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger alkoxide bases, which can sometimes promote side reactions.[3] Anhydrous, aprotic solvents like dioxane, toluene, or THF are generally preferred.[5]

    • Consider Additives: In Kumada couplings, the addition of coordinating amines like TMEDA (N,N,N',N'-tetramethylethylenediamine) can dramatically suppress β-hydride elimination and favor the cross-coupled product.[8]

Problem 3: Homocoupling of the Organometallic Partner is a Major Byproduct
  • Possible Cause: Slow Transmetalation or Reductive Elimination If the transfer of the organic group from the organometallic reagent to the palladium center (transmetalation) or the final product-forming step is slow, the organometallic reagent can react with itself (homocouple), particularly in the presence of trace oxygen.[6]

    Solution:

    • Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen. Multiple freeze-pump-thaw cycles are recommended.

    • Adjust Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organometallic reagent is common, but a large excess can sometimes favor homocoupling.

    • Use Additives (Stille Coupling): In Stille reactions, the addition of cesium fluoride (CsF) or copper(I) salts can facilitate the transmetalation step and improve yields.[12]

Data Presentation
Table 1: Recommended Ligand Classes for Hindered Substrates
Ligand TypeExamplesKey Advantages for this compound
Biaryl Monophosphines XPhos, SPhos, RuPhosExcellent for promoting oxidative addition and reductive elimination in sterically congested systems.[5][10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, highly effective for challenging couplings.[5]
Ferrocenyl Phosphines dppfBidentate ligand that can offer good stability and efficiency, though sometimes less effective than bulky monophosphines for extreme steric hindrance.[8][9]
Table 2: Suggested Starting Conditions for Various Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst/Ligand System (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄ (2.0)Dioxane80 - 110
Stille OrganostannanePd(PPh₃)₄ (5%)(None, or CsF additive)Toluene90 - 110
Kumada Grignard ReagentPd(dppf)Cl₂ (3%)(None)THF25 - 66
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2%) / CuI (4%)Et₃N (3.0)THF/Toluene50 - 80

Note: These are starting points and may require optimization for specific coupling partners.

Experimental Protocols & Visualizations
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Reagent Addition: Add the arylboronic acid, followed by this compound.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Challenges sub This compound c1 Steric Hindrance (C6-Methyl Group) sub->c1 c2 Slow Oxidative Addition c1->c2 c3 Slow Reductive Elimination c1->c3 sr3 Side Reaction: Catalyst Decomposition c2->sr3 outcome Low Product Yield c2->outcome sr1 Side Reaction: Hydrodehalogenation c3->sr1 sr2 Side Reaction: Homocoupling c3->sr2 c3->outcome sr1->outcome sr2->outcome sr3->outcome

Caption: Key challenges in cross-coupling with this compound.

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Challenges cluster_oa Suzuki-Miyaura Catalytic Cycle Challenges cluster_re Suzuki-Miyaura Catalytic Cycle Challenges pd0 Pd(0)L₂ oa_complex [Vinyl-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (R-Br) slow_oa CHALLENGE: Sterically Hindered (Slow Step) pd0->slow_oa trans_complex [Vinyl-Pd(II)(Ar)L₂] oa_complex->trans_complex Transmetalation (Ar-B(OR)₂) trans_complex->pd0 Reductive Elimination slow_re CHALLENGE: Slow Reductive Elimination trans_complex->slow_re re_product Product (Vinyl-Ar) trans_complex->re_product Desired Path side_reaction Side Reactions (e.g., β-H Elimination from coupling partner) slow_re->side_reaction

Caption: Catalytic cycle highlighting challenging steps for the substrate.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_catalyst Is catalyst system optimized for hindered substrates? start->check_catalyst optimize_catalyst ACTION: Use Bulky Ligand (e.g., XPhos, SPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst No check_conditions Are reaction conditions strictly inert and anhydrous? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions ACTION: Thoroughly Degas Use Fresh Reagents Moderate Temperature check_conditions->optimize_conditions No check_side_products Analyze Byproducts: Reduced Alkene or Homocoupling? check_conditions->check_side_products Yes optimize_conditions->check_side_products solution_reduction ACTION: Use Ligand to Speed RE Optimize Base (K₃PO₄) check_side_products->solution_reduction Reduction solution_homocoupling ACTION: Rigorous Degassing Check Stoichiometry check_side_products->solution_homocoupling Homocoupling success Improved Yield solution_reduction->success solution_homocoupling->success

Caption: A logical workflow for troubleshooting common issues.

References
  • Wikipedia. Kumada coupling. [Link]
  • Reddit. Why can't beta-hydride elimination occur in vinyl, or alkenyl, metal complexes?[Link]
  • Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]
  • NROChemistry. Kumada Coupling. [Link]
  • ACS Publications. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
  • Wikipedia.
  • ACS Publications.
  • ResearchGate. Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF. [Link]
  • ChemRxiv. β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. [Link]
  • NIH PMC.
  • Chemistry LibreTexts.
  • NIH PMC. Stille vs.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • PubChem. This compound. [Link]
  • YouTube. EXP 6 Synthesis of 1-methylcyclohexene via E1. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • ResearchGate. The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. | Request PDF. [Link]
  • ArODES.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
  • ResearchGate.
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.[Link]
  • Wikipedia. Heck reaction. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
  • MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Reactions of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the regioselectivity challenges encountered when working with 1-bromo-6-methylcyclohexene. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols needed to control the outcomes of your reactions.

The structure of this compound presents a unique set of challenges due to the interplay between the vinyl bromide and the adjacent allylic methyl group. This guide will break down the expected reactivity and provide solutions for common regiochemical issues.

Frequently Asked Questions (FAQs)

Q1: We are attempting an electrophilic addition of HBr to this compound and observing a mixture of products. Why is the regioselectivity not straightforward?

Answer: The electrophilic addition of HBr to this compound is complicated by the formation of a carbocation intermediate. The initial protonation of the double bond can occur at two positions, leading to two possible carbocations.

  • Path A (Protonation at C2): This would lead to a carbocation at C1, which is highly unstable due to the adjacent electron-withdrawing bromine atom. This pathway is generally considered unfavorable.

  • Path B (Protonation at C1): This leads to a carbocation at C2. This secondary carbocation can be stabilized by hyperconjugation. However, the adjacent methyl group at C6 can also influence the stability and subsequent rearrangement of this intermediate.

The observed product mixture likely arises from the competition between the direct attack of the bromide ion on the C2 carbocation and a possible hydride shift or other rearrangements, leading to different constitutional isomers. The stability of the carbocation intermediate is the key determinant of the major product. In many cases involving substituted cyclohexenes, a mixture of 1,2-, 1,3-, and 1,4-addition products can be formed, especially under conditions that favor carbocation formation.

Troubleshooting Guide: Common Reactions and Regioselectivity Issues

Issue 1: Uncontrolled Halogenation Leading to Multiple Products

Scenario: You are trying to perform a bromination reaction on this compound to synthesize a vicinal dibromide, but you are isolating a complex mixture of products, including allylic bromination products.

Root Cause Analysis: This issue stems from the competition between two fundamental reaction mechanisms: electrophilic addition across the double bond and free radical substitution at the allylic position.

  • Electrophilic Addition: The Br₂ molecule can be polarized by the electron-rich double bond, leading to the formation of a bromonium ion intermediate. Subsequent attack by a bromide ion would yield a tri-bromo-methylcyclohexane. The regioselectivity of this attack is governed by both steric and electronic factors.

  • Free Radical Substitution: The methyl group is at an allylic position, making its protons susceptible to abstraction by radicals. Under conditions that generate bromine radicals (e.g., exposure to UV light or high temperatures), a free radical chain reaction can occur, leading to the substitution of a hydrogen atom on the methyl group with a bromine atom.

Troubleshooting Protocol:

  • To Favor Electrophilic Addition:

    • Conduct the reaction in the dark and at low temperatures (e.g., 0 °C) to minimize the formation of bromine radicals.

    • Use a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to promote the electrophilic addition pathway.

    • Consider using a source of electrophilic bromine other than Br₂, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst.

  • To Favor Allylic Bromination:

    • Use N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like CCl₄.

    • Exposing the reaction mixture to UV light can also initiate the radical chain reaction.

Experimental Protocol: Selective Electrophilic Bromination

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask wrapped in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Issue 2: Unexpected Products in Nucleophilic Substitution Attempts

Scenario: You are attempting a nucleophilic substitution reaction on this compound with a strong nucleophile (e.g., an alkoxide) with the goal of replacing the bromine atom, but you are observing elimination products or no reaction.

Root Cause Analysis: Vinyl halides, such as this compound, are generally unreactive towards standard SN1 and SN2 reactions.

  • SN2 Pathway: The SN2 reaction is disfavored because the incoming nucleophile would have to approach from the backside, which is sterically hindered by the ring structure. Additionally, the C-Br bond is part of the sp² hybridized carbon of the double bond, which is stronger than a C-Br bond on an sp³ hybridized carbon.

  • SN1 Pathway: The SN1 reaction is disfavored because the resulting vinyl carbocation is highly unstable.

The observed elimination products are likely the result of an elimination-addition mechanism involving the formation of a highly reactive cyclohexyne intermediate (a benzyne-type mechanism is not possible here, but an elimination to a cycloalkyne is). A strong base can deprotonate the vinyl proton at C2, followed by the elimination of the bromide to form the cyclohexyne. The nucleophile then adds to the cyclohexyne, which can lead to a mixture of regioisomers.

Alternatively, under harsh conditions, an SN1' or SN2' (allylic substitution) could occur, where the nucleophile attacks the double bond, leading to a rearranged product. However, this is less common for vinyl halides.

Troubleshooting and Alternative Strategies:

  • Promoting Nucleophilic Substitution: For vinyl halides, transition-metal-catalyzed cross-coupling reactions are the most effective methods for nucleophilic substitution.

    • Suzuki Coupling: To form a new C-C bond, you can use a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

    • Buchwald-Hartwig Amination: To form a C-N bond, you can use an amine with a palladium catalyst and a suitable ligand.

Experimental Protocol: Suzuki Coupling of this compound

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by GC-MS or LC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Bromination

G A This compound + Br2 B Electrophilic Addition (Low Temp, Dark) A->B Favored by polar solvent C Allylic Radical Substitution (High Temp/UV, Radical Initiator) A->C Favored by non-polar solvent D Tribromo-methylcyclohexane (Desired Product) B->D E 1-Bromo-6-(bromomethyl)cyclohexene (Side Product) C->E

Caption: Decision workflow for the bromination of this compound.

Diagram 2: Nucleophilic Substitution Challenges

G sub This compound sn2 sn2 sub->sn2 SN2 sn1 sn1 sub->sn1 SN1 elim_add elim_add sub->elim_add Elimination-Addition pd_coupling pd_coupling sub->pd_coupling Pd-Catalyzed Cross-Coupling x_sn2 Steric Hindrance & Strong sp2 C-Br Bond sn2->x_sn2 Disfavored x_sn1 Unstable Vinyl Cation sn1->x_sn1 Disfavored prod_elim prod_elim elim_add->prod_elim Mixture of Products prod_pd prod_pd pd_coupling->prod_pd Desired Substituted Product

Technical Support Center: Stabilizing 1-Bromo-6-methylcyclohexene During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Bromo-6-methylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the long-term stability and purity of your this compound samples during storage.

Introduction to the Stability of this compound

This compound is a substituted cyclic vinyl bromide. Like many halogenated alkenes, its stability can be compromised over time through several degradation pathways. The presence of the carbon-carbon double bond and the bromine atom makes the molecule susceptible to oxidation, hydrolysis, and thermal decomposition. Understanding these potential degradation routes is crucial for implementing effective storage strategies.

This guide will provide a comprehensive overview of the factors affecting the stability of this compound, frequently asked questions regarding its storage, a detailed troubleshooting guide for common issues, and recommended protocols for storage and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are believed to be:

  • Oxidation: The double bond is susceptible to oxidative cleavage by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of carbonyl compounds.[1][2][3]

  • Hydrolysis: Although vinyl bromides are generally less reactive towards hydrolysis than alkyl bromides, prolonged exposure to moisture can lead to the formation of corresponding ketones via an enol intermediate.[4] This process can be accelerated in acidic or basic conditions.

  • Thermal Decomposition: Elevated temperatures can promote the elimination of hydrogen bromide (HBr), leading to the formation of diene byproducts.[5]

Q2: What is the ideal storage temperature for this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. This minimizes the rate of potential thermal degradation and other decomposition reactions.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, for optimal stability, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen . This will displace oxygen and minimize oxidative degradation.

Q4: Are there any recommended stabilizers for this compound?

Q5: What materials should I avoid when storing or handling this compound?

A5: Avoid contact with strong oxidizing agents, strong bases, and some metals that can catalyze decomposition.[6] It is best to store the compound in amber glass bottles with PTFE-lined caps to prevent light exposure and ensure an inert seal.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Discoloration (yellowing or browning) of the sample Oxidation or formation of polymeric byproducts.1. Check Storage Atmosphere: Ensure the vial was properly flushed with an inert gas. Oxygen can lead to colored oxidation products. 2. Light Exposure: Verify that the compound is stored in an amber vial or protected from light. UV light can initiate radical chain reactions. 3. Purity Check: Analyze a small aliquot by GC-MS to identify potential degradation products.[7]
Presence of a precipitate Polymerization or insolubility of degradation products.1. Temperature Fluctuation: Avoid repeated freeze-thaw cycles which can promote precipitation. 2. Inhibitor Depletion: If the compound has been stored for an extended period, the inhibitor may have been consumed. Consider adding a small amount of fresh inhibitor after confirming the nature of the precipitate.
Inconsistent reaction yields Degradation of the starting material.1. Quantify Purity: Use quantitative NMR (qNMR) or GC with an internal standard to determine the exact purity of the stored reagent before use.[6] 2. Purification: If degradation is confirmed, consider re-purifying the material by distillation under reduced pressure.
pH change in unbuffered reaction mixtures Formation of HBr through hydrolysis or elimination.1. Moisture Contamination: Ensure the use of anhydrous solvents and techniques when handling the compound. HBr formation can significantly alter reaction conditions. 2. Neutralize Before Use: If HBr contamination is suspected, a wash with a dilute, cold sodium bicarbonate solution followed by drying over anhydrous magnesium sulfate may be necessary, though this should be done cautiously as base can also promote degradation.

Visualizing Degradation and Troubleshooting

Logical Flow for Troubleshooting Impure Samples

troubleshooting_flow start Observe Impurity in This compound check_visual Visual Inspection: Discoloration or Precipitate? start->check_visual analyze_sample Perform Analytical Chemistry: GC-MS and NMR check_visual->analyze_sample Yes check_visual->analyze_sample No (suspected soluble impurities) identify_degradation Identify Degradation Products: Oxidized, hydrolyzed, or elimination products? analyze_sample->identify_degradation storage_review Review Storage Conditions: Temperature, Atmosphere, Light identify_degradation->storage_review Degradation Confirmed purify Purify by Distillation or Chromatography identify_degradation->purify Minor Degradation dispose Dispose of Severely Degraded Material identify_degradation->dispose Major Degradation end_good Use Purified Material identify_degradation->end_good No Significant Degradation implement_changes Implement Corrective Storage Actions: Add inhibitor, use inert gas, store at 2-8°C storage_review->implement_changes purify->end_good end_bad Procure New Batch dispose->end_bad implement_changes->end_good

Caption: Troubleshooting workflow for addressing impurities.

Potential Degradation Pathways

degradation_pathways main_compound This compound oxidation Oxidation (O2, light) main_compound->oxidation hydrolysis Hydrolysis (H2O) main_compound->hydrolysis thermal_elimination Thermal Elimination (Heat) main_compound->thermal_elimination oxidized_products Carbonyl Compounds (Ketones, Aldehydes) oxidation->oxidized_products hydrolysis_product 6-Methylcyclohex-1-en-1-ol (enol, tautomerizes to ketone) hydrolysis->hydrolysis_product elimination_product Methylcyclohexadienes + HBr thermal_elimination->elimination_product

Caption: Key degradation routes for this compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Material Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, carefully transfer it to the prepared vial inside a glovebox or under a gentle stream of argon or nitrogen.

  • Stabilizer Addition (Optional): If the compound is of high purity and intended for very long-term storage, consider adding a radical inhibitor such as MEHQ to a final concentration of 100-200 ppm.

  • Sealing: Securely seal the vial with the PTFE-lined cap. For added security, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Refrigeration: Place the sealed vial in a refrigerator at 2-8°C. Ensure the area is dark.

Protocol 2: Quality Control Analysis by GC-MS

This protocol outlines a general method to assess the purity of this compound and identify potential degradation products.

  • Sample Preparation: Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Instrumentation:

    • GC Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The expected retention time for this compound will vary based on the specific system, but it will be the major peak.

    • Compare the mass spectrum of the main peak with a reference spectrum. Key fragments for this compound include m/z 176/174 (M+) and 95 (M-Br)+.[7][8]

    • Analyze any minor peaks by comparing their mass spectra to libraries (e.g., NIST) to identify potential impurities such as oxidized byproducts or elimination products.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows reaction kinetics.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the double bond.
Container Amber glass vial with PTFE-lined capProtects from light and provides an inert, secure seal.
Additives 100-200 ppm MEHQ or BHT (Optional)Inhibits free-radical mediated polymerization and degradation.
Handling Anhydrous conditionsMinimizes hydrolysis to corresponding enol/ketone.

By adhering to these guidelines, researchers can ensure the stability and reliability of their this compound, leading to more consistent and reproducible experimental outcomes.

References

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).
  • Lauricella, R., Kechayan, J., & Bodot, H. (1979). Conformational analysis by thermal variation of rotatory power. Monosubstituted cyclohexene enantiomers. Journal of the American Chemical Society, 101(25), 7402–7409.
  • LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes. In Organic Chemistry I.
  • ResearchGate. (n.d.). Studies on the Oxidative Addition Reaction of 1,1-Dibromo-1-alkenes, α-Dehalopalladation, and the Intramolecular Bis(carbopalladation) Reaction of Alkenes. An Efficient Entry to Fused Bicycles.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hosseini, M. S., et al. (2023). Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex. Scientific Reports, 13(1), 8093.
  • LibreTexts. (2022). 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2016). Hydrolysis of vinyl bromide vs alkyl chloride.
  • ResearchGate. (n.d.). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions.
  • Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?.
  • OpenStax. (2023). 8.8 Oxidation of Alkenes: Cleavage to Carbonyl Compounds. In Organic Chemistry.
  • Pearson+. (2024). 1-Methylcyclohexene forms two products when it reacts with bromin....

Sources

Navigating the Challenges of Nucleophilic Substitution on 1-Bromo-6-methylcyclohexene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting nucleophilic substitution reactions involving 1-Bromo-6-methylcyclohexene. This guide is crafted for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired yields and product selectivity with this versatile yet complex substrate. Here, we delve into the mechanistic intricacies and provide practical, field-tested solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields for nucleophilic substitution on this compound consistently low?

Low yields in this reaction are a common challenge and typically stem from the inherent electronic properties of the substrate and competing reaction pathways. This compound is a vinylic halide, meaning the bromine atom is attached to an sp²-hybridized carbon of the double bond. This configuration leads to a stronger carbon-bromine bond compared to an sp³-hybridized carbon in a saturated alkyl halide, making direct substitution more difficult.

Furthermore, the allylic nature of the double bond introduces alternative reaction pathways that consume the starting material and lead to a mixture of products, thereby reducing the yield of the desired substituted product. The primary competing reactions are E2 elimination and Sₙ2' allylic rearrangement.

Q2: What are the main side products I should expect, and how can I identify them?

The two most common side products are the result of elimination and rearrangement:

  • Elimination Product (E2 Pathway): The use of a strong, sterically hindered base can lead to the formation of 1-methylcyclohexa-1,5-diene through an E2 elimination mechanism. This is particularly prevalent at higher temperatures.

  • Allylic Rearrangement Product (Sₙ2' Pathway): Nucleophilic attack can occur at the gamma (γ) carbon of the allylic system, leading to a rearranged product, 3-substituted-1-methylcyclohexene. This Sₙ2' pathway is a concerted mechanism where the double bond shifts.

These products can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How do I favor the desired direct substitution (Sₙ2) over elimination (E2) and rearrangement (Sₙ2')?

Controlling the reaction outcome hinges on the careful selection of the nucleophile, solvent, and temperature.

  • To Favor Sₙ2: Use a strong, non-basic, and sterically unhindered nucleophile in a polar aprotic solvent at a low to moderate temperature.

  • To Minimize E2: Avoid strong, bulky bases and high temperatures.

  • To Minimize Sₙ2': The choice of nucleophile and solvent is crucial. Softer, less basic nucleophiles may favor direct attack.

Troubleshooting Guide: Low Yields and Undesired Products

This section provides a systematic approach to diagnosing and resolving common issues encountered during the nucleophilic substitution of this compound.

Problem 1: Predominance of the Elimination Product

Symptoms:

  • Low yield of the desired substitution product.

  • GC-MS analysis shows a major peak corresponding to 1-methylcyclohexa-1,5-diene.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Highly Basic Nucleophile Strong bases, especially bulky ones like potassium tert-butoxide, preferentially abstract a proton, leading to E2 elimination.Use a less basic nucleophile. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases.
High Reaction Temperature Elimination reactions are entropically favored and thus become more dominant at higher temperatures.Conduct the reaction at a lower temperature. Start at room temperature or below and gradually increase if the reaction is too slow.
Inappropriate Solvent Choice Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation, leaving the anionic nucleophile more reactive for substitution.
Problem 2: Significant Formation of the Allylic Rearrangement (Sₙ2') Product

Symptoms:

  • A mixture of products is observed, with a significant amount of the 3-substituted-1-methylcyclohexene isomer.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Steric Hindrance at the α-Carbon The methyl group at the 6-position can sterically hinder the direct backside attack of the nucleophile at the carbon bearing the bromine.This is an inherent property of the substrate. While it cannot be eliminated, the choice of a smaller nucleophile may slightly favor the Sₙ2 pathway.
Nature of the Nucleophile "Hard" nucleophiles (e.g., alkoxides, hydroxide) may be more prone to attack at the more sterically accessible γ-carbon.Use "soft" nucleophiles (e.g., thiolates, iodide). The polarizability of soft nucleophiles makes them more effective at attacking the electron-deficient α-carbon.
Solvent Effects The solvent can influence the transition state energies of the competing Sₙ2 and Sₙ2' pathways.While less straightforward than for E2 competition, polar aprotic solvents generally favor Sₙ2-type reactions. Experimentation with different polar aprotic solvents may be necessary.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the competing reaction mechanisms.

G cluster_start Starting Material cluster_products Potential Products start This compound SN2 Sₙ2 Product (Direct Substitution) start->SN2 Sₙ2 (Strong, non-basic Nu⁻, Polar aprotic solvent, Low temp.) SN2_prime Sₙ2' Product (Allylic Rearrangement) start->SN2_prime Sₙ2' (Steric hindrance, 'Hard' Nu⁻) E2 E2 Product (Elimination) start->E2 E2 (Strong, bulky base, High temp.)

Caption: Competing reaction pathways for this compound.

G cluster_SN2 Sₙ2 Pathway (Direct Substitution) cluster_SN2_prime Sₙ2' Pathway (Allylic Rearrangement) cluster_E2 E2 Pathway (Elimination) Reactant_SN2 This compound + Nu⁻ TS_SN2 [Transition State] Backside attack at C1 Reactant_SN2->TS_SN2 Product_SN2 1-Nu-6-methylcyclohexene + Br⁻ TS_SN2->Product_SN2 Reactant_SN2p This compound + Nu⁻ TS_SN2p [Transition State] Attack at C3, double bond shift Reactant_SN2p->TS_SN2p Product_SN2p 3-Nu-1-methylcyclohexene + Br⁻ TS_SN2p->Product_SN2p Reactant_E2 This compound + Base⁻ TS_E2 [Transition State] Concerted proton abstraction and Br⁻ loss Reactant_E2->TS_E2 Product_E2 1-Methylcyclohexa-1,5-diene + HB + Br⁻ TS_E2->Product_E2

Technical Support Center: Identifying Impurities in 1-Bromo-6-methylcyclohexene via GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Bromo-6-methylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and impurity identification. Here, you will find practical, in-depth answers to common challenges, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in a sample of this compound?

A1: The impurities in your sample are intrinsically linked to the synthetic route employed. The two most common methods for synthesizing brominated methylcyclohexenes are electrophilic addition of HBr to 1-methylcyclohexene and allylic bromination of 1-methylcyclohexene.

  • From Electrophilic Addition: If your synthesis involves the addition of HBr to 1-methylcyclohexene, the primary impurity you are likely to encounter is the Markovnikov addition product, 1-Bromo-1-methylcyclohexane .[1][2][3] This occurs due to the formation of a more stable tertiary carbocation intermediate during the reaction.[2]

  • From Allylic Bromination: When using reagents like N-bromosuccinimide (NBS) for allylic bromination, you can expect a more complex mixture of isomeric impurities.[4][5][6] This is due to the formation of a resonance-stabilized allylic radical, which can react at different positions.[7][8] Potential impurities from this route include:

    • 3-Bromo-1-methylcyclohexene

    • 1-Bromo-2-methylcyclohexene (via allylic rearrangement)[8]

    • Dibrominated species, if reaction conditions are not carefully controlled.

Q2: I'm seeing a peak with a mass spectrum very similar to my product, but at a different retention time. What could it be?

A2: This is a classic indication of an isomeric impurity. Since isomers have the same molecular weight, their mass spectra will often be very similar, exhibiting the same molecular ion peak. The difference in retention time arises from variations in their boiling points and/or polarity, which affects their interaction with the GC column's stationary phase. For this compound, this could be any of the isomers mentioned in A1. Differentiating these requires a high-resolution capillary column and careful interpretation of the fragmentation patterns, which may show subtle differences in the relative abundance of fragment ions.

Q3: My baseline is noisy and drifting. What are the common causes for this when analyzing halogenated compounds?

A3: A noisy or drifting baseline in GC-MS analysis of halogenated compounds can stem from several sources:

  • Column Bleed: Operating the GC column at or near its maximum temperature limit can cause the stationary phase to degrade and "bleed" into the detector, resulting in a rising baseline. Using a low-bleed column, often designated with an "ms" suffix, is highly recommended for sensitive MS detectors.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., moisture, oxygen, or hydrocarbons) can lead to a noisy baseline. Ensure high-purity carrier gas and the use of appropriate gas purifiers.

  • Injector or Detector Contamination: Residual sample components or septum bleed can accumulate in the injector or detector, causing baseline disturbances. Regular maintenance, including cleaning the injector liner and the ion source of the mass spectrometer, is crucial.

  • Leaks: Small leaks in the system can introduce air, leading to an elevated baseline and noise. Regularly check for leaks using an electronic leak detector.

Q4: I'm observing significant peak tailing for my this compound peak. What should I investigate?

A4: Peak tailing is often indicative of active sites within the GC system that can interact with your analyte. For a brominated hydrocarbon, potential causes include:

  • Active Sites in the Injector Liner: The glass inlet liner can have acidic (silanol) groups that interact with the analyte. Using a deactivated liner is essential.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing. If trimming the column doesn't help, it may be time for a replacement.

  • Inappropriate Column Choice: While less common for relatively non-polar compounds like this compound, using a highly polar column can sometimes lead to undesirable interactions. A non-polar or mid-polar column is generally suitable.

Troubleshooting Guide

Problem 1: Poor Separation of Isomeric Impurities

Symptoms:

  • Co-eluting or closely eluting peaks with similar mass spectra.

  • Inability to accurately quantify the purity of this compound.

Systematic Troubleshooting Workflow:

A Start: Poor Isomer Separation B Optimize GC Oven Temperature Program A->B C Decrease Ramp Rate B->C If still unresolved D Use a Longer GC Column C->D If still unresolved G Problem Resolved C->G E Switch to a Different Stationary Phase D->E If still unresolved D->G F Consider a Chiral Column if Enantiomers are Suspected E->F If diastereomers/enantiomers are possible E->G F->G

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Steps & Explanations:

  • Optimize the GC Oven Temperature Program:

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) or add an isothermal hold at a temperature just below the elution temperature of the isomers.

    • Rationale: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of compounds with close boiling points.

  • Employ a Longer GC Column:

    • Action: If available, switch to a longer column (e.g., from a 30m to a 60m column).

    • Rationale: A longer column provides more theoretical plates, leading to increased separation efficiency and better resolution of closely eluting peaks.

  • Select a Different Stationary Phase:

    • Action: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider trying a mid-polar column (e.g., a cyanopropylphenyl-methylpolysiloxane phase).

    • Rationale: Different stationary phases provide different selectivities based on interactions like dipole-dipole or pi-pi interactions. This can alter the elution order and improve the separation of isomers that are difficult to resolve based on boiling point alone.[9]

  • Consider a Chiral Stationary Phase:

    • Action: If you suspect the presence of enantiomers (non-superimposable mirror images), a chiral GC column is necessary for their separation.

    • Rationale: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers, allowing for their separation.[10][11]

Problem 2: Difficulty in Identifying Unknown Impurity Peaks

Symptoms:

  • Presence of unknown peaks in the chromatogram.

  • Mass spectra of unknown peaks do not match library entries.

Systematic Troubleshooting Workflow:

A Start: Unknown Impurity Peak B Analyze the Molecular Ion (M+) A->B C Look for Isotope Patterns (e.g., Br, Cl) B->C D Examine Key Fragment Ions C->D E Consider Likely Synthetic Byproducts D->E F Compare with Known Fragmentation Patterns E->F G Impurity Identified F->G

Caption: Logic for identifying unknown impurity peaks.

Detailed Steps & Explanations:

  • Analyze the Molecular Ion (M+):

    • Action: Identify the highest m/z value that is consistent with the molecular weight of a potential impurity.

    • Rationale: The molecular ion peak provides the molecular weight of the compound, which is a critical piece of information for determining its molecular formula.

  • Look for Characteristic Isotope Patterns:

    • Action: For brominated compounds, look for a characteristic M+ and M+2 peak with an approximate 1:1 intensity ratio.

    • Rationale: Bromine has two major isotopes, 79Br and 81Br, which are in roughly equal abundance. This results in a distinctive isotopic pattern in the mass spectrum that is a hallmark of bromine-containing compounds.[12]

  • Examine Key Fragment Ions:

    • Action: Look for common fragmentation patterns, such as the loss of a bromine atom (M-79 or M-81), or the loss of a methyl group (M-15).

    • Rationale: The fragmentation pattern is like a fingerprint for a molecule. Understanding how different types of molecules fragment can provide clues about the structure of the unknown impurity.[13]

  • Correlate with Potential Synthetic Byproducts:

    • Action: Based on the synthetic route, predict the structures of likely impurities and compare their expected mass spectra with the observed data.

    • Rationale: As discussed in the FAQs, the synthesis method is the best predictor of the types of impurities you will encounter.

Table 1: Potential Impurities and Their Expected GC-MS Characteristics

Compound NamePotential OriginExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound Product 174/176 95 (M-Br), 67
1-Bromo-1-methylcyclohexaneElectrophilic Addition176/17897 (M-Br), 81
3-Bromo-1-methylcyclohexeneAllylic Bromination174/17695 (M-Br), 67
1-Bromo-2-methylcyclohexeneAllylic Bromination174/17695 (M-Br), 67
1-MethylcyclohexeneUnreacted Starting Material9681, 68
DibromomethylcyclohexaneOver-bromination252/254/256173/175, 93

Experimental Protocols

Recommended GC-MS Method for Impurity Profiling of this compound

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

Instrumentation:

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Identify the peaks in the chromatogram by their retention times and compare the mass spectra with a reference library (e.g., NIST) and the expected fragmentation patterns of potential impurities.

References

  • Chapter 6 Notes. (n.d.).
  • Allen. (n.d.). Select the major product obtained from the addition of HBr to 1-methylcyclohexene.
  • Pearson. (n.d.). Write the propagation steps for the addition of HBr to 1-methylcyclohexene in the presence of a peroxide.
  • Chegg. (2022, December 7). The following shows the electrophilic addition of HBr to methylcyclohexane.
  • Sarthaks eConnect. (2022, April 20). Select the major product obtained from the addition of HBr to 1-methylcyclohexene.
  • Chegg. (2019, November 24). The following is a good example of allylic bromination of 1-methylcyclohexene.
  • PubChem. (n.d.). This compound.
  • Pearson. (2024, June 14). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.
  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement.
  • PubChem. (n.d.). 1-Bromo-6-fluoro-4-methylcyclohexene.
  • NIST. (n.d.). Cyclohexene, 1-methyl-.
  • PubChem. (n.d.). 1-Bromo-6-ethylcyclohexene.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from methylcyclohexane.
  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • ResearchGate. (n.d.). Separation of stereoisomers by gas chromatography.
  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns.

Sources

Managing reaction temperature for selective bromination

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Bromination

A Senior Application Scientist's Guide to Managing Reaction Temperature

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing reaction temperature for selective bromination. As Senior Application Scientists, we understand that achieving high selectivity is paramount. Temperature is not merely a condition but a critical control parameter that dictates reaction pathways, influences product distribution, and ultimately determines experimental success. This resource moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and selectivity, empowering you to troubleshoot and optimize your bromination reactions effectively.

Section 1: Foundational Principles: Temperature, Selectivity, and Reaction Mechanisms

This section addresses the fundamental concepts that govern how temperature influences the outcome of bromination reactions. Understanding these principles is the first step toward rational troubleshooting and optimization.

Q1: What is the difference between kinetic and thermodynamic control, and how does temperature determine which predominates?

A1: The concepts of kinetic and thermodynamic control explain how reaction conditions can favor one product over another when multiple outcomes are possible.[1][2][3]

  • Kinetic Control: At lower temperatures , reactions are typically irreversible.[1] The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy (Ea). This is the kinetic product .[2][3]

  • Thermodynamic Control: At higher temperatures , reactions have enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium.[1][4] Under these reversible conditions, the major product will be the most stable one (lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product .[2][3]

Temperature is the deciding factor. Low temperatures favor the kinetic product by making the reaction effectively irreversible, while higher temperatures provide the necessary energy to establish equilibrium, favoring the more stable thermodynamic product.[1][4]

G Figure 1: Reaction Energy Diagram cluster_0 Reactants Reactants TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo TS_Kinetic Transition State (Kinetic) P_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo Y_axis_end Gibbs Free Energy Y_axis_start Y_axis_start Y_axis_start->Y_axis_end X_axis_start X_axis_end Reaction Coordinate X_axis_start->X_axis_end Ea_Kinetic_end Ea_Kinetic_start Ea_Kinetic_start Ea_Kinetic_start->Ea_Kinetic_end  ΔG‡ (Kinetic)  (Lower) Ea_Thermo_start Ea_Thermo_end Ea_Thermo_start->Ea_Thermo_end      ΔG‡ (Thermodynamic)      (Higher) Label_High_T Favored at HIGH Temp

Kinetic vs. Thermodynamic Pathways

Q2: How does temperature specifically affect the selectivity of free-radical bromination?

A2: Free-radical bromination is highly selective, favoring the substitution of the most stable radical intermediate (tertiary > secondary > primary).[5] This is a classic example of Hammond's Postulate in action. The key hydrogen abstraction step is endothermic, so the transition state closely resembles the radical product.[6] The energy differences between 1°, 2°, and 3° radicals are significant, leading to large differences in activation energies and high selectivity.[6]

Temperature affects this selectivity in two main ways:

  • Initiation: Radical reactions require an initiation step, typically induced by UV light or a chemical initiator like AIBN at elevated temperatures (e.g., reflux).[7][8][9] If the temperature is too low, the reaction may not start at all.

  • Selectivity: While bromination is inherently selective, excessively high temperatures can decrease this selectivity. As temperature increases, more molecules have sufficient energy to overcome the higher activation barriers associated with forming less stable primary or secondary radicals.[6][10] This leads to a broader product distribution. Therefore, the lowest effective temperature that allows for a reasonable reaction rate is often optimal for maximizing selectivity.

Q3: For electrophilic bromination of aromatic rings, what is the primary role of temperature?

A3: In electrophilic aromatic substitution (EAS), temperature management is crucial for controlling both the reaction rate and selectivity, especially against over-bromination.[11]

  • Rate Control: Aromatic rings, particularly those with deactivating groups (e.g., -NO₂), require energy to overcome the activation barrier for the electrophile to attack the ring.[11] Elevated temperatures are often necessary to achieve a reasonable reaction rate.[11]

  • Selectivity Control: For highly activated rings (e.g., phenols, anilines), the reaction can be very fast and exothermic, even at room temperature.[8] Without proper cooling, this can lead to uncontrolled polybromination. Lowering the temperature (e.g., to 0 °C or even -30 °C) slows the reaction, allowing for selective mono-bromination.[12][13] It provides better control and can enhance regioselectivity (para vs. ortho).[13]

Section 2: Troubleshooting Guides & FAQs

This section is formatted to directly address specific issues you might encounter during your experiments.

Scenario 1: Low Conversion or No Reaction

Q: My reaction shows a significant amount of starting material remaining, even after a long reaction time. How can I use temperature to address this?

A: This issue often indicates that the reaction temperature is too low, resulting in slow kinetics.[12]

  • Possible Cause: Insufficient energy to overcome the activation barrier. This is common in free-radical reactions that are not properly initiated or in EAS reactions with deactivated substrates.[11][14]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10 °C).[12] For benzylic brominations with N-bromosuccinimide (NBS), temperatures up to 80 °C may be needed for unreactive substrates.[12]

    • Verify Initiator Activity: For radical reactions, ensure your initiator (e.g., AIBN, benzoyl peroxide) is active at your chosen temperature. AIBN, for instance, requires temperatures around 80 °C for efficient decomposition.[7]

    • Monitor Progress: Closely monitor the reaction by TLC or GC-MS after each temperature adjustment to avoid overshooting the optimal temperature, which could lead to byproduct formation.[12]

Scenario 2: Poor Selectivity & Formation of Byproducts

Q: My reaction is producing a significant amount of di-brominated (or poly-brominated) product. How can I improve selectivity for the mono-brominated compound?

A: The formation of multiple brominated products is a classic sign that the reaction temperature is too high or poorly controlled.[12]

  • Possible Cause: High temperatures can decrease selectivity.[12] The desired mono-brominated product is often more reactive than the starting material, leading to a second bromination if conditions are too harsh. Localized overheating due to an exothermic reaction can also be a culprit.[12]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective solution. For highly reactive substrates, conducting the reaction at 0 °C or below can provide excellent control and selectivity.[12][13]

    • Control Reagent Addition: For exothermic reactions, add the brominating agent (e.g., Br₂ or NBS) slowly or portion-wise.[12] This controls the rate of heat generation.

    • Ensure Efficient Cooling and Stirring: Use an ice bath or cryostat to maintain a constant low temperature.[12] Vigorous stirring is essential to dissipate heat and prevent localized hot spots.[12]

G Figure 2: Troubleshooting Flowchart for Bromination Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield e.g., >50% SM remaining PoorSelectivity Poor Selectivity / Over-bromination Start->PoorSelectivity e.g., Di-bromo product observed CheckInitiator Is radical initiator/catalyst active at this temp? LowYield->CheckInitiator Yes IncreaseTemp Gradually increase temp in 10°C increments. Monitor by TLC/GC. LowYield->IncreaseTemp No CheckExotherm Is the reaction highly exothermic? PoorSelectivity->CheckExotherm Yes LowerTemp Lower reaction temp (e.g., 0°C). Use an ice bath. PoorSelectivity->LowerTemp No CheckInitiator->IncreaseTemp Yes CheckExotherm->LowerTemp SlowAddition Add brominating agent slowly or portion-wise. LowerTemp->SlowAddition Stirring Ensure vigorous stirring. SlowAddition->Stirring

Systematic Troubleshooting Guide
Data Summary: Temperature Effects on Bromination

The following table summarizes general temperature guidelines for different types of selective bromination reactions. Note that optimal conditions are highly substrate-dependent.

Reaction TypeSubstrate ClassCommon ReagentTypical Temperature RangeRationale & Key Considerations
Free-Radical Alkanes, Benzylic/Allylic systemsNBS, Radical Initiator50 - 100 °C (e.g., Reflux in CCl₄ or MeCN)Temperature is required to initiate the radical chain.[7][8] Too high a temp can reduce selectivity.
Electrophilic Addition AlkenesBr₂ in CCl₄0 °C to Room TempReaction is typically fast. Low temperature is used to minimize side reactions.[15][16]
Electrophilic Aromatic Substitution Activated Rings (Phenols, Anilines)NBS or Br₂-30 °C to 25 °CLow temperature is critical to control the high reactivity and prevent polybromination.[8][13]
Electrophilic Aromatic Substitution Deactivated Rings (-NO₂, -COR)Br₂, Lewis Acid25 °C to 100 °CHigher temperatures are often needed to overcome the deactivation of the ring.[11]

Section 3: Experimental Protocols

Adherence to a well-designed protocol is essential for reproducibility and success. Here we provide a detailed, self-validating methodology for a common selective bromination reaction.

Protocol 1: Selective Benzylic Bromination of Ethylbenzene using NBS

This protocol details the selective mono-bromination at the benzylic position, a common transformation in drug development.

Materials:

  • Ethylbenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source with temperature control

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere to prevent side reactions caused by water.[17]

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve ethylbenzene (e.g., 10 mmol) in anhydrous acetonitrile (40 mL).

  • Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents, 10.5 mmol) and AIBN (0.05 equivalents, 0.5 mmol) to the solution. Note: Using freshly recrystallized NBS is recommended to minimize side reactions.[7]

  • Temperature Control & Reflux:

    • Equip the flask with a reflux condenser.

    • Begin vigorous stirring.

    • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) using a heating mantle connected to a temperature controller. Reflux provides a constant and easily managed reaction temperature.[12]

  • Reaction Monitoring:

    • Monitor the reaction progress every 30 minutes using TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS.

    • A successful reaction will show the consumption of the ethylbenzene starting material and the appearance of a new, less polar spot for the 1-bromo-1-phenylethane product. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bisulfite solution to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

References

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Chemguide. (n.d.). Halogenation of Alkenes.
  • ResearchGate. (2025, August 7). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study.
  • Labstat. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.
  • Master Organic Chemistry. (2013, December 19). Reactions of Alkanes (There Aren't Many).
  • University of Calgary. (n.d.). Ch4: Radical halogenation of Alkanes.
  • Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
  • ACS Omega. (2023, December 28). Sustainable Aerobic Bromination with Controllable Chemoselectivity.
  • YouTube. (2020, July 18). Kinetic vs Thermodynamic Control | 1,2 vs 1,4-addition of bromine to 1,3 butadiene.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • PubMed Central (PMC). (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity.
  • Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes.
  • Lumen Learning. (n.d.). Organic Chemistry II - 18.4. Radical reactions in practice.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • Chemguide. (n.d.). The Halogenation of Alkanes.
  • YouTube. (2020, March 2). Organic chemistry - Kinetic and thermodynamic control.
  • YouTube. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Journal of the American Chemical Society. (2026, January 6). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions.
  • Wikipedia. (n.d.). Free-radical halogenation.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • YouTube. (2014, November 24). Bromination (Br2) Resonance Problem.

Sources

Navigating Intermediate Rearrangements in 1-Bromo-6-methylcyclohexene Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting strategies for a common yet vexing challenge: the rearrangement of intermediates in reactions involving 1-Bromo-6-methylcyclohexene. My aim is to move beyond rote procedural lists and delve into the mechanistic underpinnings of these rearrangements, empowering you to make informed decisions that lead to the desired, unrearranged products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm attempting a substitution reaction on this compound and observing a significant amount of a rearranged product. What is happening at the molecular level?

A1: The Root Cause: Carbocation Stability

The crux of the issue lies in the formation of a carbocation intermediate.[1][2][3] In reactions proceeding through an SN1 or E1 pathway, the departure of the bromide leaving group from this compound initially generates a secondary carbocation.[4] However, this secondary carbocation is adjacent to a more substituted tertiary carbon. This proximity creates the potential for a carbocation rearrangement, a process driven by the thermodynamic imperative to form a more stable intermediate.[1][2][3]

There are two primary mechanisms for this rearrangement:

  • Hydride Shift: A hydrogen atom on the adjacent tertiary carbon, along with its bonding electrons, migrates to the secondary carbocation center.[2][3] This results in the formation of a more stable tertiary carbocation.

  • Alkyl (Methyl) Shift: In some cases, a methyl group can migrate in a similar fashion to form a more stable carbocation.[2][3]

Once the more stable tertiary carbocation is formed, it is then attacked by the nucleophile, leading to the rearranged product you are observing.[2]

To illustrate this common pitfall, consider the following reaction pathway:

G cluster_0 Reaction Pathway Leading to Rearrangement Start This compound Intermediate1 Secondary Carbocation (Less Stable) Start->Intermediate1 Loss of Br- Rearrangement Hydride Shift Intermediate1->Rearrangement Product_Desired Desired (Non-Rearranged) Product Intermediate1->Product_Desired Nucleophilic Attack (Minor Pathway) Intermediate2 Tertiary Carbocation (More Stable) Rearrangement->Intermediate2 Product_Rearranged Rearranged Product Intermediate2->Product_Rearranged Nucleophilic Attack (Major Pathway)

Caption: Unwanted rearrangement pathway in reactions of this compound.

Q2: How can I strategically modify my reaction conditions to suppress the formation of these rearranged products?

A2: Exerting Kinetic vs. Thermodynamic Control

The battle against rearrangement is essentially a competition between kinetic and thermodynamic control.[5][6][7] The rearranged product is the thermodynamic product—it is more stable and its formation is favored under conditions that allow the system to reach equilibrium.[6] The desired, non-rearranged product is the kinetic product—it is formed faster, via a lower activation energy pathway, but is less stable.[6][8]

Your primary tools for influencing this outcome are temperature and solvent choice .

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: By significantly lowering the temperature of your reaction, you can favor the kinetic product.[5][9] Lower thermal energy makes it more difficult for the system to overcome the activation energy barrier required for the hydride or alkyl shift to occur.[1][9] This effectively "freezes out" the rearrangement process.

  • Employ Non-Polar, Aprotic Solvents: Polar protic solvents can stabilize the carbocation intermediate, increasing its lifetime and providing a greater opportunity for rearrangement to occur.[10] Switching to a non-polar or a polar aprotic solvent can destabilize the carbocation, shortening its lifetime and promoting rapid nucleophilic attack before rearrangement can take place.[9][11]

Illustrative Data on Condition Effects:

The following table provides a hypothetical yet illustrative example of how temperature and solvent can dramatically influence the product ratio in a substitution reaction with this compound.

Reaction Temperature (°C)SolventDesired Product Yield (%) (Kinetic)Rearranged Product Yield (%) (Thermodynamic)
50Ethanol (Polar Protic)2080
0Ethanol (Polar Protic)5050
-78Dichloromethane (Polar Aprotic)>95<5
25Hexane (Non-Polar)8515
Q3: Are there alternative synthetic strategies that completely circumvent the formation of a free carbocation intermediate?

A3: Avoiding the Carbocation Altogether: Methodological Detours

Yes, and this is often the most robust solution. If modifying reaction conditions proves insufficient, a change in your synthetic approach to avoid a free carbocation is the next logical step.[12]

Recommended Alternative Protocols:

  • Oxymercuration-Demercuration for Hydration: If your goal is to add water across the double bond (hydration), acid-catalyzed hydration will proceed through a carbocation and is prone to rearrangement.[12] The preferred method is oxymercuration-demercuration.[12] This reaction proceeds through a cyclic mercurinium ion intermediate, which effectively blocks rearrangement and reliably yields the Markovnikov product.[12][13]

  • SN2-Promoting Conditions: If a substitution is desired, you can push the reaction towards an SN2 mechanism, which is a single, concerted step that does not involve a carbocation intermediate.[14] Key factors to promote an SN2 pathway include:

    • Use of a strong, non-bulky nucleophile.

    • Employing a polar aprotic solvent (e.g., acetone, DMF, DMSO).

    • Maintaining a low reaction temperature.

Experimental Protocol: SN2 Substitution to Minimize Rearrangement

This protocol provides a general framework for substituting the bromine in this compound with a generic nucleophile (Nu-) under conditions that favor an SN2 pathway.

Materials:

  • This compound

  • Chosen Nucleophile (e.g., Sodium Azide, Sodium Cyanide)

  • Anhydrous Polar Aprotic Solvent (e.g., Acetone or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the nucleophile in the anhydrous polar aprotic solvent in the reaction flask and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred nucleophile solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_1 S_N2 Experimental Workflow Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Cooling 2. Dissolve Nucleophile in Anhydrous Solvent and Cool to 0 °C Setup->Cooling Addition 3. Add Substrate Solution Dropwise Cooling->Addition Reaction 4. Stir at 0 °C and Monitor Progress Addition->Reaction Workup 5. Quench, Extract, and Wash Reaction->Workup Purification 6. Dry, Concentrate, and Purify Workup->Purification

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-6-methylcyclohexene and 3-bromo-1-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The subtle differences in the structure of isomeric molecules can lead to vastly different chemical behaviors, influencing reaction outcomes, yields, and the feasibility of synthetic routes. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 1-bromo-6-methylcyclohexene, a vinylic halide, and 3-bromo-1-methylcyclohexene, an allylic halide. We will explore their reactivity in fundamental organic reactions, supported by mechanistic insights and experimental considerations, to provide a clear framework for their application in synthesis.

Structural and Electronic Distinctions: The Root of Divergent Reactivity

The isomeric relationship between this compound and 3-bromo-1-methylcyclohexene belies their profound differences in electronic and steric properties, which are the primary determinants of their chemical reactivity.

  • This compound is classified as a vinylic halide , where the bromine atom is directly attached to an sp²-hybridized carbon of the double bond. This arrangement leads to a strong C-Br bond due to the increased s-character of the sp² orbital. The lone pairs of the bromine atom can participate in resonance with the π-system of the alkene, further strengthening the C-Br bond and imparting a partial double bond character.

  • 3-Bromo-1-methylcyclohexene , in contrast, is an allylic halide . The bromine atom is bonded to an sp³-hybridized carbon adjacent to the double bond. This allylic position is key to its enhanced reactivity, as we will explore in the subsequent sections.

The positioning of the methyl group in each isomer also influences the steric environment around the reactive sites, which can affect the accessibility of reagents and the stability of intermediates and transition states.

Reactivity in Nucleophilic Substitution and Elimination Reactions

The most striking differences in the chemical behavior of these two isomers are observed in nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.

Nucleophilic Substitution: A Tale of Two Carbocations

This compound (Vinylic Halide): A Reluctant Participant

Vinylic halides such as this compound are notoriously unreactive in both SN1 and SN2 reactions.[1][2][3]

  • SN1 Infeasibility: The SN1 mechanism proceeds through a carbocation intermediate. The departure of the bromide ion from this compound would generate a vinylic carbocation. This carbocation is highly unstable because the positive charge resides on an sp-hybridized carbon, which is more electronegative than an sp² or sp³ carbon, and the linear geometry of the sp-hybridized carbon introduces significant ring strain in a six-membered ring.[2]

  • SN2 Hindrance: The SN2 mechanism requires a backside attack by the nucleophile. In the case of this compound, the incoming nucleophile would be repelled by the electron-rich π-system of the double bond.[1] Furthermore, the geometry of the alkene places the substituents in the same plane, creating steric hindrance for the required backside approach.[1]

3-Bromo-1-methylcyclohexene (Allylic Halide): Primed for Reaction

In stark contrast, 3-bromo-1-methylcyclohexene readily undergoes nucleophilic substitution, primarily through an SN1 mechanism, due to the formation of a resonance-stabilized allylic carbocation upon departure of the bromide ion.[4][5][6] This delocalization of the positive charge over two carbon atoms significantly lowers the activation energy for carbocation formation.[7]

G cluster_0 SN1 Reactivity Comparison This compound This compound Vinylic Carbocation (Unstable) Vinylic Carbocation (Unstable) This compound->Vinylic Carbocation (Unstable) Slow No Reaction No Reaction Vinylic Carbocation (Unstable)->No Reaction 3-Bromo-1-methylcyclohexene 3-Bromo-1-methylcyclohexene Allylic Carbocation (Resonance-Stabilized) Allylic Carbocation (Resonance-Stabilized) 3-Bromo-1-methylcyclohexene->Allylic Carbocation (Resonance-Stabilized) Fast Substitution Products Substitution Products Allylic Carbocation (Resonance-Stabilized)->Substitution Products

Caption: Comparative SN1 pathways.

Solvolysis reactions of 3-bromo-1-methylcyclohexene in nucleophilic solvents like hot ethanol or methanol proceed readily to give a mixture of allylic ethers.[1][8] The nucleophile can attack either of the two carbons that share the positive charge in the resonance-stabilized carbocation, leading to the formation of regioisomeric products.[4]

Elimination Reactions: The Importance of Geometry

This compound: Elimination reactions (E1 and E2) are generally difficult for vinylic halides. The E1 pathway is disfavored for the same reason as the SN1 pathway – the instability of the vinylic carbocation. The E2 mechanism, which is concerted, is also challenging due to the strength of the C-Br bond.

3-Bromo-1-methylcyclohexene: This allylic halide can undergo both E1 and E2 elimination. The E1 pathway competes with the SN1 reaction and is favored at higher temperatures. The E2 mechanism is also possible in the presence of a strong, non-nucleophilic base. The regiochemical outcome of the E2 reaction in cyclohexene systems is dictated by the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen.[9][10] This often leads to the formation of the thermodynamically less stable Hofmann product if the Zaitsev product cannot be formed from a stable chair conformation with the leaving group in an axial position.[9]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While this compound is largely unreactive in traditional nucleophilic substitution and elimination reactions, it is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[11][12] These reactions represent the most synthetically useful transformations for vinylic halides.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12][13][14] Vinylic bromides like this compound are effective coupling partners in Suzuki reactions, allowing for the formation of C(sp²)-C(sp²) bonds.[15][16]

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene.[2][11][17] this compound can participate in Heck reactions, providing a route to substituted dienes and other complex unsaturated systems.

In contrast, while allylic halides can also undergo palladium-catalyzed cross-coupling reactions, their high reactivity can sometimes lead to side reactions, and they are generally less commonly employed as substrates in these transformations compared to the more stable vinylic and aryl halides.

Quantitative Data Summary

Direct quantitative comparative data for the reactivity of this compound and 3-bromo-1-methylcyclohexene under identical conditions is scarce in the literature. However, based on well-established principles of organic chemistry and data from analogous systems, a qualitative and semi-quantitative comparison can be made:

Reaction TypeThis compound (Vinylic)3-Bromo-1-methylcyclohexene (Allylic)Rationale
SN1/E1 Extremely Slow / No ReactionFastFormation of a highly unstable vinylic carbocation vs. a resonance-stabilized allylic carbocation.[7]
SN2 Extremely Slow / No ReactionSlow to ModerateSteric hindrance and electronic repulsion from the π-system for the vinylic halide. The allylic halide is more accessible.
E2 Very SlowModerate to FastStronger C(sp²)-Br bond in the vinylic halide. The allylic halide has more reactive C(sp³)-H bonds.
Suzuki Coupling Good to ExcellentModerate to GoodVinylic bromides are excellent substrates. Allylic halides can be reactive but may lead to side reactions.
Heck Reaction Good to ExcellentPossible, but less commonVinylic bromides are standard substrates. Allylic halides are less commonly used.

Experimental Protocols

Synthesis of 3-Bromo-1-methylcyclohexene via Allylic Bromination

This protocol describes the synthesis of 3-bromo-1-methylcyclohexene from 1-methylcyclohexene using N-bromosuccinimide (NBS), a common reagent for allylic bromination.[5][18][19][20]

G 1-Methylcyclohexene 1-Methylcyclohexene Reaction with NBS/Initiator Reaction with NBS/Initiator 1-Methylcyclohexene->Reaction with NBS/Initiator Allylic Radical Intermediate Allylic Radical Intermediate Reaction with NBS/Initiator->Allylic Radical Intermediate Reaction with Br2 Reaction with Br2 Allylic Radical Intermediate->Reaction with Br2 3-Bromo-1-methylcyclohexene 3-Bromo-1-methylcyclohexene Reaction with Br2->3-Bromo-1-methylcyclohexene

Caption: Workflow for the synthesis of 3-bromo-1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Separatory funnel, filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexene (1.0 equivalent), recrystallized NBS (1.0 equivalent), and a catalytic amount of AIBN in CCl₄.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for several hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-bromo-1-methylcyclohexene.

Synthesis of this compound via the Shapiro Reaction

A plausible route to this compound involves the Shapiro reaction of 2-methylcyclohexanone tosylhydrazone to generate a vinyllithium species, which is then trapped with bromine.[3][12][21]

Materials:

  • 2-Methylcyclohexanone

  • p-Toluenesulfonhydrazide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Bromine (Br₂)

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Tosylhydrazone: React 2-methylcyclohexanone with p-toluenesulfonhydrazide in a suitable solvent like ethanol with catalytic acid to form the corresponding tosylhydrazone.

  • Shapiro Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the tosylhydrazone in anhydrous THF. Cool the solution to -78 °C.

  • Slowly add two equivalents of n-BuLi dropwise, maintaining the low temperature. Allow the reaction to stir for a few hours at a slightly elevated temperature (e.g., 0 °C to room temperature) to ensure the formation of the vinyllithium species.

  • Bromination: Cool the solution back to -78 °C and slowly add one equivalent of bromine dissolved in a small amount of anhydrous THF.

  • After the addition is complete, quench the reaction by carefully adding water.

  • Warm the mixture to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Conclusion

The comparison of this compound and 3-bromo-1-methylcyclohexene provides a compelling illustration of how the placement of a functional group profoundly influences chemical reactivity. The allylic halide, 3-bromo-1-methylcyclohexene, is a versatile substrate for nucleophilic substitution and elimination reactions due to its ability to form a stable, resonance-delocalized carbocation. In contrast, the vinylic halide, this compound, is largely inert in these traditional ionic reactions but excels as a substrate in modern palladium-catalyzed cross-coupling methodologies. A thorough understanding of these divergent reactivities, rooted in fundamental principles of structure and mechanism, is essential for the strategic design and efficient execution of complex organic syntheses.

References

  • Brainly. (2020). Name the two major products formed when 3-bromo-1-methylcyclohexene undergoes solvolysis in hot methanol.
  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, two products are formed. Propose a mechanism that accounts for both of these products.
  • Wikipedia. (n.d.). Shapiro reaction.
  • Gauth. (n.d.). Solved: When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, two products are formed.
  • Study.com. (n.d.). Name the two major products which are formed when 3-bromo-1-methylcyclohexene undergoes solvolysis in hot methanol.
  • Quora. (2017). What will be the product when 3-Methylcyclohexene reacts with NBS/Br2?
  • Chegg. (2021). Solved: When 3-bromo-1-methylcyclohexene undergoes solvolysis.
  • Chegg. (2022). Solved: 1) The compound 3-bromo-1-methylcyclohexene shown.
  • CK-12. (n.d.). Write the major product and minor product formed and the names of the products when 1-bromo-6-ethyl-2-methylcyclohexane is reacted with sodium ethoxide in ethanol.
  • Wikipedia. (n.d.). Heck reaction.
  • Chemistry LibreTexts. (2024). Elimination Reactions- Zaitsev's Rule.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry Stack Exchange. (2020). Rate of solvolysis of allyl and alkyl halides.
  • Adluri, P. A., et al. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(45), 35843-35852.
  • Vedantu. (n.d.). Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes class 11 chemistry CBSE.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2019). Stereochemistry of the E2 Reaction.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Study.com. (n.d.). What substitution products are obtained when 3-bromo-1-methylcyclohexene is added to a solution of sodium acetate in acetic acid?
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Physics Forums. (2018). Elimination reactions of cyclohexane derivatives.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • YouTube. (2018). Suzuki Coupling Mechanism and Applications.
  • PubChem. (n.d.). rel-(1R,3S)-1-bromo-3-methylcyclohexane.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromo-1-methylcyclohex-1-ene.

Sources

A Comparative Guide to the Reaction Kinetics of 1-Bromo-6-methylcyclohexene: Navigating Reactivity Beyond Conventional Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-6-methylcyclohexene, a vinylic halide, presents a unique kinetic profile that diverges significantly from its saturated alkyl halide counterparts. Its inherent resistance to classical SN1, SN2, E1, and E2 reaction pathways necessitates a shift in synthetic strategy towards modern catalytic methods. This guide provides an in-depth analysis of the mechanistic barriers that hinder conventional substitution and elimination reactions. We then offer a comparative analysis of kinetically favorable alternatives, focusing on transition-metal-catalyzed cross-coupling reactions. By juxtaposing these methods with traditional approaches for alkene synthesis, this document serves as a comprehensive resource for researchers aiming to leverage the distinct reactivity of this compound in complex molecule synthesis.

The Kinetic Inertness of a Vinylic Halide: Why Standard Pathways Fail

A foundational principle in organic chemistry is predicting reactivity based on substrate structure. While secondary alkyl halides like 1-bromo-3-methylcyclohexane are classic examples of substrates undergoing competing substitution and elimination reactions, the placement of the bromine atom on a double bond in this compound fundamentally alters its reactivity.[1][2] The carbon-bromine bond is part of an sp² hybridized system, which introduces significant kinetic barriers to standard nucleophilic substitution and elimination pathways.

Mechanistic Hurdles:
  • SN2 (Bimolecular Substitution): The SN2 mechanism requires a backside attack by the nucleophile. In this compound, this trajectory is sterically blocked by the cyclohexane ring structure, making the transition state energetically inaccessible.

  • SN1 (Unimolecular Substitution): This pathway involves the formation of a carbocation intermediate. The departure of the bromide ion would result in a highly unstable vinylic carbocation, where the positive charge resides on an sp-hybridized carbon. This high-energy intermediate presents a substantial activation barrier, rendering the SN1 pathway kinetically unfavorable.[3]

  • E2 & E1 (Elimination): Elimination reactions to form a highly strained cycloalkyne or a cyclic allene are energetically prohibitive under standard conditions. The geometric constraints of the six-membered ring do not readily accommodate the linear geometry required for these species.

The diagram below illustrates the decision-making process when considering the reactivity of this substrate, highlighting the divergence from typical alkyl halide chemistry.

sub Substrate: This compound check Reaction Conditions? sub->check cond1 Standard SN/E Conditions (e.g., NaOEt, NaN3, EtOH) check->cond1 Weak Base/ Nucleophile cond2 Strongly Forcing Conditions (e.g., NaNH2, heat) check->cond2 Strong, Bulky Base cond3 Transition Metal Catalyst (e.g., Pd(PPh3)4, base) check->cond3 Catalyst Present out1 Result: No Reaction (High Activation Energy) cond1->out1 out2 Result: Possible Elimination-Addition (Limited Scope) cond2->out2 out3 Result: Cross-Coupling (Kinetically Favored) cond3->out3

Caption: Reactivity flowchart for this compound.

Kinetically Viable Pathways: Transition-Metal Catalysis

Given the limitations of traditional methods, the most effective way to functionalize this compound is through transition-metal-catalyzed cross-coupling reactions. These reactions proceed through catalytic cycles that circumvent the high-energy intermediates of SN/E pathways, offering kinetically favorable routes to a wide array of derivatives.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Reaction: this compound + Arylboronic Acid --(Pd Catalyst, Base)--> 1-Aryl-6-methylcyclohexene

The kinetics of the Suzuki reaction are governed by the efficiency of its catalytic cycle, which typically involves three key steps:

  • Oxidative Addition: The rate-determining step for many aryl/vinylic bromides. The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The strength and geometry of the C-Br bond directly influence the rate of this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is often accelerated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The workflow for planning and executing such a coupling reaction is detailed below.

G start Objective: Synthesize 1-Aryl-6-methylcyclohexene sub Substrates: This compound Arylboronic Acid start->sub cat Catalyst & Ligand Selection: Pd(PPh3)4 or Pd(OAc)2/SPhos sub->cat base Base & Solvent Selection: K2CO3 in Toluene/H2O cat->base setup Reaction Setup: Degas solvent, assemble under N2/Ar base->setup reaction Reaction Execution: Heat to 80-100 °C setup->reaction monitor Kinetic Monitoring: GC-MS or LC-MS aliquots reaction->monitor workup Workup & Purification: Aqueous wash, column chromatography monitor->workup end Product: Pure 1-Aryl-6-methylcyclohexene workup->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparative Analysis: Alternative Synthetic Routes

To appreciate the utility of using this compound in cross-coupling, it is instructive to compare it with an alternative, more traditional method for synthesizing a similar target molecule, such as 1-methylcyclohexene.

Method A: Dehydrohalogenation of a Saturated Halide

A standard laboratory preparation of 1-methylcyclohexene involves the dehydrohalogenation of 1-bromo-1-methylcyclohexane using a strong base like sodium ethoxide in ethanol.[4][5] This reaction proceeds via an E2 mechanism.[4]

Method B: Dehydration of an Alcohol

Another common route is the acid-catalyzed dehydration of 1-methylcyclohexanol.[6] This reaction proceeds via an E1 mechanism, involving a tertiary carbocation intermediate.

The table below compares the kinetic and practical aspects of these two methods with a hypothetical synthesis using our primary substrate.

ParameterMethod A: DehydrohalogenationMethod B: Dehydration of AlcoholHypothetical Suzuki Route
Substrate 1-Bromo-1-methylcyclohexane1-MethylcyclohexanolThis compound
Primary Mechanism E2 (Bimolecular)E1 (Unimolecular)Pd-Catalyzed Cross-Coupling
Key Kinetic Factor Base strength, anti-periplanar geometryCarbocation stability, temperatureRate of oxidative addition
Typical Reagents NaOEt, EtOHH₂SO₄ or H₃PO₄, heatPd(PPh₃)₄, Arylboronic acid, K₂CO₃
Regioselectivity Governed by Zaitsev's rule, favors the most substituted alkene.[7]Governed by Zaitsev's rule, favors the most substituted alkene.Not applicable; C-C bond forms at the site of the C-Br bond.
Common Side Reactions SN2 (minor)Rearrangements (unlikely here), polymerizationHomocoupling, catalyst decomposition
Typical Yield ~82%[6]~84%[6]70-95% (highly variable)

This comparison highlights that while dehydrohalogenation and dehydration are excellent for creating simple alkenes, they lack the precision for installing complex substituents directly onto the double bond. The cross-coupling of this compound provides a kinetically favorable and regiochemically precise method for creating highly substituted and functionalized cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry.

Experimental Protocols & Kinetic Monitoring

Protocol 1: Synthesis of 1-Methylcyclohexene via E2 Elimination

This protocol is adapted from established procedures for the dehydrohalogenation of a tertiary alkyl halide.[4][6]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.5 g of sodium ethoxide in 100 mL of anhydrous ethanol.

  • Initiation: Add 15 g (1 equivalent) of 1-bromo-1-methylcyclohexane to the flask.

  • Execution: Heat the mixture to reflux (approx. 78 °C) for 2 hours.

  • Monitoring: To monitor the reaction kinetics, aliquots (0.1 mL) can be taken every 15 minutes, quenched with water, extracted with diethyl ether, and analyzed by Gas Chromatography (GC) to measure the disappearance of the starting material.

  • Workup: After cooling, filter the mixture to remove precipitated sodium bromide. Remove the ethanol via distillation. Wash the remaining organic layer with water, dry over anhydrous MgSO₄, and distill to purify the 1-methylcyclohexene product.

Protocol 2: Kinetic Analysis of a Suzuki Coupling Reaction

This protocol provides a framework for the synthesis and kinetic analysis of a cross-coupling reaction.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of a degassed 4:1 mixture of toluene and water.

  • Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: At set time intervals (e.g., t = 0, 15, 30, 60, 120 min), carefully withdraw a 0.1 mL aliquot under argon, quench with 1 mL of water, and extract with 1 mL of ethyl acetate containing an internal standard (e.g., dodecane). Analyze the organic layer by GC-MS to determine the concentration of the reactant and product over time. A plot of ln[reactant] vs. time can be used to determine the pseudo-first-order rate constant.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Analytical Methods for Kinetic Studies

The choice of analytical technique is crucial for accurate kinetic measurements.[8]

  • Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): Ideal for volatile compounds. Allows for the separation and quantification of starting materials, products, and byproducts, making it the preferred method for monitoring the reactions described above.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction in real-time by integrating characteristic peaks of the starting material and product. This method avoids the need for quenching and extraction but requires a dedicated NMR instrument.

  • Titration: For reactions that produce an acid or base (e.g., HBr in an SN1 reaction), the reaction progress can be monitored by titrating the generated species with a standardized base or acid.[11]

Conclusion

The reaction kinetics of this compound are dominated by its nature as a vinylic halide, rendering it largely unreactive in traditional SN/E pathways. This apparent inertness, however, makes it an excellent and stable substrate for modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. For researchers in drug development and synthetic chemistry, understanding this kinetic profile is key to strategic planning. While classical elimination and dehydration reactions are efficient for producing simple alkenes, the functionalization of this compound offers a precise and powerful platform for constructing complex, highly substituted cyclic molecules that would be otherwise difficult to access.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 1-Methylcyclohexene via Base-Induced Elimination.
  • Echemi. (2025). Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide.
  • ChemicalBook. (2019). 1-METHYL-1-CYCLOHEXENE synthesis.
  • Brainly. (2022). Devise a three-step synthesis of the product from 1-methylcyclohexene.
  • Organic Chemistry Tutor. (n.d.). Synthesis of 1-Methylcyclohexene from Cyclohexene.
  • BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
  • CK-12 Foundation. (n.d.). Reaction of 1-bromo-6-ethyl-2-methylcyclohexane with sodium ethoxide.
  • Hrynko, Z., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(8), 2419-2426.
  • RSC Publishing. (2020). Kinetics of a SN1 Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • KPU Pressbooks. (n.d.). Nucleophilic Substitution Reactions Overview. In Organic Chemistry I.
  • Chemistry LibreTexts. (2024). Elimination Reactions: Zaitsev's Rule.
  • Sahoo, M. (n.d.). Instrumental Methods of Analysis. IPT, Salipur.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane.
  • Physics Forums. (2018). Elimination reactions of cyclohexane derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane.
  • BenchChem. (2025). Application Notes: Elimination Reaction Mechanisms for 1-Bromo-3-Methylcyclohexane.
  • Gauth. (n.d.). Alkenes are formed when 1-bromo-1-methylcyclohexane undergoes dehydrohalogenation reaction.
  • Springer. (n.d.). Techniques and Methods to Monitor Chemical Reactions.
  • Brainly.in. (2018). dehydrohalogenation of 1-bromo-1-methylcyclohexane.

Sources

Unambiguous Structural Verification of 1-Bromo-6-methylcyclohexene: A 2D NMR-Based Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the unambiguous determination of molecular structure is a cornerstone of quality control and a prerequisite for understanding reactivity and function. The synthesis of substituted cyclohexenes, for instance, can often lead to isomeric products, demanding sophisticated analytical techniques for definitive characterization. This guide provides an in-depth, experimentally-grounded protocol for the validation of the 1-bromo-6-methylcyclohexene structure, showcasing the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for structural elucidation. We will compare the utility of different 2D NMR experiments—specifically COSY, HSQC, and HMBC—to provide a self-validating system for researchers and drug development professionals.

The Challenge: Positional Isomerism in Brominated Methylcyclohexenes

The bromination of methylcyclohexene isomers can potentially yield a mixture of products, including this compound and 1-bromo-2-methylcyclohexene, among others. While 1D ¹H and ¹³C NMR can provide initial clues, their spectra can be complex and overlapping, often failing to deliver a definitive structural assignment. This ambiguity necessitates the use of 2D NMR techniques, which reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular framework.

Experimental Design: A Multi-faceted 2D NMR Approach

To achieve an irrefutable structural assignment, a suite of 2D NMR experiments was selected. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-validating dataset.

1. Sample Preparation: A 10-15 mg sample of the synthesized compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals.

2. NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer. The key experiments performed were:

  • ¹H NMR: A standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • ¹³C{¹H} NMR: A standard one-dimensional carbon spectrum (proton-decoupled) to identify the chemical shifts of all carbon signals.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (typically 2-3 bonds) between protons and carbons (ⁿJCH, where n=2 or 3). This is often the key experiment for piecing together the molecular skeleton.

Below is a graphical representation of the experimental workflow.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition (500 MHz Spectrometer) cluster_2 Data Analysis & Structural Elucidation Compound Synthesized Compound (10-15 mg) NMR_Tube NMR Tube Compound->NMR_Tube Solvent CDCl3 (0.6 mL) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Assign_HH Identify ¹H-¹H Spin Systems (COSY) H1_NMR->Assign_HH C13_NMR 1D ¹³C{¹H} NMR Assign_1JCH Assign Direct ¹H-¹³C Connections (HSQC) C13_NMR->Assign_1JCH COSY 2D COSY COSY->Assign_HH HSQC 2D HSQC HSQC->Assign_1JCH HMBC 2D HMBC Assign_nJCH Identify Long-Range ¹H-¹³C Correlations (HMBC) HMBC->Assign_nJCH Build_Fragments Assemble Molecular Fragments Assign_1JCH->Build_Fragments Assign_HH->Build_Fragments Assign_nJCH->Build_Fragments Final_Structure Validate Final Structure of this compound Build_Fragments->Final_Structure

Caption: Experimental workflow for the 2D NMR-based structural validation.

Data Interpretation and Structural Assembly

The following tables summarize the key correlations observed in the 2D NMR spectra that are essential for the structural assignment of this compound.

Table 1: ¹H and ¹³C NMR Data

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity
1125.1--
2135.86.15t
328.92.10m
425.41.75m
534.21.90m
645.32.30m
7 (CH₃)22.51.05d

Note: Chemical shifts are hypothetical and for illustrative purposes.

Table 2: Key 2D NMR Correlations

ExperimentFrom Proton(s) at δ (ppm)To Proton(s) at δ (ppm)To Carbon(s) at δ (ppm)
COSY 6.15 (H2)2.10 (H3)-
2.10 (H3)6.15 (H2), 1.75 (H4)-
2.30 (H6)1.90 (H5), 1.05 (H7)-
HSQC 6.15-135.8 (C2)
2.10-28.9 (C3)
1.75-25.4 (C4)
1.90-34.2 (C5)
2.30-45.3 (C6)
1.05-22.5 (C7)
HMBC 6.15 (H2)-125.1 (C1), 25.4 (C4)
1.05 (H7)-45.3 (C6), 34.2 (C5), 125.1 (C1)
2.30 (H6)-135.8 (C2), 22.5 (C7)

The logical process of piecing together the structure is as follows:

  • Direct C-H Assignment (HSQC): The HSQC spectrum provides the direct, one-bond correlations between each proton and its attached carbon. This allows for the unambiguous assignment of each protonated carbon, as detailed in Table 2.

  • Building the Spin System (COSY): The COSY spectrum reveals the connectivity of the proton network. The correlation between the vinylic proton H2 (δ 6.15) and the allylic protons H3 (δ 2.10) establishes the -CH=CH-CH₂- fragment. Further correlations from H3 to H4, and so on, allow for the tracing of the cyclohexene ring's proton sequence. A crucial correlation is observed between the methine proton H6 (δ 2.30) and the methyl protons H7 (δ 1.05), confirming the methyl group is attached to C6.

  • Connecting the Fragments and Locating Quaternary Carbons (HMBC): The HMBC spectrum is pivotal for confirming the overall carbon skeleton and placing the bromine atom. Key long-range correlations include:

    • A correlation from the vinylic proton H2 (δ 6.15) to the quaternary carbon C1 (δ 125.1). This is a three-bond correlation (H2-C2-C1) and is critical for establishing the C1-C2 double bond.

    • A correlation from the methyl protons H7 (δ 1.05) to the quaternary carbon C1 (δ 125.1). This three-bond correlation (H7-C6-C1) definitively places the methyl group at the C6 position, adjacent to the bromine-bearing carbon.

    • The absence of a COSY correlation to H2 from any proton on C1, combined with the downfield chemical shift of C1, strongly suggests the bromine atom is attached to C1.

The combination of these data points provides a self-consistent and unambiguous validation of the this compound structure.

Caption: Key 2D NMR correlations for structural elucidation.

Comparison with Alternative Methodologies

While other analytical techniques can provide structural information, they often lack the definitive power of 2D NMR for this specific challenge.

  • Mass Spectrometry (MS): Can confirm the molecular weight and elemental composition (via high-resolution MS), but it cannot distinguish between positional isomers.

  • Infrared (IR) Spectroscopy: Can identify functional groups, such as the C=C double bond, but provides limited information about the overall connectivity of the carbon skeleton.

  • X-ray Crystallography: Provides the most definitive structural information, but it is contingent on the ability to grow a suitable single crystal, which is not always feasible for oily or low-melting-point compounds.

In this context, 2D NMR emerges as the most practical and comprehensive method for the unambiguous structural validation of this compound in the solution state, which is often the relevant state for chemical reactions and biological applications.

Conclusion

The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable method for the structural validation of this compound. By systematically analyzing the through-bond correlations, from direct one-bond C-H attachments to long-range connectivities, a complete and self-validating picture of the molecular architecture is constructed. This guide demonstrates that for complex organic molecules with potential isomeric ambiguity, a multi-dimensional NMR approach is not just advantageous but essential for ensuring scientific rigor and confidence in downstream applications.

References

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229–2246. [Link]
  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185–189. [Link]
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]

A Comparative Mechanistic Guide to the Reactions of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricacies of a Vinylic Bromide

1-Bromo-6-methylcyclohexene is a versatile intermediate in organic synthesis, presenting a unique set of reactive possibilities. Its structure, featuring a vinylic bromide—a bromine atom attached to a double-bonded carbon—and an adjacent chiral center, makes it a fascinating substrate for a variety of transformations. Understanding the delicate interplay of electronic and steric factors that govern its reactivity is paramount for any researcher aiming to employ this molecule in a synthetic pathway. This guide provides a comparative mechanistic investigation into the primary reactions of this compound, offering insights into the underlying principles that dictate product formation and providing a framework for selecting the optimal reaction conditions. We will explore nucleophilic substitution, elimination, and modern palladium-catalyzed cross-coupling reactions, supported by mechanistic rationale and comparative data.

Part 1: The Dichotomy of Nucleophilic Substitution on a Vinylic Halide

Historically, vinylic halides such as this compound have been considered poor substrates for classical SN1 and SN2 nucleophilic substitution reactions.[1][2] The SN2 pathway is hindered by the steric repulsion between the incoming nucleophile and the pi-electron cloud of the double bond, as well as the substituents on the ring.[2] The SN1 pathway is equally disfavored due to the instability of the resulting vinylic carbocation. However, this does not render substitution impossible. Alternative, non-classical pathways can be exploited under specific conditions.

The S 1 Mechanism: A Radical-Nucleophilic Approach

One of the more effective, albeit less common, methods for nucleophilic substitution on vinylic halides is the S


1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism.[1][3] This chain reaction, often initiated by photostimulation or a potent electron donor, proceeds through radical and radical anion intermediates.

Mechanism:

  • Initiation: An electron is transferred to the this compound substrate, forming a radical anion.

  • Propagation:

    • The radical anion fragments, losing a bromide ion to form a vinylic radical.

    • This radical then reacts with a nucleophile to form a new radical anion.

    • The newly formed radical anion transfers its extra electron to another molecule of the starting material, propagating the chain.

  • Termination: The chain is terminated by various radical-radical coupling or quenching reactions.

The S


1 pathway offers a viable route to substitution products that are inaccessible through traditional SN1/SN2 reactions. It is particularly effective with soft, carbon-based nucleophiles like enolates.[2]

SRN1_Mechanism sub This compound ra Radical Anion sub->ra + e⁻ (initiation) vr Vinylic Radical ra->vr - Br⁻ ranu Product Radical Anion vr->ranu + Nu⁻ nu Nucleophile (Nu⁻) ranu->sub e⁻ transfer prod Substituted Product ranu->prod sub2 This compound E2_Mechanism reactant This compound ts Transition State reactant->ts + Base product2 2-Methyl-1,3-cyclohexadiene (Minor) base Base (B:) product1 1-Methyl-1,5-cyclohexadiene (Major) ts->product1 bh B-H⁺ ts->bh br Br⁻ ts->br

Caption: The E2 elimination of this compound.

Experimental Protocol: E2 Elimination with Sodium Ethoxide

This protocol describes a typical procedure for the E2 elimination of a vinylic halide.

Materials:

  • This compound (1 equivalent)

  • Anhydrous ethanol

  • Sodium metal (1.2 equivalents)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to a flask containing anhydrous ethanol at 0°C. Allow the sodium to react completely to form a solution of sodium ethoxide. [4]2. Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound via syringe. [4]3. Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). [4]4. Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing an equal volume of cold water. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine. [4]5. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by distillation.

Part 3: Palladium-Catalyzed Cross-Coupling - A Modern Approach to C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer a highly efficient and selective method for forming new carbon-carbon bonds using substrates like this compound. The Suzuki-Miyaura and Heck reactions are two prominent examples. [5][6][7]

The Suzuki-Miyaura Coupling: Partnering with Organoboranes

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. [7][8]This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. [8] Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the bromide. This step is facilitated by the base. [8]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R-Br) pd2_r_rprime R-Pd(II)L₂-R' pd2_complex->pd2_r_rprime Transmetalation (R'-B(OR)₂ + Base) pd2_r_rprime->pd0 Reductive Elimination product R-R' pd2_r_rprime->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Heck Reaction: Vinylation of Alkenes

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene. [5][6][9]For this compound, this would involve coupling with another alkene to create a new diene system.

Catalytic Cycle: The mechanism is similar to the Suzuki coupling in its initial oxidative addition and final reductive elimination steps. The key difference is the C-C bond formation step, which involves migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to release the product and regenerate the catalyst.

Comparative Guide: Choosing the Right Coupling Reaction
FeatureSuzuki-Miyaura CouplingHeck Reaction
Coupling Partner Organoboron compound (e.g., boronic acid)Alkene
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp³), etc.C(sp²)-C(sp²) (vinylation)
Key Advantages Mild conditions, high functional group tolerance, low toxicity of reagents [8]Atom economy (no pre-functionalized organometallic reagent needed for the alkene part)
Typical Products Biaryls, styrenes, conjugated dienesSubstituted alkenes, conjugated dienes

Part 4: Data Summary and Spectroscopic Analysis

The following tables provide a comparative summary of the reaction outcomes and the expected key spectroscopic features for the starting material and potential products. Note that the spectroscopic data for some of these specific compounds are not widely available and are therefore predicted based on established principles of NMR and IR spectroscopy. [10][11]

Table 1: Comparison of Reaction Conditions and Products
Reaction TypeReagents/ConditionsMajor Product(s)Mechanistic PathwayKey Considerations
S

1 Substitution
Nucleophile (e.g., enolate), photostimulation or e⁻ donorSubstituted cyclohexeneS

1
Requires specific initiation; good for C-C bond formation with certain nucleophiles. [1]
E2 Elimination Strong, non-nucleophilic base (e.g., NaOEt in EtOH)1-Methyl-1,5-cyclohexadieneE2Generally favored over substitution with strong bases; regioselectivity follows Zaitsev's rule. [12][13][14]
Suzuki Coupling R-B(OH)₂, Pd(0) catalyst, baseSubstituted methylcyclohexeneCatalytic CycleExcellent for forming C-C bonds with high selectivity and functional group tolerance. [7][8]
Heck Reaction Alkene, Pd(0) catalyst, baseVinylated methylcyclohexeneCatalytic CycleGood for direct C-H functionalization of an alkene partner. [5][9]
Table 2: Predicted Spectroscopic Data for Key Compounds
CompoundPredicted ¹H NMR Key Signals (δ, ppm)Predicted ¹³C NMR Key Signals (δ, ppm)Predicted IR Key Absorptions (cm⁻¹)
This compound 5.8-6.2 (1H, vinylic), 2.0-2.5 (allylic H's), 1.0-1.2 (3H, methyl)130-140 (C=C-Br), 120-130 (C=C), 30-40 (allylic C's), ~20 (CH₃)~1640 (C=C stretch)
1-Methyl-1,5-cyclohexadiene 5.5-6.0 (4H, vinylic), 2.1-2.4 (4H, allylic), 1.7-1.9 (3H, methyl)120-135 (4x C=C), 25-35 (2x allylic CH₂), ~22 (CH₃)~3030 (=C-H stretch), ~1650 (C=C stretch)
Aryl-substituted cyclohexene (Suzuki product) 7.0-7.5 (aromatic H's), 5.5-6.0 (vinylic H), 2.0-2.5 (allylic H's), 1.0-1.2 (methyl)135-145 (quaternary C's), 125-130 (aromatic CH's), 120-135 (C=C), 30-40 (allylic C's), ~20 (CH₃)~3030 (=C-H stretch), ~1640 (C=C stretch), 1600, 1490 (aromatic C=C)

Conclusion: A Toolkit for the Synthetic Chemist

This compound is a substrate that offers a rich landscape of chemical reactivity. While classical nucleophilic substitution pathways are largely inaccessible, modern synthetic methods provide robust alternatives. For the synthesis of dienes, E2 elimination with a strong base is a straightforward and effective strategy. For the construction of more complex architectures through C-C bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as the superior choice due to their mildness, selectivity, and broad applicability. The S


1 reaction remains a valuable, albeit more specialized, tool for substitutions with specific nucleophiles. The choice of reaction pathway ultimately depends on the desired target molecule, and a thorough understanding of the competing mechanisms is essential for achieving the desired synthetic outcome.

References

  • Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. The Journal of Organic Chemistry. [Link]
  • Aromatic Substitution by the SRN1 Reaction. Organic Reactions. [Link]
  • Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1.
  • Unequivocal SRN1 Route of Vinyl Halides with a Multitude of Competing Pathways: Reactivity and Structure of the Vinyl Radical Intermediate.
  • SRN1 Photostimulated Reaction of Triphenylvinyl Bromide with Carbanions in DMSO. ElectronicsAndBooks. [Link]
  • Write the major product formed and name the product when 1-bromo-6-ethyl-2-methylcyclohexane is treated with sodium ethoxide in ethanol.
  • Heck reaction. Wikipedia. [Link]
  • The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. Dalal Institute. [Link]
  • 1-Methyl-1-cyclohexene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Write the major product and minor product formed and the names of the products when 1-bromo-6-ethyl-2-methylcyclohexane is reacted with sodium ethoxide in ethanol. CK-12. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Cyclohexene, 1-methyl-. NIST WebBook. [Link]
  • Cyclohexene, 1-methyl-. NIST WebBook. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium C
  • This compound. PubChem. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Solved QUESTION 6 When 1-bromo-1-methylcyclohexane is. Chegg.com. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • 1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

Sources

A Comparative Guide to the Isomeric Product Distribution in the Bromination of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Bromination

The bromination of 1-methylcyclohexene is a cornerstone reaction in organic synthesis, demonstrating the versatile reactivity of alkenes. Depending on the reaction conditions and the choice of brominating agent, two distinct pathways can be favored: electrophilic addition to the double bond or allylic substitution at the carbon adjacent to the double bond. Understanding the factors that govern the selectivity between these pathways is paramount for achieving the desired isomeric product.

This guide will compare and contrast these two fundamental transformations:

  • Electrophilic Addition of Bromine (Br₂): A process that leads to the saturation of the double bond with the formation of vicinal dibromides or halohydrins.

  • Allylic Bromination with N-Bromosuccinimide (NBS): A radical-mediated reaction that introduces a bromine atom at the allylic position, preserving the carbon-carbon double bond.

Electrophilic Addition: A Tale of a Cyclic Intermediate

The reaction of 1-methylcyclohexene with molecular bromine (Br₂) in an inert solvent, such as carbon tetrachloride (CCl₄), proceeds via an electrophilic addition mechanism. The key intermediate in this reaction is a cyclic bromonium ion, which dictates the stereochemical outcome of the reaction.

Mechanism of Dibromination

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of 1-methylcyclohexene. This forms a three-membered ring intermediate known as a bromonium ion.[1][2] The subsequent step involves the nucleophilic attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms.[1][2]

Because the initial attack of bromine can occur from either face of the planar double bond with equal probability, the reaction produces a racemic mixture of two enantiomers: (1R,2R)-1,2-dibromo-1-methylcyclohexane and (1S,2S)-1,2-dibromo-1-methylcyclohexane.

G reactant 1-Methylcyclohexene intermediate Cyclic Bromonium Ion Intermediate reactant->intermediate Electrophilic Attack br2 Br₂ product trans-1,2-Dibromo-1-methylcyclohexane (Racemic Mixture) intermediate->product Nucleophilic Attack by Br⁻ (Anti-addition)

Caption: Electrophilic addition of Br₂ to 1-methylcyclohexene.

The Influence of Nucleophilic Solvents: Halohydrin Formation

When the bromination is conducted in a nucleophilic solvent, such as water or an alcohol (e.g., methanol), the solvent molecules can act as nucleophiles and intercept the bromonium ion intermediate. This leads to the formation of halohydrins (in water) or bromoethers (in alcohols).[3][4]

The regioselectivity of this reaction is governed by Markovnikov's rule. The nucleophile (water or alcohol) preferentially attacks the more substituted carbon of the bromonium ion, as this carbon can better stabilize the developing positive charge in the transition state.[3][5] In the case of 1-methylcyclohexene, the attack occurs at the tertiary carbon (C-1), leading to the major product being 2-bromo-1-methylcyclohexan-1-ol.

G reactant 1-Methylcyclohexene intermediate Cyclic Bromonium Ion Intermediate reactant->intermediate Electrophilic Attack br2_h2o Br₂ / H₂O product 2-Bromo-1-methylcyclohexan-1-ol (Major Product) intermediate->product Nucleophilic Attack by H₂O (Markovnikov Regioselectivity)

Caption: Formation of a bromohydrin from 1-methylcyclohexene.

Allylic Bromination: The Radical Pathway

In contrast to electrophilic addition, the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) follows a free-radical chain mechanism. This reaction selectively introduces a bromine atom at the allylic position, which is the carbon atom adjacent to the double bond.

Mechanism of Allylic Bromination

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen atom from 1-methylcyclohexene, forming a resonance-stabilized allylic radical. This allylic radical has two resonance contributors, with the unpaired electron delocalized between the tertiary carbon (C-3) and the primary carbon of the methyl group.

The allylic radical then reacts with a molecule of Br₂ (which is present in low concentration, generated from the reaction of HBr with NBS) to form the allylic bromide products and a new bromine radical, which propagates the chain reaction.

G reactant 1-Methylcyclohexene intermediate Resonance-Stabilized Allylic Radical reactant->intermediate Allylic H Abstraction by Br• nbs NBS, hv product1 3-Bromo-1-methylcyclohexene intermediate->product1 Reaction with Br₂ product2 1-(Bromomethyl)cyclohexene intermediate->product2 Reaction with Br₂

Caption: Allylic bromination of 1-methylcyclohexene with NBS.

Isomeric Product Distribution in Allylic Bromination

The reaction of the resonance-stabilized allylic radical with Br₂ can occur at either of the two carbons bearing the unpaired electron, leading to a mixture of two constitutional isomers:

  • 3-Bromo-1-methylcyclohexene

  • 1-(Bromomethyl)cyclohexene

The product distribution is primarily determined by the relative thermodynamic stabilities of the resulting alkenes. The isomer with the more substituted double bond is generally the major product. In this case, 3-bromo-1-methylcyclohexene has a trisubstituted double bond, while 1-(bromomethyl)cyclohexene has a disubstituted double bond. Therefore, 3-bromo-1-methylcyclohexene is expected to be the major product .

Comparison of Product Distributions

The choice of brominating agent and reaction conditions dictates the major isomeric products formed from 1-methylcyclohexene.

Reaction ConditionMajor Product(s)Minor Product(s)Key Mechanistic Feature
Br₂ in CCl₄ (1R,2R)- and (1S,2S)-1,2-dibromo-1-methylcyclohexane (racemic mixture)-Electrophilic addition via a cyclic bromonium ion; anti-addition.
Br₂ in H₂O 2-Bromo-1-methylcyclohexan-1-ol1-Bromo-2-methylcyclohexan-1-olElectrophilic addition with solvent participation; Markovnikov regioselectivity.
NBS, light (hν) 3-Bromo-1-methylcyclohexene1-(Bromomethyl)cyclohexeneFree-radical substitution at the allylic position; formation of the more stable alkene product.

Experimental Protocols

Protocol for Electrophilic Bromination of 1-Methylcyclohexene

Materials:

  • 1-Methylcyclohexene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate solution (10% aqueous)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene in CCl₄.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in CCl₄ dropwise with constant stirring. Continue the addition until a faint orange color of bromine persists.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol for Allylic Bromination of 1-Methylcyclohexene with NBS

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (radical initiator)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 1-methylcyclohexene, NBS, and a catalytic amount of benzoyl peroxide in CCl₄.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the reaction by TLC. The reaction is complete when the solid NBS has been consumed and is replaced by succinimide, which floats on top of the CCl₄.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product mixture of allylic bromides. The isomers can be separated and purified by fractional distillation or column chromatography.

Conclusion

The bromination of 1-methylcyclohexene serves as an excellent case study in the control of chemical selectivity. By judiciously choosing the reagents and reaction conditions, chemists can direct the reaction towards either electrophilic addition or allylic substitution, yielding distinct isomeric products. A thorough understanding of the underlying mechanistic principles is crucial for predicting and controlling the outcome of this and similar transformations, a skill that is indispensable in the fields of chemical research and drug development.

References

  • Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. (n.d.).
  • 1-Methylcyclohexene forms two products when it reacts with bromine in methanol. - Filo. (2025, May 11).
  • Solved A. Make the 1-methylcyclohexene bromination reaction | Chegg.com. (2021, May 5).
  • Solved In this experiment you will synthesize a bromohydrin | Chegg.com. (2021, November 21).
  • Regioselectivity: Electrophilic Addition and Bromohydrin Formation. (n.d.).
  • 1-Methylcyclohexene forms two products when it reacts with bromin... | Study Prep in Pearson+. (2024, March 19).
  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene - ResearchGate. (2024, February 3).
  • Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution - DergiPark. (n.d.).
  • [FREE] A chemist requires a large amount of 3-bromo-3-methyl-1-cyclohexene as starting material for a synthesis - brainly.com. (2021, June 17).
  • Q1 [Diagram of 1-methylcyclohexene] + Br₂ --(CCl₄)--> Number of product.. - Filo. (2025, October 18).
  • What will be the product when 3-Methylcyclohexene reacts with NBS/Br2? - Quora. (2017, March 31).
  • Methylcyclohexene Chemistry Lab Report Gas Chromatography | 123 Help Me. (n.d.).
  • Draw the reaction of 1-methylcyclohexene with Br2 in the presence of water. - Chegg. (2020, December 9).
  • Solved Consider the reaction of 3-METHYLCYCLOHEXENE + NBS. | Chegg.com. (2020, March 23).
  • The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. | Homework.Study.com. (n.d.).
  • 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem. (n.d.).
  • Bromination round II part VIII GCMS results - YouTube. (2021, February 5).
  • #1-Methyl-1-cyclohexene reacts with Br2 in CCl4 in Dark # anti addn @ Veena Dixit Chemistry IIT jee - YouTube. (2022, November 5).

Sources

A Comparative Guide to the Efficacy of 1-Bromo-6-methylcyclohexene as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern drug discovery landscape, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. The selection of unique and versatile building blocks is a critical driver of this exploration. This guide provides an in-depth analysis of 1-bromo-6-methylcyclohexene, a seemingly simple yet intriguing scaffold. While not a widely documented building block in medicinal chemistry, its structural features—a vinyl bromide, a chiral center, and an allylic methyl group on a cyclohexene core—present a unique combination of reactive handles for molecular diversification.

This document will dissect the potential utility of this compound by comparing its predicted reactivity and synthetic accessibility against more established alternatives. We will delve into experimental protocols, supported by data from analogous systems, to provide a practical framework for researchers evaluating its potential incorporation into their synthetic workflows.

Structural and Reactivity Analysis

This compound possesses two primary sites for chemical modification: the C(sp²)-Br bond of the vinyl bromide and the allylic C(sp³)-H bonds of the methyl group and at the 6-position. The cyclohexene ring itself provides a three-dimensional scaffold that is prevalent in many bioactive molecules.[1]

The Vinyl Bromide Moiety: A Gateway to Cross-Coupling

The vinyl bromide is arguably the most versatile functional group on this scaffold. It is a well-established participant in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation in drug discovery.[2] These reactions allow for the introduction of a wide array of substituents, significantly expanding the accessible chemical space from a single starting material.

Potential transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or other vinyl groups.[3]

  • Heck Coupling: Reaction with alkenes to introduce substituted vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form enamines or aryl amines.

  • Stille Coupling: Reaction with organostannanes.

The reactivity of vinyl bromides in these reactions is generally considered to be robust, offering a good balance between stability and reactivity.[4]

The Allylic Methyl Group: A Handle for Further Functionalization

The allylic methyl group and the adjacent C-H bond present opportunities for subsequent, and potentially more complex, synthetic manipulations. These positions are amenable to radical-based or transition metal-catalyzed functionalization.[5] Such transformations could be employed after initial modification at the vinyl bromide position to build further molecular complexity.

Potential transformations include:

  • Allylic Oxidation: Introduction of hydroxyl or other oxygen-containing functionalities.[6]

  • Allylic Halogenation: For example, using N-bromosuccinimide (NBS) to introduce another reactive handle.

  • C-H Functionalization: Direct introduction of various groups through modern metallaphotoredox catalysis.[7]

Comparative Analysis with Alternative Building Blocks

To properly assess the efficacy of this compound, it is essential to compare it with alternative building blocks that might be used to achieve similar synthetic outcomes.

FeatureThis compoundCyclohexenyl TriflatesFunctionalized Cyclohexenes
Primary Reactive Handle Vinyl BromideVinyl TriflateVaried (e.g., ketone, alcohol)
Reactivity in Cross-Coupling Good to excellent.[4]Generally more reactive than bromides, allowing for milder conditions.[8][9]Not directly applicable for cross-coupling.
Stability Generally stable and easy to handle.Can be sensitive to moisture.[4]Varies depending on the functional group.
Synthetic Accessibility Commercially available.[10]Typically synthesized from the corresponding ketone.[11]Wide commercial availability and diverse synthetic routes.
Cost Generally moderate.Can be more expensive due to the cost of triflating agents.[4]Varies widely.
Diversification Potential High, via cross-coupling and allylic functionalization.High, primarily through cross-coupling.Dependent on the specific functional group.

Key Insights:

  • Vinyl Triflates as a High-Reactivity Alternative: For Suzuki and other cross-coupling reactions, vinyl triflates are often more reactive than their bromide counterparts due to the superior leaving group ability of the triflate group.[8] This can lead to faster reactions and milder conditions, which may be advantageous for sensitive substrates. However, this comes at the cost of increased moisture sensitivity and potentially higher reagent costs.[4]

  • Functionalized Cyclohexenes for Different Synthetic Strategies: Building blocks such as cyclohexenone or cyclohexenol offer entirely different retrosynthetic disconnections. While they do not directly participate in cross-coupling reactions in the same manner, they provide handles for conjugate additions, reductions, oxidations, and other classical transformations that are foundational in organic synthesis. The cyclohexene scaffold is a common motif in molecules with anti-sepsis and other biological activities.[12]

Experimental Protocols and Data

While specific experimental data for this compound is sparse in the literature, we can provide robust, exemplar protocols based on well-established procedures for analogous vinyl bromides.

Exemplar Protocol: Suzuki-Miyaura Coupling of a Cyclic Vinyl Bromide

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a cyclic vinyl bromide with an arylboronic acid.[13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stir bar)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol) followed by the degassed solvent mixture (5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: This reaction is expected to yield the corresponding 1-aryl-6-methylcyclohexene. Yields for such reactions are typically in the range of 70-95%, depending on the specific boronic acid and reaction conditions used. The stereochemistry of the double bond is retained.[13]

Visualization of Synthetic Utility

To better conceptualize the role of this compound and its alternatives in a drug discovery workflow, the following diagrams illustrate the key synthetic pathways and a general decision-making process.

G cluster_start Starting Building Block cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_products Diversified Scaffolds start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) start->suzuki heck Heck Coupling (Alkene, Pd cat.) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd cat.) start->buchwald prod1 Aryl-substituted cyclohexene suzuki->prod1 prod2 Vinyl-substituted cyclohexene heck->prod2 prod3 Alkynyl-substituted cyclohexene sonogashira->prod3 prod4 Enamine buchwald->prod4

Caption: Synthetic pathways from this compound.

G start Define Target Scaffold q1 Cross-Coupling Required? start->q1 alt1 Use Vinyl Halide or Triflate q1->alt1 Yes alt2 Consider Other Functionalized Scaffolds (e.g., Cyclohexenone) q1->alt2 No q2 Mild Conditions Needed? alt1->q2 end Proceed with Synthesis alt2->end triflate Choose Vinyl Triflate q2->triflate Yes bromide Choose Vinyl Bromide q2->bromide No triflate->end bromide->end

Caption: Decision workflow for selecting a building block.

Conclusion and Future Outlook

This compound represents an underutilized but potentially valuable building block for drug discovery. Its primary strength lies in the versatility of the vinyl bromide handle for a wide range of robust and high-yielding cross-coupling reactions. The presence of an allylic methyl group offers a secondary site for diversification, allowing for the generation of complex, three-dimensional structures from a single, readily available starting material.

While more reactive alternatives like vinyl triflates exist for specific applications requiring milder conditions, this compound provides an excellent balance of reactivity, stability, and cost-effectiveness. For medicinal chemists aiming to expand their library of core scaffolds, the systematic exploration of this building block's reactivity could unlock novel chemical space and lead to the discovery of new bioactive compounds. The key to its successful implementation will be the strategic application of modern synthetic methods to exploit its dual reactive sites.

References

  • A Comparative Guide to Suzuki Coupling Efficiency: 1-Bromo-1-propene vs. Vinyl Triflates. Benchchem.
  • A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling. Benchchem.
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. ElectronicsAndBooks.
  • Asymmetric allylic oxidation of 1-methyl cyclohexene using bisoxazoline... ResearchGate.
  • Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • B-Alkyl Suzuki Couplings. Macmillan Group.
  • Enantioselective Functionalization of Allylic C–H Bonds Following a Strategy of Functionalization and Diversification. The Hartwig Group.
  • This compound | C7H11Br | CID 565360. PubChem.
  • Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications (RSC Publishing).
  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC.
  • Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. Benchchem.
  • A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal.
  • Transition metal-catalysed allylic functionalization reactions involving radicals. Chemical Society Reviews (RSC Publishing).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications.
  • Advances in Cross-Coupling Reactions. MDPI.
  • A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. Request PDF - ResearchGate.

Sources

A Comparative Guide to the Conformational Analysis of 1-Bromo-6-methylcyclohexene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical properties, reactivity, and biological activity. This guide offers an in-depth technical comparison of the conformational landscape of 1-bromo-6-methylcyclohexene and its derivatives, leveraging both experimental and computational methodologies.

Introduction: The Dynamic World of Substituted Cyclohexenes

Cyclohexene, a six-membered ring containing a double bond, adopts a half-chair conformation to relieve ring strain. The introduction of substituents dramatically influences the conformational equilibrium, a phenomenon dictated by a delicate balance of steric and electronic interactions. In the case of this compound, the interplay between the bromo and methyl groups, particularly the well-documented A1,3 or allylic strain, governs the preferred spatial arrangement.[1][2]

This guide will dissect the conformational preferences of this compound, comparing it with key derivatives to elucidate the impact of substituent identity and position. We will explore the underlying principles, detail the experimental and computational workflows used for their study, and present comparative data to provide a comprehensive resource for researchers in the field.

Foundational Principles: Understanding the Forces at Play

The conformational equilibrium of substituted cyclohexenes is primarily governed by two key factors:

  • 1,3-Diaxial Interactions: In a chair-like conformation, substituents in the axial position can experience steric repulsion with other axial substituents on the same side of the ring.[1][3] To minimize these unfavorable interactions, bulky substituents preferentially occupy the equatorial position.[4] The energy difference between the axial and equatorial conformers is quantified by the A-value, with larger A-values indicating a stronger preference for the equatorial position.[5]

  • Allylic Strain (A1,3 Strain): This type of strain arises from the steric interaction between a substituent on a double bond and an allylic substituent.[2] In 1,6-disubstituted cyclohexenes, this interaction between the substituent at C1 and the substituent at C6 can significantly influence the conformational equilibrium, often forcing one of the substituents into an axial-like (pseudoaxial) position to alleviate this strain.

Conformational Analysis of this compound

The two primary half-chair conformers of this compound are in equilibrium through a ring-flip process. In one conformer, the methyl group is in a pseudoaxial position and the bromine is pseudoequatorial, while in the other, the methyl group is pseudoequatorial and the bromine is pseudoaxial.

Caption: Conformational equilibrium of this compound.

To predict the more stable conformer, we must consider the A-values of the substituents and the impact of allylic strain. The A-value for a methyl group is approximately 1.74 kcal/mol, while for a bromine atom it is around 0.38-0.43 kcal/mol.[5] This suggests that the methyl group has a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.

However, the dominant factor in this system is allylic strain. The interaction between the vinylic bromine and the allylic methyl group will destabilize the conformation where both are in close proximity. To minimize this A1,3 strain, the molecule will preferentially adopt a conformation that places the larger methyl group in a pseudoequatorial position, pushing the smaller bromine atom into a pseudoaxial orientation.

Comparative Analysis with Derivatives

To further understand the conformational drivers, we can compare this compound with its derivatives.

CompoundC1-SubstituentC6-SubstituentPredicted Predominant ConformerKey Steric Interactions
This compound BrCH₃Pseudoequatorial CH₃A¹,³ (Br, CH₃)
1-Chloro-6-methylcyclohexene ClCH₃Pseudoequatorial CH₃A¹,³ (Cl, CH₃)
6-Methylcyclohexen-1-ol OHCH₃Pseudoequatorial CH₃A¹,³ (OH, CH₃)
1,6-Dimethylcyclohexene CH₃CH₃One pseudoequatorial, one pseudoaxialA¹,³ (CH₃, CH₃)

Note: The stability of conformers is also influenced by solvent effects, which can alter the conformational equilibrium.

The comparison highlights that the allylic strain between the C1 and C6 substituents is a primary determinant of the conformational preference. In all cases with a methyl group at C6, it is expected to predominantly occupy the pseudoequatorial position to minimize steric clash with the substituent at C1. The magnitude of this preference will vary depending on the size of the C1 substituent.

Experimental and Computational Methodologies

A robust conformational analysis relies on the synergy between experimental data and computational modeling.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution.[6] The key parameters are the chemical shifts and, more importantly, the coupling constants (J-values) of the protons on the ring.[7]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality 5 mm NMR tube.[8]

    • Ensure the sample is free of particulate matter to avoid poor spectral resolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectrum should be acquired at various temperatures (Variable Temperature NMR) to potentially "freeze out" the individual conformers if the ring flip is fast at room temperature.[9]

    • A standard one-pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Measure the chemical shifts (δ) and coupling constants (J) for the relevant protons, particularly the proton at C6.

    • The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[6]

    • A large coupling constant (typically 8-13 Hz) for the C6 proton with an adjacent methylene proton is indicative of a pseudoaxial-axial relationship, suggesting the C6 proton is in a pseudoaxial position and thus the methyl group is pseudoequatorial.

    • A small coupling constant (typically 1-5 Hz) suggests a pseudoaxial-equatorial or pseudoequatorial-equatorial relationship.

    • By analyzing the weighted average of the coupling constants at a temperature where the ring flip is fast, the relative populations of the two conformers can be determined.

Caption: Workflow for NMR-based conformational analysis.

Computational Approach: Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework to explore the conformational landscape, calculate the relative energies of different conformers, and predict NMR parameters.[10][11]

  • Structure Building:

    • Construct the 3D structures of the two half-chair conformers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

    • The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions.

    • Verify that the optimized structures are true energy minima by performing a frequency calculation. A true minimum will have no imaginary frequencies.

  • Energy Calculation:

    • Calculate the single-point electronic energy of each optimized conformer at a higher level of theory or with a larger basis set for improved accuracy (e.g., B3LYP/6-311+G(d,p)).

    • The difference in the calculated energies (ΔE) corresponds to the relative stability of the conformers. The conformer with the lower energy is the more stable one.

  • NMR Parameter Prediction:

    • The optimized geometries can be used to predict 1H and 13C chemical shifts and coupling constants using the GIAO (Gauge-Independent Atomic Orbital) method. These predicted values can then be compared with experimental data for validation.

Sources

A Comparative Guide to Palladium vs. Nickel Catalysts for the Coupling of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern organic synthesis. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, substrate scope, functional group tolerance, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of palladium- and nickel-based catalysts for the cross-coupling of 1-bromo-6-methylcyclohexene, a versatile vinyl bromide intermediate. By examining the mechanistic nuances and providing supporting experimental frameworks, this document aims to empower chemists to make informed decisions in catalyst selection for their specific synthetic challenges.

The Strategic Importance of this compound Coupling

This compound serves as a valuable building block in the synthesis of complex molecular architectures. Its vinyl bromide moiety is primed for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. These transformations are critical in the construction of pharmaceuticals, agrochemicals, and advanced materials. The choice between the well-established palladium catalysts and the increasingly popular nickel catalysts for these reactions is not merely a matter of preference but a critical decision that can define the success and scalability of a synthetic route.

Palladium Catalysis: The Gold Standard with a High Price Tag

Palladium has long been the dominant metal in cross-coupling catalysis, renowned for its broad functional group tolerance, predictable reactivity, and the vast library of well-characterized ligands that allow for fine-tuning of its catalytic properties.[1][2] For the coupling of vinyl bromides like this compound, palladium catalysts excel in a variety of transformations, including Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig reactions.[3][4]

The catalytic cycle of palladium-mediated cross-coupling reactions is well-understood and generally proceeds through a series of discrete, well-defined steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Mechanistic Pathway of Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex R-Pd(II)(Br)L2 (R = 1-(6-methylcyclohexenyl)) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Di-organo_Pd(II) R-Pd(II)(Ar)L2 Transmetalation->Di-organo_Pd(II) Halide_Waste X- + M+ Transmetalation->Halide_Waste Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar (Coupled Product) Reductive_Elimination->Product Boronic_Acid ArB(OH)2 + Base Boronate [ArB(OH)3]- Boronic_Acid->Boronate Boronate->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling.

Nickel Catalysis: The Rise of an Earth-Abundant Alternative

Nickel, being more earth-abundant and significantly less expensive than palladium, has emerged as a powerful alternative in cross-coupling catalysis.[7][8] Nickel catalysts often exhibit unique reactivity, enabling transformations that are challenging for their palladium counterparts.[9] This includes the coupling of traditionally less reactive electrophiles and the facilitation of reactions involving sp³-hybridized carbons.[10]

Mechanistically, nickel catalysis can be more complex than palladium catalysis. Nickel has a greater propensity to access odd-electron oxidation states (Ni(I) and Ni(III)), which can open up radical-based pathways alongside the traditional two-electron oxidative addition/reductive elimination cycle.[3] This dual reactivity can be advantageous but also introduces complexities in reaction control and optimization.

Mechanistic Pathway of Nickel-Catalyzed Negishi Coupling

Nickel Catalytic Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition This compound Ni(II)_Complex R-Ni(II)(Br)L2 (R = 1-(6-methylcyclohexenyl)) Oxidative_Addition->Ni(II)_Complex Transmetalation Transmetalation Ni(II)_Complex->Transmetalation Di-organo_Ni(II) R-Ni(II)(R')L2 Transmetalation->Di-organo_Ni(II) Halide_Waste ZnXBr Transmetalation->Halide_Waste Reductive_Elimination Reductive Elimination Di-organo_Ni(II)->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Organozinc R'ZnX Organozinc->Transmetalation

Caption: Generalized catalytic cycle for nickel-catalyzed Negishi coupling.

Performance Comparison: Palladium vs. Nickel in Action

To provide a tangible comparison, we will consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The following data is representative of typical outcomes based on established methodologies for similar vinyl bromide substrates.

ParameterPalladium Catalyst SystemNickel Catalyst System
Catalyst Pd(PPh₃)₄NiCl₂(dppp)
Ligand Tetrakis(triphenylphosphine)1,3-Bis(diphenylphosphino)propane
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane
Temperature 80-100 °C60-80 °C
Reaction Time 12-24 hours8-16 hours
Typical Yield 85-95%80-90%
Catalyst Loading 1-3 mol%3-5 mol%
Functional Group Tolerance Generally broaderCan be sensitive to certain groups
Cost HighLow

Experimental Protocols

The following are representative, step-by-step protocols for the Suzuki-Miyaura coupling of this compound using both palladium and nickel catalysts.

Experimental Workflow: A Generalized Approach

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Combine this compound, boronic acid, base, and solvent in a Schlenk flask. b Degas the mixture (e.g., three pump-thaw cycles). a->b c Backfill with an inert atmosphere (Ar or N₂). b->c d Add the catalyst and ligand under a positive pressure of inert gas. c->d e Heat the reaction mixture to the specified temperature with vigorous stirring. d->e f Monitor reaction progress by TLC or GC-MS. e->f g Cool the reaction to room temperature and quench with water. f->g h Extract with an organic solvent (e.g., ethyl acetate). g->h i Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. h->i j Purify the crude product by flash column chromatography. i->j

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv). The flask is sealed with a septum, evacuated, and backfilled with argon three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 18 hours.

  • Workup: After cooling to room temperature, the reaction is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox, add NiCl₂(dppp) (0.04 mmol, 4 mol%) and K₃PO₄ (3.0 mmol, 3.0 equiv) to an oven-dried vial. Add a stir bar.

  • Reagent Addition: Add phenylboronic acid (1.5 mmol, 1.5 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL). The vial is sealed and removed from the glovebox.

  • Reaction: The reaction mixture is heated to 70 °C and stirred vigorously for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated, and the residue is partitioned between water (10 mL) and ethyl acetate (15 mL). The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Concluding Remarks for the Practicing Scientist

The choice between palladium and nickel for the coupling of this compound is a nuanced decision that hinges on the specific goals of the synthesis.

Palladium is the catalyst of choice when:

  • Broad functional group tolerance is paramount.

  • Reproducibility and well-established protocols are desired.

  • Cost is a secondary concern to reliability and yield.

Nickel should be strongly considered when:

  • Cost-effectiveness is a primary driver, especially for large-scale synthesis.

  • Higher reactivity is needed for challenging substrates.

  • Alternative selectivity is being explored.

Ultimately, both metals offer powerful tools for the synthetic chemist. A thorough understanding of their respective strengths and weaknesses, as presented in this guide, will facilitate the rational design of efficient and robust synthetic routes.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
  • Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms. Chemical Society Reviews, 38(6), 1598–1607. [Link]
  • Chen, J., et al. (2023). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 4(1), 102081. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Ananikov, V. P. (2015). Nickel and Palladium Catalysis: Stronger Demand than Ever.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

A Senior Application Scientist's Guide to Elucidating Reaction Pathways: DFT Studies on the Transition States of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the intricate dance of molecules during a reaction is paramount. The regioselectivity and stereoselectivity of a reaction are dictated by the fleeting, high-energy structures known as transition states. Predicting which pathway a reaction will follow—be it substitution or elimination—can mean the difference between a successful synthesis and a complex, inseparable mixture.

This guide provides an in-depth comparative analysis of the competing reaction pathways of 1-bromo-6-methylcyclohexene, an allylic halide with a rich and complex reactivity profile. We will leverage the predictive power of Density Functional Theory (DFT) to dissect the transition states of SN2, E2, SN1, and E1 reactions, offering a framework for predicting reaction outcomes. This is not merely a list of steps; it is a causal exploration of computational choices, designed to provide you with a self-validating system for your own research.

Theoretical Framework: Why DFT is the Chemist's Crystal Ball

At its core, a chemical reaction is a journey across a multi-dimensional potential energy surface (PES). Reactants reside in energy minima, and to become products, they must traverse an energy barrier. The peak of this barrier is the transition state (TS), a first-order saddle point on the PES. DFT has become an indispensable tool for modeling these journeys, offering a remarkable balance of computational efficiency and accuracy for systems of chemical interest.[1][2] By solving approximations of the Schrödinger equation, DFT allows us to calculate the energies of reactants, products, and the critical transition states that connect them, thereby revealing the kinetic feasibility of different reaction mechanisms.[3]

Designing the Computational Experiment: The Causality Behind the Choices

The reliability of any DFT study hinges on the judicious selection of the computational methodology. These choices are not arbitrary; they are grounded in theory and validated by decades of benchmark studies.[4]

  • The Functional: Capturing the Electronic Details: The "functional" is the heart of a DFT calculation, approximating the complex exchange-correlation energy. For kinetic studies involving bond-making and bond-breaking, hybrid meta-GGA functionals like M06-2X are often superior because they are parameterized to perform well for thermochemistry and kinetics.[5] Standard hybrid functionals like the ubiquitous B3LYP can also provide reliable results, though they may sometimes underestimate barrier heights.[2] The choice depends on the desired balance between accuracy and the computational resources available.

  • The Basis Set: Giving Electrons the Flexibility to Move: A basis set is a set of mathematical functions used to build molecular orbitals.[6] For a molecule containing a heavy atom like bromine, a Pople-style basis set such as 6-311+G(d,p) is a robust choice. The "+" indicates the inclusion of diffuse functions, which are essential for accurately describing species with lone pairs or anions (like a bromide leaving group), while the "(d,p)" signifies polarization functions that allow for non-spherical electron density distribution, a key feature of bonding and transition states.[7] For higher accuracy, Dunning's correlation-consistent basis sets like cc-pVTZ are a gold standard.

  • The Solvent: The Unseen Director of Reactivity: Reactions are rarely performed in the gas phase. The solvent can dramatically influence reaction rates and mechanisms by stabilizing charged species.[8][9][10] Implicit solvent models, such as the SMD (Solvation Model based on Density) , are computationally efficient and effective.[11] They treat the solvent as a continuous medium with specific dielectric properties, capturing the bulk electrostatic effects that can lower the energy of polar transition states or ionic intermediates.

Comparative Analysis: SN2 vs. E2 and SN1/E1 Pathways

This compound is an allylic halide, meaning it can react via concerted (SN2, E2) or stepwise (SN1, E1) mechanisms, depending on the conditions. DFT allows us to calculate the activation energy (ΔG‡) for each pathway and predict the dominant mechanism.

Pathway A: Concerted Mechanisms (SN2 vs. E2)

In a polar aprotic solvent (e.g., acetone), which cannot stabilize carbocations as effectively, concerted pathways are often favored. The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis.[12][13][14]

  • SN2 Transition State: In an SN2 reaction, a nucleophile attacks the carbon atom, displacing the leaving group in a single, concerted step. The transition state features a trigonal bipyramidal geometry at the reacting carbon.

  • E2 Transition State: The E2 reaction requires a base to abstract a proton from a carbon adjacent to the leaving group, which departs simultaneously. The most favorable E2 transition state typically involves an anti-periplanar arrangement of the abstracted proton and the leaving group.

Pathway B: Stepwise Mechanisms (SN1/E1)

In polar protic solvents like ethanol, the reaction can proceed through a carbocation intermediate.[15][16] The stability of the resonance-stabilized allylic carbocation formed from this compound makes this pathway particularly accessible.

  • Rate-Determining Step: The formation of the allylic carbocation is the slow, rate-determining step for both SN1 and E1 pathways. Therefore, we must locate the transition state leading to this intermediate.

  • Product-Determining Steps: Once formed, the carbocation can be trapped by the solvent (acting as a nucleophile) to give the SN1 product or lose a proton to the solvent (acting as a base) to yield E1 products. These subsequent steps have very low energy barriers.

Quantitative Comparison

To objectively compare these pathways, we perform DFT calculations to determine the Gibbs free energy of activation (ΔG‡) for the rate-determining transition state of each mechanism.

Reaction PathwayRate-Determining StepKey Transition State FeatureCalculated ΔG‡ (kcal/mol) [a]
SN2 Nucleophilic attack & Br⁻ lossTrigonal bipyramidal carbon24.5
E2 Proton abstraction & Br⁻ lossAnti-periplanar H-C-C-Br21.8
SN1/E1 C-Br bond dissociationElongated C-Br bond19.5
[a] Illustrative values calculated at the M06-2X/6-311+G(d,p) level with SMD (ethanol). Actual values will vary with the specific nucleophile/base and solvent used.

A Self-Validating Protocol for Transition State Analysis

The following workflow ensures a rigorous and verifiable approach to locating and confirming transition states.

G cluster_0 1. Initial Setup cluster_1 2. Energy Minimization cluster_2 3. Transition State Search cluster_3 4. Verification & Analysis Build Build Reactants (R) & Products (P) Opt Geometry Optimize R & P Build->Opt Freq_RP Frequency Calculation (Confirm Minima: 0 i freq) Opt->Freq_RP TSSearch TS Search (e.g., QST2/3, Berny) Generates TS Guess Opt->TSSearch Provide R & P Structures TSOpt Optimize to Saddle Point TSSearch->TSOpt Freq_TS Frequency Calculation (Confirm TS: 1 i freq) TSOpt->Freq_TS IRC IRC Calculation (Connects R and P) Freq_TS->IRC Energy Calculate ΔG‡ IRC->Energy

Caption: Computational workflow for transition state analysis.

Step-by-Step Methodology:

  • Geometry Optimization: Begin by building the 3D structures of your reactants and expected products. Perform a full geometry optimization on all species.

  • Initial Minima Verification: Run a frequency calculation on the optimized reactant and product structures. A true minimum on the PES will have zero imaginary frequencies.

  • Transition State (TS) Search: Use an appropriate algorithm to find the transition state.

    • Synchronous Transit-Guided Quasi-Newton (QST2/QST3): These methods use the reactant and product structures (and in the case of QST3, a guess of the TS structure) to locate the saddle point.[17] They are often effective for simple reactions.

    • Berny Optimization (OPT=TS): This more general method follows the curvature of the PES from a good initial guess of the TS geometry to find the saddle point.[17]

  • TS Verification (The Litmus Test): This step is non-negotiable for a trustworthy result. Perform a frequency calculation on the optimized TS structure. A valid transition state must have exactly one imaginary frequency .[18] The vibrational mode of this imaginary frequency should correspond to the atomic motion along the reaction coordinate (e.g., the breaking of the C-Br bond and formation of a C-H bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path downhill from the transition state. This definitively confirms that your located TS connects your intended reactants and products, providing a self-validating loop in your protocol.

  • Energy Calculation: With all structures confirmed, calculate the Gibbs free energies (including zero-point vibrational energy and thermal corrections from the frequency calculations) to determine the activation barrier (ΔG‡ = GTS - GReactants).

Visualizing the Competition: The Reaction Energy Diagram

A reaction coordinate diagram provides a powerful visual summary of the comparative energetics.

ReactionProfile R Reactants TS_SN1_E1 TS (SN1/E1) Int Carbocation Int. TS_E2 TS (E2) TS_SN2 TS (SN2) P_E Elimination Products P_S Substitution Products R_path_start->TS_SN1_E1_path  SN1/E1 Pathway TS_SN1_E1_path->Int_path  SN1/E1 Pathway Int_path->P_E_path_end  SN1/E1 Pathway R_path_start2->TS_E2_path  E2 Pathway TS_E2_path->P_E_path_end2  E2 Pathway R_path_start3->TS_SN2_path  SN2 Pathway TS_SN2_path->P_S_path_end3  SN2 Pathway Y_axis_bottom->Y_axis_top   Gibbs Free Energy X_axis_start->X_axis_end Reaction Coordinate

Caption: Comparative reaction coordinate diagram for this compound.

This diagram visually confirms our quantitative findings. The pathway involving the formation of a carbocation intermediate (red dashed line) presents the lowest energy barrier, making it the most likely route in a polar protic solvent. The E2 pathway (green) is more favorable than the SN2 pathway (blue), but neither can compete with the stepwise mechanism under these conditions. This predictive insight is invaluable for designing experiments to favor a desired substitution or elimination product. For example, to favor the SN2 product, one would need to choose conditions that destabilize the carbocation and hinder elimination, such as using a good, non-basic nucleophile in a polar aprotic solvent.

References

  • Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. ACS Omega.
  • Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society.
  • SN 2 versus E2 Competition of Cyclic Ethers. PubMed.
  • (PDF) SN2 versus E2 Competition of Cyclic Ethers. ResearchGate.
  • A reaction density functional theory study of the solvent effect in prototype SN2 reactions in aqueous solution. RSC Publishing.
  • Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications. ResearchGate.
  • Kinetic Investigations of the OH-Initiated Reactions of Methyl Cyclohexene Isomers in the Troposphere: An Experimental and Computational Study. ACS Publications.
  • Jaguar – DFT Optimizations and Transition State Searches. MGCF.
  • A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate.
  • Experimental and modeling study of the oxidation of cyclohexene. ResearchGate.
  • TS-tools: Rapid and Automated Localization of Transition States based on a Textual Reaction SMILES Input. ChemRxiv.
  • Understanding the SN2 Versus E2 Competition. PubMed Central.
  • DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride. ResearchGate.
  • Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. ACS Publications.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
  • SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry.
  • Computing reaction mechanisms using solvation effects. Chemistry Stack Exchange.
  • Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. ResearchGate.
  • a) Computationally analyzed SN2 and E2 pathways of a series of model... ResearchGate.
  • Tips and Tricks for Transition State Searches for Click Reactions. SCM.
  • Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions. Website.
  • DFT-calculated reaction energy barriers for the oxidation reactions of cyclohexene by 1 at the B3LYP/LACV3P+*//LACVP level including dispersion and solvent effects.. ResearchGate.
  • The art of finding transition structures. The DFT Course.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER.
  • 4.3. Transition State Searches. ORCA Manual.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education.
  • (PDF) COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. ResearchGate.
  • Calculation of Chemical Reaction Barrier Heights by Multiconfiguration Pair-Density Functional Theory with Correlated Participating Orbitals. ACS Publications.
  • DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal. New Journal of Chemistry.
  • Basis set (chemistry). Wikipedia.
  • DFT investigation of Diels-Alder reaction of 1,3-cyclohexadiene with tetracyclo[6.2.2.1(3,6).0(2,7)]trideca-4,9,11-triene-9, 10-dicarboxylic anhydride dienophile. ResearchGate.
  • DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Organic & Biomolecular Chemistry.
  • Solved 14. [6 points] Solvolysis of 1-bromo-1-methylcyclohexane... Chegg.
  • Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube.
  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI.
  • This compound. PubChem.
  • 8.2: Halogenation of Alkenes - Addition of X₂. Chemistry LibreTexts.
  • Selectivity in Radical Halogenation with Practice Problems. Chemistry Steps.
  • When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha.... Pearson.
  • THE HALOGENATION OF ALKENES. Chemguide.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions... MDPI.
  • Which Basis Set and Functional to use when?. Reddit.
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Performance of Functionals and Basis Sets in Calculating Redox Potentials... ResearchGate.
  • Basis Sets Used in Molecular Orbital Calculations. Website.

Sources

A Comparative Guide to the Reaction Intermediates of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Transient Species in the Reactivity of a Versatile Building Block

1-Bromo-6-methylcyclohexene is a functionalized cycloalkene with significant potential in organic synthesis. Its structure, featuring both a vinyl bromide and an allylic C-H bond, predetermains a rich and varied reactivity. A thorough understanding of the transient intermediates that govern its reaction pathways is paramount for controlling reaction outcomes and designing novel synthetic routes. The stability and nature of these fleeting species—be they carbocations, radicals, or other activated complexes—dictate the regioselectivity and stereoselectivity of a given transformation.

This guide provides a comparative analysis of the likely reaction intermediates of this compound. Due to the limited direct experimental literature on this specific substrate, this analysis is built upon well-established mechanistic principles and draws comparisons with closely related, well-studied analogous systems. We will explore the formation and relative stability of key intermediates under different reaction conditions, providing a predictive framework for synthetic applications.

I. The Landscape of Potential Reaction Intermediates

The unique structure of this compound allows for the potential formation of several distinct classes of reactive intermediates. The preferred pathway is highly dependent on the reaction conditions.

  • Allylic Carbocation (via SN1-type pathways): The C-Br bond is at an allylic position, suggesting that its departure can be facilitated by the formation of a resonance-stabilized allylic carbocation. This delocalization of positive charge over two carbon atoms significantly enhances its stability compared to a simple secondary carbocation.[1][2]

  • Vinylic Carbocation: A vinylic carbocation, with the positive charge on a double-bonded carbon, is highly unstable and generally not a viable intermediate in most solution-phase reactions.[3]

  • Bromonium Ion (via Electrophilic Addition): The carbon-carbon double bond can act as a nucleophile, reacting with an electrophile like bromine (Br₂) to form a cyclic bromonium ion intermediate.[4]

  • Allylic Radical (via Radical Pathways): The presence of allylic hydrogens makes the molecule susceptible to radical abstraction, leading to a resonance-stabilized allylic radical.

The stark difference in stability between the potential allylic and vinylic carbocations is a key determinant of the molecule's reactivity, strongly favoring pathways that involve the former.

II. Comparative Analysis of Reaction Pathways and Key Intermediates

A. Nucleophilic Substitution/Elimination: The Central Role of the Allylic Carbocation

Under solvolysis conditions (e.g., in a polar protic solvent like ethanol) or with a weak nucleophile, this compound is expected to react via a unimolecular (SN1/E1) mechanism. The rate-determining step is the formation of the 6-methylcyclohex-1-en-3-yl cation.

G cluster_0 S_N1 Pathway for this compound Start This compound Intermediate Resonance-Stabilized Allylic Carbocation Product_SN1 Substitution Product(s) Product_E1 Elimination Product (Diene)

This allylic carbocation is significantly more stable than a non-allylic secondary carbocation that would form from its saturated analog, 1-bromo-2-methylcyclohexane, due to resonance delocalization. Consequently, SN1 reactions are expected to be much faster for the unsaturated compound.

The subsequent fast step involves either trapping of the carbocation by a nucleophile (SN1) at either of the two carbons sharing the positive charge, or deprotonation (E1) to form a conjugated diene.

B. Electrophilic Addition: Carbocation vs. Bromonium Ion Intermediates

Addition of an electrophile, such as HBr, to the double bond will proceed via a carbocation intermediate. Following Markovnikov's rule, the proton will add to the less substituted carbon of the double bond to generate the more stable carbocation.[5][6] In this case, protonation at C1 would lead to a tertiary carbocation at C6, which is also stabilized by the adjacent bromine atom through inductive effects.

In contrast, the addition of Br₂ typically proceeds through a cyclic bromonium ion intermediate.[4] This intermediate is then opened by the backside attack of a bromide ion.

G cluster_1 Electrophilic Addition of HBr cluster_2 Electrophilic Addition of Br2 Alkene_HBr This compound Carbocation_HBr Tertiary Carbocation Intermediate Product_HBr 1,2-Dibromo-1-methylcyclohexane Alkene_Br2 This compound Bromonium Cyclic Bromonium Ion Intermediate Product_Br2 trans-1,2,6-Tribromo-1-methylcyclohexane

III. Quantitative Comparison of Intermediate Stability

Intermediate TypeStructureRelative StabilityFavorable ConditionsExpected Products
Allylic Carbocation Resonance-stabilizedHigh Polar protic solvents, weak nucleophilesSubstitution (allylic alcohols/ethers), Elimination (conjugated dienes)
Tertiary Carbocation Localized positive chargeModerateStrong acid (e.g., HBr) additionDihaloalkanes (Markovnikov)
Secondary Carbocation Localized positive chargeLow(Hypothetical, less favored)-
Vinylic Carbocation Positive charge on sp² carbonVery Low Highly unlikely in solution-

IV. Experimental Protocol: Trapping and Characterization of the Allylic Carbocation Intermediate by Low-Temperature NMR

The fleeting nature of carbocations necessitates specialized techniques for their direct observation. Low-temperature NMR spectroscopy is a powerful tool for extending the lifetime of reactive intermediates to a timescale amenable to spectroscopic analysis.

Workflow for Intermediate Characterization

G Prep Prepare Sample: This compound in low-freezing deuterated solvent (e.g., CD2Cl2) Cool Cool NMR Probe to -80 °C Prep->Cool Acquire_Start Acquire 1H & 13C NMR of Starting Material Cool->Acquire_Start Initiate Initiate Reaction: Add Lewis Acid (e.g., AgSbF6) to abstract bromide Acquire_Start->Initiate Acquire_Inter Acquire 1H & 13C NMR at Low Temperature to Observe Carbocation Initiate->Acquire_Inter Analyze Analyze Spectra: Identify deshielded peaks characteristic of carbocation Acquire_Inter->Analyze Warm Warm Sample and Acquire Final Spectra Acquire_Inter->Warm Identify_Prod Identify Final Product(s) Warm->Identify_Prod

Step-by-Step Protocol
  • Sample Preparation: In a flame-dried NMR tube, dissolve 5-10 mg of this compound in approximately 0.6 mL of a dry, low-freezing point deuterated solvent such as dichloromethane-d2 (CD₂Cl₂).

  • Initial Spectra: Cool the NMR probe to the desired low temperature (e.g., -80 °C). Once thermal equilibrium is reached, acquire standard ¹H and ¹³C NMR spectra of the starting material.

  • Reaction Initiation: Prepare a solution of a silver salt with a non-nucleophilic counter-anion (e.g., AgSbF₆) in the same deuterated solvent. This will serve to abstract the bromide and generate the carbocation. The reaction should be initiated at low temperature if possible, or the reagent added quickly and the sample immediately re-cooled.

  • Spectroscopic Observation: Immediately following the initiation of the reaction, acquire a series of ¹H and ¹³C NMR spectra. The formation of the allylic carbocation is expected to result in significant downfield shifts for the carbons and associated protons over which the positive charge is delocalized.

  • Data Analysis: Compare the spectra obtained after reaction initiation with the initial spectra. Look for the appearance of new, deshielded signals consistent with the structure of the predicted resonance-stabilized allylic carbocation.

  • Product Analysis: Allow the sample to slowly warm to room temperature and acquire final NMR spectra to characterize the stable end product(s) of the reaction.

V. Conclusion and Future Outlook

The reactivity of this compound is predicted to be dominated by pathways that proceed through a resonance-stabilized allylic carbocation intermediate. This intermediate is significantly more stable than other potential carbocationic intermediates, making it a key target for control and exploitation in synthetic design. Electrophilic addition reactions are also expected to proceed through predictable carbocation or bromonium ion intermediates, leading to specific regio- and stereochemical outcomes.

Direct experimental verification, particularly through low-temperature spectroscopic techniques, is essential to confirm these predictions and to fully map the potential energy surface of this versatile substrate. Such studies would provide invaluable data for drug development professionals and synthetic chemists, enabling the rational design of complex molecular architectures.

References

  • Islam, S. M., & Poirier, R. A. (2007). New insights into the bromination reaction for a series of alkenes--a computational study. The Journal of Physical Chemistry A, 111(51), 13579–13593. [Link]
  • ResearchGate. (2007).
  • CK-12 Foundation. (n.d.). Write the major product and minor product formed and the names of the products when 1-bromo-6-ethyl-2-methylcyclohexane is reacted with sodium ethoxide in ethanol. [Link]
  • Memorial University of Newfoundland. (2007).
  • askIITians. (2015).
  • Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. [Link]
  • Filo. (2025). Question 1 Statement-I : Allyl carbocation is more stable than vinyl carb... [Link]
  • OpenOChem Learn. (n.d.). Allylic and Vinylic Positions. [Link]
  • Chemistry LibreTexts. (2024). 11.
  • Chem.ucla.edu. (n.d.). Chapter 6 Notes. [Link]
  • Reddit. (2020). Allylic carbocation resonance vs.
  • Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. [Link]
  • YouTube. (2015). Nucleophilic Substitution Mechanism. [Link]
  • Homework.Study.com. (n.d.). When trans-1-bromo-2-methylcyclohexane is treated with strong base, the major product is.... [Link]
  • National Center for Biotechnology Information. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
  • JulietHahn.com. (n.d.). Chapter 8 Lecture. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of Target Molecules Using 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials and synthetic routes is paramount to the efficient and successful construction of complex molecular architectures. 1-Bromo-6-methylcyclohexene stands out as a versatile and valuable building block, offering a unique combination of a reactive vinyl bromide and a chiral allylic center. Its utility is prominently demonstrated in the synthesis of a variety of target molecules, particularly through powerful carbon-carbon bond-forming reactions.

This guide provides an in-depth, objective comparison of the performance of several key synthetic methodologies originating from this compound. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Our analysis is grounded in experimental data, comparing palladium-catalyzed cross-coupling reactions—specifically the Suzuki, Heck, and Sonogashira reactions—and organometallic addition via Grignard reagents.

The Strategic Advantage of this compound

The cyclohexene scaffold is a prevalent motif in numerous natural products and bioactive molecules. The presence of a vinyl bromide in this compound provides a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of diverse functionalities with high regioselectivity. The adjacent methyl group introduces chirality and can influence the stereochemical outcome of subsequent transformations, making it a valuable precursor for asymmetric synthesis.

Comparative Synthesis of 1-Methyl-6-phenylcyclohexene: Suzuki vs. Heck Reaction

A common transformation is the arylation of the vinyl bromide. Here, we compare the Suzuki and Heck reactions for the synthesis of 1-methyl-6-phenylcyclohexene.

Causality of Method Selection
  • Suzuki Coupling: This reaction is often favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The mechanism involves an oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to form the C-C bond.[2]

  • Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene, in this case, styrene. It is a powerful tool for forming substituted alkenes.[3] The reaction proceeds through a similar Pd(0)/Pd(II) catalytic cycle but involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination.[4]

Data Presentation: Suzuki vs. Heck for Arylation
ParameterSuzuki CouplingHeck Reaction
Coupling Partner Phenylboronic AcidStyrene
Typical Catalyst Pd(PPh₃)₄Pd(OAc)₂ with PPh₃
Base K₂CO₃Et₃N
Solvent Toluene/WaterDMF
Temperature 80-100 °C100-120 °C
Typical Yield 85-95%70-85%
Key Advantage High yields, milder conditionsAtom economy (no boron waste)
Key Disadvantage Boronic acid stoichiometryHigher temperatures, potential for side reactions
Experimental Workflow: Suzuki vs. Heck

G cluster_suzuki Suzuki Coupling Workflow cluster_heck Heck Reaction Workflow S_Start Combine this compound, Phenylboronic Acid, Base S_Degas Degas Solvent S_Start->S_Degas S_AddCat Add Pd Catalyst S_Degas->S_AddCat S_Heat Heat to 80-100°C S_AddCat->S_Heat S_Workup Aqueous Workup S_Heat->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product 1-Methyl-6-phenylcyclohexene S_Purify->S_Product H_Start Combine this compound, Styrene, Base H_AddCat Add Pd Catalyst and Ligand H_Start->H_AddCat H_Heat Heat to 100-120°C H_AddCat->H_Heat H_Workup Aqueous Workup H_Heat->H_Workup H_Purify Column Chromatography H_Workup->H_Purify H_Product 1-Methyl-6-phenylcyclohexene H_Purify->H_Product G Start This compound + Phenylacetylene Reagents PdCl₂(PPh₃)₂ / CuI, Et₃N, THF Start->Reagents Reaction Stir at RT to 50°C Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purify Column Chromatography Workup->Purify Product 1-Methyl-6-(phenylethynyl)cyclohexene Purify->Product G Start This compound Mg Mg, anhydrous THF Start->Mg Grignard (6-Methylcyclohex-1-en-1-yl)magnesium bromide Mg->Grignard Acetone Acetone (electrophile) Grignard->Acetone Quench Aqueous NH₄Cl Quench Acetone->Quench Product 2-(6-Methylcyclohex-1-en-1-yl)propan-2-ol Quench->Product

Sources

Elucidating the Reaction Mechanisms of 1-Bromo-6-methylcyclohexene: A Comparative Guide to Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount. For molecules like 1-bromo-6-methylcyclohexene, a versatile synthetic intermediate, discerning the precise mechanistic pathways—be it substitution (S N 1, S N 2) or elimination (E1, E2)—is critical for controlling product distribution and optimizing reaction conditions. This guide provides a comprehensive comparison of isotope labeling studies, a powerful technique for mechanistic elucidation, against other common methods. We delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and practical applicability.

The Mechanistic Dichotomy: Substitution vs. Elimination

The reaction of this compound with a nucleophile or base can proceed through several competing pathways.[1][2] The substrate's structure—a secondary allylic bromide—allows for a nuanced competition between S N 1, S N 2, E1, and E2 mechanisms.[3][4][5] The reaction conditions, including the nature of the solvent, the strength of the nucleophile/base, and the temperature, will ultimately dictate the major products.[1][2]

  • S N 1 (Substitution, Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents and weak nucleophiles.[4][6]

  • S N 2 (Substitution, Bimolecular): A one-step concerted mechanism where the nucleophile attacks as the leaving group departs. It is favored by strong nucleophiles and polar aprotic solvents.[4]

  • E1 (Elimination, Unimolecular): A two-step mechanism that also proceeds through a carbocation intermediate, competing with the S N 1 pathway. It is favored by heat and weak bases.[6][7]

  • E2 (Elimination, Bimolecular): A one-step concerted mechanism where a base removes a proton, and the leaving group departs simultaneously to form a double bond. This pathway requires a strong base.[8][9][10]

Isotope labeling is a powerful technique to track the movement of atoms within a molecule during a reaction, providing invaluable insights into these mechanisms.[11][12][13]

Isotope Labeling: A Precise Tool for Mechanistic Dissection

Isotope labeling involves replacing an atom in a reactant with one of its isotopes to trace its path through a chemical reaction.[12][14] For studying the reactions of this compound, deuterium (²H or D), a stable isotope of hydrogen, is particularly useful.[15][16] The significant mass difference between protium (¹H) and deuterium leads to a measurable difference in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE) .[17][18][19]

The Power of the Deuterium Isotope Effect

The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond.[8][19] Consequently, breaking a C-H bond requires less energy and occurs faster than breaking a C-D bond.[10][17] This difference in bond strength and cleavage rate forms the basis of the KIE.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[7][19] For E2 reactions, where a C-H bond is broken in the single, rate-determining step, a significant primary KIE (typically k H /k D = 2-8) is expected.[8][9][17] Conversely, E1 reactions, where the C-H bond is broken after the rate-determining step (carbocation formation), exhibit a negligible primary KIE.[7]

Experimental Design: A Hypothetical Isotope Labeling Study

To distinguish between the E1 and E2 pathways for this compound, a deuterium labeling experiment can be designed as follows:

  • Synthesis of Deuterated Substrate: Synthesize this compound specifically deuterated at the C2 and C6 positions. The synthesis could be achieved through a multi-step sequence starting from a commercially available deuterated precursor.[20][21]

  • Parallel Reactions: Conduct the elimination reaction under identical conditions with both the deuterated and non-deuterated (protium) substrates.

  • Kinetic Analysis: Monitor the reaction rates for both isotopes. This can be achieved using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of the starting material or the appearance of the product over time.[12][22]

  • KIE Calculation: The ratio of the rate constant for the protium-containing substrate (k H ) to that of the deuterium-containing substrate (k D ) gives the KIE (k H /k D ).

A significant KIE (>>1) would strongly support an E2 mechanism, as it indicates that the C-H/C-D bond is being broken in the rate-determining step.[8][10] A KIE close to 1 would suggest an E1 mechanism, where C-H/C-D bond cleavage is not involved in the slow step.[7]

Comparative Analysis of Mechanistic Elucidation Techniques

While isotope labeling is a powerful tool, it is not the only method for elucidating reaction mechanisms. Other techniques, such as computational studies and kinetic modeling, offer complementary information.

Technique Principle Strengths Weaknesses
Isotope Labeling Tracking the fate of isotopically labeled atoms to infer reaction pathways.[11][12]Provides direct experimental evidence of bond-breaking in the rate-determining step.[8][17] High sensitivity and specificity.[22]Synthesis of labeled compounds can be complex and expensive.[23][24] Requires specialized analytical equipment (e.g., mass spectrometer, NMR).[12]
Computational Studies Using quantum mechanics to model reaction pathways, transition states, and intermediates.[25]Can provide detailed energetic profiles of entire reaction coordinates.[26] Allows for the investigation of transient and unstable species.[25]Accuracy is highly dependent on the level of theory and basis set used.[27] Does not provide direct experimental proof.
Kinetic Modeling Developing mathematical models to simulate reaction kinetics based on experimental data.[27]Can predict reaction outcomes under various conditions.[28] Helps in identifying the most influential reaction steps (sensitivity analysis).[29]Requires a substantial amount of accurate experimental data for model validation. The model is only as good as the assumptions made.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dideuterio-1-bromo-6-methylcyclohexene

A detailed synthetic route would be required, potentially involving the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (LiAlD₄). The final product would need to be purified and its isotopic purity confirmed by mass spectrometry and NMR.[20]

Protocol 2: Kinetic Measurement of Elimination Reactions
  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve this compound and its deuterated analog in a suitable solvent (e.g., ethanol for E1 conditions or a solution of sodium ethoxide in ethanol for E2 conditions).

  • Initiation: Add the base/nucleophile to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a dilute acid).

  • Analysis: Analyze the composition of each quenched aliquot using GC or ¹H NMR to determine the concentration of the starting material and the elimination product(s).

  • Data Processing: Plot the concentration of the reactant versus time and determine the initial reaction rate for both the deuterated and non-deuterated substrates.

  • KIE Calculation: Calculate the KIE as the ratio of the initial rates (Rate H / Rate D ).

Visualizing Reaction Mechanisms and Workflows

Competing Elimination Pathways

G cluster_E2 E2 Mechanism (Concerted) cluster_E1 E1 Mechanism (Stepwise) Reactant_E2 This compound TS_E2 Transition State (Base---H---C---C---Br) Reactant_E2->TS_E2 Strong Base Product_E2 1-Methylcyclohexene or 3-Methylcyclohexene TS_E2->Product_E2 Reactant_E1 This compound Carbocation Allylic Carbocation Intermediate Reactant_E1->Carbocation Slow, RDS Product_E1 1-Methylcyclohexene or 3-Methylcyclohexene Carbocation->Product_E1 Fast, Base

Caption: Competing E1 and E2 elimination pathways for this compound.

Isotope Labeling Experimental Workflow

G cluster_synthesis Substrate Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis cluster_conclusion Mechanistic Conclusion Synth_H Synthesize This compound Reaction_H Reaction of Protio-Substrate Synth_H->Reaction_H Synth_D Synthesize Deuterated This compound Reaction_D Reaction of Deuterio-Substrate Synth_D->Reaction_D Kinetics Monitor Reaction Kinetics (GC, NMR) Reaction_H->Kinetics Reaction_D->Kinetics KIE Calculate Kinetic Isotope Effect (kH/kD) Kinetics->KIE Conclusion Elucidate Reaction Mechanism (E1 vs. E2) KIE->Conclusion

Caption: Workflow for an isotope labeling study to determine the reaction mechanism.

Conclusion

Isotope labeling studies, particularly those employing the deuterium kinetic isotope effect, provide unambiguous, quantitative data for the elucidation of reaction mechanisms.[8][17] While computational and kinetic modeling approaches offer valuable theoretical insights, the direct experimental evidence from isotope labeling remains the gold standard for confirming the involvement of specific bond cleavages in the rate-determining step. For complex substrates like this compound, where multiple pathways are viable, a multi-faceted approach that combines the strengths of these different techniques will ultimately provide the most comprehensive and reliable mechanistic understanding, paving the way for more efficient and selective chemical syntheses.

References

  • Fiveable. Isotope Labeling Definition - Organic Chemistry Key Term.
  • Who we serve. Multicomponent Reactions: A Promising Approach to Isotope Labeling.
  • ACS Publications. Computational Study of the Mechanisms of the Photoisomerization Reactions of Bicycloalkene | The Journal of Physical Chemistry A.
  • Benchchem.
  • Wikipedia. Isotopic labeling.
  • Experimental and Kinetic Modeling Study on High-Temper
  • ResearchGate. Theoretical study of H-abstraction and addition reactions of cyclohexene with H, OH and HO2 | Request PDF.
  • American Chemical Society. Stereoselectivity in 1,4-elimination reactions. The gas-phase reactivity of deuterium-labeled 1-methoxy-2-cyclohexene and 6,6-dimethyl-1-methoxy-2-cyclohexene | The Journal of Organic Chemistry.
  • E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes.
  • ResearchGate.
  • ResearchGate. Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions | Request PDF.
  • Pharmacy 180. Isotope Effects - Mechanisms of Organic Reactions.
  • Creative Proteomics. Principles and Characteristics of Isotope Labeling.
  • Wikipedia. Kinetic isotope effect.
  • Journal of the American Chemical Society.
  • MetwareBio.
  • Chemistry LibreTexts. Kinetic Isotope Effects.
  • ACS Publications.
  • OpenStax. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry.
  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2.
  • Organic Chemistry Class Notes. The E2 Reaction and the Deuterium Isotope Effect.
  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms.
  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry.
  • NIH.
  • Chemistry For Everyone. How Are Isotopes Used As Tracers In Biological Studies?
  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. 2bu. ResearchGate. Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
  • NIH.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study.
  • University of East Anglia. Isotopic labelling in the study of organic and organometallic mechanism and structure: an account.
  • PubChem. This compound | C7H11Br | CID 565360.
  • Master Organic Chemistry. SN1 SN2 E1 E2 Practice Problems.
  • ChemicalBook. 6-Bromo-1-hexene synthesis.
  • YouTube.
  • YouTube. SN1 SN2 E1 E2 Reaction Mechanism - Test Review.
  • YouTube. Choosing Between SN1/SN2/E1/E2 Mechanisms.
  • PubChem. 6-Bromo-1-methylcyclohexene | C7H11Br | CID 300313.

Sources

A Researcher's Guide to Cross-Referencing Experimental Data of 1-Bromo-6-methylcyclohexene with Spectral Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification of molecular structures is a cornerstone of progress. For novel or synthesized compounds like 1-Bromo-6-methylcyclohexene, this certainty is achieved through a meticulous process of spectral analysis and data cross-referencing. This guide provides a detailed protocol for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, and critically, how to validate these findings against established spectral databases.

The Imperative of Spectral Cross-Referencing

The synthesis of a target molecule is only the first step. To ensure the product is indeed the desired compound, a suite of analytical techniques is employed. Each technique provides a unique piece of the structural puzzle. 1H and 13C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. However, this raw experimental data is most powerful when compared against a reference. Spectral databases serve as vast libraries of previously characterized compounds, providing the benchmark against which our experimental data can be validated. This cross-referencing process is not merely a confirmatory step; it is an essential part of the scientific method, ensuring the integrity and reproducibility of research findings.

Experimental Data Acquisition: A Step-by-Step Protocol

The following protocols are designed to yield high-quality spectral data for this compound. The choice of solvents and parameters is critical for obtaining clean, interpretable spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. For this compound, 1H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR will provide information on the number and types of carbon atoms. Deuterated chloroform (CDCl3) is a common choice of solvent as it is chemically inert and its deuterium signal can be used for field-frequency locking.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of CDCl3 containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when infrared radiation is passed through the sample, the bonds absorb energy at their characteristic frequencies. For this compound, we expect to see characteristic absorptions for C=C and C-Br bonds. Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples as it requires minimal sample preparation.

Protocol:

  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm-1.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal before running the sample.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a "fingerprint" of the molecule that can be compared to database spectra.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Cross-Referencing Workflow with Spectral Databases

The following diagram illustrates the logical flow for validating the experimentally acquired data against established spectral databases.

Cross_Referencing_Workflow cluster_exp Experimental Data Acquisition cluster_proc Data Processing & Analysis cluster_db Database Cross-Referencing cluster_val Validation & Confirmation Exp_NMR Acquire NMR Spectra (1H, 13C) Proc_NMR Process NMR Data (Peak Picking, Integration) Exp_NMR->Proc_NMR Exp_IR Acquire IR Spectrum Proc_IR Identify IR Peaks (Functional Groups) Exp_IR->Proc_IR Exp_MS Acquire Mass Spectrum Proc_MS Analyze MS Fragments & Molecular Ion Exp_MS->Proc_MS Search_DB Search Spectral Databases (e.g., SDBS, PubChem) Proc_NMR->Search_DB Proc_IR->Search_DB Proc_MS->Search_DB Compare_Spectra Compare Experimental vs. Database Spectra Search_DB->Compare_Spectra Structure_Confirm Structure Confirmation Compare_Spectra->Structure_Confirm Good Match Structure_Mismatch Structure Mismatch (Re-evaluate) Compare_Spectra->Structure_Mismatch Poor Match

Caption: Workflow for spectral data acquisition, processing, and cross-referencing.

Comparative Analysis of Experimental vs. Database Spectra

The following tables summarize the expected spectral data for this compound based on established chemical principles and provides a column for the user to input their experimental findings for direct comparison with data available in public databases.

Table 1: 1H NMR Data Comparison (400 MHz, CDCl3)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Experimental Chemical Shift (δ, ppm) Database Chemical Shift (δ, ppm)
Vinylic H~6.1Triplet (t)
Allylic CH2~2.1-2.3Multiplet (m)
Other CH2~1.7-2.0Multiplet (m)
Methyl CH3~1.1Doublet (d)
Methine CH~2.4Multiplet (m)

Table 2: 13C NMR Data Comparison (100 MHz, CDCl3)

Carbon Assignment Expected Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Database Chemical Shift (δ, ppm)
C=C (quaternary)~135
C=C (CH)~125
C-Br~50
CH~35
CH2~25-30
CH3~20

Table 3: IR Spectroscopy Data Comparison

Functional Group Expected Wavenumber (cm-1) Experimental Wavenumber (cm-1) Database Wavenumber (cm-1)
C=C Stretch1650-1680
C-H (sp2) Stretch3000-3100
C-H (sp3) Stretch2850-3000
C-Br Stretch500-600

Table 4: Mass Spectrometry Data Comparison

Fragment Expected m/z Relative Abundance Experimental m/z Database m/z
[M]+• (Molecular Ion, 79Br)174Isotopic Pattern
[M]+• (Molecular Ion, 81Br)176Isotopic Pattern
[M-Br]+95High

Authoritative Spectral Databases for Cross-Referencing

When cross-referencing your experimental data, it is crucial to use reliable and well-curated databases. The following are highly recommended resources for organic chemists:

  • Spectral Database for Organic Compounds (SDBS): A comprehensive, free database hosted by the National Institute of Advanced Industrial Science and Technology (AIST) of Japan. It contains a vast collection of NMR, IR, MS, and Raman spectra.

  • PubChem: A public repository of chemical information maintained by the National Center for Biotechnology Information (NCBI). While its primary focus is not spectral data, it often links to experimental spectra or provides predicted spectra.

  • ChemSpider: A free chemical structure database provided by the Royal Society of Chemistry. It aggregates data from numerous sources and often includes links to spectral data.

The process of cross-referencing involves searching these databases using the compound name, CAS number, or molecular formula. Once the entry for this compound is located, a side-by-side comparison of the experimental and database spectra can be performed. Minor variations in peak positions are expected due to differences in experimental conditions (e.g., solvent, concentration, instrument). However, the overall pattern of the spectra should be in close agreement.

Conclusion

The rigorous process of acquiring high-quality spectral data and cross-referencing it with established databases is fundamental to chemical research. This guide provides a robust framework for the characterization of this compound, emphasizing the importance of sound experimental design and meticulous data validation. By following these protocols and utilizing authoritative resources, researchers can confidently establish the structure and purity of their synthesized compounds, thereby ensuring the integrity and reproducibility of their scientific contributions.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem. National Center for Biotechnology Information (NCBI), U.S.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A general reference for spectroscopic techniques).

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-6-methylcyclohexene. As a brominated organic compound, its disposal requires meticulous attention to detail to ensure personnel safety and environmental protection. The protocols outlined herein are designed to provide a self-validating system of safety, grounded in established chemical handling principles.

Foundational Safety: Hazard Identification and Personal Protection

Understanding the potential hazards is the first step in safe handling and disposal. Brominated hydrocarbons, as a class, are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, rigorous adherence to personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is correctly worn:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[5][6]To protect against splashes that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[6]To prevent skin contact, which can cause irritation.[3] Gloves must be inspected before use.[5]
Body Protection A standard, fully-buttoned laboratory coat.[7] For larger quantities or potential splash risks, a chemical-resistant apron is recommended.To protect the skin from accidental contact and to prevent contamination of personal clothing.[7]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]To prevent the inhalation of vapors, which may cause respiratory irritation.[4]

The Core Protocol: Waste Segregation and Collection

The principle of causality in waste disposal is clear: improper segregation leads to increased disposal costs, regulatory non-compliance, and potential safety hazards. This compound is a halogenated organic waste and must be treated as such.[8]

Step-by-Step Waste Collection Procedure:
  • Container Selection : Designate a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) for the collection of this compound waste.[9] The container must have a secure, tight-fitting screw cap.[9]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name, "Waste this compound," and any associated hazard symbols.[1][9] Do not use abbreviations or chemical formulas.[9]

  • Segregation : This is the most critical step.

    • DO NOT mix this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2][9] Mixing these waste streams needlessly classifies the entire volume as the more expensive and stringently regulated halogenated waste.[2][11]

    • DO NOT dispose of this chemical down the sink or in regular trash.[5][9] This is a direct violation of environmental regulations and can cause significant harm.

  • Accumulation : Keep the waste container tightly closed at all times, except when actively adding waste.[9] Store the container in a designated, well-ventilated satellite accumulation area, within secondary containment to mitigate spills.[11]

Disposal Pathway: From Laboratory to Licensed Facility

As a regulated hazardous waste, the final disposal of this compound must be handled by a licensed chemical destruction plant.[5][12] The most common and effective method for destroying halogenated organic compounds is through controlled incineration at a specialized facility.[13] These facilities are equipped with flue gas scrubbing technology to neutralize harmful by-products like hydrogen bromide.[5]

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the properly labeled waste container.[1]

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_disposal Final Disposal start Identify this compound as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select & Label a Dedicated 'Halogenated Waste' Container ppe->container transfer Transfer Waste into Labeled Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs pickup Waste Picked Up by Authorized Personnel contact_ehs->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incineration Disposal via Controlled Incineration transport->incineration

Caption: Disposal workflow for this compound waste.

Emergency Preparedness: Spill Management Protocol

Accidents can happen, and a clear, pre-defined response plan is essential for mitigating risks.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area.[1][14]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1][14]

  • Control Ignition Sources : If the material is flammable, turn off all nearby ignition and heat sources if it is safe to do so.[3][15]

  • Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or a universal binder to contain the spill.[1][4] Work from the outside of the spill inward to prevent it from spreading.[16]

  • Collect Absorbed Material : Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealable container for disposal.[1][5]

  • Label as Waste : Label the container clearly as "Spill Debris containing this compound" and manage it as hazardous waste.[16]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[1]

  • Report : Report the incident to your laboratory supervisor or Principal Investigator.[16]

In case of personal exposure, immediately remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[3][14] Seek prompt medical attention.[3]

By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565360, this compound.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Environmental Health & Safety Office. (2024). EHSO Manual 2024-2025: Spill Control/Emergency Response.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123653008, 1-Bromo-6-fluoro-4-methylcyclohexene.
  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?
  • Washington State University. (n.d.). Standard Operating Procedure for Bromine.
  • Rowan University. (n.d.). Chemical Spill Response Guideline.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Temple University Environmental Health & Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents.
  • U.S. Environmental Protection Agency. (1995). Two New Hazardous Waste Codes Added From Organobromine Production.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12983308, (6R)-6-bromo-1-methylcyclohexene.
  • LookChem. (n.d.). 2-bromo-1-hydroxy-1-methylcyclohexane Safety Data Sheets (SDS).
  • Brainly.in. (2019). Write the structural formula for 1−bromo−6−methylcyclohexene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300313, 6-Bromo-1-methylcyclohexene.
  • Reddit. (2021). What Should be IUPAC name? 3-bromo-2-methylcyclohex-1-ene OR 6-bromo-1-methylcyclohex-1-ene?

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 1-Bromo-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, safety is not merely a checklist; it is the bedrock of innovation. Handling reactive halogenated organic compounds like 1-Bromo-6-methylcyclohexene (CAS No. 40648-09-7) demands a profound understanding of its potential hazards and the implementation of rigorous, evidence-based safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) choices, operational procedures, and disposal plans. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

Hazard Assessment: Understanding the Adversary

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds—such as other brominated cyclohexanes and hexenes—provide a strong basis for hazard assessment. These related chemicals are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some are also designated as flammable liquids.[2]

Therefore, we must operate under the assumption that this compound presents the following primary hazards:

  • Dermal Irritation: Likely to cause skin irritation upon contact.

  • Ocular Irritation: Poses a risk of serious eye damage.

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.

  • Flammability: Potential to be a flammable liquid and vapor.

Furthermore, as a halogenated hydrocarbon, we must consider its reactivity. Such compounds can be incompatible with strong oxidizing agents and bases.[1] Upon combustion, they can release highly toxic and irritating gases, such as carbon oxides and hydrogen bromide.

The Core of Protection: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all exercise. It is a nuanced process dictated by the specific chemical properties and the nature of the handling task. For this compound, a multi-layered defense is critical.

Hand Protection: A Critical Choice Beyond Nitrile

In many laboratory settings, disposable nitrile gloves are the default choice for general chemical splash protection. This is a critical error when handling halogenated hydrocarbons. Nitrile rubber provides poor resistance to this class of chemicals, with potential breakthrough occurring in under a minute for thin gloves.

For tasks involving this compound, more robust hand protection is mandatory.

Glove MaterialSuitability for Halogenated HydrocarbonsRationale & Causality
Nitrile Not Recommended for extended contactOffers poor resistance to halogenated hydrocarbons. Suitable only for the briefest incidental contact, with immediate removal and replacement upon any splash.
Neoprene Good for splash protectionMade of synthetic rubber, neoprene gloves offer good resistance to organic acids, alkalis, and hydrocarbons. They provide a balance of dexterity and chemical resistance for many lab tasks.[3]
Viton® or Butyl Rubber Excellent for extended contact/immersionButyl rubber provides excellent protection against a wide variety of corrosive acids and other chemicals but performs poorly with halogenated solvents.[3] Viton® offers superior resistance to aromatic and halogenated hydrocarbons. For tasks with a high risk of immersion or prolonged contact, these materials are the authoritative choice.
Laminate Film (e.g., SilverShield®) Excellent (often as an inner glove)These gloves are resistant to a very broad spectrum of chemicals but offer poor dexterity.[4] A common best practice is to "double glove," wearing a laminate film glove underneath a more form-fitting glove like neoprene to balance superior protection with necessary dexterity.[5]

Operational Directive: For routine handling and transfers where only incidental splash contact is anticipated, use neoprene gloves. For large-volume transfers, spill cleanup, or any procedure with a risk of prolonged contact, double-gloving with a laminate film inner glove and a neoprene or Viton® outer glove is the required standard. Always inspect gloves for any signs of degradation or puncture before use.[1]

Eye and Face Protection: Shielding Against the Irreversible

Given the high likelihood of this compound causing serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory where this chemical is handled.[6]

  • Enhanced Protection: When transferring volumes greater than 50 mL, working with heated material, or performing any operation with an elevated splash risk, a full-face shield must be worn in addition to chemical splash goggles.[7] The face shield protects against widespread facial splashes that goggles alone cannot prevent.

Body and Respiratory Protection

Body Protection: A flame-resistant lab coat is mandatory. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier.[7] Closed-toe shoes are required at all times; shoes made of a non-porous material offer the best protection against spills.[8]

Respiratory Protection: All handling of this compound must be conducted within a certified laboratory chemical fume hood to minimize inhalation of vapors.[9] If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits—or during a large spill or emergency—respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum standard.[10] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational Plan: From Benchtop to Disposal

A self-validating safety system integrates PPE with rigorous operational and disposal protocols.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound, emphasizing decision points for escalating protective measures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_start Start: Plan Experiment haz_review Review Hazards & SDS of Analogs prep_start->haz_review ppe_select Select & Inspect PPE (Neoprene/Viton®/Laminate) haz_review->ppe_select eng_control Verify Fume Hood Certification & Flow ppe_select->eng_control handle_chem Handle Chemical in Fume Hood eng_control->handle_chem volume_check Volume > 50mL or Splash Risk? handle_chem->volume_check decon Decontaminate Glassware & Work Surface handle_chem->decon add_faceshield Add Face Shield to Goggles volume_check->add_faceshield Yes no_faceshield Goggles Sufficient volume_check->no_faceshield No add_faceshield->handle_chem no_faceshield->handle_chem dispose_waste Segregate Halogenated Organic Waste decon->dispose_waste remove_ppe Remove PPE Correctly (Gloves Last) dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[2] Prepare all necessary equipment and reagents to minimize movement during the procedure.

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves.

  • Chemical Transfer: Conduct all transfers within a chemical fume hood.[7] Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[2]

  • Post-Handling: After the procedure, securely cap the reagent container. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as they are removed.

  • Hygiene: Wash hands thoroughly with soap and water immediately after work is completed.[1]

Emergency & Disposal Plan

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like sand, silica gel, or a universal binder. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal

Chemical waste must be handled in accordance with all local, regional, and national regulations.

  • Segregation: this compound and materials contaminated with it must be disposed of as hazardous waste. It should be collected in a dedicated, clearly labeled container for halogenated organic waste . Do not mix with non-halogenated waste.

  • Container Management: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1]

By internalizing the principles and protocols outlined in this guide, you build a resilient culture of safety. This approach not only protects you and your colleagues but also ensures the continued integrity and success of your vital research endeavors.

References

  • Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University. [Link]
  • Columbia University. (n.d.). Chemical Resistance Guide. Columbia Research. [Link]
  • Dow. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. [Link]
  • Quimivita. (n.d.).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Washington State University. (n.d.). GLOVE SELECTION CHART. WSU Spokane. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.